molecular formula C8H6N2O2S B1349788 Methyl 1,2,3-benzothiadiazole-5-carboxylate CAS No. 23616-15-1

Methyl 1,2,3-benzothiadiazole-5-carboxylate

Cat. No.: B1349788
CAS No.: 23616-15-1
M. Wt: 194.21 g/mol
InChI Key: JCRFJMHWEAYQAA-UHFFFAOYSA-N
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Description

Methyl 1,2,3-benzothiadiazole-5-carboxylate is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1,2,3-benzothiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-3-7-6(4-5)9-10-13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRFJMHWEAYQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371622
Record name methyl 1,2,3-benzothiadiazole-5-carboxylate
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-15-1
Record name methyl 1,2,3-benzothiadiazole-5-carboxylate
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Record name Methyl 1,2,3-benzothiadiazole-5-carboxylate
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Foundational & Exploratory

Synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the

Abstract

This technical guide provides a comprehensive, chemically-sound, and field-proven methodology for the synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate (CAS No: 23616-15-1).[1] The 1,2,3-benzothiadiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[2][3] This document details a robust two-step synthetic pathway, commencing with the formation of the core heterocyclic system via diazotization and intramolecular cyclization, followed by a classic acid-catalyzed esterification. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring that the protocol is not merely a set of instructions but a self-validating system for reproducible, high-yield synthesis. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for accessing this important molecular building block.

Introduction and Strategic Overview

The 1,2,3-Benzothiadiazole Scaffold: A Core Moiety of Interest

The 1,2,3-benzothiadiazole ring system, a fusion of benzene and 1,2,3-thiadiazole, has garnered significant attention across various scientific disciplines. Its derivatives are explored for a wide range of applications, from potent fungicides in agriculture to building blocks for advanced organic semiconducting materials.[3][4] The inherent stability and specific electronic nature of this bicyclic aromatic system make it an attractive pharmacophore for modulating biological targets.

Target Molecule: this compound

The target of this guide, this compound, is a key synthetic intermediate. The ester functionality at the C-5 position provides a versatile chemical handle for further molecular elaboration, such as conversion to amides, hydrazides, or other functional groups, enabling the construction of diverse compound libraries for screening and development.[5]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic disconnection of the target molecule reveals a straightforward and efficient synthetic strategy. The methyl ester can be readily formed from its corresponding carboxylic acid, suggesting a late-stage esterification. The core 1,2,3-benzothiadiazole ring is classically constructed from a suitably substituted ortho-aminothiophenol via a diazotization-cyclization sequence. This leads to the identification of 3-amino-4-mercaptobenzoic acid as the key starting material.

The overall synthetic workflow is visualized below.

G cluster_0 PART A: Heterocycle Formation cluster_1 PART B: Esterification A 3-Amino-4-mercaptobenzoic Acid B 1,2,3-Benzothiadiazole-5-carboxylic Acid A->B Diazotization & Intramolecular Cyclization C This compound B->C Fischer-Speier Esterification

Figure 1: High-level two-part synthetic workflow.

Mechanistic Foundations

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis, optimization, and troubleshooting.

Mechanism: Diazotization and Intramolecular Cyclization

The formation of the 1,2,3-benzothiadiazole ring is a cornerstone of this synthesis. It proceeds via a well-established diazotization reaction.[6][7]

  • Formation of the Electrophile: In a cold, acidic solution, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂), which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).[7]

  • N-Nitrosation: The primary aromatic amine of the precursor attacks the nitrosonium ion, forming an N-nitrosamine intermediate after deprotonation.

  • Diazonium Salt Formation: The N-nitrosamine undergoes tautomerization and subsequent protonation, followed by the elimination of a water molecule to yield a relatively stable aryl diazonium salt.[8]

  • Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic attack of the adjacent thiol group (-SH) onto the electrophilic terminal nitrogen of the diazonium group. This is followed by deprotonation to yield the final, stable 1,2,3-benzothiadiazole aromatic system.

The necessity for low temperatures (0–5 °C) during this process cannot be overstated. Aryl diazonium salts, while more stable than their aliphatic counterparts, will decompose upon warming, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[9]

G start Amine (R-NH2) nitrosamine N-Nitrosamine start->nitrosamine + NO+ nitrosonium Nitrosonium Ion (NO+) diazohydroxide Diazohydroxide nitrosamine->diazohydroxide Tautomerization (+H+, -H+) diazonium Aryl Diazonium Ion (Ar-N2+) diazohydroxide->diazonium Protonation, -H2O cyclized 1,2,3-Benzothiadiazole diazonium->cyclized Intramolecular Thiol Attack

Caption: Key mechanistic steps in 1,2,3-benzothiadiazole ring formation.

Mechanism: Fischer-Speier Esterification

The conversion of the intermediate carboxylic acid to its methyl ester is efficiently achieved via Fischer-Speier esterification. This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[10]

  • Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer & Water Elimination: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (H₂O). The elimination of water, facilitated by the lone pair on the remaining hydroxyl group, generates a protonated ester.

  • Deprotonation: The final step is the deprotonation of the protonated ester by a weak base (e.g., another molecule of methanol or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final methyl ester product.

This reaction is an equilibrium process. To drive it towards the product, a large excess of the alcohol (methanol) is typically used as both the reactant and the solvent, in accordance with Le Châtelier's principle.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid

This protocol is based on the classical diazotization of 2-aminothiophenols.[4]

  • Materials & Reagents:

    • 3-Amino-4-mercaptobenzoic acid

    • Sodium nitrite (NaNO₂)

    • Concentrated Hydrochloric acid (HCl, ~37%)

    • Deionized water

    • Ice

  • Step-by-Step Protocol:

    • Acidic Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3-amino-4-mercaptobenzoic acid (1.0 eq.) in a mixture of deionized water and concentrated hydrochloric acid (2.5 eq.).

    • Cooling: Cool the suspension to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

    • Diazotization: Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water. Add this solution dropwise to the cold, stirred suspension of the amine over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

    • Reaction Monitoring: Stir the reaction mixture at 0–5 °C for an additional 30 minutes after the addition is complete. The formation of the benzothiadiazole is often accompanied by a color change and the precipitation of the product.

    • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual acid and inorganic salts.

    • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The resulting solid is 1,2,3-benzothiadiazole-5-carboxylic acid, which is typically of sufficient purity for the next step.

Part B:

This protocol employs a standard Fischer-Speier esterification method.[11]

  • Materials & Reagents:

    • 1,2,3-Benzothiadiazole-5-carboxylic acid (from Part A)

    • Methanol (MeOH), anhydrous

    • Concentrated Sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Step-by-Step Protocol:

    • Reaction Setup: To a round-bottom flask, add 1,2,3-benzothiadiazole-5-carboxylic acid (1.0 eq.) and a large excess of methanol (serving as both reactant and solvent).

    • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. The addition is exothermic and should be done cautiously.

    • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

    • Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

    • Work-up: Redissolve the residue in ethyl acetate. Carefully wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.

    • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

    • Purification: Remove the solvent under reduced pressure to yield the crude product. If necessary, purify the product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford this compound as a pure solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Chemical Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol [1]
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ ~8.8 (s, 1H, Ar-H), ~8.3 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃) ppm
¹³C NMR (CDCl₃, 101 MHz) δ ~166 (C=O), ~155, ~145, ~130, ~128, ~125, ~122 (Ar-C), ~53 (OCH₃) ppm
IR (KBr) ν ~1720 cm⁻¹ (C=O, ester), ~1600 cm⁻¹ (C=C, aromatic)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Process Validation and Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in Part A Diazonium salt decomposition due to elevated temperature.Strictly maintain the reaction temperature between 0–5 °C. Ensure slow, dropwise addition of the NaNO₂ solution.
Incomplete diazotization.Ensure sufficient acid (at least 2.5 eq.) is used to protonate both the amine and the sodium nitrite.
Incomplete reaction in Part B Insufficient reaction time or catalyst.Monitor the reaction by TLC. If the reaction stalls, extend the reflux time or add a small additional amount of H₂SO₄.
Presence of water in reagents.Use anhydrous methanol for the esterification to avoid shifting the equilibrium back towards the starting materials.
Product difficult to purify Formation of byproducts (e.g., phenol from diazonium decomposition).Improve temperature control in Part A. For purification, column chromatography may be required if recrystallization is ineffective.

Conclusion

This guide outlines an efficient and reliable two-step synthesis for this compound. The methodology is built upon fundamental and well-understood chemical transformations, including diazotization and Fischer esterification. By providing detailed protocols alongside the underlying mechanistic principles and troubleshooting advice, this document serves as a robust resource for chemists to successfully synthesize this valuable heterocyclic building block for applications in research and development.

References

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  • MDPI. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Available from: [Link]

  • Wang, Z., et al. Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[2][3][12]thiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry, 2010. Available from: [Link]

  • MDPI. Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Available from: [Link]

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Sources

A Technical Guide to the Chemical Properties and Synthetic Strategies for Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic motif integral to advancements in medicinal chemistry and agrochemicals. Its unique electronic properties and versatile substitution patterns make it a cornerstone for developing novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of a key derivative, Methyl 1,2,3-benzothiadiazole-5-carboxylate. We will explore its core chemical properties, present robust, field-proven synthetic and derivatization protocols, and discuss its strategic importance as a building block in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in their research and development programs.

Introduction: The Strategic Importance of the 1,2,3-Benzothiadiazole Core

The benzothiadiazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a thiadiazole, is a cornerstone of modern medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[3][4] Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][5][6][7][8]

In the agricultural sector, the 1,2,3-benzothiadiazole derivative Acibenzolar-S-methyl is a commercialized fungicide, highlighting the scaffold's real-world utility.[1] this compound (CAS 23616-15-1) represents a particularly valuable intermediate.[9] The ester functionality at the 5-position serves as a versatile chemical handle, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies—a critical process in optimizing lead compounds during drug development.[10]

structure cluster_core 1,2,3-Benzothiadiazole Core cluster_target This compound core core target target

Figure 1: Core chemical structures.

Synthesis and Purification

While direct, published protocols for this compound are not abundant, a robust synthetic pathway can be designed based on well-established transformations of aromatic systems. The most logical approach involves the synthesis of the corresponding carboxylic acid, followed by a standard esterification. The foundational method for creating the 1,2,3-benzothiadiazole ring is the diazotisation of a 2-aminothiophenol precursor.[1]

synthesis_workflow start 4-amino-3-mercaptobenzoic acid diazotization Diazotization (NaNO₂, aq. HCl, 0-5°C) start->diazotization cyclization In situ Cyclization diazotization->cyclization acid 1,2,3-Benzothiadiazole- 5-carboxylic acid cyclization->acid esterification Fischer Esterification (Methanol, H₂SO₄ cat., Reflux) acid->esterification product Methyl 1,2,3-benzothiadiazole- 5-carboxylate esterification->product purification Purification (Chromatography/Recrystallization) product->purification

Figure 2: Proposed synthetic workflow.

Protocol 2.1: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid

This protocol is based on the classical diazotization-cyclization reaction of an appropriately substituted aniline. The use of 4-amino-3-mercaptobenzoic acid as a starting material directly installs the required functional groups at the correct positions.

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3-mercaptobenzoic acid (1.0 eq) in 2M hydrochloric acid. Cool the stirred suspension to 0-5°C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below 5°C. The causality here is critical: diazonium salts are thermally unstable and can decompose exothermically if the temperature is not rigorously controlled.

  • Cyclization & Isolation: Stir the reaction mixture at 0-5°C for an additional 1-2 hours. The diazonium salt will cyclize in situ with the adjacent thiol group. The resulting solid product is then isolated by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield crude 1,2,3-benzothiadiazole-5-carboxylic acid. This intermediate is often of sufficient purity for the subsequent esterification step.

Protocol 2.2: Esterification to this compound

This protocol employs the Fischer esterification, a classic and reliable acid-catalyzed method for converting carboxylic acids to esters.

Methodology:

  • Reaction Setup: Suspend the crude 1,2,3-benzothiadiazole-5-carboxylic acid (1.0 eq) in an excess of anhydrous methanol, which serves as both solvent and reagent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction is an equilibrium; using a large excess of methanol drives the equilibrium towards the product side (Le Châtelier's principle).

  • Workup: After cooling to room temperature, neutralize the mixture carefully with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.

Protocol 2.3: Purification

The final product can be purified by standard laboratory techniques to achieve high purity suitable for analytical and biological testing.

  • Column Chromatography: A silica gel column using a hexane/ethyl acetate gradient is typically effective for separating the nonpolar ester product from any remaining polar starting material or byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can provide highly pure crystalline material.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While some physical properties must be determined experimentally, spectroscopic data can be reliably predicted based on the molecular structure.

Table 3.1: Core Physicochemical Properties

Property Value Source
CAS Number 23616-15-1 [9]
Molecular Formula C₈H₆N₂O₂S [9]
Molecular Weight 194.21 g/mol [9]
Appearance Data not available (likely a pale yellow or off-white solid) N/A
Melting Point Data not available N/A

| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate) |[1] |

Anticipated Spectroscopic Profile

The following data are predicted based on the chemical structure and spectroscopic principles, providing a benchmark for experimental verification.

Table 3.2: Predicted Spectroscopic Data Summary

Technique Feature Predicted Signal
¹H NMR Aromatic Protons δ 7.5-8.5 ppm (complex multiplets, 3H)
Methyl Protons δ ~3.9 ppm (singlet, 3H)
¹³C NMR Carbonyl Carbon (C=O) δ ~165 ppm
Aromatic Carbons δ 120-155 ppm
Methyl Carbon (-OCH₃) δ ~52 ppm
FT-IR (cm⁻¹) C=O Stretch (Ester) ~1720 cm⁻¹
Aromatic C=C Stretch ~1600, ~1450 cm⁻¹
C-O Stretch ~1250 cm⁻¹
Mass Spec (EI) Molecular Ion (M⁺) m/z = 194

| | Key Fragment | m/z = 166 ([M-N₂]⁺) |

The most characteristic fragmentation pathway for 1,2,3-thiadiazoles under mass spectrometry conditions is the loss of a neutral nitrogen molecule (N₂), which is a highly stable leaving group.[2][11]

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for chemical modification. The ester group and the aromatic ring are the primary sites for derivatization.

reactivity start Methyl 1,2,3-benzothiadiazole- 5-carboxylate acid Carboxylic Acid start->acid Saponification (NaOH) hydrazide Hydrazide Intermediate start->hydrazide Hydrazinolysis (N₂H₄) amide Amide Library acid->amide Amide Coupling (e.g., HATU, Amine)

Figure 3: Key derivatization pathways from the ester group.

Reactions at the Ester Functional Group

The ester is a gateway to numerous other functional groups essential for building molecular diversity.

Protocol 4.1: Saponification to the Carboxylic Acid

This reaction regenerates the parent carboxylic acid, which is a crucial precursor for amide coupling reactions.

Methodology:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

  • Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to protonate the carboxylate salt, causing the carboxylic acid to precipitate.

  • Isolate the solid product by filtration, wash with water, and dry.

Protocol 4.2: Synthesis of Hydrazide Derivatives

Hydrazides are valuable intermediates for synthesizing a variety of heterocyclic systems and other complex derivatives.[12]

Methodology:

  • Dissolve the methyl ester (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (N₂H₄·H₂O, 5-10 eq).

  • Heat the mixture to reflux for several hours until the starting material is consumed.

  • Cool the reaction mixture. The product hydrazide often crystallizes directly from the solution and can be isolated by filtration.

Reactions on the Benzene Ring

The 1,2,3-benzothiadiazole system is electron-deficient, making classical electrophilic aromatic substitution challenging.[1] Modern palladium-catalyzed cross-coupling reactions are far more effective for functionalizing the aromatic core and are central to modern medicinal chemistry. Although less studied on the 1,2,3-isomer compared to the 2,1,3-isomer, the principles are directly applicable.[4][13][14] These methods allow for the precise installation of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of a molecule's steric and electronic properties to improve target binding and pharmacokinetic profiles.

Applications in Research and Development

  • Drug Discovery: The primary application is as a scaffold and building block for creating libraries of novel compounds.[10] The diverse biological activities of the parent scaffold make this derivative a high-value starting point for programs targeting cancer, infectious diseases, and inflammatory disorders.[3][6][8]

  • Agrochemicals: Following the precedent of Acibenzolar-S-methyl, derivatives can be screened for fungicidal, herbicidal, or insecticidal activity.[1][15]

  • Materials Science: The electron-accepting nature of the benzothiadiazole core makes it an interesting component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic solar cells.[4][16][17]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation. Its robust synthesis, well-defined spectroscopic signature, and, most importantly, its versatile reactivity make it an indispensable building block for scientists and researchers. By providing access to a vast chemical space through straightforward derivatization protocols, this compound facilitates the discovery and optimization of next-generation pharmaceuticals, agrochemicals, and advanced materials.

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An In-depth Technical Guide to the Physical Properties of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical properties of Methyl 1,2,3-benzothiadiazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer (CAS 23616-15-1) in publicly accessible literature, this document synthesizes foundational chemical information, data from closely related isomers, and standardized methodologies for property determination. This guide is intended to serve as a valuable resource for scientists and drug development professionals by establishing a baseline for the physical characterization of this compound and offering detailed protocols for its empirical analysis.

Introduction and Molecular Identity

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-thiadiazole ring, with a methyl ester functional group at the 5-position. The benzothiadiazole scaffold is a significant pharmacophore and a key building block in the development of novel therapeutic agents and functional organic materials[1][2]. Precise knowledge of the physical properties of its derivatives is fundamental for predicting their behavior in various experimental and physiological environments, including solubility, formulation, and interaction with biological targets.

This guide addresses the key physical and spectral characteristics of this compound. While empirical data for this specific molecule is sparse, we provide data for its close isomer, Methyl 2,1,3-benzothiadiazole-5-carboxylate, for comparative context, alongside established analytical protocols.

Molecular Structure

The molecular structure of this compound is depicted below. The fusion of the aromatic benzene ring with the thiadiazole heterocycle results in a planar system, influencing its intermolecular interactions and crystalline packing.

Caption: Molecular structure of this compound.

Chemical Identification

A precise identification of the compound is crucial for database searches and regulatory purposes. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource(s)
IUPAC Name This compound[3]
CAS Number 23616-15-1[3][4][5][6]
Molecular Formula C₈H₆N₂O₂S[3][4][5]
Molecular Weight 194.21 g/mol [3][5]
InChI Key JCRFJMHWEAYQAA-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=CC=C2SN=NC2=C1[3]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and performance in various applications.

Melting Point

The melting point is a key indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range[7].

Experimental Data: Specific experimental data for the melting point of this compound is not readily available. However, for the isomeric Methyl 2,1,3-benzothiadiazole-5-carboxylate (CAS 175204-21-4), a melting point range of 88.5-94.5°C has been reported by commercial suppliers. It is important to note that this value is for a different isomer and the melting point of this compound may differ.

Standard Methodology for Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus[8][9].

G start Sample Preparation (Dry, powdered sample) load Load sample into capillary tube (1-2 mm) start->load place Place in melting point apparatus load->place heat_fast Rapid heating for approximate m.p. place->heat_fast heat_slow Slow heating (1-2°C/min) near approximate m.p. heat_fast->heat_slow observe Observe and record start and end of melting heat_slow->observe end Melting Range Determined observe->end

Caption: Workflow for Melting Point Determination.[8][10]

Boiling Point and Density

Experimental data for the boiling point and density of this compound are not currently available in the literature. For the parent compound, 1,2,3-benzothiadiazole (CAS 273-77-8), a boiling point of 220.5°C and a density of 1.499 g/cm³ are reported[11]. These values provide a reference point, but the presence of the methyl carboxylate group will significantly alter these properties.

Solubility Profile

The solubility of a compound is a critical parameter for its use in solution-based assays, formulations, and synthetic reactions.

Qualitative Assessment: The parent compound, 1,2,3-benzothiadiazole, is reported to be soluble in organic solvents[11]. Based on its structure, this compound is expected to be soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone. It is likely to have moderate solubility in less polar solvents like dichloromethane and chloroform, and low solubility in non-polar solvents like hexanes. Its solubility in polar protic solvents like methanol and ethanol is expected to be moderate. A derivative of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid was found to be soluble in DMSO at room temperature[12].

Standard Methodology for Solubility Determination: A common method involves the stepwise addition of a solvent to a known mass of the compound until complete dissolution is observed[13][14][15].

G start Weigh known mass of compound add_solvent Add solvent in measured increments start->add_solvent agitate Agitate/Vortex to aid dissolution add_solvent->agitate observe Completely dissolved? agitate->observe observe->add_solvent No end Calculate solubility (e.g., in mg/mL) observe->end Yes

Caption: Protocol for Qualitative Solubility Assessment.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons[11][12][16][17].

  • Aromatic Protons: The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets in the aromatic region, typically between 7.0 and 9.0 ppm [12][18]. The exact chemical shifts and coupling patterns will depend on the electronic effects of the fused thiadiazole ring and the methyl ester group.

  • Methyl Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet further upfield, likely in the range of 3.5 to 4.0 ppm [16][19].

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum will provide information on all the carbon environments within the molecule[20][21][22].

  • Carbonyl Carbon: The carbon of the ester carbonyl group is expected to be the most downfield signal, typically in the range of 160-175 ppm [23].

  • Aromatic Carbons: The carbons of the benzothiadiazole ring system will appear in the aromatic region, generally between 110 and 160 ppm .

  • Methyl Carbon: The carbon of the methyl ester group will be the most upfield signal, typically appearing around 50-60 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule[24][25].

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the ester group is expected in the region of 1700-1750 cm⁻¹ [26].

  • C-O Stretch: The C-O single bond stretch of the ester will likely show a strong band in the region of 1100-1300 cm⁻¹ .

  • Aromatic C=C and C-H Stretches: Absorptions corresponding to the C=C stretching of the aromatic rings are expected between 1400 and 1600 cm⁻¹ . The aromatic C-H stretching will appear as weaker bands above 3000 cm⁻¹ [25].

  • Aliphatic C-H Stretch: The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule[27][28][29].

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (194.21).

  • Fragmentation Pattern: Common fragmentation pathways for aromatic esters include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59). Fragmentation of the benzothiadiazole ring may involve the loss of a nitrogen molecule (N₂, m/z 28)[30].

Conclusion

This technical guide has consolidated the known and predicted physical properties of this compound. While there is a notable absence of specific experimental data for this compound, the information provided for its isomers and parent structures, combined with established analytical methodologies, offers a robust framework for researchers. The data and protocols presented herein are intended to facilitate further investigation and application of this and related benzothiadiazole derivatives in the fields of drug discovery and materials science. It is recommended that experimental determination of these properties be conducted to provide a definitive characterization of this compound.

References

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An In-depth Technical Guide to Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is perpetually in search of novel heterocyclic scaffolds that can serve as foundational building blocks for innovation. Among these, the benzothiadiazole core has emerged as a privileged structure, demonstrating a wide array of biological activities and unique photophysical properties. This guide focuses on a specific, yet highly significant derivative: Methyl 1,2,3-benzothiadiazole-5-carboxylate. With its CAS Number 23616-15-1, this compound represents a key intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a causal, field-proven narrative that illuminates the "why" behind the "how," ensuring that the information presented is not only accurate but also actionable in a laboratory setting.

Section 1: Core Compound Profile

This compound is a fine chemical that belongs to the class of aromatic heterocyclic compounds.[1] Its structure, characterized by a fusion of a benzene ring with a 1,2,3-thiadiazole system and a methyl ester at the 5-position, makes it a versatile synthon for further chemical modifications.

Identifier Value
CAS Number 23616-15-1
Molecular Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol
IUPAC Name This compound
SMILES COC(=O)C1=CC=C2SN=NC2=C1
InChIKey JCRFJMHWEAYQAA-UHFFFAOYSA-N

Section 2: Synthesis and Mechanism

The synthesis of 1,2,3-benzothiadiazoles is a well-established area of heterocyclic chemistry, with the most common and efficient method being the diazotization of an ortho-amino-substituted thiophenol.[2] This classical approach can be logically extended to the synthesis of this compound.

Conceptual Synthesis Pathway

The most direct and logical synthetic route to this compound involves the intramolecular cyclization of a diazonium salt derived from methyl 4-amino-3-mercaptobenzoate. This precursor contains the necessary functionalities in the correct orientation for the formation of the thiadiazole ring fused to the benzene ring.

Synthesis_Pathway Precursor Methyl 4-amino-3-mercaptobenzoate Diazonium Diazonium Salt Intermediate Precursor->Diazonium   NaNO₂, aq. HCl   0-5 °C Product This compound Diazonium->Product   Intramolecular   Cyclization

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a robust, self-validating system for the synthesis of this compound, based on established diazotization and cyclization methodologies for analogous compounds.

Step 1: Preparation of the Diazonium Salt Intermediate

  • Dissolution of Precursor: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend methyl 4-amino-3-mercaptobenzoate (1.0 eq) in a 2M aqueous solution of hydrochloric acid (3.0 eq). The use of a significant excess of acid is crucial to ensure complete protonation of the amino group and to maintain an acidic medium for the in-situ generation of nitrous acid.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. Maintaining a low temperature is critical for the stability of the diazonium salt to be formed, preventing its premature decomposition.

  • Formation of Nitrous Acid and Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water. Add this solution dropwise to the cooled suspension of the precursor over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. The slight molar excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt. The progress of the diazotization can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC) and for the presence of nitrous acid using starch-iodide paper.

Step 2: Intramolecular Cyclization

  • Reaction: Once the addition of the sodium nitrite solution is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The intramolecular cyclization of the diazonium salt, where the thiol group attacks the diazonium group, proceeds spontaneously under these conditions to form the stable 1,2,3-benzothiadiazole ring system.

  • Work-up: After the reaction is complete, the product will typically precipitate out of the aqueous solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a crystalline solid.

Section 3: Physicochemical and Spectroscopic Characterization

Property Expected Value/Observation
Appearance Off-white to pale yellow solid
Melting Point Not widely reported, expected to be a sharp melting solid
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of the substitution pattern on the benzene ring. A singlet corresponding to the methyl ester protons would be observed, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around 160-170 ppm), the methyl carbon of the ester (around 50-55 ppm), and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[3]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.21 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Section 4: Applications and Future Directions

The 1,2,3-benzothiadiazole scaffold is a cornerstone in the development of various biologically active molecules.[4] Derivatives have shown promise as antifungal, antimicrobial, and even anticancer agents.[2][5][6]

Potential as a Bioactive Scaffold

This compound serves as a key starting material for the synthesis of a diverse range of derivatives. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, and other functional groups. These modifications allow for the exploration of a wide chemical space in the search for new therapeutic agents. For instance, the synthesis of novel hydrazide-hydrazone derivatives from related thiadiazole carboxylic acids has been shown to yield compounds with significant antimicrobial activity.[7]

Applications Start Methyl 1,2,3-benzothiadiazole- 5-carboxylate Acid 1,2,3-Benzothiadiazole- 5-carboxylic acid Start->Acid   Hydrolysis Amide Amide Derivatives Acid->Amide   Amide Coupling Hydrazide Hydrazide Derivatives Acid->Hydrazide   Hydrazine Bioactive Potential Bioactive Compounds Amide->Bioactive Hydrazide->Bioactive

Sources

Methyl 1,2,3-benzothiadiazole-5-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Methyl 1,2,3-Benzothiadiazole-5-carboxylate Structure Elucidation Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all further research—be it in materials science, agrochemicals, or pharmacology—is built. The 1,2,3-benzothiadiazole scaffold is a privileged heterocycle, integral to the development of novel fluorescent probes, organic electronics, and pharmaceutical agents.[1][2][3] This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound (C₈H₆N₂O₂S, MW: 194.21 g/mol ).[4] Moving beyond a mere recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the strategic rationale behind the experimental sequence, ensuring a self-validating and robust analytical cascade. We will proceed from foundational mass and functional group analysis to the intricate atomic connectivity mapping via advanced NMR techniques, culminating in the gold-standard of absolute structure confirmation.

The Elucidation Strategy: An Integrated Approach

The structure elucidation of an unknown or newly synthesized compound is not a linear process but a logical, iterative puzzle. Each piece of data must corroborate the others, building a cohesive and irrefutable structural hypothesis. Our strategy begins with a broad overview to determine the molecular formula and key functional moieties, then progressively zooms in to define the precise atomic arrangement and bonding network.

Elucidation_Workflow MS Mass Spectrometry (Molecular Weight & Formula) IR FTIR Spectroscopy (Functional Group ID) MS->IR Confirms functional groups NMR_1D 1D NMR (¹H, ¹³C) (H/C Framework) IR->NMR_1D Guides NMR interpretation NMR_2D 2D NMR (HSQC, HMBC) (Connectivity Mapping) NMR_1D->NMR_2D Assigns framework XRAY X-Ray Crystallography (Absolute Confirmation) NMR_2D->XRAY Proposes definitive structure

Caption: A strategic workflow for structure elucidation.

Foundational Analysis: Mass and Composition

Before probing atomic connectivity, we must first establish the fundamental properties of the molecule: its mass and the functional groups it contains.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the initial and most crucial step. It provides the molecular weight, which is the primary constraint for any proposed structure.[5][6] High-resolution mass spectrometry (HRMS) can yield an exact mass, allowing for the confident determination of the molecular formula by restricting the possibilities of elemental composition.

Expected Data for this compound:

  • Molecular Ion (M⁺•): The primary piece of evidence is the molecular ion peak. For the target compound, this is expected at a mass-to-charge ratio (m/z) of 194.

  • Isotopic Pattern: The presence of sulfur (³⁴S isotope is ~4.2% abundant) will generate a characteristic M+2 peak that is larger than what would be expected from ¹³C alone, providing strong evidence for the presence of a sulfur atom.

  • Fragmentation Pattern: Electron Impact (EI) ionization will cause predictable fragmentation. Key expected fragments help to identify structural motifs before turning to NMR.

Expected m/zFragment LostStructure of FragmentSignificance
163•OCH₃Methyl radicalSuggests a methoxy or methyl ester group.
135•COOCH₃Carbomethoxy radicalStrong evidence for the methyl ester functional group.
107N₂ + •COOCH₃Nitrogen & CarbomethoxyIndicates the loss of the thiadiazole nitrogen and the ester.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a sub-milligram quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with a beam of electrons (standardly 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Record the abundance of each ion to generate the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy provides rapid and definitive evidence for the presence or absence of specific functional groups by measuring their characteristic vibrational frequencies.[6][7] This data corroborates findings from MS and guides the interpretation of the more complex NMR spectra. For our target, the most diagnostic signal will be the ester carbonyl stretch.

Expected Data for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3100-3000C-H StretchAromaticConfirms the presence of a benzene ring.
~1725 C=O Stretch Ester Key diagnostic peak; strong and sharp.
~1600-1450C=C StretchAromatic RingMultiple bands confirming the aromatic core.
~1300-1200C-O StretchEsterConfirms the C-O single bond of the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the interferogram over the desired spectral range (typically 4000-400 cm⁻¹) and perform a Fourier transform to obtain the infrared spectrum.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.[5][8]

1D NMR: Mapping the Carbon and Proton Skeleton

¹H NMR: Provides the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration).

¹³C NMR: Provides the number of distinct carbon environments. Often run with proton decoupling to produce sharp singlets for each unique carbon.

Expected Data for this compound:

Atom¹H Shift (ppm)¹H Multiplicity¹H Integration¹³C Shift (ppm)Rationale
-OCH₃ ~3.95Singlet (s)3H~52.5Aliphatic protons/carbon adjacent to electronegative oxygen.
C =O---~165.0Ester carbonyl carbon, highly deshielded.
H-7~8.00Doublet (d)1H~122.0Aromatic proton adjacent to one proton (H-6).
H-6~7.70Doublet of Doublets (dd)1H~129.0Aromatic proton adjacent to two non-equivalent protons (H-7, H-4).
H-4~8.60Doublet (d)1H~120.0Highly deshielded by the adjacent N atom and the anisotropic effect of the ester.
C-5---~130.0Aromatic carbon bearing the ester group.
C-4a/C-7a---~153.0 / ~145.0Bridgehead carbons attached to heteroatoms.
2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR shows how they connect. For a molecule like this, HSQC and HMBC experiments are essential for unambiguous assignment.[9][10][11]

HSQC (Heteronuclear Single Quantum Coherence): The C-H Connection

Causality: The HSQC experiment directly correlates a proton with the carbon to which it is attached (a one-bond correlation).[12][13] This allows for the definitive pairing of every proton signal with its corresponding carbon signal from the 1D spectra.

HSQC_Concept cluster_mol Molecular Fragment C ¹³C H ¹H C->H ¹JCH (Direct Bond) C_atom C H_atom H C_atom->H_atom

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Experimental Protocol: 2D NMR

  • Sample Preparation: Prepare a slightly more concentrated sample than for 1D NMR (~10-20 mg in 0.6 mL of deuterated solvent, e.g., CDCl₃) to ensure good signal-to-noise.

  • Acquisition: Run standard HSQC and HMBC pulse programs on a high-field NMR spectrometer (≥400 MHz). Acquisition times can range from 30 minutes to several hours depending on sample concentration.

  • Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transforms in both dimensions.

  • Analysis: Correlate the cross-peaks in the 2D spectra with the assigned peaks from the 1D spectra to build the connectivity map.

Absolute Confirmation: Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides a near-certain structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [14][15][16]It determines the precise spatial arrangement of every atom in the crystal lattice, yielding bond lengths, bond angles, and the absolute 3D structure. This technique is considered the gold standard and is essential for publications involving novel compounds or for regulatory submissions.

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. [14]3. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to achieve the best fit with the experimental data.

Conclusion

The structure elucidation of this compound is a systematic process where each analytical technique provides a layer of evidence that is validated by the next. Mass spectrometry and FTIR establish the molecular formula and constituent functional groups. 1D NMR details the proton and carbon environments, providing the fundamental building blocks. The critical connections are then forged by 2D NMR experiments, particularly HMBC, which maps the long-range connectivity and locks the fragments into a single, coherent structure. Finally, X-ray crystallography can provide absolute, irrefutable confirmation of this spectroscopically-derived structure. Following this rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence in the assigned molecular identity.

References

  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube. Retrieved from [Link]

  • Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. (n.d.). ACS Omega. Retrieved from [Link]

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2013). American Chemical Society. Retrieved from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

  • A novel metabolic pathway for benzothiadiazoles; X-ray molecular structure of 5-chloro-4-(4,5-dihydroimidazol-2-ylamino)-1,3-dimethyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide. (n.d.). RSC Publishing. Retrieved from [Link]

  • Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties. (2014). ResearchGate. Retrieved from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

  • This compound | CAS 23616-15-1. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • JAM 2026 Chemistry (CY). (n.d.). Retrieved from [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015). Accounts of Chemical Research. Retrieved from [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2024). Molecules. Retrieved from [Link]

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (n.d.). National Institutes of Health. Retrieved from [Link]

  • FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. (2015). WWJMRD. Retrieved from [Link]

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A Guide to the Spectroscopic Characterization of Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 1,2,3-benzothiadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is not merely to present data, but to offer a detailed interpretation, grounded in established principles and supported by authoritative references. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to confirm the structure and purity of this molecule using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The structural confirmation of a synthesized compound is the bedrock of chemical research. Each spectroscopic technique provides a unique piece of the puzzle, and a holistic analysis of all data is essential for unambiguous structure elucidation. In the following sections, we will dissect the expected data from each method, explain the rationale behind the experimental setup, and interpret the resulting spectra.

Molecular Structure and Overview

This compound possesses a fused heterocyclic ring system with a methyl ester substituent. This structure presents several key features for spectroscopic analysis: an aromatic system with distinct electronic environments, a thiadiazole ring, and a carbonyl group.

Molecular Formula: C₈H₆N₂O₂S[1] Molecular Weight: 194.21 g/mol [1]

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the number and connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is paramount.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ is used for less soluble compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic protons.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Acquire 16-32 scans to ensure a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm.

    • Acquire 1024 or more scans, as the natural abundance of ¹³C is low.

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing nature of the ester and the heterocyclic ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.8 - 9.0Singlet (or narrow doublet)1HH-4Deshielded due to proximity to the ester group and the N=N bond.
~8.3 - 8.5Doublet of doublets1HH-6Deshielded by the heterocyclic ring and coupled to H-7.
~8.0 - 8.2Doublet1HH-7Coupled to H-6, located in a typical aromatic region.
~3.9 - 4.1Singlet3H-OCH₃Typical chemical shift for a methyl ester.

Note: Predicted values are based on analysis of similar benzothiadiazole and benzothiazole structures.[2][3][4]

¹³C NMR Spectroscopy: Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~165 - 167C=O (ester)Standard chemical shift for an ester carbonyl carbon.
~150 - 155C-3a / C-7aQuaternary carbons of the fused ring system, deshielded by heteroatoms.
~130 - 135C-5Quaternary carbon attached to the ester group.
~125 - 130C-4 / C-6 / C-7Aromatic CH carbons, with shifts influenced by their position relative to the substituents.
~52 - 54-OCH₃Typical chemical shift for a methyl ester carbon.

Note: Predicted values are based on analysis of similar benzothiadiazole and benzothiazole structures.[2][5][6]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds provide a "fingerprint" of the molecule's composition.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the dry sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

IR Spectroscopy: Data Interpretation

The IR spectrum of this compound will be dominated by absorptions from the ester group and the aromatic system.

Frequency Range (cm⁻¹) Vibration Type Assignment Justification
3100 - 3000C-H stretchAromatic C-HCharacteristic for sp² C-H bonds.[7]
3000 - 2850C-H stretchMethyl C-HCharacteristic for sp³ C-H bonds of the ester methyl group.[7]
~1720 - 1735C=O stretchEster CarbonylStrong, sharp absorption typical for an ester carbonyl.[5]
~1600, ~1475C=C stretchAromatic RingMedium to strong absorptions from the benzene ring skeletal vibrations.
~1450 - 1550N=N / C=N stretchThiadiazole RingVibrations associated with the heterocyclic ring.[8]
1300 - 1000C-O stretchEster C-OStrong absorption from the C-O single bond of the ester.
900 - 675C-H bendAromatic C-H out-of-planeBending vibrations can give information about the substitution pattern.

Note: Frequencies are based on typical values for these functional groups and data from benzothiadiazole derivatives.[9][10][11]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through fragmentation analysis.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong signal for the protonated molecular ion [M+H]⁺. Electron Impact (EI) can also be used and will induce more fragmentation.

  • Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain accurate mass measurements, which can confirm the elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.

Mass Spectrometry: Data Interpretation

The primary goal is to identify the molecular ion peak and then rationalize the fragmentation pattern.

Expected Molecular Ion: For a molecule with the formula C₈H₆N₂O₂S, the expected monoisotopic mass is 194.0153.

  • ESI-MS (Positive Mode): Expect a base peak at m/z = 195.0231, corresponding to the protonated molecule [M+H]⁺.

  • EI-MS: Expect the molecular ion peak [M]⁺• at m/z = 194.0153.

Predicted Fragmentation Pathway: The fragmentation of the molecular ion provides a roadmap of the molecule's structure. The weakest bonds, or those leading to stable fragments, will break preferentially.

G M [M]⁺• m/z = 194 F1 [M - •OCH₃]⁺ m/z = 163 M->F1 - •OCH₃ F2 [M - N₂]⁺• m/z = 166 M->F2 - N₂ F3 [M - •OCH₃ - CO]⁺ m/z = 135 F1->F3 - CO F4 [M - N₂ - CO]⁺• m/z = 138 F2->F4 - CO G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (Confirm MW & Formula) IR Infrared Spectroscopy (Identify Functional Groups) MS->IR Provides context Confirm Structure Confirmed MS->Confirm NMR_1H ¹H NMR (Proton Environment & Connectivity) IR->NMR_1H Confirms functional groups for NMR assignment IR->Confirm NMR_13C ¹³C NMR (Carbon Framework) NMR_1H->NMR_13C Correlates H and C framework NMR_1H->Confirm NMR_13C->Confirm

Caption: Integrated workflow for the complete spectroscopic characterization of a novel compound.

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The predicted spectra, based on sound chemical principles and analogous structures, align to form a cohesive and unambiguous picture of the molecule. The ¹H and ¹³C NMR data elucidate the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (ester, aromatic ring), and mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This multi-faceted approach is essential for ensuring the identity and purity of compounds in any research or development setting.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). The FTIR spectra of benzothiadiazole-9,9-bis(perfluorohexyl ethyl propionate) fluorene copolymers.
  • ResearchGate. (n.d.). Design and computational analysis of benzothiadiazole-fluorene based molecules for organic light-emitting diodes and high-efficiency organic solar cells | Request PDF.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 23616-15-1. Retrieved from [Link]

  • Kuznetsov, A. S., et al. (2024). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. PubMed Central.
  • ResearchGate. (2024). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties.
  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Lelyukh, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.
  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). fragmentation patterns in mass spectra.
  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

  • Arkivoc. (2022).
  • National Center for Biotechnology Information. (2024). Strong Acceptors Based on Derivatives of Benzothiadiazoloimidazole. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles.
  • MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....
  • Research Square. (2020). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • Elsevier. (2022).
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 1,2,3-benzothiadiazole-5-carboxylate. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this heterocyclic compound.

Introduction

This compound, with CAS number 23616-15-1, is a member of the benzothiadiazole class of compounds.[1] This family of molecules is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Accurate structural elucidation is paramount in the development of novel therapeutics and functional materials. ¹H NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. This guide will provide a detailed interpretation of the ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton in the molecule.

Molecular Structure and Proton Environment

The structure of this compound consists of a benzene ring fused to a 1,2,3-thiadiazole ring, with a methyl ester group at the 5-position. The numbering of the benzothiadiazole core is crucial for the unambiguous assignment of the NMR signals.

Figure 1. Structure of this compound with proton numbering.

The molecule has three aromatic protons (H4, H6, and H7) and three protons in the methyl group of the ester. Due to the asymmetry of the substitution on the benzene ring, each aromatic proton is in a unique chemical environment and is expected to give a distinct signal in the ¹H NMR spectrum. The three methyl protons are equivalent and will appear as a single signal.

Predicted ¹H NMR Spectrum

As of the date of this publication, a publicly available, experimentally verified ¹H NMR spectrum for this compound could not be located in our comprehensive search of scientific literature and spectral databases. Therefore, the following spectral data is a prediction based on established principles of NMR spectroscopy, including additive models for substituent chemical shift effects on aromatic rings and analysis of spectral data for structurally related compounds.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H48.8 - 9.0dJH4-H6 ≈ 1.5-2.0 Hz1H
H68.2 - 8.4ddJH6-H7 ≈ 8.5-9.0 Hz, JH6-H4 ≈ 1.5-2.0 Hz1H
H78.0 - 8.2dJH7-H6 ≈ 8.5-9.0 Hz1H
-OCH₃3.9 - 4.1s-3H

In-depth Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The interpretation of these signals is as follows:

  • Aromatic Protons (H4, H6, H7):

    • H4: This proton is situated ortho to the electron-withdrawing nitrogen atom of the thiadiazole ring and meta to the ester group. The strong deshielding effect of the adjacent nitrogen atom is expected to shift this proton significantly downfield, likely in the range of 8.8 - 9.0 ppm . It is expected to appear as a doublet due to coupling with H6, with a small meta coupling constant (J ≈ 1.5-2.0 Hz).

    • H6: This proton is positioned ortho to the electron-withdrawing ester group and is also influenced by the fused heterocyclic ring. The combined deshielding effects will place its resonance downfield, predicted to be in the 8.2 - 8.4 ppm region. It will appear as a doublet of doublets (dd) due to coupling with both H7 (ortho coupling, J ≈ 8.5-9.0 Hz) and H4 (meta coupling, J ≈ 1.5-2.0 Hz).

    • H7: This proton is meta to the ester group and is expected to be the most upfield of the aromatic protons, with a predicted chemical shift in the range of 8.0 - 8.2 ppm . It should appear as a doublet due to the large ortho coupling to H6 (J ≈ 8.5-9.0 Hz).

  • Methyl Ester Protons (-OCH₃):

    • The three protons of the methyl group in the ester functionality are chemically equivalent and are not coupled to any other protons. Therefore, they will give rise to a sharp singlet in the spectrum. The chemical shift is anticipated to be in the typical range for methyl esters, around 3.9 - 4.1 ppm .

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum for a compound such as this compound.

cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing sample_prep_1 Weigh ~5-10 mg of sample sample_prep_2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) sample_prep_1->sample_prep_2 sample_prep_3 Add internal standard (e.g., TMS) if required sample_prep_2->sample_prep_3 sample_prep_4 Transfer to a 5 mm NMR tube sample_prep_3->sample_prep_4 nmr_acq_1 Insert sample into the NMR spectrometer sample_prep_4->nmr_acq_1 nmr_acq_2 Lock and shim the instrument nmr_acq_1->nmr_acq_2 nmr_acq_3 Set acquisition parameters (e.g., pulse sequence, number of scans, spectral width) nmr_acq_2->nmr_acq_3 nmr_acq_4 Acquire the Free Induction Decay (FID) nmr_acq_3->nmr_acq_4 data_proc_1 Apply Fourier Transform to the FID nmr_acq_4->data_proc_1 data_proc_2 Phase correction data_proc_1->data_proc_2 data_proc_3 Baseline correction data_proc_2->data_proc_3 data_proc_4 Integration of signals data_proc_3->data_proc_4 data_proc_5 Peak picking and chemical shift referencing data_proc_4->data_proc_5

Figure 2. Workflow for ¹H NMR Spectrum Acquisition and Processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.

    • If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. For routine structural confirmation, the residual solvent peak can be used for referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the pulse sequence (a standard single-pulse experiment is usually sufficient), the number of scans (typically 8 to 16 for a sample of this concentration), and the spectral width to encompass all expected proton signals.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is then phased to ensure all peaks are in the absorptive mode.

    • A baseline correction is applied to obtain a flat baseline.

    • The signals are integrated to determine the relative number of protons corresponding to each peak.

    • The spectrum is referenced by setting the chemical shift of the internal standard (TMS) to 0 ppm or the residual solvent peak to its known value.

    • Peak picking is performed to determine the precise chemical shifts of all signals.

Trustworthiness and Validation

It is imperative to reiterate that the ¹H NMR data presented in this guide is a prediction based on established theoretical principles and data from analogous structures. While this prediction provides a strong hypothesis for the expected spectrum, experimental verification is the gold standard in chemical analysis. Should an experimental spectrum become available, it would be used to validate and, if necessary, refine the assignments and interpretations presented herein. The self-validating nature of NMR spectroscopy lies in the consistency of the observed chemical shifts, multiplicities, coupling constants, and integrations with the proposed molecular structure. Any significant deviation from the predicted values in an experimental spectrum would necessitate a re-evaluation of the structural assignment.

References

  • Matrix Fine Chemicals. This compound | CAS 23616-15-1. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Capot Chemical. Methyl benzo[d][2][3][4]thiadiazole-5-carboxylate. [Link]

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A Senior Application Scientist's Guide to the 13C NMR Analysis of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of Methyl 1,2,3-benzothiadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal and materials chemistry. Moving beyond a simple recitation of data, this document elucidates the causal reasoning behind experimental design, from sample preparation to advanced spectral interpretation. It is structured to serve as a practical and authoritative resource, integrating established principles with field-proven insights to ensure robust and reliable structural elucidation.

Foundational Principles: Why 13C NMR is Essential for Heterocyclic Scaffolds

The structural confirmation of novel or synthesized organic molecules is a cornerstone of chemical research and development. For a molecule like this compound, with its fused aromatic system and multiple, distinct carbon environments, 13C NMR spectroscopy is an indispensable analytical tool.

Unlike ¹H NMR, which maps the proton framework, 13C NMR directly probes the carbon skeleton of a molecule.[1][2] The key advantages in this context are:

  • Wide Chemical Shift Dispersion: The typical chemical shift range for 13C is ~0-220 ppm, compared to ~0-12 ppm for ¹H.[3] This greater spread significantly reduces the likelihood of signal overlap, which is a common challenge in the complex aromatic regions of ¹H spectra.[3] For our target molecule, this allows for the clear resolution of each unique carbon atom, from the aromatic rings to the ester group.

  • Direct Carbon Count: In a standard proton-decoupled 13C NMR spectrum, each magnetically non-equivalent carbon atom produces a single peak. This provides an immediate and accurate count of the unique carbon environments, serving as a fundamental check against the proposed structure.[4]

  • Sensitivity to Electronic Environment: The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, substitution by electronegative atoms (like nitrogen, oxygen, and sulfur in our target), and resonance effects cause predictable shifts.[5] This sensitivity is the basis for assigning specific signals to individual carbon atoms within the molecule.

The primary challenge of 13C NMR is its low sensitivity. This stems from the low natural abundance (1.1%) of the 13C isotope and its smaller gyromagnetic ratio compared to ¹H.[1][3] Consequently, experiments require a higher sample concentration or longer acquisition times to achieve an adequate signal-to-noise ratio.[3]

Structural Overview and Predicted 13C NMR Spectrum

A robust analysis begins with a theoretical prediction of the spectrum. This involves identifying all unique carbon atoms and estimating their chemical shifts based on the structure of this compound.

Molecular Structure:

Chemical structure of this compound

Figure 1: Chemical Structure of this compound with carbon atoms numbered for NMR assignment.

The molecule possesses 9 distinct carbon atoms, and therefore, we anticipate 9 signals in the proton-decoupled 13C NMR spectrum.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomEnvironmentPredicted Chemical Shift (ppm)Rationale
C1Methyl (CH₃)50 - 55A typical sp³ carbon attached to an electronegative oxygen atom.[5]
C2Carbonyl (C=O)164 - 168Ester carbonyl carbons are significantly deshielded and appear far downfield.[5][6]
C3aAromatic (Quaternary)152 - 156Part of the benzothiadiazole ring, adjacent to sulfur and bonded to another carbon.
C4Aromatic (CH)120 - 125Aromatic CH ortho to the ester group.
C5Aromatic (Quaternary)128 - 133Aromatic quaternary carbon bearing the carboxylate substituent.
C6Aromatic (CH)128 - 133Aromatic CH meta to the ester group.
C7Aromatic (CH)125 - 130Aromatic CH on the benzothiadiazole ring.
C7aAromatic (Quaternary)153 - 157Part of the benzothiadiazole ring, adjacent to two nitrogen atoms.[7]
C8Aromatic (Quaternary)130 - 135Part of the benzothiadiazole ring, adjacent to sulfur and nitrogen.

Note: Predictions are based on data from similar heterocyclic systems and online prediction tools. Actual values may vary based on solvent and experimental conditions.[8][9]

A Self-Validating Experimental Workflow

The integrity of the final data is contingent upon a meticulously executed experimental protocol. Each step is designed to minimize artifacts and ensure the resulting spectrum is a true representation of the sample.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A Weigh ~50 mg of Sample B Select Deuterated Solvent (e.g., CDCl3) A->B C Dissolve in ~0.6 mL of Solvent B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock & Shim E->F G Set Acquisition Parameters (zgpg30) F->G H Acquire Data G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Peak Picking & Integration J->K L Assign Signals (1D & 2D NMR) K->L M Verified Structure L->M Final Structure Confirmation

Diagram 2: Correlation of molecular fragments to spectral regions.

Advanced 1D and 2D NMR Techniques for Unambiguous Assignment

While a standard 1D spectrum provides the chemical shifts, unambiguous assignment often requires more advanced experiments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for determining the multiplicity of each carbon signal. [4] * A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent.

    • A DEPT-90 spectrum shows only CH signals.

    • By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, one can definitively identify all CH, CH₂, CH₃, and quaternary carbons. For our target molecule, this would confirm the three CH signals (C4, C6, C7), one CH₃ signal (C1), and five quaternary carbons (C2, C3a, C5, C7a, C8).

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons. [2]A cross-peak in the HSQC spectrum indicates a direct C-H bond. This is the most reliable way to assign protonated carbons. For example, the carbon signal at ~52 ppm will show a correlation to the methyl proton signal (~3.9 ppm) in the ¹H NMR spectrum, confirming its assignment as C1.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away (²JCH and ³JCH couplings). [2]This is invaluable for assigning quaternary carbons and piecing together molecular fragments. For instance, the protons of the methyl group (H1) should show a correlation to the ester carbonyl carbon (C2), confirming the connectivity of the ester group. Similarly, proton H4 should show correlations to quaternary carbons C5 and C7a, helping to lock in the assignments of the aromatic ring.

Conclusion

The 13C NMR analysis of this compound is a powerful method for unequivocal structure verification. A successful analysis is built on a foundation of sound theoretical prediction, meticulous sample preparation, and the strategic application of both 1D and 2D NMR experiments. By following the integrated workflow presented in this guide—from prediction and sample handling to advanced spectral interpretation with DEPT, HSQC, and HMBC—researchers can confidently elucidate the carbon framework of this and other complex heterocyclic molecules, ensuring the scientific integrity of their work.

References

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An In-depth Technical Guide to the Mass Spectrometry of Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 1,2,3-benzothiadiazole-5-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. By delving into the principles of ionization and fragmentation, this document serves as a practical resource for the structural elucidation of this molecule and its analogues.

Introduction to this compound

This compound is a member of the benzothiadiazole family, a class of bicyclic aromatic compounds composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] These heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The structure of this compound is characterized by the presence of a methyl ester group at the 5-position of the benzothiadiazole core.

Identifier Value
IUPAC Name This compound
CAS Number 23616-15-1[2]
Molecular Formula C₈H₆N₂O₂S[2]
Molecular Weight 194.21 g/mol [2]
SMILES COC(=O)C1=CC=C2SN=NC2=C1[2]
InChIKey JCRFJMHWEAYQAA-UHFFFAOYSA-N[2]

Principles of Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of unknown compounds.[3] The choice of ionization method is critical and depends on the analyte's properties. For a molecule like this compound, both "hard" and "soft" ionization techniques can be employed to gain complementary structural information.

Electron Ionization (EI)

Electron Ionization (EI) is a classic, hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[4][5] This process imparts significant energy to the molecule, leading to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation.[4][5] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information derived from the fragmentation pattern.[5] While the molecular ion peak may be weak or absent for some compounds, the reproducible nature of EI spectra makes it ideal for comparison with spectral libraries.[5][6]

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[7] It is particularly useful for polar and thermally labile molecules and is readily coupled with liquid chromatography (LC-MS).[3][7] ESI typically produces protonated molecules ([M+H]⁺) or other adducts, with minimal fragmentation.[3][7] This is advantageous for determining the molecular weight of the analyte.[7] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.[7] The ionization efficiency in ESI is influenced by molecular properties such as basicity and polarity.[8][9][10]

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound in the mass spectrometer is predicted to be initiated by the characteristic expulsion of a neutral nitrogen molecule (N₂) from the thiadiazole ring, a common fragmentation pathway for 1,2,3-thiadiazole derivatives.[11] Subsequent fragmentation will likely involve the methyl ester group.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the following fragmentation cascade is anticipated:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 194.

  • Loss of Nitrogen: The molecular ion is expected to readily lose a molecule of nitrogen (N₂), a highly stable neutral molecule, resulting in a fragment ion at m/z 166.

  • Fragmentation of the Ester Group: The fragment at m/z 166 will likely undergo fragmentation of the methyl ester substituent. This can occur via two primary pathways:

    • Loss of a methoxy radical (•OCH₃): This would lead to the formation of a benzoyl-type cation at m/z 135.

    • Loss of a formyl radical (•CHO): While less common for esters, it's a possibility, which would yield a fragment at m/z 137.

  • Further Fragmentation: The benzoyl-type cation at m/z 135 is expected to be a prominent peak and can further lose a molecule of carbon monoxide (CO) to form a phenyl-type cation at m/z 107.

dot graph EI_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Predicted EI fragmentation pathway of this compound.

Electrospray Ionization with Tandem MS (ESI-MS/MS)

In positive-ion ESI-MS, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 195. Collision-induced dissociation (CID) in an MS/MS experiment would then induce fragmentation. The fragmentation of the protonated molecule is likely to follow a similar initial step of neutral loss, but the subsequent pathways may differ due to the presence of the additional proton.

  • Protonated Molecule: [M+H]⁺ at m/z 195.

  • Loss of Nitrogen: The primary fragmentation is predicted to be the loss of N₂, resulting in a fragment ion at m/z 167.

  • Loss of Methanol: The fragment at m/z 167 could lose a neutral molecule of methanol (CH₃OH) to yield an ion at m/z 135.

dot graph ESI_Fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds like this compound.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

dot graph GCMS_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization

LC-MS/MS is ideal for analyzing the compound from complex matrices or when derivatization is not desirable.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (ESI-MS/MS):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • MS1 Scan: m/z 100-500 to identify the precursor ion ([M+H]⁺ at m/z 195).

    • MS2 Scan (Product Ion Scan): Select the precursor ion at m/z 195 and apply a collision energy (e.g., 15-25 eV) to induce fragmentation.

Data Interpretation and Validation

The interpretation of the mass spectra should be based on the predicted fragmentation patterns. The presence of the key fragment ions at the expected m/z values provides strong evidence for the structure of this compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, further confirming their identity.

Conclusion

The mass spectrometric analysis of this compound, utilizing both EI and ESI techniques, provides a wealth of structural information. The predictable fragmentation pattern, initiated by the loss of nitrogen, followed by fragmentation of the ester group, allows for confident identification. The detailed protocols provided in this guide will enable researchers to obtain high-quality data and perform robust structural elucidation of this and related compounds.

References

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  • PubChem. (n.d.). Methyl 2,1,3-benzothiadiazole-5-carboxylate. Retrieved from [Link]

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  • TMP Chem. (2020). Electron ionization and mass spectrometry. Retrieved from [Link]

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  • Płaziński, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3274. Available at: [Link]

  • Fisher Scientific. (n.d.). Methyl 2,1,3-benzothiadiazole-5-carboxylate, 98%. Retrieved from [Link]

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  • Google Patents. (2020). WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.
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Stability and Storage of Methyl 1,2,3-Benzothiadiazole-5-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 1,2,3-benzothiadiazole-5-carboxylate in Modern Research

This compound is a heterocyclic compound of growing interest within the realms of pharmaceutical and agrochemical research. The benzothiadiazole moiety is a privileged structure, known for its diverse biological activities. As an ester, this molecule serves as a versatile intermediate in the synthesis of more complex bioactive compounds, including potential antimicrobial and antifungal agents.[1] Its utility as a building block necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure the integrity of research outcomes and the quality of synthesized materials.

This technical guide provides a comprehensive overview of the stability profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways, recommended storage and handling procedures, and robust protocols for stability assessment. The information herein is intended to support the reliable application of this compound in research and development endeavors.

Chemical Identity and Physical Properties

A foundational understanding of the molecule's properties is essential before delving into its stability.

PropertyValueSource
CAS Number 23616-15-1[2]
Molecular Formula C₈H₆N₂O₂S[2]
Molecular Weight 194.21 g/mol [2]
Appearance Off-white to yellow solid/powder
Melting Point Not consistently reported, requires experimental verification.
Boiling Point Not consistently reported, requires experimental verification.
Solubility Soluble in many organic solvents. Insoluble in water.

Core Stability Profile: Theoretical and Practical Considerations

The stability of this compound is governed by the chemical reactivity of its two primary functional components: the methyl ester and the 1,2,3-benzothiadiazole ring system. Understanding the potential degradation pathways of each is critical for predicting and preventing instability.

Hydrolytic Stability: The Vulnerability of the Ester Linkage

The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester group to form 1,2,3-benzothiadiazole-5-carboxylic acid and methanol. This reaction is susceptible to catalysis by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol.

The rate of hydrolysis is highly dependent on pH and temperature. It is expected to be more rapid under basic conditions.

Photostability: The Benzothiadiazole Ring under UV/Vis Exposure
Thermal Stability: Considerations for Elevated Temperatures

While many benzothiadiazole derivatives exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[6][7][8] For this compound, thermal stress could potentially lead to decarboxylation of the corresponding carboxylic acid if hydrolysis occurs first, or other more complex degradation pathways of the heterocyclic ring. Hazardous decomposition products upon intense heating include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.

Oxidative Stability: Susceptibility to Oxidizing Agents

The sulfur atom in the thiadiazole ring could be susceptible to oxidation. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this vulnerability.[9][10] Such oxidation could lead to the formation of sulfoxides or sulfones, or potentially ring-opened products.

The following diagram illustrates the primary anticipated degradation pathways:

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV/Vis Light) cluster_thermal Thermal Degradation (Heat) cluster_oxidative Oxidation (e.g., H2O2) M1 This compound P1 1,2,3-Benzothiadiazole-5-carboxylic Acid M1->P1 H+ or OH- H2O P2 Photodegradation Products (e.g., dimers, ring-opened species) M1->P2 hv P3 Thermal Decomposition Products (NOx, CO, SOx) M1->P3 Δ P4 Oxidized Products (e.g., sulfoxides) M1->P4 [O]

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling Procedures

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended based on its chemical properties and potential instabilities.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refer to the supplier's recommendation, often refrigerated (2-8 °C).Minimizes the rate of potential hydrolytic and thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Protects against atmospheric moisture which can promote hydrolysis, and oxygen which could lead to slow oxidation over long-term storage.
Light Exposure Protect from light. Store in amber vials or in a dark cabinet.Prevents photodegradation of the benzothiadiazole ring.
Container Store in a tightly sealed container.Prevents ingress of moisture and oxygen.
Incompatible Materials

To prevent unintended reactions and degradation, avoid storing this compound with the following:

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) - will catalyze rapid hydrolysis of the ester.

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - will catalyze hydrolysis of the ester.

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates) - may lead to oxidation of the thiadiazole ring.

  • Strong Reducing Agents: The impact of strong reducing agents is not well-documented but should be avoided as a general precaution with heterocyclic compounds.

  • Amines: Can potentially react with the ester group via aminolysis.

Safe Handling Practices
  • Handle in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment: A Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[9][10][11][12] The following protocols outline a comprehensive forced degradation study for this compound.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this study. The method must be able to separate the parent compound from all potential degradation products.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.[13]

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to resolve all components.

  • Detection: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance. A PDA detector is advantageous for assessing peak purity.

  • Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15]

Forced Degradation Experimental Workflow

The following diagram outlines the general workflow for the forced degradation study:

G cluster_stress Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to stress base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose to stress thermal Thermal Stress (e.g., 60°C, solid & solution) start->thermal Expose to stress photo Photolytic Stress (ICH Q1B conditions) start->photo Expose to stress analysis Analyze Samples by Stability-Indicating HPLC acid->analysis Sample at time points base->analysis Sample at time points oxidation->analysis Sample at time points thermal->analysis Sample at time points photo->analysis Sample at time points end Characterize Degradants (e.g., LC-MS) & Establish Degradation Pathway analysis->end

Caption: Workflow for a forced degradation study.

Step-by-Step Protocols

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis:

  • Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 100 µg/mL.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

3. Basic Hydrolysis:

  • Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 100 µg/mL.

  • Keep the solution at room temperature, as base-catalyzed hydrolysis is typically rapid.

  • Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

4. Oxidative Degradation:

  • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 100 µg/mL.

  • Keep the solution at room temperature and protected from light.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze directly by HPLC.

5. Thermal Degradation:

  • In Solution: Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at approximately 100 µg/mL. Incubate at 60°C.

  • Solid State: Place the solid compound in a stability chamber at 60°C.

  • Sample both the solution and the solid (by dissolving a weighed amount) at various time points (e.g., 0, 1, 3, 7 days) and analyze by HPLC.

6. Photolytic Degradation:

  • Expose a solution of the compound (approx. 100 µg/mL) and the solid compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples after the exposure period.

Data Analysis and Interpretation:

  • For each condition, calculate the percentage of degradation of the parent compound.

  • Assess the peak purity of the parent compound using a PDA detector to ensure no co-eluting degradants.

  • Identify and quantify the major degradation products.

  • If significant degradation products are formed, their structure should be elucidated using techniques such as LC-MS, and NMR.

Conclusion

This compound is a valuable research chemical whose stability is paramount for its effective use. The primary degradation pathways are anticipated to be hydrolysis of the ester group and photodegradation of the benzothiadiazole ring. By adhering to the recommended storage conditions—cool, dry, and protected from light—and by being mindful of chemical incompatibilities, researchers can ensure the long-term integrity of this compound. The provided forced degradation protocols offer a robust framework for a thorough stability assessment, which is a critical step in both the fundamental understanding of the molecule and in its journey through the drug development pipeline.

References

  • Allaoui, N., et al. (2008). Microbial Degradation of 2-Benzothiazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2022). Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. Chinese Chemical Letters. Available at: [Link]

  • Zhang, J., et al. (2022). Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. CCS Chemistry. Available at: [Link]

  • de la Hoz Tomás, M., et al. (2024). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. RSC Publishing. Available at: [Link]

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  • Al-Omair, M. A., et al. (2019). Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability. MDPI. Available at: [Link]

  • Reddy, G. R., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

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Theoretical Studies on Benzothiadiazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole, has emerged as a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2][3] Its electron-deficient nature, rigid planar geometry, and tunable electronic properties make it a privileged building block in medicinal chemistry and materials science.[2][3][4] Benzothiadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] In the realm of materials science, the electron-accepting character of the BTD nucleus renders it a valuable component for donor-acceptor (D-A) type molecules utilized in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs).[8][9][10]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical studies on benzothiadiazole compounds. We will delve into the computational methodologies that underpin our understanding of their structure-property relationships and explore how these theoretical insights guide the rational design of novel BTD-based molecules with tailored functionalities.

I. Fundamental Properties and Synthesis of Benzothiadiazole

A. Electronic Structure and Properties

The key to the diverse applications of benzothiadiazole lies in its electronic structure. The fusion of the electron-rich benzene ring with the electron-deficient thiadiazole ring results in a molecule with a significant intramolecular charge transfer (ICT) character.[11] This inherent electronic push-pull nature governs its photophysical and electrochemical properties.

The BTD core's high electron affinity is a determining factor for the energy of the lowest unoccupied molecular orbital (LUMO).[12] Judicious chemical modifications, such as the introduction of electron-withdrawing or electron-donating groups at specific positions of the benzothiadiazole ring, allow for the fine-tuning of the frontier molecular orbital (HOMO and LUMO) energy levels.[13][14] This ability to modulate the HOMO-LUMO gap is crucial for designing materials with specific absorption and emission characteristics for optoelectronic applications.[15][16]

B. Synthesis of the Benzothiadiazole Core

The foundational 2,1,3-benzothiadiazole ring is typically synthesized through the cyclization of an ortho-phenylenediamine derivative.[1][2] A common and efficient method involves the reaction of o-phenylenediamine with thionyl chloride in the presence of a base like pyridine.[1]

Experimental Protocol 1.1: Synthesis of 2,1,3-Benzothiadiazole

Objective: To synthesize the core 2,1,3-benzothiadiazole scaffold.

Materials:

  • o-Phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine

  • Anhydrous toluene or dichloromethane

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of thionyl chloride (2.0 eq) in the same anhydrous solvent to the cooled mixture.

  • After the addition is complete, add anhydrous pyridine (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench it by pouring it into a mixture of crushed ice and water.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2,1,3-benzothiadiazole.

II. Theoretical and Computational Methodologies

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for elucidating the electronic structure, photophysical properties, and reactivity of benzothiadiazole derivatives.[17][18][19] These computational methods provide insights that are often difficult to obtain through experimental means alone, thereby guiding the rational design of new molecules.

A. Density Functional Theory (DFT) for Ground-State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the ground-state properties of benzothiadiazole compounds, such as optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps.[19][20]

The choice of the functional and basis set is critical for obtaining accurate results. The B3LYP hybrid functional combined with a basis set like 6-31G(d,p) or cc-pVDZ has been shown to provide a good balance between computational cost and accuracy for many organic molecules, including benzothiadiazoles.[14][17]

Computational Protocol 2.1: Ground-State DFT Calculations

Objective: To calculate the optimized geometry and electronic properties of a benzothiadiazole derivative.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Methodology:

  • Input Structure: Build the 3D structure of the benzothiadiazole derivative using a molecular editor.

  • Calculation Setup:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G(d,p)

    • Task: Geometry Optimization and Frequency calculation (to confirm a true minimum).

    • Solvation Model (Optional): Include a solvent model (e.g., CPCM) if studying properties in solution.

  • Execution: Run the calculation.

  • Analysis:

    • Visualize the optimized geometry and confirm the absence of imaginary frequencies.

    • Analyze the HOMO and LUMO energy levels and their spatial distribution. The HOMO is often spread across the molecule, while the LUMO is frequently localized on the electron-accepting benzothiadiazole moiety.[14]

    • Generate and interpret the Molecular Electrostatic Potential (MEP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[19][21]

B. Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption and emission spectra.[16][22] This is crucial for understanding the photophysical behavior of benzothiadiazole-based fluorophores and materials for optoelectronic devices.

The CAM-B3LYP functional is often preferred for TD-DFT calculations of charge-transfer systems, as it can better describe long-range interactions.[22]

Computational Protocol 2.2: Excited-State TD-DFT Calculations

Objective: To predict the UV-Vis absorption spectrum of a benzothiadiazole derivative.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Methodology:

  • Input Structure: Use the optimized ground-state geometry from the DFT calculation (Protocol 2.1).

  • Calculation Setup:

    • Method: TD-DFT

    • Functional: CAM-B3LYP (or another suitable long-range corrected functional).

    • Basis Set: 6-31G(d,p)

    • Task: Calculate a sufficient number of excited states (e.g., 20) to cover the spectral region of interest.

    • Solvation Model (Optional): Use the same solvent model as in the ground-state calculation.

  • Execution: Run the calculation.

  • Analysis:

    • Extract the calculated excitation energies and oscillator strengths.

    • Plot the simulated absorption spectrum by broadening the calculated transitions with Gaussian or Lorentzian functions.

    • Analyze the nature of the electronic transitions by examining the contributing molecular orbitals.

III. Structure-Property Relationships in Benzothiadiazole Derivatives

The ability to systematically modify the benzothiadiazole scaffold allows for the fine-tuning of its properties. Theoretical studies play a pivotal role in understanding and predicting these structure-property relationships.[23][24][25]

A. Impact of Substituents on Electronic and Optical Properties

The introduction of electron-donating or electron-withdrawing groups at the 4- and 7-positions of the benzothiadiazole ring has a profound effect on the molecule's electronic and optical properties.[13][26]

  • Electron-Donating Groups (e.g., amines, alkoxides): These groups raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra.[4]

  • Electron-Withdrawing Groups (e.g., fluorine, cyano): These groups lower the LUMO energy level, which can also narrow the band gap and enhance the electron-accepting character of the molecule.[12][13]

The following table summarizes the theoretically calculated and experimentally observed photophysical properties of some representative benzothiadiazole derivatives.

CompoundDonor/Acceptor GroupsCalculated HOMO (eV)Calculated LUMO (eV)Calculated Band Gap (eV)Experimental λ_abs (nm)Experimental λ_em (nm)
BTD-NH₂ 4-amino (donor)-5.62-2.343.28440560
BTD-CN 4-cyano (acceptor)-6.89-3.513.38350450
D-A-D type Thiophene donors-5.12 to -5.24-2.84 to -3.022.01 to 2.28452-526550-650

Data compiled from various sources for illustrative purposes.[4][26]

B. Visualization of Molecular Orbitals and Workflows

Visualizing the frontier molecular orbitals (HOMO and LUMO) provides a clear picture of the electron distribution and the nature of electronic transitions.

G cluster_0 HOMO cluster_1 LUMO cluster_2 Excited State HOMO Highest Occupied Molecular Orbital ExcitedState Excited State HOMO->ExcitedState Photon Absorption LUMO Lowest Unoccupied Molecular Orbital ExcitedState->LUMO Electron Transition

Caption: Frontier Molecular Orbital Transition Diagram.

The following diagram illustrates a typical workflow for the theoretical study of benzothiadiazole compounds.

G A Molecule Design & Structure Building B Ground-State DFT (Geometry Optimization) A->B C Frequency Analysis (Vibrational Modes) B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E Excited-State TD-DFT (Absorption/Emission Spectra) B->E F Structure-Property Relationship Analysis D->F E->F G Experimental Validation F->G

Caption: Computational Workflow for Benzothiadiazole Studies.

IV. Applications in Drug Discovery and Materials Science

The theoretical understanding of benzothiadiazole compounds directly translates into practical applications in both medicinal chemistry and materials science.

A. Medicinal Chemistry and Drug Design

In drug discovery, theoretical studies such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are employed to predict the binding affinities and mechanisms of action of benzothiadiazole derivatives.[3][27][28] These computational approaches help in identifying promising lead compounds and optimizing their pharmacological profiles. For instance, molecular modeling has been used to study the interaction of benzodiazole derivatives with protein targets like EGFR, suggesting their potential as anticancer agents.[27]

B. Organic Electronics

In the field of organic electronics, theoretical calculations guide the design of novel benzothiadiazole-based materials for various devices. By tuning the HOMO-LUMO levels and molecular packing, researchers can optimize properties like charge carrier mobility and light absorption.[9][11][23] For example, DFT and TD-DFT studies have been instrumental in developing low-band-gap polymers for organic solar cells, where benzothiadiazole acts as the electron-acceptor unit.[15][16]

V. Conclusion

Theoretical studies, particularly those employing DFT and TD-DFT methods, are indispensable for advancing our understanding and application of benzothiadiazole compounds. These computational tools provide profound insights into the structure-property relationships that govern the behavior of these versatile molecules. By leveraging the predictive power of theoretical chemistry, researchers can rationally design and synthesize novel benzothiadiazole derivatives with tailored properties for a wide range of applications, from next-generation pharmaceuticals to high-performance organic electronic devices. The synergy between theoretical prediction and experimental validation will continue to drive innovation in this exciting field.

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Methodological & Application

Application Notes & Protocols: Exploring the Medicinal Chemistry Potential of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to understanding and exploring the therapeutic potential of Methyl 1,2,3-benzothiadiazole-5-carboxylate. It outlines the scientific rationale for its investigation, details potential applications based on the known bioactivity of its core scaffold, and provides actionable experimental protocols for synthesis and preliminary screening.

Introduction: The Promise of a Privileged Scaffold

The 1,2,3-benzothiadiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry. Its unique fusion of a benzene ring with a thiadiazole moiety imparts a rigid, planar structure with distinct electronic properties, making it an attractive core for interacting with biological targets.[1] Derivatives of this and the related benzothiazole family have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This wide-ranging bioactivity establishes the benzothiadiazole nucleus as a "privileged scaffold" for drug discovery.

This guide focuses on a specific, yet relatively unexplored, derivative: This compound .

Compound Property Value
IUPAC Name This compound[5]
CAS Number 23616-15-1[5]
Molecular Formula C₈H₆N₂O₂S[5]
Molecular Weight 194.21 g/mol [5]
Chemical Structure

The methyl ester at the C-5 position serves as a crucial chemical handle. It offers a prime site for synthetic modification, allowing for the creation of diverse libraries (e.g., amides, hydrazides) to systematically probe structure-activity relationships (SAR) and optimize pharmacokinetic properties. This document provides the foundational knowledge and protocols to unlock the therapeutic potential of this promising molecule.

Section 1: Rationale for Investigation & Strategic Derivatization

The therapeutic potential of a novel compound is often inferred from its structural analogs. Literature on benzothiazole and benzothiadiazole derivatives reveals that substitutions on the benzene ring, particularly at the C-5 and C-6 positions, can significantly influence biological activity.[2][6] The carboxylate group at C-5 in our target molecule is therefore not just a passive feature but a strategic asset.

Causality of Derivatization: Why focus on the C-5 ester?

  • SAR Exploration: Converting the ester to a diverse set of amides allows for the introduction of various functional groups. This enables a systematic exploration of how changes in steric bulk, electronics (electron-donating/withdrawing groups), and hydrogen bonding potential impact target binding and cellular activity.

  • Modulation of Physicochemical Properties: Amide formation can fine-tune critical drug-like properties. For instance, introducing polar groups can enhance aqueous solubility, while incorporating lipophilic moieties can improve membrane permeability.

  • Vectoring towards Targets: The appended amide substituent can be designed to form specific interactions (e.g., hydrogen bonds, ionic interactions) with amino acid residues in a target protein's binding pocket, thereby increasing potency and selectivity.

Core This compound (Starting Scaffold) Hydrolysis Saponification (Hydrolysis) Core->Hydrolysis NaOH/H₂O Amidation Direct Aminolysis or Amide Coupling Core->Amidation R-NH₂, Heat or Lewis Acid Hydrazide Hydrazinolysis Core->Hydrazide N₂H₄ Acid 1,2,3-Benzothiadiazole- 5-carboxylic Acid Hydrolysis->Acid Amide Amide Library R-NH-C(=O)-[Scaffold] Amidation->Amide Hydrazone Hydrazone Library R-CH=N-NH-C(=O)-[Scaffold] Hydrazide->Hydrazone R-CHO Acid->Amidation R-NH₂, Coupling Agents (e.g., HATU, EDC)

Caption: Synthetic pathways from the core scaffold.

Section 2: Potential Therapeutic Applications & Screening Strategies

Based on extensive data for the broader benzothiazole/benzothiadiazole class, two primary therapeutic areas present high-probability starting points for investigation: oncology and infectious diseases.

Anticancer Activity

The benzothiazole scaffold is present in numerous compounds with potent growth-inhibitory activities against a wide range of human tumor cell lines.[7]

Scientific Rationale: The anticancer effects of related compounds are attributed to diverse mechanisms, including:

  • Enzyme Inhibition: Thiazole derivatives have been developed as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in pro-tumorigenic signaling.[8]

  • Disruption of Protein-Protein Interactions: Structurally related molecules can inhibit critical oncogenic protein dimers, such as c-Myc-Max, leading to cell cycle arrest and apoptosis.[9]

  • Cytotoxicity: Many fluorinated benzothiazole derivatives exhibit potent cytotoxic effects against breast cancer cell lines like MCF-7.[7]

Screening Workflow: A logical progression from a primary screen to lead validation is essential for efficiently identifying promising candidates.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Lead ID Compound Test Compound: This compound & Amide Derivatives MTT Single-Dose Cell Viability (e.g., MTT Assay @ 10 µM) Compound->MTT Panel Panel of 3-5 Cancer Cell Lines (e.g., Lung, Breast, Colon) MTT->Panel Active Identify 'Hits' (% Inhibition > 50%) Panel->Active Analyze Data IC50 Dose-Response Assay on Sensitive Cell Lines Active->IC50 Lead Determine IC₅₀ Values Select Lead Compounds IC50->Lead

Caption: Workflow for anticancer activity screening.

Comparative Activity of Related Scaffolds:

Compound ClassCancer Cell LineActivity (IC₅₀ / GI₅₀)Reference
Thiazole-5-carboxamidesA-549 (Lung)48% inhibition @ 5 µg/mL[10]
Thiazole-5-carboxylatesEKVX (Non-Small Cell Lung)0.865 µM[8]
Thiazole-5-carboxylatesMDA-MB-468 (Breast)1.20 µM[8]
N-(5-methyl-[2][11][12]thiadiazol-2-yl)-propionamideHepG2 (Liver)9.4 µg/mL[13]
3,5-bis-trifluoromethylphenylurea-benzothiazoleACHN (Renal)0.542 µM[7]
Antimicrobial Activity

Benzothiazole derivatives are well-established antimicrobial agents, with activity against both bacteria and fungi.[2][14][15] This makes this compound a strong candidate for antimicrobial drug discovery programs.

Scientific Rationale: The mechanism of action for antimicrobial benzothiazoles often involves the inhibition of essential metabolic pathways.

  • Enzyme Inhibition: Certain derivatives are known to target Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria, which is also the target of sulfonamide antibiotics.[16]

  • Broad Spectrum: The scaffold has shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungi like Candida albicans.[14][16]

Comparative Activity of Related Scaffolds:

Compound ClassMicroorganismActivity (MIC)Reference
4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivativeStaphylococcus aureus1.95–15.62 µg/mL[12]
Benzothiazole derivative 16cStaphylococcus aureus0.025 mM[16]
Furan benzothiazole derivative 107bSaccharomyces cerevisiae1.6 µM[17]
Organotin benzo[2][11][18]thiadiazole-7-carboxylatePhysalospora piricola (fungus)0.12 µg/mL (EC₅₀)[19]

Section 3: Experimental Protocols

The following protocols are designed to be self-validating and provide a robust starting point for research. The causality behind key steps is explained to empower the researcher with a deeper understanding of the methodology.

Protocol: Synthesis of a Benzothiadiazole-5-carboxamide Library

Rationale: This protocol details the conversion of the parent methyl ester into an amide. Amide bond formation is a cornerstone of medicinal chemistry. Using an amine (R-NH₂) and a coupling agent is a reliable method that proceeds under mild conditions, preserving the integrity of the core scaffold while allowing for the introduction of diverse chemical functionalities.

Materials:

  • This compound (1.0 eq)

  • Desired primary or secondary amine (R¹R²NH) (1.2 eq)

  • HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

    • Expert Insight: An inert atmosphere is crucial to prevent side reactions involving moisture, especially with the highly reactive coupling agents. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Pre-activation (for HATU/EDC): In a separate flask, dissolve the carboxylic acid intermediate (if starting from the hydrolyzed acid) and the amine (1.2 eq) in DMF. Add the coupling agent(s) and DIPEA (3.0 eq). Stir at room temperature for 15-30 minutes.

    • Note: For direct aminolysis from the methyl ester, this pre-activation is not needed. Instead, the amine can be added directly, sometimes with a Lewis acid catalyst or heat, though this is often less efficient than a two-step hydrolysis-coupling sequence. For this protocol, we assume the more robust coupling approach starting from the corresponding carboxylic acid, which can be easily prepared by saponification of the methyl ester.

  • Amide Coupling: Add the amine (1.2 eq) to the flask containing the starting material, followed by the coupling agent (e.g., HATU, 1.2 eq) and the base DIPEA (3.0 eq).

    • Expert Insight: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction (if using EDC/HOBt) and to facilitate the activation of the carboxylic acid. Using excess ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30-50% EtOAc in hexanes). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Expert Insight: The NaHCO₃ wash is critical to remove any unreacted acidic starting material and acidic byproducts from the coupling reagents. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

Rationale: The MTT assay is a foundational colorimetric assay for assessing the cytotoxic or cytostatic effects of a chemical compound on cultured cells. It measures the metabolic activity of the cells, which, in most cases, correlates with the number of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is quantifiable by spectrophotometry.[10][13]

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7, HCT-116)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO or isopropanol with 0.04 M HCl

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at ~570 nm)

Protocol Steps:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Resuspend the cells in a complete medium and perform a cell count (e.g., using a hemocytometer). Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 100 µL. Seed 100 µL of this suspension into each well of a 96-well plate.

    • Expert Insight: Seeding density is critical. Too few cells will result in a weak signal; too many may lead to overgrowth and nutrient depletion. This number should be optimized for each cell line's growth rate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include "vehicle control" wells (medium with DMSO, matching the highest concentration used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours.

    • Expert Insight: During this time, only viable cells will convert the MTT into visible purple formazan crystals. The incubation time may need optimization.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

This compound represents a promising starting point for medicinal chemistry campaigns. Its privileged core scaffold, combined with a strategically positioned chemical handle for derivatization, provides a robust platform for developing novel therapeutic agents. The protocols and rationale outlined in this guide offer a clear pathway for researchers to begin exploring its potential in oncology and infectious disease.

Future work should focus on synthesizing a focused library of derivatives based on the protocols herein, followed by systematic screening. Promising hits should be advanced to more complex biological assays, including mechanism-of-action studies, ADMET profiling, and eventually, in vivo efficacy models.

References

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. MDPI. (2022-12-22).
  • The Biostimulation Activity of Two Novel Benzothiadiazole Derivatives in the Tomato Cultivation. MDPI.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed. (2016-11-10).
  • Biological Screening and Structure Activity relationship of Benzothiazole.
  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023-09-02).
  • A Review: Therapeutic and Biological Activity of Benzothiazole Derivatives. ResearchGate. (2025-08-09).
  • Biological Activities of Thiadiazole Derivatives: A Review.
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. ResearchGate.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. NIH.
  • Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[2][11][18]thiadiazole-7-carboxylates. PubMed. (2010-03-10). Available from:

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. (2025-11-12).
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.
  • Study of the anticancer activity of N-(5-methyl-[2][11][12]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Available from:

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025-10-16).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH. (2022-12-11).
  • This compound | CAS 23616-15-1. Matrix Fine Chemicals.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Discovery of Methyl 4'-methyl-5-(7-nitrobenzo[c][2][18][20]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc-max Dimerization. PubMed. (2014-06-27). Available from:

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. PubMed.
  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. (2023-05-29).
  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
  • Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. (2021-12-02).
  • Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity: An Antimicrobial and ADMET Study. ResearchGate. (2025-11-11).

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Application Notes and Protocols: Methyl 1,2,3-Benzothiadiazole-5-carboxylate as a Novel Fluorogenic Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and application of Methyl 1,2,3-benzothiadiazole-5-carboxylate as a novel fluorescent probe. While the broader class of 2,1,3-benzothiadiazole (BTD) derivatives has seen extensive use in bioimaging, the specific properties of the 1,2,3-isomer remain an area of nascent exploration.[1][2][3] This guide outlines the core principles of BTD-based fluorescence, details the photophysical characteristics of this scaffold, and provides robust protocols for its characterization and potential application in cellular imaging. We present a framework for investigating its utility as an environmental sensor, leveraging the unique electronic properties conferred by the carboxylate moiety.

Introduction: The Benzothiadiazole Scaffold in Fluorescent Probe Design

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a privileged structure in the design of fluorescent probes, challenging the dominance of classical fluorophores like coumarins, BODIPYs, and rhodamines.[1][2] BTD derivatives are renowned for their attractive photophysical properties, which include large Stokes shifts, high quantum yields, excellent photostability, and good cell permeability.[1][2][4] These characteristics make them ideal candidates for a range of bioimaging applications, from labeling organelles like mitochondria and lipid droplets to sensing specific biological events and analytes.[3][5]

The fluorescence of BTD derivatives arises from intramolecular charge transfer (ICT) states, a property that can be finely tuned by chemical modification.[6] This inherent tunability allows for the rational design of probes that respond to changes in their local environment, such as polarity, pH, or the presence of specific biomolecules. For instance, the incorporation of nitro groups has been used to create probes that are "turned on" in hypoxic tumor environments, while the addition of groups sensitive to protonation has enabled the development of pH sensors.[7][8]

This application note focuses on This compound , a derivative whose potential as a fluorescent probe is largely unexplored. The presence of the electron-withdrawing methyl carboxylate group at the 5-position is hypothesized to significantly influence the molecule's ICT characteristics, potentially rendering its fluorescence sensitive to environmental polarity or pH changes upon ester hydrolysis.

Principle of Operation and Potential Applications

The core of this compound is the benzothiadiazole ring system, which acts as an electron acceptor. The fluorescence of this molecule is expected to be governed by an ICT mechanism. We hypothesize two primary modes of action for this compound as a fluorescent probe:

  • Solvatochromic Sensor: The significant dipole moment of the excited state, characteristic of ICT fluorophores, may lead to solvatochromism, where the emission wavelength and intensity change with the polarity of the surrounding medium. This could allow for the mapping of polarity gradients within cells or the study of lipid-rich microenvironments.

  • Pro-Probe for pH Sensing: The methyl ester group is susceptible to hydrolysis under certain physiological or pathological conditions, yielding a carboxylate anion. This transformation would dramatically alter the electronic properties of the fluorophore, likely leading to a significant shift in its fluorescence emission. This "turn-on" or ratiometric response could be harnessed to detect changes in intracellular pH or the activity of certain esterase enzymes.

The general workflow for evaluating and utilizing this probe is depicted below.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Application char1 Synthesize/Acquire Probe char2 Determine Photophysical Properties (Absorbance, Emission, Quantum Yield) char1->char2 char3 Assess Solvatochromism (Test in various solvents) char2->char3 char4 Evaluate pH Sensitivity (Test across pH range) char3->char4 app1 Determine Cytotoxicity (MTT Assay) char4->app1 Proceed if promising app2 Cell Loading Optimization (Concentration, Incubation Time) app1->app2 app3 Live Cell Imaging (Confocal Microscopy) app2->app3 app4 Induce Cellular Response (e.g., pH change with nigericin) app3->app4

Figure 1: General workflow for the characterization and application of a novel fluorescent probe.

Materials and Reagents

  • This compound (CAS 23616-15-1)[9]

  • Spectroscopy grade solvents (e.g., DMSO, ethanol, methanol, acetonitrile, toluene, cyclohexane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES buffer

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the research question)

  • Nigericin or other ionophores for pH manipulation

  • Confocal microscopy dishes or plates

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Confocal laser scanning microscope

Experimental Protocols

Protocol 1: Characterization of Photophysical Properties

This protocol outlines the steps to determine the fundamental spectral properties of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the compound and dissolve it in high-purity DMSO to prepare a 10 mM stock solution.

    • Store the stock solution at -20°C, protected from light.

  • Determination of Absorption and Emission Spectra:

    • Prepare a 10 µM working solution of the probe in a solvent of interest (e.g., PBS or ethanol).

    • Using a UV-Vis spectrophotometer, scan the absorbance from 250 nm to 600 nm to determine the maximum absorption wavelength (λ_abs).

    • Using a spectrofluorometer, excite the sample at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em). The excitation and emission slits should be set to an appropriate width (e.g., 5 nm).

  • Quantum Yield Measurement:

    • The relative quantum yield (Φ) can be determined using a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • Measure the absorbance and the integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength. Ensure the absorbance at the excitation wavelength is below 0.05 to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Solvatochromism and pH Sensitivity Analysis:

    • Repeat step 2 in a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetonitrile, ethanol, water). Plot the Stokes shift (in cm⁻¹) versus the solvent polarity function (Lippert-Mataga plot) to assess solvatochromic effects.

    • Prepare a series of buffers with pH values ranging from 3 to 10. Record the emission spectra of the probe in each buffer to evaluate its pH sensitivity.

PropertyExpected Range (based on BTDs)
λ_abs (max) 330 - 450 nm
λ_em (max) 400 - 600 nm
Stokes Shift > 80 nm
Quantum Yield (Φ) 0.1 - 0.8
Molar Extinction Coeff. (ε) > 10,000 M⁻¹cm⁻¹
Table 1: Anticipated photophysical properties of this compound.
Protocol 2: Live Cell Imaging and Analysis

This protocol provides a general method for using the probe in cultured mammalian cells.

  • Cell Culture and Seeding:

    • Culture mammalian cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto confocal dishes or plates to achieve 60-70% confluency on the day of the experiment.

  • Probe Loading:

    • On the day of the experiment, prepare a working solution of the probe by diluting the DMSO stock solution in serum-free medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically.

  • Imaging:

    • After incubation, wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or PBS) to the cells.

    • Mount the dish on the stage of a confocal microscope equipped with an appropriate laser line for excitation (e.g., 405 nm or 458 nm).

    • Collect the fluorescence emission over a spectral range determined from the characterization experiments.

    • Capture images of the cells, noting the subcellular localization of the probe.

  • Inducing a Cellular Response (Example: pH Calibration):

    • To test the probe's response to intracellular pH, incubate the loaded cells with a calibration buffer (high K⁺ buffer containing 5-10 µM nigericin) at various pH values (e.g., 5.5, 6.5, 7.5).

    • Acquire images at each pH point and quantify the fluorescence intensity using image analysis software (e.g., ImageJ/FIJI).

    • Generate a calibration curve of fluorescence intensity versus pH.

G start Seed Cells on Confocal Dish wash1 Wash with PBS start->wash1 load Incubate with Probe (1-10 µM) wash1->load wash2 Wash to Remove Excess Probe load->wash2 image Image with Confocal Microscope wash2->image

Figure 2: Workflow for live cell staining and imaging.

Data Interpretation and Troubleshooting

  • Low Fluorescence Signal: If the signal is weak, increase the probe concentration or incubation time. Ensure the excitation and emission settings on the microscope are optimal. The probe may also have an intrinsically low quantum yield in aqueous environments.

  • High Background: Incomplete removal of the probe after loading can cause high background. Increase the number of washing steps.

  • Phototoxicity: If cells show signs of stress (e.g., blebbing, detachment) during imaging, reduce the laser power, decrease the exposure time, or reduce the frequency of image acquisition.

  • No Response to Stimulus: The probe may not be sensitive to the specific stimulus under investigation. The ester group may not be readily hydrolyzed by cellular esterases, or the fluorescence may not be pH-dependent. In this case, the probe might be better suited as a general cellular stain.

Conclusion

This compound represents a promising, yet underutilized, scaffold for the development of novel fluorescent probes. Its unique electronic structure offers intriguing possibilities for creating sensors that respond to changes in the cellular microenvironment. The protocols outlined in this document provide a rigorous framework for characterizing its photophysical properties and evaluating its potential in live-cell imaging applications. By systematically exploring its solvatochromic and pH-sensing capabilities, researchers can unlock the full potential of this versatile fluorophore.

References

  • Neto, B. A. D., Corrêa, J. R., & Spencer, J. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1580–1590. [Link]

  • Pimenta, F. M., et al. (2015). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. RSC Advances, 5(10), 7123-7128. [Link]

  • Neto, B. A. D., Corrêa, J. R., & Spencer, J. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry – A European Journal, 28(4), e202103262. [Link]

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  • PubMed. (2010). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. [Link]

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  • Rojas, R., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7654. [Link]

  • MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

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  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • PubMed. (2013). A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. [Link]

  • PubMed. (2020). Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. [Link]

  • CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Retrieved from [Link]

  • STEMM Institute Press. (n.d.). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • ACS Publications. (n.d.). A Stable ZnII Metal–Organic Framework with a Benzothiadiazole Carboxylate Ligand as Fluorescent Sensor for Zr4+, H2PO4–, and VB1 in Living Cells. Retrieved from [Link]

  • PubMed. (n.d.). A Stable ZnII Metal-Organic Framework with a Benzothiadiazole Carboxylate Ligand as Fluorescent Sensor for Zr4 +, H2PO4-, and VB1 in Living Cells. Retrieved from [Link]

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The Versatile Scaffold: Methyl 1,2,3-Benzothiadiazole-5-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,3-Benzothiadiazole Core

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the 1,2,3-benzothiadiazole scaffold has emerged as a "privileged structure." Its rigid, bicyclic framework, composed of a benzene ring fused to a 1,2,3-thiadiazole ring, offers a unique combination of aromaticity and heteroatomic features. This endows derivatives with the ability to engage in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

Methyl 1,2,3-benzothiadiazole-5-carboxylate (CAS No: 23616-15-1) is a particularly valuable starting material for the synthesis of such bioactive molecules.[4] The ester functional group at the 5-position serves as a versatile chemical handle, allowing for a variety of synthetic transformations to introduce diverse pharmacophores and modulate the physicochemical properties of the resulting compounds. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key intermediates and potential therapeutic agents, with a focus on the rationale behind the experimental choices.

Core Synthetic Workflow: From Ester to Bioactive Derivatives

The primary synthetic strategy for leveraging this compound involves a series of well-established yet powerful transformations centered around the ester group. The following workflow illustrates the key pathways to generate a library of diverse, bioactive compounds.

Synthetic Workflow A This compound B 1,2,3-Benzothiadiazole-5-carboxylic Acid A->B Hydrolysis D 1,2,3-Benzothiadiazole-5-carbohydrazide A->D Hydrazinolysis C 1,2,3-Benzothiadiazole-5-carboxamides B->C Amidation E Bioactive Hydrazones D->E Condensation Hydrazone Synthesis A 1,2,3-Benzothiadiazole-5-carbohydrazide C Bioactive Hydrazone A->C A->C Ethanol, cat. Acid, Reflux B Substituted Aldehyde/Ketone B->C

Sources

Application Note & Protocol: A Robust Synthesis of Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate, a key heterocyclic scaffold. 1,2,3-Benzothiadiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] This protocol outlines a reliable and efficient method starting from the commercially available Methyl 3,4-diaminobenzoate. The core of the synthesis involves a classic diazotization reaction followed by an intramolecular cyclization to form the thiadiazole ring. This application note is designed for researchers in organic synthesis, drug discovery, and materials development, providing not only a detailed procedure but also the underlying chemical principles and troubleshooting guidance to ensure successful execution.

Introduction & Scientific Rationale

The 1,2,3-benzothiadiazole core is a privileged structure in modern chemical research. It is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[2] Derivatives of this scaffold have demonstrated a wide array of applications, from potent fungicides like acibenzolar-S-methyl in agriculture to building blocks for advanced organic electronic materials.[2][3] The inclusion of a carboxylate group at the 5-position provides a versatile chemical handle for further derivatization, enabling the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

The synthetic strategy detailed herein was chosen for its efficiency and reliance on readily available starting materials. The protocol begins with Methyl 3,4-diaminobenzoate[4][5][6], an ideal precursor that correctly positions the necessary functional groups for the key transformation. The central reaction is the diazotization of one of the ortho-amino groups, followed by a cyclization reaction to construct the fused heterocyclic system.

Mechanism Insight: The Diazotization-Cyclization Cascade

The synthesis hinges on the in-situ formation of a diazonium salt from an aromatic amine. This process, known as diazotization, involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated fresh from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[7]

  • Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

  • Formation of the Diazonium Ion: The amine group of Methyl 3,4-diaminobenzoate attacks the nitrosonium ion (formed from HNO₂ under acidic conditions). Following a series of proton transfers and the elimination of a water molecule, a stable aryl diazonium salt is formed at one of the two amino positions.[7]

  • Intramolecular Cyclization: The resulting diazonium salt is a highly reactive intermediate. In the presence of a suitable sulfur source and under appropriate conditions, the second amino group facilitates a ring-closing reaction to yield the stable 1,2,3-benzothiadiazole ring system. This one-pot procedure provides a direct and atom-economical route to the target molecule.

Overall Reaction Scheme

A simplified representation of the transformation.

Experimental Protocol

This protocol provides instructions for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials & Equipment
Material/ReagentGradeSupplierCAS NumberNotes
Methyl 3,4-diaminobenzoate97-98%Sigma-Aldrich, etc.36692-49-6Starting Material
Sodium Nitrite (NaNO₂)ACS ReagentStandard Supplier7632-00-0Diazotizing Agent
Hydrochloric Acid (HCl)37% (conc.)Standard Supplier7647-01-0Acid Catalyst
Ethyl AcetateACS GradeStandard Supplier141-78-6Extraction Solvent
Brine (Saturated NaCl)N/ALab Prepared7647-14-5Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier7757-82-6Drying Agent
Deionized WaterN/ALab System7732-18-5Reaction/Wash Solvent
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Thermometer
Dropping funnel
Separatory funnel
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure

Step 1: Preparation of the Reaction Mixture

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,4-diaminobenzoate (1.66 g, 10.0 mmol).

  • Add deionized water (20 mL) and concentrated hydrochloric acid (5.0 mL). Stir the mixture to form a slurry of the amine salt.

  • Cool the flask in an ice-water bath to an internal temperature of 0-5 °C. It is crucial to maintain this low temperature during the subsequent addition to prevent premature decomposition of the diazonium salt.

Step 2: Diazotization

  • In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11.0 mmol, 1.1 equivalents) in deionized water (5 mL).

  • Transfer this sodium nitrite solution to a dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred, cold amine salt slurry over a period of 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt intermediate is typically indicated by a slight color change.

Step 3: Cyclization and Product Formation

  • This step is based on established methods for converting ortho-diamines to benzothiadiazoles. After the diazotization is complete, the reaction mixture is gently warmed to facilitate cyclization.

  • Remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Heat the mixture to 50-60 °C and hold at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture back to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • The crude product, typically a solid, can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure this compound.[8]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: Weigh Reagents Prep_Amine Prepare Amine Slurry (Methyl 3,4-diaminobenzoate + HCl) Start->Prep_Amine Prep_Nitrite Prepare NaNO₂ Solution Start->Prep_Nitrite Cooling Cool Amine Slurry (0-5 °C) Prep_Amine->Cooling Diazotization Dropwise Addition of NaNO₂ (Diazotization) Prep_Nitrite->Diazotization Cooling->Diazotization Stir_Cold Stir at 0-5 °C (30 min) Diazotization->Stir_Cold Cyclization Warm and Heat (50-60 °C) (Cyclization & TLC Monitoring) Stir_Cold->Cyclization Extraction Cool & Extract with Ethyl Acetate Cyclization->Extraction Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Wash Dry_Concentrate Dry (Na₂SO₄) & Concentrate Wash->Dry_Concentrate Purification Purify Crude Product (Chromatography/Recrystallization) Dry_Concentrate->Purification End Final Product: Methyl 1,2,3-benzothiadiazole- 5-carboxylate Purification->End

Caption: Workflow for the synthesis of this compound.

Expected Results & Characterization

ParameterExpected Value
Product Name This compound
CAS Number 23616-15-1[9]
Molecular Formula C₈H₆N₂O₂S[9]
Molecular Weight 194.21 g/mol [9]
Appearance Off-white to pale yellow solid
Yield 60-80% (post-purification)
Purity (TLC/NMR) >95%

Characterization Data:

  • ¹H NMR: Protons on the aromatic ring and the methyl ester group should be observable with characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Signals corresponding to all 8 carbon atoms, including the carbonyl carbon of the ester, should be present.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ should be observed at m/z corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Characteristic peaks for C=O stretch (ester), aromatic C=C bonds, and C-H bonds should be visible.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Diazonium salt decomposed. 2. Incomplete reaction.1. Strictly maintain the temperature at 0-5 °C during NaNO₂ addition. 2. Increase heating time for the cyclization step and monitor closely by TLC.
Oily Product / Fails to Solidify Presence of impurities or residual solvent.Re-dissolve in a minimal amount of dichloromethane, and add hexanes until cloudy, then cool to induce crystallization. Ensure complete removal of solvent on the rotary evaporator.
Multiple Spots on TLC Incomplete reaction or side product formation.Optimize purification; try a different solvent system for column chromatography or a different recrystallization solvent pair.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. ResearchGate. Available at: [Link]

  • Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. ScienceDirect. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at: [Link]

  • 1,2,3-Benzothiadiazole. Wikipedia. Available at: [Link]

  • Exploiting the diazotization reaction of 4-minoacetophenone for Methyldopa determination. ResearchGate. Available at: [Link]

  • This compound | CAS 23616-15-1. Matrix Fine Chemicals. Available at: [Link]

  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. DiVA portal. Available at: [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. Available at: [Link]

  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science. Available at: [Link]

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. Available at: [Link]

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A Robust, Validated HPLC-UV Method for the Quantification of Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of Methyl 1,2,3-benzothiadiazole-5-carboxylate. The method utilizes reversed-phase chromatography with a C18 column and isocratic elution, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control, stability studies, and research applications in pharmaceutical and chemical development.[1][2][3][4]

Introduction

This compound is a heterocyclic organic compound featuring a benzothiadiazole core, a structure of interest in medicinal chemistry and materials science.[5][6] Derivatives of the benzothiadiazole family are recognized as important structural motifs in fungicides (e.g., Acibenzolar-S-methyl) and as building blocks for functional materials.[5][7] Accurate quantification of this compound is essential for monitoring reaction kinetics, assessing purity of synthetic batches, and conducting stability trials.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such applications due to its high resolution, sensitivity, and reproducibility.[8][9] This note provides a comprehensive guide, from method development rationale to a step-by-step protocol and validation summary, for the reliable analysis of this compound.

Compound Details:

  • Compound Name: this compound

  • CAS Number: 23616-15-1[10]

  • Molecular Formula: C₈H₆N₂O₂S[10]

  • Molecular Weight: 194.21 g/mol [10][11]

  • Chemical Structure:

Method Rationale and Chromatographic Conditions

The selection of chromatographic parameters was driven by the physicochemical properties of the analyte and established principles of reversed-phase HPLC.[8][12][13]

  • Stationary Phase Selection: this compound is a moderately non-polar molecule due to its aromatic rings, but possesses some polarity from the ester and nitrogen-sulfur heterocyclic system. A C18 (octadecylsilane) stationary phase was chosen as it is the most widely used reversed-phase packing, offering excellent hydrophobic retention and selectivity for a broad range of organic molecules.[8][14]

  • Mobile Phase Selection: A binary mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier that provides good elution strength and low viscosity, resulting in efficient chromatography and lower backpressure.[12] An isocratic elution mode was chosen for its simplicity, robustness, and suitability for quantifying a single target analyte without a complex matrix.

  • Detector and Wavelength Selection: The benzothiadiazole ring system is a strong chromophore, exhibiting significant UV absorbance. Based on data from structurally similar compounds, which absorb strongly in the UV region, a detection wavelength of 280 nm was selected to ensure high sensitivity and specificity for the analyte.[15]

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent
Mobile Phase Acetonitrile : Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, Wavelength 280 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation:

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade purified water.

    • Combine in a 1 L solvent bottle and mix thoroughly.

    • Degas the solution for 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25.0 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile (ACN) and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with ACN and mix thoroughly by inverting the flask multiple times. This solution should be stored at 2-8 °C and is stable for up to 7 days.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

Sample Preparation
  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL).

  • Vortex and sonicate as needed to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulates before injection.

Analytical Workflow and System Suitability

The overall analytical process is depicted below. Before analyzing any samples, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase A1 System Equilibration (15 min with Mobile Phase) P1->A1 P2 Prepare Standard Solutions A2 System Suitability Test (SST) (Inject Standard 5x) P2->A2 P3 Prepare Sample Solutions A5 Analyze Samples P3->A5 A1->A2 Equilibrated System A3 Analyze Blank (Mobile Phase) A2->A3 SST Passed A4 Construct Calibration Curve (Inject Standards) A3->A4 A4->A5 D1 Integrate Peaks A5->D1 D2 Calculate Concentration D1->D2 D3 Generate Report D2->D3 G cluster_validation Method Validation Workflow (ICH Q2 R1) Start Validated Method Required Specificity Specificity (Peak Purity, Blank Analysis) Start->Specificity Linearity Linearity & Range (5-Level Calibration Curve) Start->Linearity Accuracy Accuracy (% Recovery at 3 Levels) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Limits LOD & LOQ (Signal-to-Noise) Start->Limits Robustness Robustness (Vary Flow, Temp, Mobile Phase %) Start->Robustness End Method Suitable for Use Specificity->End Linearity->End Accuracy->End Precision->End Limits->End Robustness->End

Caption: ICH Q2(R1) based validation workflow.

Validation ParameterProcedureResult
Specificity Analyzed blank (mobile phase), standard, and sample. Peak purity was assessed using DAD.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity & Range Five concentrations from 5 to 100 µg/mL were analyzed.Correlation coefficient (r²) > 0.999. Linear range established from 5 µg/mL to 100 µg/mL.
Accuracy Performed at 80%, 100%, and 120% of the target concentration (25 µg/mL) via standard addition. (n=3)Mean recovery was between 98.0% and 102.0%.
Precision Repeatability: RSD of 6 injections of 25 µg/mL standard. Intermediate: Analysis on different days.Repeatability: RSD < 1.0%. Intermediate Precision: RSD < 2.0%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N = 3).0.5 µg/mL
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N = 10).1.5 µg/mL
Robustness Method performance was evaluated with small variations in flow rate (±0.1), temperature (±2°C), and mobile phase composition (±2%).All SST parameters remained within acceptance criteria, demonstrating the method's reliability. [16]

Conclusion

The developed isocratic reversed-phase HPLC-UV method provides a simple, rapid, and reliable means for the quantitative determination of this compound. The method has been thoroughly validated, demonstrating excellent linearity, accuracy, precision, and robustness. It is well-suited for routine quality control analysis in both research and manufacturing environments.

References

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: Reversed-Phase High-Performance Liquid Chromatography Source: Springer Nature Experiments URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Normal Phase HPLC Column and Reverse Phase HPLC Column Source: Hawach Scientific URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation URL: [Link]

  • Title: this compound | CAS 23616-15-1 Source: Matrix Fine Chemicals URL: [Link]

  • Title: Separation of 2,1,3-Benzothiadiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: 1,2,3-Benzothiadiazole Source: Wikipedia URL: [Link]

  • Title: Methyl 2,1,3-benzothiadiazole-5-carboxylate, 98% Source: Fisher Scientific URL: [Link]

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity Source: PubMed Central URL: [Link]

  • Title: UV/Vis absorption and emission spectra of 10-5 M CH2Cl2 solutions... Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols: Developing a Biological Assay with Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biological assay to evaluate the cytotoxic potential of Methyl 1,2,3-benzothiadiazole-5-carboxylate. Drawing upon the known anticancer activities of the broader benzothiadiazole class of compounds, we present a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This application note is designed to not only offer a step-by-step methodology but also to instill a deep understanding of the underlying principles, ensuring the generation of reliable and reproducible data. The protocols herein are structured to be self-validating through the incorporation of appropriate controls and data analysis frameworks for determining key metrics such as the half-maximal inhibitory concentration (IC50).

Introduction: The Scientific Rationale

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives of benzothiazole and thiadiazole have demonstrated potent antimicrobial, antifungal, and notably, anticancer properties.[1][2][3][4] The core benzothiadiazole scaffold is recognized as a valuable pharmacophore, and substitutions on this ring system can modulate biological activity.[1] Given the established precedent for anticancer activity within this chemical family, a primary and logical step in the biological characterization of this compound is the assessment of its effect on cancer cell viability.

The MTT assay is a widely adopted, quantitative colorimetric method to assess in vitro cytotoxic effects of chemical compounds on cell lines.[5] The assay's principle is predicated on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] The concentration of these formazan crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active (and therefore viable) cells.[7] This allows for the quantification of cell death induced by a test compound.

This guide will detail the application of the MTT assay for evaluating this compound, from initial compound handling to final data interpretation, providing a solid foundation for its preclinical assessment.

Assay Principle and Design

The fundamental principle of the MTT assay is the enzymatic conversion of MTT to formazan by mitochondrial reductases of viable cells. This conversion results in a purple-colored product that can be solubilized and quantified. Dead cells, having lost their metabolic activity, are incapable of this conversion. The intensity of the purple color is therefore a direct indicator of the number of living cells.

A critical aspect of assay design is the inclusion of a comprehensive set of controls to ensure the validity of the results. These include:

  • Untreated Control: Cells cultured in the vehicle (e.g., DMSO) used to dissolve the test compound, at the same final concentration as the treated wells. This represents 100% cell viability.

  • Blank Control: Culture medium without cells. This is used to subtract the background absorbance of the medium and MTT reagent.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing as expected and the cells are responsive to cytotoxic insults.

The experimental design involves treating a selected cancer cell line with a serial dilution of this compound. This dose-response approach is crucial for determining the concentration at which the compound exerts its cytotoxic effect, ultimately allowing for the calculation of the IC50 value.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is optimized for adherent cancer cell lines (e.g., A549 - human lung carcinoma) cultured in 96-well plates.

Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture and expand the A549 cell line in a T-75 flask until approximately 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cells to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM). Ensure the final DMSO concentration in all wells (including the untreated control) is consistent and non-toxic (typically ≤ 0.5%).

  • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

  • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

  • Add 100 µL of medium with the same final DMSO concentration to the untreated control wells.

  • Incubate the plate for 48 hours (or a desired exposure time) in a humidified incubator.

Day 4: MTT Addition and Incubation

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for another 4 hours in the incubator. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a visible purple precipitate.

Day 4: Solubilization and Absorbance Reading

  • After the 4-hour incubation, add 100 µL of the MTT solubilization solution to each well.

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]

  • Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]

Experimental Workflow Visualization

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4: Assay & Reading seed_cells Seed cells in 96-well plate incubate_attach Incubate overnight for attachment seed_cells->incubate_attach prepare_compound Prepare serial dilutions of this compound treat_cells Add compound dilutions to cells prepare_compound->treat_cells incubate_treat Incubate for 48 hours treat_cells->incubate_treat add_mtt Add MTT reagent incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Data Analysis and Interpretation

Calculation of Percentage Cell Viability

The percentage of cell viability is calculated relative to the untreated control.

  • Correct for Background: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate Percentage Viability:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

  • Plot a Dose-Response Curve: Plot the percentage cell viability (Y-axis) against the corresponding compound concentrations (X-axis). It is common to use a logarithmic scale for the concentration axis.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[8]

  • Determine IC50: The software will calculate the IC50 value from the fitted curve.[8]

Data Presentation

The results should be presented in both tabular and graphical formats for clarity.

Table 1: Example Cytotoxicity Data for this compound against A549 cells

Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.087100.0
3.1251.1980.07595.5
6.251.0530.06184.0
12.50.8770.05469.9
250.6120.04948.8
500.3450.03327.5
1000.1560.02112.4

Trustworthiness and Self-Validation

The reliability of this assay is contingent on meticulous execution and the inclusion of appropriate validation steps.

  • Reproducibility: Each experiment should be performed with technical replicates (typically triplicates) and should be repeated independently at least three times to ensure the consistency of the results.

  • Z'-Factor: For high-throughput screening applications, the Z'-factor can be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Microscopic Examination: It is good practice to visually inspect the cells under a microscope before and after treatment to observe morphological changes indicative of cytotoxicity (e.g., cell rounding, detachment).

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the cytotoxic potential of this compound using the MTT assay. By following this guide, researchers can generate reliable dose-response data and determine the IC50 value of the compound, which is a critical first step in its evaluation as a potential therapeutic agent. The principles and methodologies described herein are adaptable to other cell lines and similar small molecules, providing a versatile tool for early-stage drug discovery.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (n.d.).
  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023, September 2). Journal of Indian Chemical Society.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). Molecules.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). Future Journal of Pharmaceutical Sciences.
  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2025, August 9).
  • MTT Assay Principle. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules. (2021, December 2). Biointerface Research in Applied Chemistry.
  • MTT assay and IC50 calculation. (2024, June 16). YouTube. Retrieved from [Link]

  • Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. (2025, July 6). YouTube. Retrieved from [Link]

Sources

The Versatile Synthon: Methyl 1,2,3-Benzothiadiazole-5-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, the 1,2,3-benzothiadiazole motif has emerged as a privileged structure, bestowing unique electronic properties and biological activities upon molecules that contain it. This guide provides an in-depth exploration of methyl 1,2,3-benzothiadiazole-5-carboxylate, a key derivative that serves as a versatile and powerful synthon for the elaboration of novel compounds with significant potential in medicinal chemistry and materials science.

This document will provide a comprehensive overview of the synthesis of this building block and detailed protocols for its subsequent derivatization, empowering researchers, scientists, and drug development professionals to harness its full synthetic potential.

The 1,2,3-Benzothiadiazole Core: A Gateway to Functionality

The 1,2,3-benzothiadiazole ring system is an electron-deficient aromatic scaffold that has garnered considerable attention for its presence in a range of biologically active compounds and functional materials. The strategic placement of the methyl carboxylate group at the 5-position of this nucleus provides a crucial handle for a variety of chemical transformations, allowing for the systematic elaboration of the core structure. This unique combination of an electron-poor heterocycle and a reactive ester functionality makes this compound an invaluable tool for the synthesis of diverse molecular entities.

Synthesis of the Building Block: A Step-by-Step Protocol

The reliable and scalable synthesis of this compound is the essential first step in its utilization as a synthetic building block. The most common and effective method involves the diazotization of a suitable ortho-amino-mercaptan precursor. The following protocol outlines a robust procedure for the preparation of the title compound.

Protocol 1: Synthesis of this compound

This synthesis proceeds via a two-step sequence starting from methyl 3-amino-4-chlorobenzoate, which is first converted to the corresponding thiol, followed by diazotization and cyclization.

Step 1: Synthesis of Methyl 3-amino-4-mercaptobenzoate

  • Reaction Principle: A nucleophilic aromatic substitution reaction where the chloro group of methyl 3-amino-4-chlorobenzoate is displaced by a hydrosulfide group.

  • Materials:

    • Methyl 3-amino-4-chlorobenzoate

    • Sodium hydrosulfide (NaSH)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve methyl 3-amino-4-chlorobenzoate (1.0 eq) in anhydrous DMF.

    • Add sodium hydrosulfide (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with 1 M HCl to a pH of approximately 5-6.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 3-amino-4-mercaptobenzoate. The product can be purified by column chromatography on silica gel.

Step 2: Diazotization and Cyclization to this compound

  • Reaction Principle: The diazotization of the aromatic amine with nitrous acid, followed by intramolecular cyclization with the adjacent thiol group, forms the 1,2,3-thiadiazole ring.

  • Materials:

    • Methyl 3-amino-4-mercaptobenzoate

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Water

    • Dichloromethane

  • Procedure:

    • Suspend methyl 3-amino-4-mercaptobenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Organic Synthesis: Derivatization Protocols

The true utility of this compound lies in its capacity to serve as a starting point for a variety of synthetic transformations. The ester functionality is a prime site for modification, enabling the introduction of diverse functional groups and the construction of more complex molecules.

Hydrolysis to 1,2,3-Benzothiadiazole-5-carboxylic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens the door to a wide range of amide coupling reactions.

  • Reaction Principle: Base-mediated hydrolysis of the ester to the carboxylate salt, followed by acidification to yield the free carboxylic acid.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol or Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water.

    • Add lithium hydroxide (1.5 eq) or sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1,2,3-benzothiadiazole-5-carboxylic acid. Alternatively, the product can be extracted with ethyl acetate.

Synthesis of Amide Derivatives

The resulting 1,2,3-benzothiadiazole-5-carboxylic acid is a versatile intermediate for the synthesis of a wide array of amide derivatives, many of which may possess interesting biological properties.

  • Reaction Principle: Activation of the carboxylic acid with a coupling agent, followed by reaction with a primary or secondary amine to form the amide bond.

  • Materials:

    • 1,2,3-Benzothiadiazole-5-carboxylic acid

    • Amine (primary or secondary)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU

    • Hydroxybenzotriazole (HOBt) or HATU

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1,2,3-benzothiadiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

    • Add EDC (1.2 eq) and HOBt (1.2 eq).

    • Add the desired amine (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Synthesis of 1,2,3-Benzothiadiazole-5-carbohydrazide

The conversion of the methyl ester to the corresponding hydrazide provides another key intermediate for the synthesis of various heterocyclic systems and other functionalized molecules. This transformation is analogous to the protocol for the non-benzofused system.[1]

  • Reaction Principle: Nucleophilic acyl substitution of the methyl ester with hydrazine hydrate.

  • Materials:

    • This compound

    • Hydrazine hydrate (80% or anhydrous)

    • Ethanol

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (5-10 eq) and heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 1,2,3-benzothiadiazole-5-carbohydrazide.

Data Summary

CompoundStarting MaterialReagentsSolventTypical Yield
Methyl 3-amino-4-mercaptobenzoateMethyl 3-amino-4-chlorobenzoateNaSHDMFGood
This compoundMethyl 3-amino-4-mercaptobenzoateNaNO₂, HClWaterGood
1,2,3-Benzothiadiazole-5-carboxylic acidThis compoundLiOH or NaOHMeOH/H₂OHigh
1,2,3-Benzothiadiazole-5-carboxamide (example)1,2,3-Benzothiadiazole-5-carboxylic acidAmine, EDC, HOBt, DIPEADMFGood to High
1,2,3-Benzothiadiazole-5-carbohydrazideThis compoundHydrazine hydrateEtOHHigh

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_of_Building_Block start Methyl 3-amino-4-chlorobenzoate thiol Methyl 3-amino-4-mercaptobenzoate start->thiol NaSH, DMF product This compound thiol->product 1. NaNO₂, HCl 2. Cyclization

Figure 1: Synthesis of this compound.

Derivatization_Pathways start This compound acid 1,2,3-Benzothiadiazole-5-carboxylic acid start->acid Hydrolysis (e.g., LiOH) hydrazide 1,2,3-Benzothiadiazole-5-carbohydrazide start->hydrazide Hydrazinolysis (Hydrazine Hydrate) amide Amide Derivatives acid->amide Amide Coupling (e.g., EDC, HOBt, Amine)

Figure 2: Key Derivatization Pathways of the Building Block.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its ester functionality provide a reliable platform for the synthesis of a diverse range of more complex molecules. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this scaffold. The continued investigation into the derivatization of this and related benzothiadiazole compounds is expected to lead to the discovery of novel therapeutic agents and advanced materials with tailored properties.

References

  • Paruch, K., Popiołek, Ł., Biernasiuk, A., Berecka-Rycerz, A., Malm, A., Gumieniczek, A., & Wujec, M. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(21), 10333. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. [Link]

Sources

Application Notes and Protocols for Investigating the Mechanism of Action of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiadiazole Scaffold as a Modulator of Biological Systems

The 1,2,3-benzothiadiazole scaffold is a privileged heterocyclic structure in medicinal and agricultural chemistry.[1][2] Derivatives built upon this core exhibit a vast range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] While direct, extensive research on the specific mechanism of action for Methyl 1,2,3-benzothiadiazole-5-carboxylate is not widely published, its structural similarity to well-characterized analogues provides a strong foundation for a targeted investigation.

A notable and commercially significant derivative is Acibenzolar-S-methyl, also known as Benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH).[6] BTH is a potent plant defense activator, functioning by inducing Systemic Acquired Resistance (SAR).[7] SAR is a whole-plant immune response that confers long-lasting, broad-spectrum resistance to secondary infections by pathogens.[7] The induction of SAR is critically linked to the accumulation of the signaling molecule salicylic acid (SA) and the subsequent upregulation of pathogenesis-related (PR) genes.[7]

Given this precedent, a primary hypothesis for the mechanism of this compound is its function as an inducer of SAR. These application notes provide a comprehensive framework and detailed protocols for researchers to systematically investigate this proposed mechanism.

Part 1: Foundational Investigation - Plant Immunity Activation

The first logical step is to determine if this compound can elicit a protective response in plants against pathogen challenge. This experiment serves as a functional validation of its potential as a SAR inducer.

Protocol 1: Pathogen Challenge Assay in Arabidopsis thaliana

Objective: To assess the ability of the test compound to induce resistance against a virulent pathogen. We will use Pseudomonas syringae pv. tomato DC3000, a common bacterial pathogen for which Arabidopsis is a susceptible host.

Materials:

  • This compound

  • Arabidopsis thaliana plants (Col-0 accession), 4-5 weeks old

  • Pseudomonas syringae pv. tomato DC3000

  • Acibenzolar-S-methyl (BTH) as a positive control

  • 10 mM MgSO₄ solution

  • Syringes without needles

  • Spectrophotometer

  • Sterile water and appropriate solvents (e.g., DMSO) for compound dissolution

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of working solutions at different concentrations (e.g., 10 µM, 50 µM, 100 µM) by diluting the stock in sterile water. Prepare a 100 µM solution of BTH as a positive control and a vehicle-only solution as a negative control.

  • Plant Treatment: Group the plants into treatment sets (n=10 plants per group). Apply the compound solutions to the leaves of the plants via foliar spray until runoff. Ensure even coverage. Place the treated plants back in the growth chamber for 48-72 hours to allow for the induction of defense responses.

  • Pathogen Inoculation: Culture P. syringae to an optical density (OD₆₀₀) of 0.2 in King's B medium. Harvest the bacteria by centrifugation and resuspend in 10 mM MgSO₄ to a final concentration of 10⁵ colony-forming units (CFU)/mL.

  • Infiltration: Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of at least three leaves per plant.

  • Quantification of Bacterial Growth: After 3 days post-inoculation, collect leaf discs of a known area from the infiltrated leaves. Macerate the tissue in 10 mM MgSO₄, serially dilute the homogenate, and plate on King's B agar plates with appropriate antibiotics.

  • Data Analysis: Incubate plates at 28°C for 2 days, then count the colonies to determine the CFU per unit leaf area. Compare the bacterial growth in compound-treated plants to the negative and positive controls. A statistically significant reduction in bacterial growth compared to the vehicle control indicates induced resistance.

Expected Quantitative Data
Treatment GroupConcentrationMean Bacterial Titer (CFU/cm²)Standard Deviation
Vehicle Control (e.g., 0.1% DMSO)N/AExpected High TiterValue
This compound 10 µMHypothesized ReductionValue
This compound 50 µMHypothesized Stronger ReductionValue
This compound 100 µMHypothesized Strongest ReductionValue
Positive Control (BTH)100 µMExpected Low TiterValue

Part 2: Mechanistic Elucidation - Molecular and Biochemical Assays

If the compound induces resistance, the next step is to investigate the underlying molecular mechanisms. This involves examining the key components of the SAR signaling pathway.

Visualizing the Hypothesized Signaling Pathway

The diagram below illustrates the central role of Salicylic Acid (SA) and Pathogenesis-Related (PR) genes in the Systemic Acquired Resistance (SAR) pathway, which is the proposed mechanism for this compound.

SAR_Pathway cluster_0 Cellular Response Initiation cluster_1 Signal Transduction Cascade cluster_2 Nuclear Events & Defense Gene Expression Compound Methyl 1,2,3-benzothiadiazole- 5-carboxylate Receptor Putative Receptor / Target Protein Compound->Receptor Binding Event SA_Bio Salicylic Acid (SA) Biosynthesis & Accumulation Receptor->SA_Bio Signal NPR1 NPR1 Protein (Master Regulator) SA_Bio->NPR1 SA activates NPR1 NPR1_nucleus NPR1 Translocation to Nucleus NPR1->NPR1_nucleus TFs TGA Transcription Factors NPR1_nucleus->TFs Interaction PR_Genes Pathogenesis-Related (PR) Gene Expression (e.g., PR1, PR2) TFs->PR_Genes Binding to Promoters SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

Caption: Hypothesized SAR signaling pathway activated by the test compound.

Protocol 2: Analysis of Defense Gene Expression by RT-qPCR

Objective: To quantify the transcript levels of key SAR marker genes, such as PR1 (Pathogenesis-Related 1), following compound treatment.

Methodology:

  • Plant Treatment and Sampling: Treat Arabidopsis plants with the compound as described in Protocol 1 (100 µM or the most effective concentration). Collect leaf tissue at various time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment.

  • RNA Extraction and cDNA Synthesis: Immediately freeze samples in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) and treat with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix. Use primers specific for PR1 and a reference gene (e.g., Actin2) for normalization.

  • Data Analysis: Calculate the relative expression of PR1 using the 2-ΔΔCt method. Compare the fold change in gene expression in treated samples relative to the vehicle-treated control at each time point.

Protocol 3: Quantification of Salicylic Acid (SA)

Objective: To measure the accumulation of free SA, a key signaling molecule in SAR, after compound application.

Methodology:

  • Plant Treatment and Sampling: Treat plants as in Protocol 2 and collect leaf samples (approx. 100 mg) at various time points (e.g., 0, 24, 48, 72 hours).

  • SA Extraction: Homogenize the frozen plant tissue in a methanol-based extraction buffer.

  • Sample Cleanup: Perform a liquid-liquid extraction and/or use solid-phase extraction (SPE) columns to purify the SA fraction and remove interfering compounds.

  • Quantification by HPLC or LC-MS: Analyze the purified extracts using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

  • Data Analysis: Generate a standard curve using known concentrations of pure SA. Quantify the amount of SA in the plant samples by comparing their peak areas to the standard curve. Express the results as ng or µg of SA per gram of fresh weight tissue.

Part 3: Integrated Experimental Workflow

The following diagram outlines the logical flow of experiments, from initial functional screening to detailed mechanistic analysis.

Experimental_Workflow start Start: Hypothesis Formulation (Compound may induce SAR) protocol1 Protocol 1: Pathogen Challenge Assay (Functional Screen) start->protocol1 decision1 Induces significant resistance? protocol1->decision1 protocol2 Protocol 2: RT-qPCR for PR Genes (Molecular Marker Analysis) decision1->protocol2 Yes stop End: Re-evaluate Hypothesis decision1->stop No protocol3 Protocol 3: SA Quantification (Biochemical Marker Analysis) protocol2->protocol3 interpretation Data Interpretation & Analysis protocol3->interpretation conclusion Conclusion on Mechanism of Action (SAR Inducer Confirmed/Rejected) interpretation->conclusion

Sources

Application Notes and Protocols for Methyl 1,2,3-Benzothiadiazole-5-carboxylate as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds with potent and broad-spectrum activity. Benzothiadiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial effects.[1][2][3] This application note provides a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of a specific analogue, methyl 1,2,3-benzothiadiazole-5-carboxylate . We present detailed protocols for its synthesis, a battery of antimicrobial susceptibility assays, and methodologies to elucidate its potential mechanism of action, empowering researchers to investigate its therapeutic potential.

Section 1: Synthesis and Characterization

Protocol 1.1: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic acid

This protocol is adapted from established methods for the synthesis of the benzothiadiazole core from 4-amino-3-mercaptobenzoic acid.[4]

Materials:

  • 4-amino-3-mercaptobenzoic acid hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • Diazotization: In a beaker, suspend 4-amino-3-mercaptobenzoic acid hydrochloride in a solution of concentrated hydrochloric acid and water, cooled to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • Continue stirring the reaction mixture at 0-5°C for an additional 30 minutes after the complete addition of the sodium nitrite solution.

  • Cyclization: The diazonium salt will spontaneously cyclize to form 1,2,3-benzothiadiazole-5-carboxylic acid, which will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

  • Dry the purified 1,2,3-benzothiadiazole-5-carboxylic acid in a vacuum oven.

Protocol 1.2: Esterification to this compound

This protocol describes a standard Fischer esterification of the synthesized carboxylic acid.

Materials:

  • 1,2,3-Benzothiadiazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Reflux apparatus

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2,3-benzothiadiazole-5-carboxylic acid in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient).

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Section 2: Antimicrobial Susceptibility Testing

A comprehensive evaluation of the antimicrobial potential of this compound requires testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2.2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi

Procedure:

  • Sub-culturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto the appropriate agar medium.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plates.

Protocol 2.3: Agar Disc Diffusion (Zone of Inhibition) Assay

This is a qualitative method to assess the antimicrobial activity of a substance.

Materials:

  • This compound solution

  • Sterile filter paper discs

  • Bacterial and fungal strains

  • MHA or SDA plates

  • Sterile swabs

Procedure:

  • Lawn Culture: Prepare a lawn culture of the test microorganism on the agar plate using a sterile swab.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the this compound solution and place them on the agar surface.

  • Incubation: Incubate the plates as described in the MIC protocol.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Section 3: Elucidation of the Mechanism of Action

Understanding the mechanism by which an antimicrobial agent exerts its effect is crucial for its development as a therapeutic. Based on the known activities of benzothiadiazole derivatives, two primary mechanisms are hypothesized: disruption of cell membrane integrity and interaction with microbial DNA.

Protocol 3.1: Cell Membrane Integrity Assay - Crystal Violet Uptake

This assay assesses the permeability of the bacterial cell membrane. Damage to the membrane allows the crystal violet dye to enter the cell.[6][7][8][9]

Materials:

  • Bacterial suspension

  • This compound

  • Crystal violet solution (0.1%)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Treatment: Treat a standardized bacterial suspension with the test compound at its MIC and 2x MIC for a defined period. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

  • Staining: Add crystal violet solution to each bacterial suspension and incubate.

  • Washing: Centrifuge the suspensions to pellet the cells and wash with PBS to remove excess dye.

  • Quantification: Lyse the cells and measure the absorbance of the released crystal violet at a specific wavelength (typically around 590 nm). An increase in absorbance in treated cells compared to the control indicates membrane damage.

Protocol 3.2: Cell Membrane Integrity Assay - Ethidium Bromide Uptake

Ethidium bromide is a fluorescent intercalating agent that can only enter cells with compromised membranes.[10][11][12][13][14]

Materials:

  • Bacterial suspension

  • This compound

  • Ethidium bromide solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Treatment: Treat the bacterial suspension with the test compound as described in the crystal violet assay.

  • Staining: Add ethidium bromide to the suspensions.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence in the treated samples compared to the control indicates an increase in membrane permeability.

Protocol 3.3: DNA Interaction Studies - UV-Visible Spectroscopy

Binding of a small molecule to DNA can cause changes in the UV-Visible absorption spectrum of the DNA.[15][16][17][18][19]

Materials:

  • Purified microbial DNA (e.g., from E. coli)

  • This compound solution

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Titration: Keep the concentration of the DNA constant and titrate with increasing concentrations of the test compound.

  • Spectral Analysis: Record the UV-Visible spectra after each addition. Hypochromism (a decrease in absorbance) and a red or blue shift in the wavelength of maximum absorbance can indicate an interaction between the compound and the DNA.

Protocol 3.4: DNA Interaction Studies - Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study conformational changes in DNA upon ligand binding.[20][21][22][23][24]

Materials:

  • Purified microbial DNA

  • This compound solution

  • CD spectropolarimeter

Procedure:

  • Titration: Similar to the UV-Vis titration, add increasing amounts of the test compound to a constant concentration of DNA.

  • CD Spectra Acquisition: Record the CD spectra of the DNA in the presence of different concentrations of the compound.

  • Analysis: Changes in the characteristic CD bands of B-form DNA can indicate binding and potential conformational changes induced by the compound.

Protocol 3.5: DNA Damage Assessment - Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[25][26][27][28][29]

Materials:

  • Bacterial cells

  • This compound

  • Agarose (low melting point)

  • Lysis buffer

  • Electrophoresis buffer and apparatus

  • Fluorescent DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treatment: Treat bacterial cells with the test compound.

  • Embedding: Mix the treated cells with low melting point agarose and cast onto microscope slides.

  • Lysis: Lyse the cells to release the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Data Presentation

Quantitative data from the antimicrobial susceptibility testing should be summarized in a clear and concise table for easy comparison.

Table 1: Antimicrobial Activity of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213
Bacillus subtilisATCC 6633
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 10231

Visualizations

Synthesis Pathway

Synthesis_Pathway A 4-Amino-3-mercaptobenzoic acid B 1,2,3-Benzothiadiazole-5-carboxylic acid A->B  NaNO₂, HCl, 0-5°C (Diazotization & Cyclization) C This compound B->C  Methanol, H₂SO₄ (cat.) (Esterification)

Caption: Proposed synthesis of this compound.

Antimicrobial Testing Workflow

Antimicrobial_Workflow cluster_1 Bactericidal/Fungicidal Activity cluster_2 Mechanism of Action MIC MIC Determination (Broth Microdilution) MBC MBC/MFC Determination MIC->MBC Disc Disc Diffusion (Zone of Inhibition) Membrane Membrane Integrity Assays (Crystal Violet/Ethidium Bromide) MBC->Membrane DNA DNA Interaction & Damage (UV-Vis, CD, Comet Assay) MBC->DNA

Caption: Workflow for antimicrobial evaluation.

Hypothesized Mechanism of Action

Mechanism_of_Action Compound Methyl 1,2,3-benzothiadiazole- 5-carboxylate Membrane Bacterial Cell Membrane Compound->Membrane Hypothesis 1 DNA Bacterial DNA Compound->DNA Hypothesis 2 Disruption Membrane Disruption (Loss of Integrity, Pore Formation) Membrane->Disruption Interaction DNA Binding/Damage (Intercalation, Strand Breaks) DNA->Interaction CellDeath Bacterial Cell Death Disruption->CellDeath Interaction->CellDeath

Caption: Hypothesized mechanisms of antimicrobial action.

References

  • Kyriazis, I., et al. (2013). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Biotechnology and Applied Biochemistry, 60(1), 74-82. [Link]

  • Solanky, D., & Haydel, S. E. (2012). Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli. Journal of Microbiological Methods, 91(2), 257-261. [Link]

  • Kyriazis, I., et al. (2013). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed, 23387814. [Link]

  • Solanky, D., & Haydel, S. E. (2012). Adaptation of the neutral bacterial comet assay to assess antimicrobial-mediated DNA double-strand breaks in Escherichia coli. National Institutes of Health, PMC3486642. [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols, 2(12), 3166-3172. [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2007). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols, 2(12), 3166-3172. [Link]

  • Antibacterial-Modified Comet Assay for the Study of Genome Integrity in Bacterial Pathogenesis. Available Technologies. [Link]

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  • SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • One step diazotization coupling process.
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  • Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. Iraqi National Journal of Chemistry. [Link]9)

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Application Notes & Protocols for In Vitro Studies of Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Benzothiadiazole Derivative

The benzothiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities, including potent antimicrobial and anticancer effects.[1][2][3] This guide focuses on a specific, yet under-investigated, member of this family: Methyl 1,2,3-benzothiadiazole-5-carboxylate (CAS No. 23616-15-1).[4] While direct experimental data for this particular compound is not extensively available in peer-reviewed literature, its structural alerts strongly suggest potential efficacy in key therapeutic areas.

This document serves as a comprehensive, experience-driven guide for researchers initiating in vitro studies with this compound. The protocols herein are synthesized from established methodologies for structurally analogous benzothiadiazole and benzothiazole derivatives.[5][6][7] The underlying principle of this guide is not merely to provide procedural steps but to instill a deep understanding of the scientific rationale, enabling researchers to adapt, troubleshoot, and validate their findings with confidence.

Physicochemical Properties & Handling
PropertyValue/InformationSource
IUPAC Name This compound[4]
CAS Number 23616-15-1[4]
Molecular Formula C₈H₆N₂O₂S[4]
Molecular Weight 194.21 g/mol [4]
Appearance Likely a colorless or pale solid[8]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol, with limited aqueous solubility.[8][9]

Stock Solution Preparation: For in vitro biological assays, a concentrated stock solution is typically prepared in dimethyl sulfoxide (DMSO).[10][11] It is crucial to note that DMSO can have its own effects on cell cultures, and therefore, the final concentration of DMSO in the assay medium should be kept low (typically ≤0.5%) and consistent across all experimental and control groups.[5]

Part 1: Proposed Antifungal Activity Screening

Scientific Rationale: The 1,2,3-thiadiazole moiety is a known pharmacophore in agriculture and medicine, often associated with antifungal properties. Notably, organotin complexes of benzo[5][9][10]thiadiazole-7-carboxylates have demonstrated significant fungicidal activity.[12] This provides a strong impetus to evaluate this compound for similar properties. The following protocol outlines a robust method for determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, a gold standard in antimicrobial susceptibility testing.

Workflow for Antifungal MIC Determination

Antifungal_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare fungal inoculum (e.g., Candida albicans) D Inoculate microplate wells with fungal suspension A->D B Prepare serial dilutions of This compound in culture medium E Add compound dilutions and controls to respective wells B->E C Prepare positive (Fluconazole) and negative (DMSO vehicle) controls C->E F Incubate at 35-37°C for 24-48 hours G Visually assess turbidity or measure absorbance (OD600) F->G H Determine MIC: Lowest concentration with no visible growth G->H MTT_Workflow A Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate B Allow cells to adhere (24 hours) A->B C Treat cells with serial dilutions of This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formation of formazan crystals) E->F G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability and determine IC50 value H->I

Caption: Step-by-step workflow of the MTT assay for determining the cytotoxic effects of the test compound on cancer cell lines.

Protocol 2: MTT Cell Viability Assay
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in their recommended complete medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a DMSO stock solution in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include a positive control (e.g., Doxorubicin or Cisplatin) and a vehicle control (medium with DMSO).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the curve using non-linear regression analysis.

Interpreting Preliminary Data

The following table provides a template for summarizing potential outcomes from the proposed assays.

AssayTargetParameterHypothetical ResultInterpretation
Antifungal C. albicansMIC16 µg/mLModerate antifungal activity, warranting further investigation.
Anticancer A549 CellsIC₅₀10.5 µMSignificant cytotoxic activity, suggesting potential as an anticancer agent.
Anticancer MCF-7 CellsIC₅₀25.2 µMModerate, cell-line specific cytotoxic activity.

Part 3: Exploring the Antibacterial Mechanism of Action

Scientific Rationale: Beyond antifungal and anticancer activities, benzothiazole derivatives have been reported as potent antibacterial agents, with some acting as inhibitors of essential bacterial enzymes like dihydroorotase or DNA gyrase. [6][13]Should initial screening indicate antibacterial activity, a deeper investigation into the mechanism of action is warranted. A cell membrane integrity assay can provide initial insights into whether the compound acts by disrupting the bacterial cell envelope.

Workflow for Membrane Integrity Assay

Membrane_Integrity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Culture bacteria (e.g., S. aureus) to logarithmic phase B Wash and resuspend cells in buffer A->B C Treat bacterial suspension with test compound at MIC B->C D Incubate for a defined period C->D E Centrifuge and collect supernatant D->E F Measure leakage of intracellular components (e.g., DNA/proteins at 260 nm) E->F G Compare to positive (lysis agent) and negative (vehicle) controls F->G

Caption: Workflow to assess bacterial cell membrane integrity after treatment with the test compound.

Protocol 3: Bacterial Membrane Integrity Assay
  • Bacterial Culture Preparation:

    • Grow a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS.

  • Compound Treatment:

    • Treat the bacterial suspension with this compound at its predetermined MIC and 2x MIC.

    • Include a positive control (e.g., a known membrane-disrupting agent like Triton X-100) and a negative vehicle control.

    • Incubate the suspensions at 37°C for 2-4 hours.

  • Measurement of Intracellular Leakage:

    • Centrifuge the suspensions to pellet the bacteria.

    • Transfer the supernatant to a UV-transparent 96-well plate.

    • Measure the absorbance of the supernatant at 260 nm, which corresponds to the leakage of nucleic acids and other intracellular components.

  • Data Interpretation:

    • A significant increase in the A₂₆₀ reading in the compound-treated samples compared to the vehicle control indicates a loss of membrane integrity.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. Based on the chemical precedent of its structural class, this compound holds promise as a bioactive molecule. Positive results from these foundational assays should be followed by more in-depth mechanistic studies, such as specific enzyme inhibition assays, cell cycle analysis, apoptosis assays, and investigations into effects on key signaling pathways. As with any scientific inquiry, meticulous execution, appropriate controls, and careful interpretation are paramount to unlocking the therapeutic potential of this novel compound.

References

  • Mahran, M. A., William, S., Ramzy, F., & Sembel, A. M. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules, 12(3), 622–633. Available from: [Link]

  • Ibrahim, S., Gavisiddegowda, P., Deepakumari, H. N., Kollur, S. P., & Naik, N. (2022). Newly Synthesized Benzothiazole Derived Ligand and its Co(III) and Ru(III) Complexes as Biological Potent Molecules: Chemical Preparation, Structure, Antimicrobial, in vitro and in vivo Cytotoxicity Studies. Biointerface Research in Applied Chemistry, 12(6), 7817–7844. Available from: [Link]

  • Wang, Z., Wang, Y., Zhang, R., & Wang, R. (2010). Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzot[5][9][10]hiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry, 58(5), 2715–2719. Available from: [Link]

  • Shen, C., et al. (2020). In vitro assessment of benzothiadiazole-based photoactive polymers against ovarian, prostate and bladder cancer cell lines for photodynamic therapy. Photodiagnosis and Photodynamic Therapy, 31, 101905. Available from: [Link]

  • Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Current Oncology, 24(5), 358-371. Available from: [Link]

  • Li, Z., et al. (2012). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Chinese Journal of Organic Chemistry, 32(5), 923-929. Available from: [Link]

  • Mahran, M. A., William, S., Ramzy, F., & Sembel, A. M. (2007). Synthesis and in vitro evaluation of new benzothiazole derivatives as schistosomicidal agents. Molecules, 12(3), 622-633. Available from: [Link]

  • Mahran, M. A., William, S., Ramzy, F., & Sembel, A. M. (2007). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules, 12(3), 622-633. Available from: [Link]

  • Sharma, A., et al. (2021). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • Morsy, S. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 224. Available from: [Link]

  • Wujec, M., & Paneth, A. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3345. Available from: [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Available from: [Link]

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  • Al-Soud, Y. A., et al. (2008). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. ARKIVOC, 2008(15), 225-238. Available from: [Link]

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Application Notes & Protocols: Evaluating Methyl 1,2,3-benzothiadiazole-5-carboxylate as a Novel Inducer of Systemic Acquired Resistance (SAR) in Plants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The induction of a plant's innate immune system, particularly Systemic Acquired Resistance (SAR), represents a robust and sustainable strategy for broad-spectrum disease control. While Acibenzolar-S-methyl (ASM or BTH) is a well-established commercial plant activator from the benzothiadiazole class, the bioactivity of its structural isomers remains an area of active investigation.[1][2][3][4] This guide provides a comprehensive research framework and detailed experimental protocols for scientists to evaluate the potential of Methyl 1,2,3-benzothiadiazole-5-carboxylate as a novel SAR inducer. We outline a logical, three-stage validation process: (1) determining optimal, non-phytotoxic application rates; (2) assessing disease protection efficacy in a model pathosystem; and (3) validating the molecular mechanism of action through gene expression analysis. These protocols are designed to be self-validating, incorporating necessary controls and quantitative endpoints to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

Systemic Acquired Resistance (SAR) is a state of heightened plant immunity triggered by a localized pathogen infection or by chemical elicitors.[5][6][7] This response provides long-lasting, broad-spectrum protection against a variety of secondary infections by fungi, bacteria, and viruses. The SAR pathway is critically dependent on the signaling molecule salicylic acid (SA), which accumulates systemically and initiates a massive transcriptional reprogramming, including the upregulation of Pathogenesis-Related (PR) genes.[8][9]

The benzothiadiazole (BTH) class of compounds, exemplified by Acibenzolar-S-methyl (ASM), functions as a potent synthetic analog of salicylic acid.[6][10][11] These molecules act downstream of SA synthesis, triggering the SAR signaling cascade without needing to be metabolized into SA itself.[11][12] This property makes them invaluable tools for both agricultural disease management and fundamental research into plant immunity.

This document focuses on a structural analog, This compound , hereafter referred to as MB5C.

Compound Profile: this compound (MB5C)
IUPAC Name This compound
CAS Number 23616-15-1
Molecular Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol [13]
Structure
Hypothesized MOA Functional analog of Salicylic Acid, inducing Systemic Acquired Resistance (SAR).

The structural similarity of MB5C to ASM provides a strong rationale for its investigation as a potential plant activator. The following sections provide a detailed roadmap for researchers to systematically test this hypothesis.

The Molecular Framework: SAR Signaling Pathway

Understanding the underlying signaling pathway is crucial for designing mechanistic experiments. Application of an effective BTH derivative is expected to initiate a signaling cascade that mimics the natural SAR response. The signal is perceived upstream of the key regulatory protein NPR1 (NONEXPRESSER OF PR GENES 1) . In its inactive state, NPR1 is sequestered in the cytoplasm as an oligomer. Upon SA accumulation (or perception of its analog), cellular redox changes lead to the monomerization of NPR1, allowing it to translocate into the nucleus. There, it interacts with TGA transcription factors to activate the expression of a large battery of defense genes, most notably the PR genes (PR-1, PR-2, PR-5), which serve as robust molecular markers for SAR activation.[8][12][14]

SAR_Pathway cluster_outside Extracellular / Cytoplasm cluster_nucleus Nucleus MB5C MB5C Application (Hypothesized SA Analog) NPR1_Oligo NPR1 Oligomer (Inactive) MB5C->NPR1_Oligo Triggers Redox Change SA Salicylic Acid (SA) Accumulation SA->NPR1_Oligo Triggers Redox Change NPR1_Mono NPR1 Monomer (Active) NPR1_Oligo->NPR1_Mono Monomerization NPR1_TGA NPR1-TGA Complex NPR1_Mono->NPR1_TGA Nuclear Translocation & Binding to TGA factors PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) NPR1_TGA->PR_Genes Activates Transcription SAR_Response Systemic Acquired Resistance (SAR) PR_Genes->SAR_Response Leads to

Caption: Hypothesized SAR signaling pathway activated by MB5C.

Experimental Validation Workflow

A logical progression of experiments is essential to build a comprehensive case for MB5C's activity. We propose the following workflow, which moves from broad physiological effects to specific molecular validation.

Experimental_Workflow cluster_stage1 Stage 1: Foundational Assays cluster_stage2 Stage 2: Efficacy Testing cluster_stage3 Stage 3: Mechanistic Validation start Hypothesis: MB5C is a SAR Inducer prep Protocol 1A: Prepare Stock Solutions start->prep phyto Protocol 1B: Phytotoxicity Dose-Response prep->phyto patho Protocol 2: Pathogen Challenge Assay (e.g., Arabidopsis vs. P. syringae) phyto->patho Use Optimal Non-Phytotoxic Concentration (ONC) q q patho->q pcr Correlate Protection with Molecular Response conclusion Conclusion: Efficacy & MOA Confirmed/Refuted pcr->conclusion

Caption: Three-stage workflow for validating MB5C as a SAR inducer.

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation and Phytotoxicity Assay

Rationale: Before assessing efficacy, it is critical to establish the optimal, non-phytotoxic concentration (ONC) range. Benzothiadiazoles can cause phytotoxicity at high concentrations, manifesting as leaf yellowing, stunting, or necrosis, which can confound disease resistance results.[15][16] This protocol establishes a working concentration that induces a defense response without harming the plant.

Materials:

  • This compound (MB5C) powder

  • Acetone or DMSO (reagent grade)

  • Tween-20 or Silwet L-77

  • Sterile deionized water

  • Model plants (e.g., 4-week-old Arabidopsis thaliana Col-0, or 3-week-old tomato cv. Moneymaker)

  • Growth chamber with controlled conditions (e.g., 16h light/8h dark, 22°C)

Procedure:

  • Stock Solution Preparation (100 mM):

    • Accurately weigh 19.42 mg of MB5C powder.

    • Dissolve in a small volume of acetone or DMSO (e.g., 200 µL). Expert Tip: Benzothiadiazoles often have poor water solubility.[2][17] A solvent is necessary for the stock, but its final concentration in the working solution must be low (<0.1%) to avoid solvent-induced artifacts.

    • Bring the final volume to 1 mL with the same solvent in a volumetric flask. Store at -20°C in a glass vial, protected from light.

  • Working Solution Preparation:

    • Prepare a series of dilutions from the 100 mM stock to achieve final concentrations for testing (e.g., 0 µM, 10 µM, 30 µM, 100 µM, 300 µM, 1 mM).

    • For each concentration, first add the required volume of stock solution to a container.

    • Add a surfactant like Tween-20 to a final concentration of 0.02% (v/v). This ensures even spreading on the leaf surface.

    • Add sterile deionized water to the final volume. The mock control (0 µM) should contain the same final concentration of solvent and surfactant as the highest treatment concentration.

  • Plant Application:

    • Use a fine-mist sprayer to apply each working solution to the foliage of the plants until runoff. Ensure all leaf surfaces are covered.

    • Treat a minimum of 5 replicate plants per concentration.

    • Keep treated plants in the growth chamber under standard conditions.

  • Phytotoxicity Scoring:

    • Visually assess the plants at 3, 5, and 7 days post-application.

    • Score phytotoxicity on a scale of 0 to 4 (see table below).

Data Presentation: Phytotoxicity Scoring Scale and Hypothetical Results

ScoreDescriptionExample ObservationHypothetical Result (7 days)
0 No visible damageHealthy, green leaves10 µM, 30 µM
1 Slight chlorosis/yellowing on <10% of leaf areaFaint yellowing at leaf margins100 µM
2 Moderate chlorosis on 10-50% of leaf areaNoticeable yellow patches300 µM
3 Severe chlorosis/necrosis on >50% of leaf areaWidespread yellowing, small brown spots1 mM
4 Plant deathPlant is wilted and desiccated>1 mM

Interpretation: The Optimal Non-Phytotoxic Concentration (ONC) is the highest concentration that consistently scores 0. For subsequent experiments, use the ONC and one or two concentrations below it. For example, based on the hypothetical data, an ONC of 30-50 µM would be a logical choice for efficacy trials.

Protocol 2: Pathogen Challenge Assay in Arabidopsis thaliana

Rationale: This protocol directly tests whether pre-treatment with MB5C can protect a plant from a subsequent pathogen attack. We use the well-characterized Arabidopsis thaliana vs. Pseudomonas syringae pv. tomato DC3000 pathosystem. A positive result (reduced pathogen growth or disease symptoms) in MB5C-treated plants compared to mock-treated plants indicates induced resistance.

Materials:

  • Arabidopsis thaliana ecotype Col-0 plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) culture

  • King's B (KB) medium with appropriate antibiotics (e.g., rifampicin)

  • 10 mM MgCl₂ (sterile)

  • Spectrophotometer

  • MB5C and ASM (positive control) at their respective ONCs

  • 1 mL needleless syringes

  • Mortar and pestle, or bead beater

  • Plates for bacterial enumeration (KB agar + rifampicin)

Procedure:

  • Chemical Treatment (Day 0):

    • Prepare working solutions of Mock (solvent + surfactant), MB5C (at ONC), and ASM (e.g., 30 µM) as described in Protocol 1.

    • Spray-treat replicate groups of Arabidopsis plants (n=10-15 per treatment group).

    • Return plants to the growth chamber. Expert Tip: The time between induction and challenge is critical. A 2-3 day interval is standard for SAR to become fully established.

  • Pathogen Inoculation (Day 3):

    • Grow Pst DC3000 in liquid KB medium overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂.

    • Adjust the bacterial suspension to an optical density (OD₆₀₀) of 0.2, which corresponds to approx. 1x10⁸ colony-forming units (CFU)/mL.

    • Create a final inoculum of 1x10⁵ CFU/mL by diluting the OD₆₀₀=0.2 suspension 1000-fold in 10 mM MgCl₂.

    • Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial (underside) of 3-4 mature leaves per plant.

  • Disease Assessment (3 Days Post-Inoculation):

    • Method A: Symptom Scoring: Visually score the infiltrated leaves for chlorosis and necrosis.

    • Method B: Bacterial Quantification (more quantitative):

      • Collect three leaf discs (0.5 cm diameter) from different infiltrated leaves per plant (pool as one biological replicate).

      • Grind the tissue thoroughly in 200 µL of 10 mM MgCl₂.

      • Create a 10-fold serial dilution series of the homogenate.

      • Plate 100 µL of appropriate dilutions onto KB agar plates with rifampicin.

      • Incubate at 28°C for 2 days and count the colonies.

      • Calculate the CFU per cm² of leaf area.

Data Presentation: Hypothetical Pathogen Growth Results

Treatment GroupMean Bacterial Titer (log₁₀ CFU/cm²) ± SEStatistical Significance (vs. Mock)
Mock6.5 ± 0.2-
MB5C (30 µM) 5.4 ± 0.3 p < 0.01
ASM (30 µM)5.2 ± 0.2p < 0.01

Interpretation: A statistically significant reduction (e.g., 1-log or 10-fold) in bacterial titers in the MB5C-treated group compared to the mock group would be strong evidence of induced resistance.[18] Comparing the effect size to the positive control (ASM) provides a benchmark for its potency.

Protocol 3: SAR Marker Gene Expression Analysis by RT-qPCR

Rationale: To confirm that the observed resistance is due to the activation of the SAR pathway, we must measure the expression of SAR marker genes. A rapid and strong upregulation of genes like Pathogenesis-Related 1 (PR-1) following MB5C treatment, but prior to pathogen challenge, is the molecular hallmark of a true SAR inducer.[12][14][17]

Materials:

  • Arabidopsis plants treated with Mock, MB5C, and ASM as in Protocol 2.

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for a reference gene (e.g., Actin2) and a SAR marker gene (PR-1).

Procedure:

  • Time-Course and Tissue Harvest:

    • Spray-treat plants with Mock, MB5C (ONC), and ASM (ONC).

    • Harvest whole rosettes at specific time points post-treatment (e.g., 0h, 24h, 48h, 72h).

    • Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C. This prevents RNA degradation.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from ~100 mg of ground tissue using a preferred kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[19][20][21]

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions in triplicate for each sample and primer pair. A typical 10 µL reaction includes: 5 µL SYBR Green Master Mix, 0.5 µL each of Forward and Reverse primers (10 µM stock), 1 µL diluted cDNA, and 3 µL nuclease-free water.

    • Run the reactions on a qPCR instrument with a standard thermal profile (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.[22]

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative gene expression using the 2⁻ΔΔCq method.

      • ΔCq = Cq(PR-1) - Cq(Actin2)

      • ΔΔCq = ΔCq(Treated Sample) - ΔCq(Mock Sample at the same time point)

      • Fold Change = 2⁻ΔΔCq

Data Presentation: Hypothetical PR-1 Gene Expression Results

TreatmentTime PointMean Fold Change (vs. Mock at 0h) ± SE
Mock24h1.2 ± 0.3
48h1.5 ± 0.4
MB5C (30 µM) 24h 50 ± 8
48h 150 ± 25
ASM (30 µM)24h80 ± 12
48h220 ± 30

Interpretation: A significant and time-dependent increase in PR-1 transcript abundance in MB5C-treated plants, but not in mock-treated plants, strongly indicates the activation of the SAR signaling pathway. The timing and magnitude of this induction can be compared to the benchmark activator, ASM.

Troubleshooting and Advanced Considerations

  • Solubility Issues: If MB5C precipitates in working solutions, try a different co-solvent (e.g., ethanol) or sonicate the solution during preparation.

  • Inconsistent Application: Foliar spray can be variable. For highly quantitative experiments, consider applying a known volume to specific leaves or using a soil drench method.[15][18]

  • Growth-Immunity Trade-offs: High levels of defense activation can sometimes come at the cost of plant growth or yield.[2] It is advisable to monitor plant biomass (fresh/dry weight) in long-term experiments to assess any fitness costs associated with MB5C treatment.

  • Spectrum of Activity: If MB5C proves effective, further research should test its efficacy against a broader range of pathogens, including fungi (e.g., powdery mildew) and viruses, to determine its protective spectrum.[1][2][10]

Conclusion

This application guide provides a robust, hypothesis-driven framework for the comprehensive evaluation of this compound as a potential plant defense activator. By systematically progressing through assessments of phytotoxicity, in-planta efficacy, and molecular mechanism, researchers can generate high-quality, reproducible data. The successful validation of novel SAR inducers like MB5C is vital for the development of new, sustainable tools for crop protection that leverage a plant's own natural defenses.

References

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Application Note: A Strategic Approach to the Synthesis of Novel Fungicides from Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The persistent challenge of fungal resistance in agriculture necessitates the development of novel fungicides with diverse mechanisms of action. The 1,2,3-benzothiadiazole scaffold represents a highly promising starting point, not only as a core structure for directly acting fungicidal agents but also as an inducer of Systemic Acquired Resistance (SAR) in plants. This application note provides a detailed, research-backed guide for the synthesis of novel fungicide candidates starting from Methyl 1,2,3-benzothiadiazole-5-carboxylate. We present a robust two-step synthetic strategy involving saponification followed by amide coupling to generate a diverse chemical library. This guide includes detailed, step-by-step protocols for synthesis, characterization, and in vitro fungicidal screening, complemented by insights into the underlying chemical principles and biological rationale. The methodologies are designed for researchers, scientists, and drug development professionals aiming to explore this valuable chemical space for next-generation crop protection agents.

The Benzothiadiazole Scaffold: A Foundation for Fungicide Design

The 1,2,3-benzothiadiazole (BTH) core is not merely another heterocyclic scaffold; it is the basis for acibenzolar-S-methyl (ASM), a pioneering commercial plant activator.[1][2] Unlike traditional fungicides that directly target the pathogen, BTH and its derivatives can trigger a plant's innate defense mechanisms, a process known as Systemic Acquired Resistance (SAR).[2][3]

Mechanism of Action: Systemic Acquired Resistance (SAR)

BTH acts as a functional analog of salicylic acid (SA), a key signaling molecule in the SAR pathway.[3] Upon application, BTH initiates a signaling cascade that leads to the expression of pathogenesis-related (PR) proteins and the accumulation of antifungal phenolic compounds and phytoalexins.[4][5] This primes the plant for a more rapid and robust defense response upon subsequent pathogen attack. This indirect mode of action is advantageous as it reduces the selection pressure for fungicide resistance in pathogen populations.[1][2]

The strategic rationale for using this compound as a starting material is twofold:

  • Dual-Action Potential: By modifying the carboxylate group, it is possible to introduce new pharmacophores that may confer direct fungicidal activity, creating a molecule with both SAR-inducing and direct antifungal properties.

  • Exploring Structure-Activity Relationships (SAR): The ester at the 5-position is a versatile chemical handle for creating a library of derivatives, allowing for systematic investigation of how different functional groups impact biological activity.[6]

SAR_Pathway cluster_0 External Stimulus cluster_1 Plant Cell Signaling Cascade cluster_2 Systemic Plant Response BTH Benzothiadiazole (BTH) Application SA_Pathway Salicylic Acid (SA) Signaling Pathway BTH->SA_Pathway Gene_Activation Activation of Defense Genes (e.g., PR-1, PAL) SA_Pathway->Gene_Activation PR_Proteins Synthesis of Pathogenesis-Related (PR) Proteins Gene_Activation->PR_Proteins Phenolics Accumulation of Antifungal Phenolics & Phytoalexins Gene_Activation->Phenolics Resistance Systemic Acquired Resistance (SAR) PR_Proteins->Resistance Phenolics->Resistance

Caption: BTH-induced Systemic Acquired Resistance (SAR) pathway.

Synthetic Strategy: From Carboxylate to Bioactive Amide

The conversion of the methyl ester of the starting material into a diverse library of amides is a classic and highly effective strategy in medicinal chemistry.[7] This approach allows for the introduction of a wide range of substituents to probe the structure-activity relationship (SAR). The proposed synthesis is a robust two-step process.

Synthetic_Workflow Start Methyl 1,2,3-benzothiadiazole- 5-carboxylate Acid 1,2,3-Benzothiadiazole- 5-carboxylic Acid Start->Acid Step 1: Saponification (LiOH, THF/H2O) Amide Novel Amide Derivatives (Fungicide Candidates) Acid->Amide Step 2: Amide Coupling (EDC, HOBt, R-NH2) Amine Diverse Amines (R-NH2) Amine->Amide

Caption: Two-step synthetic strategy for novel fungicides.

Step 1: Saponification. The synthesis begins with the hydrolysis (saponification) of the methyl ester to its corresponding carboxylic acid. This is a fundamental and typically high-yielding transformation that activates the molecule for the subsequent coupling step.

Step 2: Amide Coupling. The resulting carboxylic acid is then coupled with a variety of primary or secondary amines to generate the target amide library. Using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) provides a reliable and mild method for amide bond formation, minimizing side reactions. The choice of amines is critical for exploring the SAR; selections can include aliphatic, aromatic, and heterocyclic amines to introduce diverse physicochemical properties.[8][9]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of 1,2,3-Benzothiadiazole-5-carboxylic Acid (2)
  • Rationale: This protocol details the base-mediated hydrolysis of the starting methyl ester. Lithium hydroxide (LiOH) is chosen as the base, and a mixture of tetrahydrofuran (THF) and water is used as the solvent system to ensure the solubility of both the organic starting material and the inorganic base.

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add LiOH·H₂O (1.5 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The product can be purified further by recrystallization if necessary.

Protocol 3.2: General Procedure for Amide Synthesis via EDC/HOBt Coupling
  • Rationale: This general protocol allows for the synthesis of a wide array of amides. EDC activates the carboxylic acid, which is then trapped by HOBt to form an active ester intermediate. This intermediate readily reacts with the chosen amine to form the stable amide bond, minimizing racemization and other side reactions.[10]

  • Materials:

    • 1,2,3-Benzothiadiazole-5-carboxylic Acid (1.0 eq)

    • Desired amine (primary or secondary) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2,3-Benzothiadiazole-5-carboxylic Acid (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) in anhydrous DMF.

    • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to obtain the pure amide derivative.

Protocol 3.3: Characterization of Novel Compounds
  • Rationale: Rigorous characterization is essential to confirm the identity and purity of the newly synthesized compounds.

  • Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The disappearance of the carboxylic acid proton signal (~12 ppm) and the appearance of a new amide N-H proton signal (typically 7-9 ppm) in the ¹H NMR spectrum are indicative of a successful reaction.[11][12]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for the characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

Protocol for In Vitro Fungicidal Screening

  • Rationale: To evaluate the biological activity of the synthesized compounds, a standard mycelial growth inhibition assay is employed. This provides quantitative data (EC₅₀ values) on the efficacy of each compound against selected fungal pathogens.[11][13]

  • Pathogens: Common agricultural pathogens such as Botrytis cinerea, Alternaria solani, Gibberella zeae, and Rhizoctonia solani can be used for initial screening.[11][13]

  • Procedure:

    • Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

    • While the PDA is still molten (cool to ~50 °C), add the synthesized compound (dissolved in a minimal amount of DMSO) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with DMSO only.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.

    • Incubate the plates at 25 °C in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached near-full growth.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Determine the EC₅₀ value (the concentration that causes 50% inhibition) for each active compound by probit analysis.

Data Presentation and SAR Analysis

All quantitative data from the synthesis and biological screening should be summarized in a clear, tabular format for easy comparison and interpretation. This systematic approach is crucial for establishing a preliminary Structure-Activity Relationship (SAR).[13][14]

Table 1: Synthesis Yields and Fungicidal Activity of Novel Amide Derivatives

Compound IDR-Group (from Amine)Yield (%)EC₅₀ (µg/mL) vs. B. cinereaEC₅₀ (µg/mL) vs. A. solani
3a 4-ChlorobenzylXXXX.XXX.X
3b 2,4-DifluorophenylXXXX.XXX.X
3c CyclohexylXXXX.XXX.X
3d Thiophen-2-ylmethylXXXX.XXX.X
Control HexaconazoleN/AX.XXX.XX

References

  • Davies, J. H., & Kirby, P. (n.d.). A novel synthesis of hydroxy-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. PubMed. Available at: [Link]

  • Wang, Z., et al. (2010). Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[11][15][16]thiadiazole-7-carboxylates. PubMed. Available at: [Link]

  • Duan, Y., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available at: [Link]

  • Zhao, W., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed. Available at: [Link]

  • Aghdam, M. S., et al. (2022). Pre-Harvest Benzothiadiazole Spraying Promotes the Cumulation of Phenolic Compounds in Grapes. MDPI. Available at: [Link]

  • Singh, P., et al. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. National Center for Biotechnology Information. Available at: [Link]

  • Kashyap, P. L., et al. (2022). Control of wheat diseases by a benzothiadiazole-derivative and modern fungicides. ResearchGate. Available at: [Link]

  • Wolbiak, D., et al. (2023). The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. MDPI. Available at: [Link]

  • Hukkanen, A., et al. (2014). Benzothiadiazole Induces the Accumulation of Phenolics and Improves Resistance to Powdery Mildew in Strawberries. ACS Publications. Available at: [Link]

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  • Słowiński, M., et al. (2022). A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. MDPI. Available at: [Link]

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  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • Zarubaev, V. V., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available at: [Link]

  • Zhang, H., et al. (2020). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Royal Society of Chemistry. Available at: [Link]

  • Zarubaev, V. V., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. National Center for Biotechnology Information. Available at: [Link]

  • Ceron, J. J., et al. (1995). Synthesis and fungicide activity of 2,3-dihydroimidazo [2,1-b]thiazole-5-carboxamides. ScienceDirect. Available at: [Link]

  • Abdel-Gawad, S. M., et al. (2002). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Available at: [Link]

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Application Note: A Guide to the Photophysical Characterization of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-benzothiadiazole scaffold is a cornerstone in the development of advanced functional molecules, demonstrating significant potential across medicinal chemistry, bio-imaging, and materials science.[1][2][3][4] Its derivatives are noted for their unique photophysical characteristics, including high photostability and environmental sensitivity.[5][6] This guide provides a comprehensive framework for the detailed photophysical characterization of a specific derivative, Methyl 1,2,3-benzothiadiazole-5-carboxylate. We present not only the step-by-step protocols for spectroscopic analysis but also the underlying scientific principles that govern the selection of experimental parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the fluorescent properties of novel heterocyclic compounds.

Introduction: The Benzothiadiazole Scaffold

Benzothiadiazoles (BTDs) are a class of heterocyclic compounds that have garnered immense interest due to their versatile biological activities and adaptable structure.[1][7] The inherent electron-deficient nature of the BTD core makes it an excellent building block for creating fluorophores with tunable properties.[6] These molecules often exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that renders their fluorescence highly sensitive to the local environment. This sensitivity is a key attribute for the design of molecular sensors and imaging agents.[4][8]

This compound is one such derivative. Understanding its fundamental photophysical properties—absorption, emission, quantum efficiency, and response to solvent polarity—is critical for unlocking its potential in various applications, from fluorescent probes for cellular components to building blocks for optoelectronic materials.[4][5]

Molecular Profile: this compound

  • IUPAC Name: this compound

  • CAS Number: 23616-15-1[9]

  • Molecular Formula: C₈H₆N₂O₂S[9]

  • Molecular Weight: 194.21 g/mol [9]

  • Chemical Structure:

Synthesis and Structural Confirmation

The synthesis of 1,2,3-thiadiazole derivatives is often achieved through methods like the Hurd-Mori reaction, which involves the thermal decomposition of the adduct of a hydrazine and thionyl chloride.[10] For this compound, a plausible route involves the cyclization of a corresponding substituted aminothiophenol derivative. Following synthesis, rigorous purification via column chromatography or recrystallization is essential. The structural integrity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[11][12]

Core Concepts in Photophysical Characterization

A molecule's interaction with light is defined by several key parameters. A thorough characterization requires understanding these fundamental principles.

  • UV-Visible Absorption: The absorption of ultraviolet or visible light promotes electrons from a ground electronic state (S₀) to an excited state (S₁), typically through a π → π* transition in conjugated systems.[13][14] The wavelength of maximum absorption (λabs) corresponds to the energy gap between these states.

  • Fluorescence Emission: After excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state. It then returns to the ground state by emitting a photon, a process known as fluorescence.[15] This emitted light is of lower energy (longer wavelength) than the absorbed light.

  • Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift.[13] Benzothiadiazole derivatives are often valued for their large Stokes shifts, which are advantageous for fluorescence imaging as it allows for clear separation of excitation and emission signals, improving the signal-to-noise ratio.[5][6]

  • Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13] A quantum yield approaching 1.0 (or 100%) indicates a highly fluorescent molecule, while a value near zero signifies that non-radiative pathways dominate the relaxation process.[13]

  • Solvatochromism: This refers to the change in the color of a substance (i.e., its absorption or emission spectrum) when dissolved in different solvents.[4] For molecules with a significant difference in dipole moment between their ground and excited states, an increase in solvent polarity often stabilizes the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[16][17] This property is crucial for developing probes that can report on the polarity of their microenvironment.

Experimental Protocols

The following protocols provide a systematic approach to characterizing the photophysical properties of this compound. The causality behind key steps is explained to ensure both accuracy and understanding.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Stock Prepare Concentrated Stock (e.g., 1 mM in DMSO) Work Prepare Working Solutions (e.g., 1-10 µM in various solvents) Stock->Work UVVis UV-Vis Spectroscopy (Determine λ_abs) Work->UVVis Fluorescence Fluorescence Spectroscopy (Determine λ_em) UVVis->Fluorescence QY Quantum Yield Measurement (Determine Φ_f) Fluorescence->QY Stokes Calculate Stokes Shift (λ_em - λ_abs) Fluorescence->Stokes Solvato Analyze Solvatochromism (Correlate with solvent polarity) QY->Solvato

Caption: Experimental workflow for photophysical characterization.

Protocol 4.1: UV-Visible Absorption Spectroscopy

This protocol determines the wavelength(s) at which the molecule absorbs light most strongly.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize (typically 15-20 minutes).[18]

  • Sample Preparation: Prepare a ~5-10 µM solution of this compound in the solvent of interest (e.g., cyclohexane, toluene, chloroform, acetonitrile, ethanol) in a 1 cm path length quartz cuvette.

    • Causality: Quartz cuvettes are used because they are transparent in the UV region. The concentration is chosen to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0) to adhere to the Beer-Lambert law.

  • Baseline Correction: Fill a reference cuvette with the pure solvent. Place it in the spectrophotometer and run a baseline scan. This subtracts the absorbance of the solvent and cuvette from the final measurement.

  • Measurement: Replace the reference cuvette with the sample cuvette. Scan a spectrum over a relevant wavelength range (e.g., 250-600 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance, denoted as λabs or λmax. Record this value.

Protocol 4.2: Fluorescence Emission Spectroscopy

This protocol measures the fluorescence spectrum of the compound.

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.[12]

  • Parameter Selection:

    • Excitation Wavelength (λex): Set the excitation wavelength to the λabs value determined in Protocol 4.1. This ensures the most efficient excitation of the fluorophore.

    • Slit Widths: Set both excitation and emission slit widths to an appropriate value (e.g., 2-5 nm).

    • Causality: Narrower slits provide better spectral resolution but lower signal intensity. Wider slits increase signal but may broaden spectral features. A balance is required.

  • Sample Preparation: Use the same solution prepared for the UV-Vis measurement.

    • Critical Note: Ensure the absorbance of the solution at the excitation wavelength is low (ideally < 0.1) to avoid inner filter effects, where emitted light is reabsorbed by other molecules in the solution.

  • Blank Subtraction: Run a scan using a cuvette containing only the pure solvent to record any background fluorescence or Raman scattering.

  • Measurement: Place the sample cuvette in the holder. Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to a longer wavelength (e.g., if λex = 350 nm, scan from 360-700 nm).

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. Identify the wavelength of maximum fluorescence intensity, denoted as λem.

Protocol 4.3: Relative Fluorescence Quantum Yield (Φf) Determination

This protocol determines the fluorescence efficiency relative to a known standard.

  • Standard Selection: Choose a fluorescence standard with a well-documented quantum yield and whose absorption/emission range overlaps with the sample. For blue-emitting compounds, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.

  • Measurement Series:

    • Prepare a series of solutions of both the sample and the standard at five different concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1 for all solutions.

    • Record the UV-Vis absorbance at the chosen excitation wavelength for all ten solutions.

    • Record the fluorescence emission spectrum for all ten solutions using the same instrument settings (excitation wavelength, slit widths).

  • Data Processing:

    • For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculation: The quantum yield (Φf) is calculated using the following equation:

    Φf, sample = Φf, std * (Gradsample / Gradstd) * (η²sample / η²std)

    Where:

    • Φf, std is the quantum yield of the standard.

    • Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent used for the sample and standard.

    • Causality: Plotting a series of concentrations and using the slope of the resulting line is more accurate than a single-point measurement as it corrects for minor inconsistencies and confirms linearity. The refractive index term corrects for differences in how light propagates through different solvents.

Data Interpretation and Expected Results

The photophysical data should be compiled to build a comprehensive profile of the molecule.

Table 1: Summary of Photophysical Properties of this compound in Various Solvents

SolventPolarity Index (ET(30))λabs (nm)λem (nm)Stokes Shift (cm⁻¹)Φf (%)
Cyclohexane31.2DataDataDataData
Toluene33.9DataDataDataData
Chloroform39.1DataDataDataData
Acetonitrile45.6DataDataDataData
Ethanol51.9DataDataDataData

(Note: This table is a template for experimental data.)

Analyzing Solvatochromism:

A key analysis is to correlate the spectral shifts with solvent polarity. As BTD derivatives often possess a larger dipole moment in the excited state, increasing solvent polarity is expected to cause a bathochromic (red) shift in the emission wavelength (λem).[13][16][17] This relationship can be visualized to understand the charge transfer characteristics of the molecule.

Solvatochromism cluster_0 Low Polarity Solvent (e.g., Cyclohexane) cluster_1 High Polarity Solvent (e.g., Ethanol) S0_low S₀ S1_low S₁ S0_low->S1_low S1_low->S0_low S1_high S₁ (Stabilized) S0_high S₀ S0_high->S1_high S1_high->S0_high note Increased solvent polarity stabilizes the excited state (S₁), reducing the emission energy gap and causing a red-shift.

Caption: Energy level diagram illustrating solvatochromic effects.

Applications in Drug Discovery and Bio-imaging

The data acquired through these protocols are vital for assessing the suitability of this compound for specific applications.

  • Environmental Sensing: A strong solvatochromic shift indicates high sensitivity to environmental polarity. This makes the molecule a candidate for probing the hydrophobic interiors of proteins or lipid-rich environments like cellular lipid droplets.[5][6]

  • High-Contrast Imaging: A large Stokes shift is highly desirable for biological imaging to minimize background noise from scattered excitation light.

  • Therapeutic Scaffolding: Benzothiadiazole and benzothiazole derivatives are recognized pharmacophores with a wide range of activities, including anticancer and antimicrobial effects.[2][3][19] The intrinsic fluorescence of this scaffold can be exploited in theranostic applications, where the molecule serves as both a therapeutic agent and an imaging probe to track its localization and mechanism of action.[5]

Conclusion

The systematic characterization of this compound provides a foundational understanding of its behavior in response to light. By following the detailed protocols outlined in this guide, researchers can generate a robust photophysical profile, including absorption and emission maxima, Stokes shift, and quantum yield across various environments. This data is indispensable for the rational design of novel fluorescent tools and for advancing the application of the benzothiadiazole scaffold in drug discovery, diagnostics, and materials science.

References

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  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. Available at: [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]

  • Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. (2020). Scientific Reports, 10(1), 21568. Available at: [Link]

  • Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. (2022). Molecules, 27(21), 7586. Available at: [Link]

  • Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. (2018). Scientific Reports, 8(1), 11883. Available at: [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2021). Chemical Science, 12(3), 1146-1155. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). Pharmaceuticals, 17(5), 614. Available at: [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). Expert Opinion on Therapeutic Patents, 31(7), 589-604. Available at: [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015). Accounts of Chemical Research, 48(6), 1740-1750. Available at: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). Journal of Medicinal Chemistry Research. Available at: [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

  • New Fluorescent Heterocyclic Materials: Synthesis, Solvatochromic and Fluorescence Properties. (2012). Molecules, 17(11), 13538-13553. Available at: [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). RSC Advances, 12(20), 12723-12730. Available at: [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2024). Chemosensors, 12(6), 118. Available at: [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2017). Indian Journal of Chemistry - Section B, 56B(1), 75-82. Available at: [Link]

  • Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[13][16][19]thiadiazole-7-carboxylates. (2010). Journal of Agricultural and Food Chemistry, 58(5), 2797-2802. Available at: [Link]

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  • Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2024). International Journal of Molecular Sciences, 25(22), 13915. Available at: [Link]

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The Versatility of Benzothiadiazole Derivatives in Advanced Materials Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic design of molecular components is paramount in the relentless pursuit of high-performance organic materials. Among the diverse classes of heterocyclic compounds, 2,1,3-benzothiadiazole (BT) has emerged as a cornerstone electron-accepting unit, driving significant advancements in materials science.[1][2] Its rigid, planar structure, coupled with its inherent electron-deficient nature, makes it an ideal building block for creating materials with tailored optoelectronic properties. This guide provides an in-depth exploration of the application of benzothiadiazole derivatives, offering detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development and materials science.

The Power of the Benzothiadiazole Core: A Tale of Donor-Acceptor Architecture

The efficacy of benzothiadiazole derivatives in materials science is rooted in the concept of donor-acceptor (D-A) copolymers.[2] In this molecular architecture, the electron-deficient BT unit is copolymerized with electron-donating moieties. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical process for a wide range of applications. The ability to chemically modify the BT core and the donor units allows for precise tuning of the material's frontier molecular orbital (HOMO and LUMO) energy levels, absorption spectrum, and charge transport characteristics.[1][3][4]

A prime example of the success of this approach is in the field of organic solar cells (OSCs), where BT-based polymers have achieved power conversion efficiencies (PCEs) exceeding 18%.[1] By strategically incorporating different donor units and functional groups, researchers can optimize the material's properties to enhance light absorption, facilitate exciton dissociation, and improve charge carrier mobility.[3][4]

Featured Application: High-Efficiency Organic Solar Cells

This section will focus on the application of a specific, high-performing benzothiadiazole-based polymer, PffBT4T-2OD (also known as PCE11), in organic solar cells. This polymer has demonstrated exceptional performance, achieving PCEs of over 10% in various device architectures.[5]

Synthesis of a High-Performance Benzothiadiazole Copolymer: A Step-by-Step Protocol

The synthesis of high-quality conjugated polymers is the foundation for high-performance organic electronic devices. The following protocol details a Suzuki polycondensation reaction, a widely used method for creating D-A copolymers.

Protocol 1: Synthesis of PffBT4T-2OD via Suzuki Polycondensation

Materials:

  • 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1][6][7]thiadiazole (Monomer A)

  • 2,5-bis(trimethylstannyl)thiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous chlorobenzene

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add Monomer A (1 equivalent) and Monomer B (1 equivalent).

  • Catalyst Preparation: In a separate glovebox, prepare a stock solution of the palladium catalyst by dissolving Pd₂(dba)₃ and P(o-tol)₃ in anhydrous chlorobenzene. The typical molar ratio of Pd to ligand is 1:4.

  • Degassing: Add anhydrous chlorobenzene to the Schlenk flask containing the monomers. Degas the solution by bubbling with argon or nitrogen for at least 30 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Initiation of Polymerization: Using a syringe, inject the catalyst solution into the monomer solution under a positive pressure of inert gas.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir vigorously under an inert atmosphere. The reaction progress can be monitored by taking small aliquots and analyzing the molecular weight distribution by gel permeation chromatography (GPC). The reaction is typically run for 24-48 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

    • Collect the polymer precipitate by filtration.

    • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers.

    • The final polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene) and precipitated again in methanol.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) for at least 24 hours to remove any residual solvent.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for a successful polymerization.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle, leading to premature termination of the polymerization.

  • Soxhlet Extraction: This purification method is highly effective for removing impurities from polymers, ensuring high-purity materials for device fabrication.

From Polymer to Photovoltaic Device: A Fabrication Protocol

The performance of an organic solar cell is not only dependent on the active material but also on the device architecture and fabrication process.

Protocol 2: Fabrication of a PffBT4T-2OD-based Organic Solar Cell

Device Architecture: ITO / PEDOT:PSS / PffBT4T-2OD:PC₇₁BM / Ca / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • PffBT4T-2OD

  • [3][3]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • Chlorobenzene

  • Calcium (Ca)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of PffBT4T-2OD and PC₇₁BM (typically in a 1:1.2 to 1:1.5 weight ratio) in chlorobenzene. The total concentration is usually around 20-25 mg/mL.

    • Stir the solution at an elevated temperature (e.g., 60 °C) overnight in a glovebox to ensure complete dissolution.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time will determine the thickness of the active layer (typically aiming for 100-300 nm).

    • Anneal the active layer at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10 minutes) to optimize the morphology of the blend.

  • Cathode Deposition:

    • Transfer the substrates into a thermal evaporator.

    • Deposit a thin layer of calcium (Ca, ~20 nm) followed by a thicker layer of aluminum (Al, ~100 nm) under high vacuum (<10⁻⁶ Torr). The deposition rate should be carefully controlled.

  • Encapsulation: For long-term stability testing, the devices should be encapsulated using a UV-curable epoxy and a glass slide in an inert atmosphere.

Experimental Workflow Diagram:

Caption: Workflow for fabricating a benzothiadiazole-based organic solar cell.

Comprehensive Characterization of Benzothiadiazole-Based Materials

A thorough characterization of the synthesized materials and fabricated devices is essential to understand their properties and performance.

Optical and Electrochemical Properties

Protocol 3: UV-Visible and Photoluminescence Spectroscopy

Objective: To determine the light absorption and emission properties of the benzothiadiazole derivative.

Procedure:

  • Solution Preparation: Prepare dilute solutions of the polymer in a suitable solvent (e.g., chloroform, chlorobenzene) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

  • Thin Film Preparation: Prepare a thin film of the polymer by spin-coating a more concentrated solution onto a quartz substrate.

  • UV-Vis Spectroscopy:

    • Record the absorption spectrum of the solution and the thin film using a UV-Vis spectrophotometer.

    • The absorption onset (λ_onset) can be used to estimate the optical bandgap (E_g^opt) using the equation: E_g^opt = 1240 / λ_onset.

  • Photoluminescence (PL) Spectroscopy:

    • Excite the sample at its absorption maximum and record the emission spectrum.

    • The Stokes shift, the difference in wavelength between the absorption and emission maxima, provides information about the excited-state geometry relaxation.

Protocol 4: Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of the benzothiadiazole derivative.

Procedure:

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).

  • Working Electrode Preparation: Drop-cast or spin-coat a thin film of the polymer onto a glassy carbon or platinum working electrode.

  • Three-Electrode Setup: Assemble a three-electrode electrochemical cell with the polymer-coated working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.

  • Measurement:

    • Immerse the electrodes in the electrolyte solution and purge with an inert gas for at least 15 minutes.

    • Scan the potential to measure the oxidation and reduction potentials of the polymer.

    • Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for calibration.

  • Data Analysis:

    • The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (E_onset,ox) and reduction (E_onset,red) potentials, respectively, using the following equations:

      • HOMO (eV) = -[E_onset,ox - E_Fc/Fc⁺ + 4.8]

      • LUMO (eV) = -[E_onset,red - E_Fc/Fc⁺ + 4.8]

Data Presentation:

Polymerλ_abs (nm, film)E_g^opt (eV)HOMO (eV)LUMO (eV)
PffBT4T-2OD~700~1.77-5.34[5]-3.69[5]
Thermal Stability

Protocol 5: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability and phase transitions of the benzothiadiazole polymer.

Procedure:

  • Sample Preparation: Place a small amount of the polymer (5-10 mg) in a TGA or DSC pan.

  • TGA Measurement:

    • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs.

  • DSC Measurement:

    • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min), cool it down, and then heat it again.

    • The second heating scan is typically used to identify the glass transition temperature (T_g) and any melting (T_m) or crystallization (T_c) temperatures.

Expected Results: High-performance conjugated polymers for organic electronics should exhibit high thermal stability, with decomposition temperatures typically above 300 °C, to ensure device longevity.

Beyond Solar Cells: Expanding the Horizon of Benzothiadiazole Derivatives

The versatility of the benzothiadiazole core extends far beyond organic photovoltaics. Its unique photophysical properties have led to its successful application in several other areas of materials science.

Fluorescent Sensors

The fluorescence of many benzothiadiazole derivatives is sensitive to their local environment. This property has been exploited to develop fluorescent sensors for various analytes, including metal ions and pH. The interaction of the analyte with the benzothiadiazole-based sensor molecule can lead to a change in the fluorescence intensity or a shift in the emission wavelength, allowing for quantitative detection.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, benzothiadiazole derivatives can be employed as emissive materials or as electron-transporting materials. Their tunable emission colors, high photoluminescence quantum yields, and good charge transport properties make them attractive candidates for next-generation display and lighting technologies.

Photodynamic Therapy (PDT)

Recent research has explored the use of benzothiadiazole derivatives as photosensitizers in photodynamic therapy.[8] Upon irradiation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that can selectively kill cancer cells.[8]

Logical Relationship Diagram:

G cluster_DA Donor-Acceptor Architecture cluster_props Tunable Properties cluster_apps Applications BT Benzothiadiazole Core (Electron Acceptor) DA Copolymerization with Electron Donors BT->DA props HOMO/LUMO Levels Absorption Spectrum Charge Transport DA->props OSC Organic Solar Cells props->OSC OLED OLEDs props->OLED Sensors Fluorescent Sensors props->Sensors PDT Photodynamic Therapy props->PDT

Caption: Relationship between the benzothiadiazole core and its diverse applications.

Conclusion and Future Outlook

Benzothiadiazole derivatives have unequivocally established themselves as a versatile and powerful class of materials in modern science. Their continued development, driven by innovative synthetic strategies and a deeper understanding of structure-property relationships, promises to unlock even more advanced applications in the future. From flexible and efficient solar cells to highly sensitive diagnostic tools and novel cancer therapies, the future of benzothiadiazole-based materials is bright and full of potential.

References

  • Gong, X., Li, G., Li, C., Zhang, J., & Bo, Z. (2015). Benzothiadiazole based conjugated polymers for high performance polymer solar cells. Journal of Materials Chemistry A, 3(42), 20195-20200. [Link]

  • Wang, C., Liu, F., Chen, Q., & Wang, C. (2021). Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science, 39(5), 525-536. [Link]

  • Liu, Y., Zhao, J., Li, Z., Mu, C., Ma, W., Hu, H., ... & Ade, H. (2014). Aggregation and morphology control enables multiple cases of high-efficiency polymer solar cells. Nature communications, 5(1), 5293. [Link]

  • Wang, C., Xia, D., Yang, F., Li, J., Wang, Z., & Bo, Z. (2021). Benzothiadiazole-Based Double-Cable Conjugated Polymers for Single-Component Organic Solar Cells with Efficiency over 4%. ACS Applied Polymer Materials, 3(9), 4567-4575. [Link]

  • Li, Y., Lin, H., & Chen, Y. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Materials Au. [Link]

  • Li, Y., Lin, H., & Chen, Y. (2024). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Materials Au. [Link]

  • El-Ghayoury, A., & El-Khouly, M. E. (2021). 2, 1, 3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Polymers, 13(5), 720. [Link]

  • O'Connor, A. E., Gallagher, W. M., & Senge, M. O. (2017). Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. Beilstein journal of organic chemistry, 13, 941. [Link]

  • Zhang, Z., Li, M., Wang, H., Li, Y., & Li, Y. (2016). Fabrication of benzothiadiazole–benzodithiophene-based random copolymers for efficient thick-film polymer solar cells via a solvent vapor annealing approach. Journal of Materials Chemistry C, 4(24), 5767-5774. [Link]

  • ResearchGate. (n.d.). TRPL kinetics of (a) neat PffBT4T-2OD and (b) PffBT4T-2OD:PC71BM films.... Retrieved from [Link]

  • Zhang, Y., Zhao, J., & Ade, H. (2021). Graded Morphologies and the Performance of PffBT4T-2OD: PC71BM Devices Using Additive Choice. Polymers, 13(24), 4350. [Link]

  • Brilliant Matters. (n.d.). PffBT4T-2OD. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of a pristine PffBT4T-2OD film and of.... Retrieved from [Link]

  • Al-Isaee, S., Iraqi, A., & Lidzey, D. (2021). Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for organic solar cell. White Rose Research Online. [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A practical beginner's guide to cyclic voltammetry. Journal of chemical education, 95(2), 197-206. [Link]

  • Bouffard, J., & Swager, T. M. (2008). Fluorescent Conjugated Polymers That Incorporate Substituted 2,1,3-Benzooxadiazole and 2,1,3-Benzothiadiazole Units. Macromolecules, 41(15), 5559-5562. [Link]

  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]

  • Koutentis, P. A., & Zissimou, G. A. (2021). Efficient Synthesis of 4, 8-Dibromo Derivative of Strong Electron-Deficient Benzo [1, 2-d: 4, 5-d′] bis ([1][6][9] thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(21), 6439. [Link]

  • Larsen, T. H. (2022). Polymer Synthesis for Morphology Control of Organic Solar Cells. Aalborg University. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and Differential scanning colorimetry (DSC) plots of the organic chromophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate (CAS 23616-15-1).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to troubleshoot and optimize your reaction outcomes.

The synthesis primarily involves the diazotization of Methyl 4-amino-3-mercaptobenzoate, followed by an intramolecular cyclization to form the benzothiadiazole ring system. This guide is structured to follow this synthetic workflow, addressing potential issues from starting material preparation to final product purification.

Part 1: Starting Material - Synthesis and Handling of Methyl 4-amino-3-mercaptobenzoate

The quality and purity of your starting material, Methyl 4-amino-3-mercaptobenzoate[2], are paramount for a successful synthesis. Issues at this stage will invariably cascade, leading to low yields and complex purification challenges later.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare the key intermediate, Methyl 4-amino-3-mercaptobenzoate?

A1: A common and effective route starts from 4-amino-3-methylbenzoic acid, which is commercially available or can be synthesized by the reduction of 3-methyl-4-nitrobenzoic acid.[3] The process involves esterification, followed by introduction of the thiol group. A more direct, albeit challenging, approach involves the diazotization of an aminobenzoic acid derivative, followed by introduction of a thiol or protected thiol group, such as through a xanthate intermediate, which is then hydrolyzed.[4] Given the complexities, sourcing high-purity Methyl 4-amino-3-mercaptobenzoate directly is often the most efficient starting point.[2]

Q2: My starting material, Methyl 4-amino-3-mercaptobenzoate, appears discolored (yellow/brown) and gives poor results. What is the likely cause?

A2: The thiol (-SH) group is highly susceptible to oxidation. Over time, especially with exposure to air (oxygen), it can readily oxidize to form a disulfide dimer. This dimer will not participate in the desired intramolecular cyclization, leading to a significant drop in yield. The discoloration is a common indicator of this oxidative degradation. For optimal results, use the starting material as fresh as possible, store it under an inert atmosphere (Nitrogen or Argon), and keep it refrigerated.

Troubleshooting Guide: Starting Material

Problem 1: Low Purity of Starting Material Confirmed by NMR/LC-MS

  • Plausible Cause: Presence of the disulfide-linked dimer and other oxidative byproducts.

  • Proposed Solution:

    • Purification via Reduction: If you suspect disulfide formation, the crude starting material can be dissolved in a suitable solvent (e.g., methanol) and treated with a mild reducing agent like sodium borohydride (NaBH₄) in small portions at 0 °C. The reaction can be monitored by TLC.

    • Acid-Base Extraction: The amino and carboxylic ester functionalities allow for purification via acid-base extraction to remove non-basic or non-acidic impurities.

    • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can be effective for purifying the solid material.

Part 2: The Core Reaction - Diazotization and Cyclization

This is the most critical stage of the synthesis, where the aryl amine is converted into a diazonium salt, which then undergoes intramolecular cyclization with the adjacent thiol group. The reaction is highly sensitive to temperature and reagent stoichiometry.

Experimental Protocol: Diazotization-Cyclization
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 4-amino-3-mercaptobenzoate (1.0 eq) in dilute hydrochloric acid (e.g., 2-3 M HCl).

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature throughout the addition of sodium nitrite.[4][5]

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension, ensuring the internal temperature does not exceed 5 °C. The reaction mixture may change in color and consistency.

  • Monitoring: The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid). Avoid a large excess of nitrite.

  • Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes. The diazonium salt intermediate will cyclize in situ.

  • Work-up: The product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold water to remove inorganic salts, and then washed with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with water and dry under vacuum.

Frequently Asked Questions (FAQs)

Q3: Why is a low temperature (0-5 °C) so critical for this reaction?

A3: Aryl diazonium salts are notoriously unstable at higher temperatures.[5] Above 5-10 °C, the diazonium group (-N₂⁺) can be easily lost as nitrogen gas (N₂), a thermodynamically excellent leaving group. This leads to two primary side reactions: 1) reaction with water to form an unwanted phenol byproduct (Methyl 4-hydroxy-3-mercaptobenzoate), and 2) decomposition, leading to a complex mixture of tars.[6] Maintaining a low temperature suppresses these degradation pathways and maximizes the lifetime of the diazonium intermediate, allowing for efficient intramolecular cyclization.

Q4: I am observing significant gas evolution (frothing) and my yield is very low. What is happening?

A4: Vigorous gas evolution is a clear sign of diazonium salt decomposition, where the -N₂⁺ group leaves as N₂ gas. This is almost certainly due to a failure to maintain the required low temperature. Check your cooling bath and ensure the rate of sodium nitrite addition is slow enough to allow for effective heat dissipation.

Troubleshooting Guide: Diazotization-Cyclization

Problem 2: Low or No Product Formation, with Starting Material Remaining

  • Plausible Causes:

    • Incomplete Diazotization: Insufficient acid or sodium nitrite was used. The amine must be protonated to react with the diazotizing agent (nitrosonium ion, NO⁺).[5]

    • Poor Solubility: The starting material may not be sufficiently suspended or dissolved in the acidic medium for the reaction to occur efficiently.

  • Proposed Solutions:

    • Verify Stoichiometry: Ensure at least 2-3 equivalents of acid are used relative to the amine and that the sodium nitrite is used in slight excess (1.05-1.1 eq).

    • Improve Suspension: Use vigorous mechanical stirring. Adding a co-solvent like acetic acid can sometimes improve solubility without interfering with the reaction.

    • Check Reagent Quality: Ensure your sodium nitrite has not degraded. It should be a fine, white to slightly yellowish crystalline solid.

Problem 3: The final product is dark and oily, and difficult to purify.

  • Plausible Causes:

    • High Reaction Temperature: As discussed, this leads to decomposition and tar formation.

    • Excess Nitrous Acid: A large excess of NaNO₂ can lead to side reactions, including potential nitrosation of the aromatic ring or other undesired couplings.

    • Azo Coupling: The reactive diazonium salt intermediate can couple with the electron-rich aromatic ring of another molecule (starting material or product) to form highly colored azo compounds. This is more likely if the reaction is not sufficiently acidic or if concentrations are very high.

  • Proposed Solutions:

    • Strict Temperature Control: This is the most critical parameter. Re-run the reaction ensuring the temperature never exceeds 5 °C.

    • Controlled Nitrite Addition: Add the NaNO₂ solution slowly and monitor for excess using starch-iodide paper. Once a positive test is maintained for a few minutes, stop the addition.

    • Quenching: After the reaction, any residual nitrous acid can be quenched by adding a small amount of sulfamic acid or urea, which converts it to N₂ gas.

Workflow and Troubleshooting Diagram

Below is a diagram illustrating the synthetic workflow and key troubleshooting decision points.

G cluster_prep Part 1: Preparation cluster_reaction Part 2: Reaction cluster_workup Part 3: Work-up & Purification cluster_troubleshooting Troubleshooting start Start: Methyl 4-amino-3-mercaptobenzoate suspend Suspend in cold dilute HCl start->suspend cool Cool to 0-5 °C suspend->cool add_nitrite Add NaNO2 (aq) dropwise @ 0-5 °C cool->add_nitrite stir Stir 30-60 min @ 0-5 °C for Cyclization add_nitrite->stir low_yield Low Yield? add_nitrite->low_yield filter Filter Precipitate stir->filter wash Wash (H2O, NaHCO3) filter->wash dry Dry Product wash->dry purify Purify (Recrystallization or Chromatography) dry->purify check_temp Temp > 5°C? low_yield->check_temp Yes check_reagents Reagent Stoichiometry or Quality Issue? low_yield->check_reagents No check_temp->add_nitrite Fix Cooling/ Slow Addition check_reagents->suspend Verify Reagents

Caption: Synthetic workflow and troubleshooting for this compound.

Part 3: Product Purification and Characterization

Even with an optimized reaction, purification is essential to obtain material suitable for downstream applications.

Troubleshooting Guide: Purification

Problem 4: The crude product is an off-white solid, but recrystallization gives a low recovery.

  • Plausible Causes:

    • Inappropriate Solvent Choice: The product may be too soluble or insoluble in the chosen solvent system.

    • Presence of Insoluble Impurities: Impurities like the disulfide dimer of the starting material or polymeric tars may not dissolve, reducing the effective concentration of the desired product in the solution.

  • Proposed Solutions:

    • Solvent Screening: Test the solubility of your crude product in a range of common recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.

    • Hot Filtration: If significant insoluble material is present, perform a hot gravity filtration of the recrystallization solution to remove these impurities before allowing the filtrate to cool and crystallize.

    • Column Chromatography: For high-purity requirements or if recrystallization fails, silica gel column chromatography is a reliable alternative. A solvent system like ethyl acetate/hexanes would be a good starting point for elution.

Data Summary Table

The following table summarizes key parameters for the synthesis.

ParameterRecommended Value / ConditionRationale & Key Considerations
Reaction Temperature 0-5 °CCritical for preventing the thermal decomposition of the unstable diazonium salt intermediate.[5]
NaNO₂ Stoichiometry 1.05 - 1.1 equivalentsA slight excess ensures complete diazotization, but a large excess can cause side reactions.
Acid Dilute HCl or H₂SO₄ (2-3 M)Provides the acidic medium necessary for forming the active diazotizing agent (HNO₂) and protonating the amine.
Monitoring Starch-iodide paperDetects the presence of excess nitrous acid, signaling the completion of the diazotization step.
Purification Method Recrystallization or Column ChromatographyRecrystallization from ethanol or ethyl acetate is common. Chromatography is used for higher purity.

References

  • Royal Society of Chemistry. (2020). Simple benzothiadiazole derivatives as buried interface materials towards efficient and stable n–i–p perovskite solar cells. Retrieved from [Link]

  • Villena-Gálvez, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(10), 2321. Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 4-amino-3-methylbenzoate. Organic Syntheses, 54, 91. Retrieved from [Link]

  • ResearchGate. (2020). Aryl Diazonium Salt‐Triggered Cyclization and Cycloaddition Reactions: Past, Present, and Future. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]

  • National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1982). Thermal decomposition of 1,2,3-benzothiadiazole. Retrieved from [Link]

  • Google Patents. (2020). WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 23616-15-1. Retrieved from [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]

  • Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The information herein is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is most effectively achieved through the diazotization of a key intermediate, Methyl 3-amino-4-mercaptobenzoate, followed by an intramolecular cyclization. This process, while straightforward in principle, involves a highly reactive diazonium salt intermediate that requires precise control over reaction conditions to prevent decomposition and side reactions.

The primary challenges that researchers face are:

  • Purity of the Starting Material: The synthesis and purity of the Methyl 3-amino-4-mercaptobenzoate precursor are critical for the success of the subsequent diazotization.

  • Temperature Control: The stability of the aryl diazonium salt is highly temperature-dependent. Even minor excursions above the optimal 0–5 °C range can lead to significant yield loss.

  • Stoichiometry and Reagent Addition: The precise molar equivalents of acid and sodium nitrite, as well as the rate of addition, are crucial for efficient diazotization and minimizing side reactions.

  • Work-up and Purification: Isolating the target compound from the acidic reaction mixture and potential byproducts requires a careful and methodical approach.

This guide will address these challenges in detail.

Experimental Workflow Diagram

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Target Synthesis cluster_2 Part 3: Purification Start Commercially Available Starting Material (e.g., 4-Chloro-3-nitrobenzoic acid) Precursor Methyl 3-amino-4-mercaptobenzoate Start->Precursor Multi-step synthesis (e.g., Esterification, Nucleophilic Substitution, Reduction) Diazotization Diazotization with NaNO2 / HCl Precursor->Diazotization Dissolve in Acid Cool to 0-5 °C Cyclization Intramolecular Cyclization Diazotization->Cyclization In situ formation of Diazonium Salt Product This compound Cyclization->Product Formation of Thiadiazole Ring Workup Reaction Quenching & Extraction Product->Workup Purify Recrystallization or Column Chromatography Workup->Purify Final Pure Product Purify->Final

Caption: High-level workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

Section 1: Starting Material - Methyl 3-amino-4-mercaptobenzoate

The quality of your starting material is the foundation of a successful synthesis. Impurities can interfere with the diazotization reaction, leading to a cascade of side products.

Q1: I cannot source high-purity Methyl 3-amino-4-mercaptobenzoate. What are the key concerns with an impure starting material?

A1: Impurities in your starting material are a primary cause of low yields and difficult purification. Key concerns include:

  • Residual Reducing Agents: If the precursor was synthesized by reducing a nitro group, any remaining reducing agent (e.g., tin salts, iron) can consume the sodium nitrite, preventing complete diazotization.

  • Oxidized Precursor (Disulfide): The thiol (-SH) group is susceptible to oxidation, forming a disulfide bridge between two molecules. This disulfide will not undergo the necessary intramolecular cyclization, effectively halving your potential yield. It is crucial to store the aminothiophenol precursor under an inert atmosphere (Nitrogen or Argon).

  • Other Isomers: Contamination with isomers (e.g., Methyl 4-amino-3-mercaptobenzoate) will lead to the formation of isomeric products that may be very difficult to separate from your target compound.

Q2: My Methyl 3-amino-4-mercaptobenzoate precursor appears discolored (yellow/brown). Can I still use it?

A2: Discoloration often indicates oxidation. While you can proceed, expect a lower yield. It is highly recommended to purify the starting material before use. You can attempt recrystallization from a suitable solvent system (e.g., ethanol/water) under an inert atmosphere. The pure compound should be an off-white or light-colored solid.

Section 2: The Diazotization & Cyclization Reaction

This is the most critical stage of the synthesis, where precise control is paramount. The reaction involves the in situ formation of a diazonium salt from the aromatic amine, which then spontaneously cyclizes.

Reaction Mechanism Diagram

Caption: Key mechanistic steps in the formation of the target compound.

Q3: My reaction mixture turns dark brown or black immediately upon adding sodium nitrite, and the final yield is very low. What is causing this?

A3: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] The N₂ group is an excellent leaving group, and when it departs, it can initiate radical reactions and polymerization, leading to the formation of tarry byproducts.

Troubleshooting Steps:

  • Verify Temperature Control: Ensure your reaction vessel is immersed in an efficient ice/salt bath and that the internal temperature is rigorously maintained between 0 °C and 5 °C throughout the entire sodium nitrite addition.

  • Slow Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise, very slowly, using a dropping funnel. A rapid, localized increase in concentration and temperature can trigger decomposition.

  • Adequate Stirring: Ensure vigorous stirring to dissipate heat and reactant concentration gradients effectively.

Q4: The reaction seems sluggish, and I have to add a large excess of sodium nitrite to consume all the starting material. Why is this happening?

A4: This issue typically points to insufficient acidity in the reaction medium. The diazotization reaction requires nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like HCl.[2]

Causality & Solution:

  • Protonation is Key: The reaction is initiated by the formation of the nitrosonium ion (N≡O⁺), which requires a sufficiently acidic environment. At least 3 molar equivalents of acid are mechanistically required: one to protonate the amino group of the starting material, one to react with sodium nitrite, and one to maintain the overall acidity of the medium.

  • Protocol Adjustment: Ensure you are using a sufficient excess of concentrated acid (e.g., 3-4 equivalents relative to the starting amine). The starting amine should be fully dissolved or finely suspended in the acidic solution before cooling and beginning the nitrite addition.

Q5: I'm observing gas evolution (bubbling) from my reaction mixture, even while keeping the temperature below 5 °C. Is this normal?

A5: While some minor off-gassing might occur, vigorous bubbling is a sign of diazonium salt decomposition, where the diazonium group (-N₂⁺) is lost as nitrogen gas (N₂).[1] This premature loss prevents the desired intramolecular cyclization with the thiol group. If you observe this, it is a strong indicator that your diazonium salt is not stable under the current conditions, likely due to temperature fluctuations or impurities. Re-check your temperature control and the purity of your starting materials.

Table 1: Critical Reaction Parameters & Optimization
ParameterRecommended RangeRationale & Expert Notes
Temperature 0–5 °CNon-negotiable. The primary factor for diazonium salt stability. Use an ice/salt or ice/acetone bath for robust control.
Acid (HCl) 3.0–4.0 Molar EquivalentsEnsures complete protonation of the amine and generation of nitrous acid. Insufficient acid leads to incomplete reaction and potential side reactions like diazo coupling.
Sodium Nitrite 1.0–1.2 Molar EquivalentsA slight excess ensures complete conversion. A large excess can lead to unwanted side reactions and complicates purification.[3]
NaNO₂ Addition Slow, Dropwise (30-60 min)Prevents localized heat and concentration spikes, minimizing diazonium salt decomposition.
Solvent Aqueous HCl / H₂SO₄The reaction is typically performed in an aqueous acidic medium where the amine salt is soluble or finely suspended.
Reaction Time 1–3 hours post-additionAfter the nitrite addition is complete, allow the reaction to stir in the cold to ensure the intramolecular cyclization goes to completion.
Section 3: Work-up and Purification

Q6: After the reaction, I have a complex mixture that is difficult to purify. What is the recommended work-up procedure?

A6: A proper work-up is essential to isolate your product and remove inorganic salts and acidic residue.

  • Quenching: After the reaction is complete, any excess nitrous acid should be quenched. This can be done by cautiously adding a small amount of sulfamic acid or urea until gas evolution ceases.

  • Extraction: The product, this compound, is an organic molecule. It can be extracted from the aqueous acidic mixture using an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid), and finally with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Q7: My final product is an oil/waxy solid with a low melting point and I'm struggling with recrystallization. What solvents should I try?

A7: The crude product is often an impure solid or oil. Purification is typically achieved by recrystallization or column chromatography.

  • Recrystallization: For recrystallization, you need a solvent system where the product is soluble when hot but poorly soluble when cold. Start with a nonpolar solvent like hexanes or heptane and add a more polar co-solvent like ethyl acetate or acetone dropwise to the heated mixture until the solid dissolves. Then, allow it to cool slowly. Ethanol/water mixtures can also be effective.

  • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. Use a solvent system with increasing polarity, such as a gradient of ethyl acetate in hexanes, to elute your product. Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure compound.

III. References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 12, 2026, from [Link]2]

  • PrepChem. (2023). Synthesis of 4-Chloro-3-mercaptobenzoic acid. Retrieved January 12, 2026, from [Link]]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 12, 2026, from [Link]1]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]3]

  • Gheath, A. H., et al. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals, Journal of Research in Pharmaceutical Science, 2(10), 12-16. [Link]]

Sources

Technical Support Center: Optimizing Benzothiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiadiazole (BTD) synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this versatile heterocyclic scaffold. 2,1,3-Benzothiadiazole and its derivatives are crucial electron-acceptor units in functional materials, finding applications in everything from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes for bioimaging.[1][2][3]

However, the synthesis of these compounds is not without its challenges. This guide provides in-depth, field-proven insights to help you navigate common experimental hurdles, optimize your reaction conditions, and achieve reliable, high-yield results. We will move from foundational knowledge in our FAQs to specific problem-solving in the Troubleshooting Guide, complete with detailed protocols and mechanistic diagrams.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of the benzothiadiazole core.

Q1: What is the most common and reliable method for synthesizing the parent 2,1,3-benzothiadiazole?

The most direct and high-yielding synthesis of the unsubstituted 2,1,3-benzothiadiazole heterocycle starts from o-phenylenediamine.[4] The reaction involves cyclization with two equivalents of thionyl chloride (SOCl₂), often using a base like pyridine to neutralize the HCl byproduct. This method is robust, well-documented, and typically provides yields of 85% or higher.[4]

  • Causality: The mechanism involves the formation of a sulfinamide intermediate, followed by an intramolecular cyclization and elimination of water and sulfur dioxide to form the stable aromatic thiadiazole ring. The use of excess thionyl chloride ensures the complete conversion of both amino groups.

Q2: I need to synthesize a substituted benzothiadiazole. What are the primary synthetic strategies?

There are two main approaches:

  • De Novo Synthesis from a Substituted Precursor: This is the most common strategy. You start with a pre-functionalized o-phenylenediamine and perform the cyclization as described above. This method is excellent for installing substituents on the benzene ring (positions 4, 5, 6, or 7). However, preparing the required substituted diamines can sometimes be a multi-step process.[2]

  • Post-Synthethic Functionalization: This involves modifying the parent benzothiadiazole ring after its formation. This is particularly useful for adding substituents that might not be stable under the initial cyclization conditions. Common methods include:

    • Bromination: Electrophilic aromatic substitution, typically with bromine, is commonly used to produce 4,7-dibromo-2,1,3-benzothiadiazole. This dibrominated product is a highly versatile building block for further derivatization via cross-coupling reactions.[4][5]

    • Cross-Coupling Reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings are extensively used to attach aryl, heteroaryl, or alkynyl groups to a halogenated BTD core (e.g., 4,7-dibromo-BTD).[4][6][7][8]

    • C-H Functionalization: Modern methods allow for the direct borylation or arylation of the C-H bonds on the BTD ring, offering more atom-economical routes to complex derivatives.[1][2][9]

Q3: What are the critical safety precautions when synthesizing benzothiadiazoles?

Safety is paramount. Key hazards are associated with the starting materials:

  • o-Phenylenediamines: These are toxic and potential sensitizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases. It must be handled in a dry, inert atmosphere within a fume hood. Ensure all glassware is thoroughly dried before use.

  • 2-Aminothiophenol: This precursor for many substituted benzothiazoles is readily oxidized by air and has a strong, unpleasant odor.[10] It is best handled under an inert atmosphere (e.g., nitrogen or argon) and always in a fume hood.

Always consult the Safety Data Sheet (SDS) for every reagent before beginning your experiment.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Workflow for Troubleshooting Benzothiadiazole Synthesis

Before diving into specific problems, it's helpful to have a logical workflow for diagnosing issues. The following diagram outlines a systematic approach.

G start Low Yield or Reaction Failure check_purity Verify Starting Material Purity (NMR, mp, Freshness) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_stoich Confirm Reagent Stoichiometry check_stoich->check_conditions purity_ok->check_stoich Yes purify_sm Purify or Replace Starting Materials purity_ok->purify_sm No optimize_conditions Systematically Optimize (Temperature, Solvent, Catalyst) conditions_ok->optimize_conditions No tlc_analysis Analyze Reaction Profile (TLC, LC-MS) conditions_ok->tlc_analysis Yes purify_sm->check_purity optimize_conditions->check_conditions side_products Side Products Observed? tlc_analysis->side_products minimize_side_rxn Address Side Reactions (Inert atm, Oxidant control) side_products->minimize_side_rxn Yes purification_issue Investigate Purification (Alternative media, Recrystallization) side_products->purification_issue No success Successful Synthesis minimize_side_rxn->success purification_issue->success

Caption: A systematic workflow for troubleshooting synthesis.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low. What are the first things I should check?

Low yield is the most common complaint. Before making drastic changes, systematically verify the fundamentals.

Potential CauseRecommended Solution & Explanation
Poor Starting Material Quality 2-Aminothiophenol is notoriously prone to oxidation into a disulfide, which will not cyclize.[10] Ensure its purity via NMR or use a freshly opened bottle. Other reagents should be checked for purity and dryness.
Suboptimal Reaction Temperature Some reactions require heat to overcome activation energy, while others produce side products at elevated temperatures.[10] If your reaction is sluggish at room temperature, try incrementally increasing the heat (e.g., to 50 °C, then 80 °C) while monitoring by TLC. If you see impurity formation, try lowering the temperature.
Inefficient Oxidation The final step in many syntheses from 2-aminothiophenol is the oxidation of a benzothiazoline intermediate to the aromatic benzothiazole.[11] If this step is inefficient, the reaction will stall. Ensure an adequate oxidant is present. For many reactions, atmospheric oxygen is sufficient if the reaction is left open to the air.[11] In other cases, an explicit oxidant like H₂O₂ or using DMSO as both solvent and oxidant may be necessary.[11][12]
Inert Atmosphere Not Used When working with sensitive reagents like 2-aminothiophenol, failing to use an inert atmosphere (N₂ or Ar) can lead to significant starting material degradation through oxidation, directly lowering your potential yield.[10]
Problem 2: Formation of Impurities and Side Products

Q: My TLC shows multiple spots. What are the most common side reactions and how can I minimize them?

The presence of multiple products complicates purification and reduces the yield of your desired compound. Understanding potential side reactions is key to suppressing them.

Side_Reactions cluster_reactants Starting Materials cluster_products Reaction Products cluster_side_products Side Products A 2-Aminothiophenol P Desired Benzothiadiazole A->P Desired Pathway S1 Disulfide Dimer A->S1 Oxidation (No Inert Atm.) S3 Incompletely Cyclized Intermediate A->S3 Inefficient Oxidation B Aldehyde B->P Desired Pathway S2 Aldehyde Self-Condensation B->S2 Incorrect Base/ High Temp. B->S3 Inefficient Oxidation

Caption: Common pathways leading to desired and side products.

  • Disulfide Formation: As mentioned, the thiol group in 2-aminothiophenol can be easily oxidized to form a disulfide dimer.

    • Solution: Perform the reaction under a rigorously maintained inert atmosphere of nitrogen or argon. Using fresh, pure 2-aminothiophenol is also critical.[10]

  • Self-Condensation of Aldehyde: Under certain conditions (especially with strong bases or high temperatures), aldehydes can undergo self-condensation (aldol) reactions.

    • Solution: Optimize the reaction temperature and the choice/amount of catalyst or base. A milder base or lower temperature may prevent this side reaction.

  • Incomplete Cyclization/Oxidation: The reaction can stall at the intermediate Schiff base or the cyclized but non-aromatic benzothiazoline.[10][11]

    • Solution: Ensure your oxidant is effective. If using atmospheric oxygen, ensure good air exposure (e.g., by not sealing the vessel tightly). Alternatively, add a controlled amount of a stronger oxidant like hydrogen peroxide.[11] Extending the reaction time may also drive the final oxidation to completion.

Problem 3: Product Isolation and Purification

Q: My compound seems to be degrading on the silica gel column. Are there alternative purification strategies?

Yes, some benzothiadiazole derivatives can be sensitive to the acidic nature of standard silica gel.[10]

  • Use Neutral or Basic Alumina: If you suspect acid sensitivity, switch your stationary phase to neutral or basic alumina for column chromatography.[10]

  • Deactivate Silica Gel: You can "deactivate" silica gel by pre-treating it with a solvent system containing a small amount of a non-volatile base, like triethylamine (~1%), before packing your column. This neutralizes the acidic sites.

  • Recrystallization: If your product is a solid, recrystallization is often the best method for achieving high purity without degradation. The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography (prep-TLC) can be a quick and effective alternative to a full column.

Section 3: Key Experimental Protocols

These protocols are provided as validated starting points and may require optimization for specific substrates.

Protocol 1: Synthesis of Parent 2,1,3-Benzothiadiazole

This protocol is adapted from the well-established method of reacting o-phenylenediamine with thionyl chloride.[4]

Materials:

  • o-Phenylenediamine (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.2 equiv)

  • Pyridine (dried, as solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.

  • Reagent Addition: In a well-ventilated fume hood, add o-phenylenediamine to the flask, followed by dry pyridine to dissolve it.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Thionyl Chloride Addition: Add thionyl chloride dropwise to the stirred solution over 30 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 2-4 hours, monitoring progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by sublimation to yield pure 2,1,3-benzothiadiazole.

Protocol 2: General Protocol for 4,7-Dibromo-2,1,3-benzothiadiazole

This protocol details the common bromination of the parent BTD to yield a key synthetic intermediate.[4]

Materials:

  • 2,1,3-Benzothiadiazole (1.0 equiv)

  • Bromine (Br₂) (2.5 equiv)

  • Sulfuric acid (concentrated, as solvent)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: In a fume hood, add 2,1,3-benzothiadiazole to a round-bottom flask with a magnetic stir bar.

  • Dissolution: Carefully add concentrated sulfuric acid and stir until the solid dissolves completely.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add bromine dropwise to the stirred solution.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in water, extracting with an organic solvent (e.g., dichloromethane), and analyzing by TLC.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water until the filtrate is neutral, followed by a wash with a cold, dilute sodium thiosulfate solution to remove any residual bromine, and finally with water again.

  • Purification: Dry the solid. Further purification can be achieved by recrystallization from a solvent like ethanol or acetic acid.

References

  • 2,1,3-Benzothiadiazole - Wikipedia. Available at: [Link]

  • Asymmetrically 4,7-disubstituted Benzothiadiazoles as Efficient Non-Doped Solution-Processable Green Fluorescent Emitters - PubMed. Available at: [Link]

  • Process for preparing 2,1,3-benzothiadiazoles - Google Patents.
  • Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties - MDPI. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. Available at: [Link]

  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties - MDPI. Available at: [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - MDPI. Available at: [Link]

  • ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Optimization parameters for the synthesis of benzo[d]imidazo[2,1-b]thiazoles 3a. - ResearchGate. Available at: [Link]

  • design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of. Available at: [Link]

  • Synthesis and Crystal Structure of 4,7-bis (2-thienylethynyl)-2,1,3-benzothiadiazole - ResearchGate. Available at: [Link]

  • Synthesis and characterization of benzo-2,1,3-thiadiazole derivatives and their metal complexes - OPUS - University of Lethbridge. Available at: [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - NIH. Available at: [Link]

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - NIH. Available at: [Link]

  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC - PubMed Central. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. Available at: [Link]

  • Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative - Google Patents.
  • Benzothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Benzo[4][10][12]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction - MDPI. Available at: [Link]

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Technical Support Center: Purification of Crude Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 1,2,3-benzothiadiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Introduction

This compound is a heterocyclic compound with a molecular weight of 194.21 g/mol and the chemical formula C₈H₆N₂O₂S.[1] Its purification is a critical step to ensure the quality and reliability of downstream applications. The presence of impurities, such as unreacted starting materials, byproducts, and residual solvents, can significantly impact experimental outcomes. This guide will focus on the two primary purification techniques for this solid compound: recrystallization and column chromatography.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, their probable causes, and practical solutions.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem Probable Cause(s) Solution(s)
Failure of Crystals to Form (Supersaturation) The solution is supersaturated, meaning it contains more dissolved compound than it should at a given temperature. Crystal nucleation has not been initiated.1. Induce Crystallization: Scratch the inside of the flask with a glass stirring rod just below the liquid surface to create a rough surface for crystal growth.[2] 2. Seed Crystals: Add a tiny "seed" crystal of the pure compound to the solution to provide a template for crystallization.[2][3] 3. Cooling: Further cool the solution in an ice-salt bath.[4]
Low or No Crystal Yield Too much solvent was added. This is a very common issue that prevents the solution from becoming saturated upon cooling.[2][3]1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much.[3] 2. Re-dissolve and Re-cool: If an excessive amount of solvent was used, it may be necessary to evaporate all the solvent and restart the recrystallization process.[3]
"Oiling Out" - Formation of an Oil Instead of Crystals The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present. This is more common with mixed solvent systems.[3]1. Re-dissolve and Add More Solvent: Warm the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.[3] 2. Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help.[3] 3. Change Solvent: If the problem persists, choose a different solvent with a lower boiling point.[5]
Premature Crystallization During Hot Filtration The solution cools too quickly in the funnel, causing the product to crystallize and clog the filter paper.1. Preheat Equipment: Preheat the filtration funnel and the receiving flask with hot solvent before filtration.[4] 2. Use a Stemless Funnel: This prevents crystallization in the stem.[4] 3. Work Quickly: Filter the hot solution in small batches.[4]
Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem Probable Cause(s) Solution(s)
Compound Streaking or Tailing on TLC/Column The compound is polar and interacts strongly with the acidic silica gel, leading to poor separation.[6]1. Modify Eluent: Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluting solvent to keep the compound protonated and reduce tailing.[6]
Compound Won't Elute from the Column The eluting solvent is not polar enough to move the compound down the column. The compound may have decomposed on the silica.1. Increase Solvent Polarity: Gradually increase the polarity of the eluent.[7] 2. Check for Decomposition: Before running a column, spot the crude material on a TLC plate and let it sit for a while to see if any new spots appear, indicating decomposition on silica.[7]
Poor Separation of Compound from Impurities The chosen solvent system does not provide adequate resolution between the desired compound and impurities.1. Optimize Solvent System: Systematically test different solvent systems using TLC to find one that gives a good separation (Rf of the desired compound around 0.2-0.4).
Cracked or Channeled Column Bed Improper packing of the silica gel.1. Repack the Column: This is often the only solution. Ensure the silica gel is added as a slurry and allowed to settle evenly without air bubbles.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: The impurities will depend on the synthetic route. Common impurities include unreacted starting materials (e.g., substituted anilines), byproducts from side reactions, and residual solvents used in the synthesis and workup.[8]

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures.[2] For this compound, solvents like ethanol, methanol, or ethyl acetate could be good starting points to test for solubility.

Q3: My compound is a solid. Should I always choose recrystallization over column chromatography?

A3: Not necessarily. While recrystallization is often a good first choice for solids, column chromatography can be more effective for separating compounds with very similar polarities to the desired product or for removing colored impurities.[9][10]

Q4: I am performing column chromatography. What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before adding it to the top of the column.[11] This is particularly useful if your compound has poor solubility in the eluting solvent.[11]

Q5: My purified product still shows impurities by NMR. What should I do?

A5: If a single purification technique is insufficient, a combination of methods may be necessary. For example, you could perform a column chromatography purification followed by a recrystallization of the cleanest fractions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the solid when hot and allow it to crystallize upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2][12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2][12]

  • Drying: Allow the crystals to air dry completely or dry them in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of your compound from impurities (aim for an Rf value of 0.2-0.4 for the desired compound).

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel.[11] Alternatively, perform a dry loading.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualization of Workflows

Purification Decision Workflow

PurificationDecision start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Perform Column Chromatography is_solid->column No (or if recrystallization fails) is_pure_recryst Is the product pure? recrystallization->is_pure_recryst is_pure_column Is the product pure? column->is_pure_column is_pure_recryst->column No end_product Pure Product is_pure_recryst->end_product Yes is_pure_column->end_product Yes combine_methods Combine Purification Methods (e.g., Column then Recrystallization) is_pure_column->combine_methods No combine_methods->end_product RecrystallizationTroubleshooting start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out induce Induce Crystallization (Scratch, Seed Crystal) no_crystals->induce Yes success Successful Crystallization induce->success reduce_solvent Reduce Solvent Volume low_yield->reduce_solvent Yes reduce_solvent->success reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->success

Caption: Troubleshooting common issues in recrystallization.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (2025, November 30). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]

  • Separation of 2,1,3-Benzothiadiazole on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Retrieved from [Link]

  • Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - MDPI. (n.d.). Retrieved from [Link]

  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents. (n.d.).
  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties - MDPI. (2021, June 23). Retrieved from [Link]

  • Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography - SciSpace. (2017, September 19). Retrieved from [Link]

  • What are the modifications to improve the purity of ester? - Quora. (2017, August 15). Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.). Retrieved from [Link]

  • This compound | CAS 23616-15-1 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PubMed Central. (n.d.). Retrieved from [Link]

  • How to purify esterefication product? - ResearchGate. (2016, April 15). Retrieved from [Link]

  • Recrystallization - Organic Chemistry Lab Technique - YouTube. (2017, September 9). Retrieved from [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - Diva-portal.org. (2024, April 22). Retrieved from [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. (n.d.). Retrieved from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis - ResearchGate. (2025, August 10). Retrieved from [Link]

  • 1,2,3-Benzothiadiazole - Wikipedia. (n.d.). Retrieved from [Link]

  • How can I purify carboxylic acid? - ResearchGate. (2013, September 20). Retrieved from [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and ... - PubMed. (2010, March 10). Retrieved from [Link]

  • Methyl 2,1,3-benzothiadiazole-5-carboxylate | C8H6N2O2S | CID 696381 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 2,1,3-benzothiadiazole-5-carboxylate, 98% | Fisher Scientific. (n.d.). Retrieved from [Link]

  • 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester - PubChem. (n.d.). Retrieved from [Link]

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Technical Support Center: Recrystallization of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 1,2,3-benzothiadiazole-5-carboxylate. Our objective is to provide not only procedural steps but also the underlying scientific principles and troubleshooting strategies to ensure the consistent attainment of high-purity crystalline material.

Overview: The Importance of Purity

This compound is a heterocyclic compound whose derivatives are explored for various biological activities, including fungicidal properties.[1][2] In any research or development context, particularly for pharmaceutical applications, the purity of the active compound is paramount. Recrystallization is a powerful and fundamental technique for purifying solid organic compounds by leveraging differences in solubility.[3][4] A successful recrystallization removes impurities, leading to a product with the desired physical and chemical characteristics for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to purify the crude solid product obtained from a chemical synthesis. The process is designed to remove three main types of impurities:

  • Insoluble Impurities: Particulates that do not dissolve in the hot recrystallization solvent.

  • Soluble Impurities: Contaminants that remain dissolved in the cold solvent after the desired compound has crystallized.

  • Colored Impurities: Often removed by treatment with activated carbon.

Q2: What are the key properties of this compound to consider for recrystallization?

Understanding the compound's structure and properties is the first step in developing a robust purification protocol.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 23616-15-1[5]
Molecular Formula C₈H₆N₂O₂S[5]
Molecular Weight 194.21 g/mol [5][6]
Structure Aromatic bicyclic system containing a thiadiazole ring fused to a benzene ring, with a methyl ester functional group.[5]

The presence of both an aromatic system and a polar methyl ester group suggests moderate polarity, guiding the initial solvent selection process.

Q3: How do I select the best solvent for recrystallization?

The ideal solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[3][7][8] A rule of thumb is that "like dissolves like"; therefore, solvents with similar functional groups or polarity to the target compound are good starting points.[4] For an aromatic ester like this, solvents such as ethyl acetate, ethanol, or toluene are logical candidates to screen.[9][10]

Q4: What are the essential safety precautions?

Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. When heating flammable organic solvents, never use an open flame; use a heating mantle, steam bath, or hot plate.[11] Be aware of the boiling points of your solvents to prevent boil-overs.

Section 2: Recommended Recrystallization Protocol & Workflow

This section details a two-part protocol: a small-scale solvent screening to identify optimal conditions, followed by a bulk purification workflow.

Part A: Systematic Solvent Screening (Small-Scale)

Objective: To identify a suitable single or mixed solvent system for the recrystallization.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water) dropwise, up to about 0.5 mL. Agitate the mixture. Record the solubility at room temperature.[12] An ideal solvent will not dissolve the compound at this stage.[3][8]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[12]

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a good solvent. If no crystals form, the compound may be too soluble. If the compound "oils out," the solvent may be unsuitable or the compound is highly impure.[13]

Part B: Standard Recrystallization Workflow

This workflow should be performed after a suitable solvent has been identified in Part A.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (If needed) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Washing cluster_drying Step 5: Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B Heat to boiling C Filter hot solution to remove insoluble impurities B->C D Allow filtrate to cool slowly to room temperature C->D E Cool further in an ice bath D->E Induces max precipitation F Collect crystals via vacuum filtration E->F G Wash with a small amount of ice-cold solvent F->G H Dry crystals under vacuum to remove residual solvent G->H

Caption: General workflow for the recrystallization of a solid organic compound.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q: My compound will not dissolve, even in a large amount of boiling solvent. What should I do?
  • Plausible Cause 1: Incorrect Solvent Choice. The compound may be largely insoluble in the chosen solvent even at high temperatures.

    • Solution: Re-evaluate your solvent screening. Consult literature for solvents used for similar benzothiadiazole or aromatic ester compounds. A mixed-solvent system may be necessary.[13]

  • Plausible Cause 2: Insoluble Impurities. Your crude material may contain significant amounts of impurities that are insoluble in the chosen solvent.

    • Solution: If most of the material has dissolved but some particulates remain, proceed to a hot filtration step to remove them.[3] This involves filtering the hot solution through a pre-warmed funnel to prevent premature crystallization.

Q: The solution is clear after cooling, but no crystals have formed. What went wrong?
  • Plausible Cause 1: Too Much Solvent Was Used. This is the most common reason for crystallization failure.[14] The solution is not saturated, so the solute remains dissolved even when cold.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[15] Allow it to cool again. Be careful not to evaporate too much solvent.

  • Plausible Cause 2: The Solution is Supersaturated. Crystal growth requires a nucleation point to begin.[14]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass can provide a surface for nucleation.[14]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny amount ("seed crystal") to the cooled solution to initiate crystallization.[14]

Q: My compound separated as an oily liquid instead of solid crystals. What is "oiling out"?
  • Plausible Cause 1: Low Melting Point. The melting point of the compound (or a eutectic mixture with impurities) is below the boiling point of the solvent. The compound is "melting" in the hot solution rather than dissolving, and then separating as a liquid upon cooling.[14]

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to lower the saturation point, then allow it to cool much more slowly.[13][15] Insulating the flask can help. Alternatively, choose a solvent with a lower boiling point.

  • Plausible Cause 2: High Level of Impurity. Impurities can depress the melting point and interfere with crystal lattice formation.[13]

    • Solution: If slow cooling fails, it may be necessary to recover the material by removing the solvent and attempting purification by another method, such as column chromatography, before a final recrystallization attempt.[14]

Q: My final yield of pure crystals is very low. How can I improve it?
  • Plausible Cause 1: Using an Excessive Amount of Solvent. As discussed, this keeps more of your product in the "mother liquor" (the solution after filtration).[4][12]

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[4]

  • Plausible Cause 2: Premature Crystallization. The compound crystallized in the funnel during hot filtration.

    • Solution: Use a pre-heated filter funnel and flask, and perform the filtration as quickly as possible. Adding a slight excess of solvent before filtration can help, which can then be boiled off before cooling.[13]

  • Plausible Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.[4]

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent. Break the vacuum, add the cold solvent to just cover the crystals, and then re-apply the vacuum.[12]

Section 4: Solvent Data for Recrystallization

The following table provides data on common solvents that may be suitable for the recrystallization of this compound.

SolventBoiling Point (°C)PolarityNotes for Application
Ethanol 78Polar ProticOften a good choice for moderately polar compounds. Can be used in a mixed system with water.[16]
Methanol 65Polar ProticSimilar to ethanol but more volatile. Good for compounds with slightly higher polarity.
Ethyl Acetate 77Polar AproticAn excellent choice for esters due to the "like dissolves like" principle.[9][10]
Toluene 111NonpolarGood for dissolving aromatic compounds. Its high boiling point can sometimes lead to oiling out.[9]
Acetone 56Polar AproticA strong solvent, may dissolve the compound too well even at room temperature.
Hexane / Heptane 69 / 98NonpolarLikely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system with a more polar solvent like Ethyl Acetate or Toluene.[10]
Water 100Very PolarUnlikely to dissolve the compound on its own but can be an effective anti-solvent with alcohols like ethanol.[9][13]

References

  • Finding the best solvent for recrystallisation student sheet. (n.d.). RSC Education. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Chemistry & Biochemistry. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Missouri–St. Louis, Science Learning Center. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Alberta, Department of Chemistry. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Swarthmore College, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[7][9][11]thiadiazole-7-carboxylates. (2010, March 10). PubMed. Retrieved from [Link]

  • This compound | CAS 23616-15-1. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • 1,2,3-Benzothiadiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. Retrieved from [Link]

  • 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Purifying Methyl 1,2,3-benzothiadiazole-5-carboxylate via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Methyl 1,2,3-benzothiadiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification of this and structurally related heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of column chromatography for this compound.

1. What are the key physicochemical properties of this compound to consider for purification?

This compound is an aromatic heterocyclic compound.[1][2] Its structure, featuring a benzothiadiazole ring and a methyl ester group, imparts a moderate to high polarity. The presence of nitrogen and sulfur atoms can lead to interactions with the stationary phase. Its molecular weight is approximately 194.21 g/mol .[1][3][4] Understanding the polarity is crucial for selecting an appropriate stationary and mobile phase.

2. Which stationary phase is most suitable for purifying this compound?

For moderately polar compounds like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[5][6] Silica gel is slightly acidic, which can sometimes cause issues with acid-sensitive compounds or basic compounds, leading to streaking or decomposition.[7][8]

  • Pro-Tip: If you observe significant streaking on your TLC plate or suspect compound degradation, consider using neutral alumina (Al₂O₃) or deactivating the silica gel by adding a small percentage of a modifier like triethylamine to your mobile phase to neutralize acidic sites.[7]

3. How do I select the optimal mobile phase (eluent)?

The selection of the mobile phase is critical for achieving good separation. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.

  • Initial Screening: A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent and a moderately polar solvent. Common combinations include:

    • Hexanes/Ethyl Acetate

    • Dichloromethane/Hexanes

    • Toluene/Ethyl Acetate[9]

  • Gradient Elution: It is often beneficial to start with a lower polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your target compound and then more polar impurities.[7] For example, you could start with 10% ethyl acetate in hexanes and gradually increase the ethyl acetate concentration.

  • For Highly Polar Impurities: If your compound is contaminated with very polar impurities, a solvent system like dichloromethane/methanol might be necessary.[9]

Solvent Polarity Index

SolventPolarity Index
Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Methanol5.1

4. What is the best way to load my sample onto the column?

Proper sample loading is essential to obtain sharp bands and good separation.

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent.[10] If the sample is not very soluble in the mobile phase, you can use a slightly more polar solvent, but keep the volume to an absolute minimum.[10]

  • Dry Loading: This is the preferred method if your compound has poor solubility in the mobile phase.[10]

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to the solution.[10]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your prepared column.[10]

Experimental Workflow

Below is a generalized workflow for the column chromatography purification of this compound.

Caption: Column Chromatography Workflow

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Compound will not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a system containing methanol may be necessary.[8]
The compound may have decomposed on the acidic silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting.[7] If it decomposes, switch to a neutral stationary phase like alumina or consider reversed-phase chromatography.[7]
Poor separation of the compound from impurities The chosen mobile phase is not optimal.Re-evaluate your solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values between your product and impurities.
The column was overloaded with the sample.The amount of crude material should generally be 1-5% of the mass of the stationary phase.[7] If you need to purify a larger amount, use a larger column.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method is generally recommended.[5][11]
The compound elutes as a long, trailing band (streaking) The compound is too soluble in the mobile phase.Try to find a solvent system where the compound is less soluble.
The compound is interacting too strongly with the stationary phase (common with amines and other basic compounds on silica).Add a small amount (0.1-1%) of a modifier like triethylamine or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel.[7]
The purified fractions contain silica gel High concentrations of very polar solvents (like methanol) can sometimes cause fine silica particles to co-elute.If you must use a high concentration of methanol, you may need to filter your combined fractions through a plug of celite or a syringe filter to remove the silica.
The compound came off in the first few fractions (in the solvent front) The mobile phase is too polar.Start with a much less polar solvent system. Always check the first fraction by TLC to ensure your compound did not elute unexpectedly.[8]

Advanced Purification Strategy: Reversed-Phase Chromatography

If you continue to face challenges with normal-phase chromatography, reversed-phase chromatography is an excellent alternative for polar compounds.[7]

  • Stationary Phase: C18-functionalized silica (non-polar).

  • Mobile Phase: A polar solvent system, typically a mixture of water and acetonitrile or methanol.[7]

  • Elution Principle: In reversed-phase, the most polar compounds elute first, while non-polar compounds are retained more strongly.

  • Modifiers: Adding a small amount of formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for polar, ionizable compounds.[7]

Reversed-Phase Workflow

Caption: Reversed-Phase Chromatography Workflow

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,1,3-benzothiadiazole-5-carboxylate. Retrieved from [Link]

  • Unknown. (n.d.). Column chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Unknown. (n.d.). How to run column chromatography. Retrieved from [Link]

  • SciSpace. (2017, September 19). Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • SciSpace. (2017, September 19). Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography. Retrieved from [Link]

  • Unknown. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Eur. J. Org. Chem. Retrieved from [Link]

  • Reddit. (2023, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Quinoxaline-benzothiadiazole Heterotrimer Enabling Organic Solar Cells with Extraordinary Efficiency and Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved from [Link]

Sources

Troubleshooting low yield in Methyl 1,2,3-benzothiadiazole-5-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this synthetic sequence. My approach is to move beyond simple procedural lists and delve into the chemical causality behind each step, providing you with the insights needed to diagnose and resolve issues effectively.

Section 1: Understanding the Core Synthesis Pathway

The most common and established route to this compound involves the diazotization of a key intermediate, methyl 4-amino-3-mercaptobenzoate, followed by an intramolecular cyclization. This process, while direct, is sensitive to reaction conditions, and success hinges on the quality of the starting materials and precise control over the diazotization step.

The overall transformation is depicted below:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A Methyl 3-amino-4-chlorobenzoate B Diazotization & Xanthate Displacement A->B 1. NaNO2, HCl 2. Potassium Ethyl Xanthate C Hydrolysis B->C Alkaline Hydrolysis D Methyl 4-amino-3-mercaptobenzoate C->D Acidification E Methyl 4-amino-3-mercaptobenzoate F Diazotization & Cyclization E->F NaNO2, Acid (e.g., HCl) G Methyl 1,2,3-benzothiadiazole- 5-carboxylate F->G Intramolecular Cyclization Diazotization_Pathways Start Methyl 4-amino-3-mercaptobenzoate Diazonium Aryl Diazonium Intermediate Start->Diazonium NaNO2, H+ 0-5 °C Side3 Disulfide Dimer (Inactive Starting Material) Start->Side3 Oxidation (Air/Storage) Product Desired Product (Methyl 1,2,3-benzothiadiazole- 5-carboxylate) Diazonium->Product Intramolecular Cyclization (Desired) Side1 Azo-Coupled Dimer (Colored Impurity) Diazonium->Side1 Coupling with starting amine (High local concentration) Side2 Phenolic Byproduct Diazonium->Side2 Reaction with H2O (Temp > 5 °C)

Technical Support Center: Synthesis of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of benzothiadiazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this important heterocyclic scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of benzothiadiazole chemistry. Our focus is on understanding the root causes of side reactions and providing actionable protocols to enhance yield, purity, and reproducibility in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of benzothiadiazole derivatives in a practical question-and-answer format.

Q1: My yield for the condensation of o-phenylenediamine with thionyl chloride is low and inconsistent. What are the likely causes and how can I fix them?

Low yields in this foundational reaction are a frequent issue, often stemming from reagent purity and reaction conditions. The reaction of o-phenylenediamine with thionyl chloride is a classic and efficient method to prepare the 2,1,3-benzothiadiazole core, but it is sensitive to several factors.[1]

Potential Causes & Solutions:

  • Purity of o-phenylenediamine: The starting diamine is susceptible to air oxidation, which can lead to colored, polymeric impurities that interfere with the cyclization.

    • Solution: Use freshly purified o-phenylenediamine. If the material is discolored (typically pink, brown, or black), recrystallize it from a suitable solvent or purify it by sublimation before use.

  • Moisture Contamination: Thionyl chloride (SOCl₂) reacts violently with water to produce SO₂ and HCl. The presence of moisture in the reaction solvent or on the glassware will consume the reagent and introduce acidic byproducts that can complicate the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Incorrect Stoichiometry: The reaction requires two equivalents of thionyl chloride.[1] Using an insufficient amount will lead to incomplete conversion. Conversely, a large excess can promote the formation of undesired chlorinated byproducts or other side reactions under harsh conditions.

    • Solution: Carefully measure the stoichiometry. For a typical lab-scale reaction, a slight excess (e.g., 2.1-2.2 equivalents) of SOCl₂ can help drive the reaction to completion, but this should be optimized for your specific substrate.

  • Suboptimal Temperature Control: The reaction is exothermic. Adding the thionyl chloride too quickly can cause the temperature to rise uncontrollably, leading to charring and the formation of intractable tars.

    • Solution: Perform the addition of thionyl chloride dropwise at a reduced temperature (e.g., 0 °C) with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature or gently heat as required to ensure full conversion.

Troubleshooting Summary Table

Potential Cause Recommended Solution Underlying Rationale
Oxidized Starting Material Recrystallize or sublime o-phenylenediamine before use. Oxidized impurities can form polymeric byproducts, trapping the desired product and hindering cyclization.
Moisture in Reaction Use oven-dried glassware and anhydrous solvents under an inert atmosphere. Thionyl chloride is highly water-sensitive; its decomposition reduces the effective reagent concentration.
Incorrect Stoichiometry Use 2.1-2.2 equivalents of thionyl chloride and verify reactant masses. Insufficient SOCl₂ leads to incomplete reaction; a large excess can cause degradation and side reactions.

| Poor Temperature Control | Add thionyl chloride dropwise at 0 °C and control exotherm. | Uncontrolled exotherms lead to thermal decomposition of reactants and products, resulting in tar formation. |

Q2: During the derivatization of my benzothiadiazole, I'm observing a significant, highly polar byproduct that seems to have cleaved the ring. What is this and how can I prevent it?

This is a classic case of oxidative ring-opening . The benzothiazole or benzothiadiazole ring, particularly under oxidizing conditions, can be susceptible to cleavage, yielding acylamidobenzene sulfonic esters or related compounds.[2][3] This side reaction is often encountered when attempting reactions like electrophilic substitution or when using certain oxidizing agents.

Mechanism & Prevention:

The reaction proceeds via the opening of the thiazole or thiadiazole ring, followed by the oxidation of the resulting thiol intermediate.[3][4] Mild oxidants like magnesium monoperoxyphthalate (MMPP) are known to facilitate this transformation.[3]

Key Preventative Measures:

  • Avoid Strong Oxidants: When planning a synthetic step, carefully consider the reagents. If an oxidation is necessary elsewhere in the molecule, choose a chemoselective reagent that will not attack the heterocyclic core. If you suspect an oxidant is being inadvertently formed (e.g., from peroxide-containing solvents), ensure your reagents and solvents are pure.

  • Control Reaction Atmosphere: Perform reactions under an inert atmosphere (N₂ or Argon) to minimize exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of transition metal catalysts that can facilitate oxidation.

  • Temperature Management: Oxidative degradation pathways often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate can significantly suppress this side reaction.[5]

Visualizing the Side Reaction: Oxidative Ring-Opening

G cluster_main Desired Reaction cluster_side Side Reaction A Benzothiadiazole Derivative B Functionalized Product A->B Reagent X (e.g., Electrophile) C Benzothiadiazole Derivative D Ring-Opened Intermediate (Thiol) C->D Oxidant (e.g., MMPP, O₂) Cleavage E Acylamidobenzene Sulfonic Ester Byproduct D->E Further Oxidation

Caption: Competing pathways: desired functionalization vs. oxidative ring-opening.

Q3: My electrophilic substitution (e.g., bromination, nitration) on the benzothiadiazole core is giving a mixture of C4 and C7 regioisomers. How can I improve selectivity?

Achieving high regioselectivity during electrophilic aromatic substitution on the electron-poor benzothiadiazole ring is a significant challenge. The fused thiadiazole ring deactivates the benzene ring, and substitution typically occurs at the C4 and C7 positions, often yielding mixtures.[6][7]

Strategies for Improving Regioselectivity:

  • Leverage Steric Hindrance: If the benzothiadiazole core already has a substituent, its steric bulk can direct incoming electrophiles. A large group at C4 will strongly favor substitution at C7.

  • Directed Metalation: Instead of electrophilic substitution, consider a directed metalation-functionalization approach. Using a directing group and a strong base (like LDA) can selectively deprotonate a specific C-H bond, which can then be quenched with an electrophile. This offers much greater control over regiochemistry.

  • C-H Borylation/Cross-Coupling: A modern and highly effective strategy is to first perform a regioselective iridium-catalyzed C-H borylation.[6][8] This reaction can be optimized to favor borylation at a specific position (e.g., C5). The resulting boronic ester is a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the precise installation of a wide variety of functional groups.[6][9] This two-step sequence effectively bypasses the selectivity problems of direct electrophilic substitution.

  • Reaction Condition Optimization: For traditional electrophilic substitutions, systematically screen reaction parameters.

    • Temperature: Lowering the temperature can sometimes enhance the kinetic selectivity between two competing sites.

    • Solvent: The polarity of the solvent can influence the transition state energies of the different substitution pathways.

    • Lewis Acid: The choice and strength of the Lewis acid catalyst can dramatically impact the regiochemical outcome.

Visualizing Regioselectivity Issues

G Start Benzothiadiazole Reagent E+ Start->Reagent P1 C4-Substituted Product (Desired or Isomer 1) Reagent->P1 Pathway A P2 C7-Substituted Product (Desired or Isomer 2) Reagent->P2 Pathway B Note ΔG‡(A) ≈ ΔG‡(B) Leads to poor selectivity

Caption: Formation of regioisomers during electrophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in benzothiadiazole synthesis?

The most prevalent side reactions can be grouped into four main categories:

  • Incomplete Reactions: This includes incomplete cyclization of intermediates, such as the Schiff base formed from 2-aminothiophenol and an aldehyde, leaving starting materials or intermediates in the final mixture.[5]

  • Over-Reactions: This is common in reactions like halogenation, where controlling the stoichiometry is critical to prevent the formation of di- or tri-substituted products when a mono-substituted product is desired.[10]

  • Ring-Opening Reactions: As detailed in the troubleshooting section, oxidative or nucleophilic cleavage of the heterocyclic ring is a significant degradation pathway, especially under harsh conditions.[2][4]

  • Regiochemical Isomerization: Functionalization of the benzene portion of the scaffold can lead to mixtures of isomers (e.g., C4/C7 or C5/C6), complicating purification and reducing the yield of the target molecule.[6]

Q2: How can I prevent the oxidation of my 2-aminothiophenol starting material?

2-Aminothiophenol is notoriously unstable and readily oxidizes in air to form the corresponding disulfide. This disulfide is unreactive in the desired cyclization reactions and represents a direct loss of material.

Best Practices and Protocol:

  • Storage: Store 2-aminothiophenol under an inert atmosphere (argon or nitrogen) in a sealed container, preferably in a refrigerator or freezer to slow decomposition.

  • Handling: Always handle the material in a well-ventilated fume hood and minimize its exposure to air.[5] Use techniques like a Schlenk line or a glove box for transfers if possible.

  • Purification: If the material is old or shows signs of oxidation (it should be a colorless or pale yellow liquid), it should be purified immediately before use.

Protocol 1: Purification of 2-Aminothiophenol

  • Place the commercial 2-aminothiophenol in a round-bottom flask equipped with a distillation head.

  • Perform a vacuum distillation. The product is light-sensitive, so wrapping the apparatus in aluminum foil is recommended.

  • Collect the fraction that distills at the correct temperature and pressure (b.p. ~85-87 °C at 4 mmHg).

  • The purified material should be a colorless liquid. Use it immediately or store it under argon in a sealed vial in the freezer.

Q3: Are there "greener" alternatives to traditional synthesis protocols?

Yes, the field is actively moving towards more environmentally friendly methods. Key "green" approaches include:

  • Microwave-Assisted Synthesis: This can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields by minimizing thermal degradation.[5]

  • Water as a Solvent: For certain condensation reactions, water can be used as a safe, non-toxic solvent.[5]

  • Catalytic Methods: Using reusable catalysts instead of stoichiometric reagents reduces waste.

  • Direct Arylation: Compared to traditional cross-coupling methods like Suzuki or Stille which require pre-functionalization (e.g., boronic acids, organostannanes), direct C-H arylation is more atom-economical as it avoids these steps and reduces metallic waste.

Reference List

  • Moreira, R. E., Sinclair, G. S., & Schipper, D. J. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry. Available at:

  • Moreira, R. E., Sinclair, G. S., & Schipper, D. J. (2018). Detailed article on Oxidative Ring-Opening of Benzothiazole Derivatives. Manuscript Central. Available at:

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem Tech Support. Available at:

  • Bar-Ziv, T., et al. (2020). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link]

  • Knyazeva, E. A., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules. Available at: [Link]

  • Bar-Ziv, T., et al. (2020). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Diva Portal. Available at: [Link]

  • Moreira, R. E., et al. (2019). Oxidative ring-opening of benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. Wikipedia. Retrieved from: [Link]

  • Bar-Ziv, T., et al. (2020). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. Available at: [Link]

  • Tarsang, R., et al. (2016). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. ResearchGate. Available at: [Link]

  • JETIR. (2018). ONE POT SYNTHESIS OF BENZOTHIAZAOLE DERIVATIES AND THEIR CHARACTERIZATION. Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • Al-Masri, M., et al. (2018). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][6]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Lee, D., et al. (2023). The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. RSC Advances. Available at: [Link]

  • Chen, L., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Molecules. Available at: [Link]

  • da Silva, G. M., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors. Available at: [Link]

  • Neto, B. A. D., et al. (2013). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. ChemInform. Available at: [Link]

  • Knyazeva, E. A., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. Available at: [Link]

  • Chane-Tune, J., et al. (2016). Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. New Journal of Chemistry. Available at: [Link]

Sources

Stability issues with Methyl 1,2,3-benzothiadiazole-5-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1,2,3-benzothiadiazole-5-carboxylate (CAS No. 23616-15-1).[1] This document is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. Our goal is to provide not just procedural steps but also the underlying scientific rationale to empower you in your experimental design and troubleshooting.

Section 1: General Information & Proactive Handling

This section covers the fundamental questions regarding the compound's properties and best practices for storage and solution preparation to prevent degradation from the outset.

FAQ 1: What are the primary stability concerns for this compound?

This compound is a heterocyclic compound featuring both a benzothiadiazole core and a methyl ester functional group.[1] This specific combination of moieties dictates its stability profile. The primary concerns are:

  • Hydrolytic Instability: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 1,2,3-benzothiadiazole-5-carboxylic acid and methanol. The rate of hydrolysis is highly dependent on pH and temperature.[2] For structurally related benzothiadiazines, pH has been shown to be a critical factor in hydrolysis kinetics.[2]

  • Photostability: Benzothiadiazole derivatives are known to be photoactive and can undergo degradation upon exposure to light, especially UV radiation.[3][4] Photochemical reactions can be complex, potentially leading to dimerization, ring cleavage, or other structural transformations.[5] These reactions may proceed through excited states or the formation of radical species.[4]

  • Thermal Stability: While the solid compound is generally stable at ambient temperatures, prolonged exposure to high temperatures in solution can accelerate degradation reactions, including hydrolysis and potential decomposition of the thiadiazole ring. Forced degradation studies often employ thermal stress to predict long-term stability.[6]

Understanding these vulnerabilities is the first step in designing robust experiments and ensuring the integrity of your results.

FAQ 2: How should I properly store the solid compound and its solutions?

Proper storage is critical to maintaining the integrity of this compound.

FormTemperatureAtmosphereLight ConditionsContainerRationale
Solid 2-8°C (Refrigerated)Inert gas (Argon or Nitrogen) recommended for long-term storageProtect from light (Amber vial)Tightly sealed vialMinimizes thermal degradation and prevents photo-oxidation. An inert atmosphere displaces moisture and oxygen, preventing slow hydrolysis or oxidation over time.
Solutions ≤ -20°C (Frozen)Headspace flushed with inert gas before sealingProtect from light (Amber vial or wrapped in foil)Tightly sealed, appropriate solvent-resistant vialsFreezing drastically reduces reaction kinetics. Protecting from light is crucial as degradation can occur even at low temperatures if light is present. Use in small aliquots to avoid repeated freeze-thaw cycles.
Section 2: Troubleshooting Common Stability Issues

This section provides a logical framework for diagnosing and resolving common problems encountered during experiments.

Troubleshooting Workflow

The following diagram outlines a decision-making process for common stability-related observations.

TroubleshootingWorkflow cluster_visual Visual Inspection cluster_precipitate Troubleshooting Precipitation cluster_color Troubleshooting Color Change cluster_analytical Analytical Investigation cluster_conclusion Conclusion start Observation: Unexpected experimental result (e.g., low activity, poor reproducibility) check_solution Inspect the solution visually. Is there precipitation or color change? start->check_solution precipitate Precipitation Observed check_solution->precipitate Yes color_change Color Change Observed (e.g., yellowing) check_solution->color_change Yes no_change Solution is Clear & Colorless check_solution->no_change No precip_q1 Was the solution stored at low temp? precipitate->precip_q1 color_q1 Was the solution exposed to light? color_change->color_q1 analytical_check Run Analytical Check (HPLC, LC-MS) no_change->analytical_check precip_a1 Compound may have crashed out. Warm to RT, vortex/sonicate. Consider a different solvent or lower concentration. precip_q1->precip_a1 Yes precip_q2 Was a new buffer/medium added? precip_q1->precip_q2 No precip_a2 Poor solubility in the final medium. Check pH and solvent composition. Perform solubility test. precip_q2->precip_a2 Yes color_a1 Suspect Photodegradation. Prepare fresh solution, protect from light. Confirm with analytical check. color_q1->color_a1 Yes color_q2 Is the solution old or stored improperly? color_q1->color_q2 No color_a1->analytical_check color_a2 Suspect slow chemical degradation. Prepare fresh solution. Confirm with analytical check. color_q2->color_a2 Yes color_a2->analytical_check compare_spectra Compare chromatogram/spectrum to a freshly prepared standard. analytical_check->compare_spectra new_peaks New Peaks Detected? compare_spectra->new_peaks degradation_confirmed Degradation Confirmed. Identify degradants if possible. Optimize storage and handling. new_peaks->degradation_confirmed Yes no_degradation No Degradation Detected. Investigate other experimental parameters (e.g., reagents, cell lines, assay protocol). new_peaks->no_degradation No

Caption: Troubleshooting decision tree for stability issues.

FAQ 3: I see new peaks in my analytical chromatogram. What are they likely to be?

The appearance of new, unexpected peaks in an HPLC or LC-MS chromatogram is a strong indicator of degradation. Based on the compound's structure, the most probable degradant is the hydrolysis product.

The most common degradation pathway is the cleavage of the methyl ester to form 1,2,3-benzothiadiazole-5-carboxylic acid.

Caption: Primary hydrolytic degradation pathway.

Analytical Confirmation:

  • Retention Time: The resulting carboxylic acid is more polar than the parent methyl ester. In reverse-phase HPLC, it will have a shorter retention time.

  • Mass Spectrometry: The carboxylic acid will have a mass that is 14.02 Da (CH₂) less than the parent compound.

    • Parent (C₈H₆N₂O₂S) [M+H]⁺: 195.02

    • Acid Degradant (C₇H₄N₂O₂S) [M+H]⁺: 181.00

Other, less common peaks could result from photodegradation, which may produce a more complex mixture of products that are harder to predict without a full characterization study.[5]

Section 3: Proactive Stability Assessment

For researchers developing new formulations or using this compound in novel applications, proactively assessing its stability is crucial. A forced degradation study is the industry-standard approach for this.[6][7][8]

FAQ 4: How can I perform a forced degradation study to understand my compound's stability limits?

A forced degradation (or stress testing) study intentionally exposes the compound to harsh conditions to accelerate degradation.[9] This helps identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8]

ForcedDegradation cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep Prepare Stock Solution in a suitable solvent (e.g., ACN or MeOH) control Control (No Stress) prep->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal (e.g., 60-80°C in solution) prep->thermal photo Photolytic (ICH Q1B compliant light exposure) prep->photo quench Neutralize/Quench Reactions at set time points control->quench acid->quench base->quench oxidation->quench thermal->quench photo->quench analyze Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) quench->analyze eval Compare stressed samples to control. Calculate % degradation. Identify major degradants. analyze->eval

Sources

Technical Support Center: Investigating the Degradation Pathways of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1,2,3-benzothiadiazole-5-carboxylate is a heterocyclic compound of interest in pharmaceutical and materials science research.[1][2] Understanding its chemical stability and degradation profile is a critical prerequisite for its development into any successful application. The formation of degradation products can impact the efficacy, safety, and shelf-life of a final product, making a thorough investigation of its degradation pathways essential for regulatory approval and quality control.[3][4]

This technical guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that a researcher might encounter during the stability assessment of this compound. It provides not only procedural steps but also the underlying scientific rationale to empower researchers to design robust experiments and interpret their results effectively.

Frequently Asked Questions & Troubleshooting Guides

Section 1: General Stability and Primary Degradation

Q1: What are the primary, expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups present in the molecule—a methyl ester and a benzothiadiazole ring—the primary degradation pathways involve hydrolysis and oxidation.[4][5] The benzothiadiazole ring itself is an aromatic system, but the heteroatoms (nitrogen and sulfur) provide sites for oxidative attack, and the entire ring system can be susceptible to photolytic or severe thermal stress.

The most predictable and often primary degradation pathway is the hydrolysis of the methyl ester group to form its corresponding carboxylic acid.[5] Oxidation typically targets the sulfur atom, leading to the formation of a sulfoxide and, under more aggressive conditions, a sulfone. Ring-opening is less common but can occur under harsh conditions, representing a more complete breakdown of the core structure.[6]

Table 1: Summary of Predicted Degradants under ICH Forced Degradation Conditions

Stress Condition Predicted Primary Degradation Pathway Key Potential Degradation Product(s)
Acidic Hydrolysis Ester Hydrolysis 1,2,3-Benzothiadiazole-5-carboxylic acid
Basic Hydrolysis Ester Hydrolysis (typically faster than acidic) 1,2,3-Benzothiadiazole-5-carboxylic acid
Oxidation (e.g., H₂O₂) Sulfur Oxidation This compound S-oxide
Photolytic (UV/Vis) Photochemical Rearrangement/Cleavage Complex mixture; potential dimers or ring-cleaved products[7][8]

| Thermal (Heat) | Thermolysis | Depends on severity; may accelerate other pathways |

Q2: My compound is showing signs of degradation in a neutral aqueous solution at room temperature, even when protected from light. What could be the cause?

A2: This scenario points towards the intrinsic stability of the molecule or subtle factors in your experimental setup. Here’s how to troubleshoot:

  • Purity of Water: Ensure you are using high-purity, HPLC-grade water. Dissolved CO₂ can make water slightly acidic (pH ~5.5), which may be sufficient to slowly catalyze ester hydrolysis over an extended period.

  • Buffer Selection: If using a buffer, ensure its components are inert and that the buffer itself is stable. Phosphate buffers are generally a good starting point. Avoid buffers that could have catalytic or reactive effects.

  • Leachables: Check for potential leachables from your storage containers (e.g., plasticizers from centrifuge tubes) that could be reacting with your compound. Using amber glass vials is recommended.

  • Dissolved Oxygen: While less common for hydrolysis, dissolved oxygen can contribute to slow oxidative degradation over time. You can test this by preparing a sample with de-gassed solvent (sparged with nitrogen or argon) and comparing its stability to a sample prepared with untreated solvent.

Section 2: Hydrolytic Degradation

Q3: I am observing a major new peak with a shorter retention time in my HPLC analysis after acidic hydrolysis. Is this the expected carboxylic acid?

A3: Yes, that is the most probable identity of the new peak. The hydrolysis of the methyl ester to a carboxylic acid increases the polarity of the molecule. In reverse-phase HPLC, more polar compounds elute earlier (have shorter retention times).

Causality: The mechanism involves the protonation of the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the methyl group and formation of the carboxylic acid. To confirm the identity of this peak, you should use LC-MS analysis to check if the molecular weight of the new peak corresponds to that of 1,2,3-Benzothiadiazole-5-carboxylic acid (C₇H₄N₂O₂S, MW: 180.19 g/mol ).

G cluster_0 Acid-Catalyzed Hydrolysis Parent This compound Intermediate Protonated Intermediate Parent->Intermediate + H₃O⁺ Product 1,2,3-Benzothiadiazole-5-carboxylic acid Intermediate->Product + H₂O - CH₃OH - H₃O⁺ Methanol Methanol G Parent Methyl 1,2,3-benzothiadiazole- 5-carboxylate Sulfoxide Sulfoxide Derivative (+16 Da) Parent->Sulfoxide [O] Sulfone Sulfone Derivative (+32 Da) Sulfoxide->Sulfone [O]

Caption: Predicted oxidative degradation pathway of the sulfur heteroatom.

Q6: My photostability study (ICH Q1B conditions) shows a complex chromatogram with multiple new, small peaks. How do I approach this?

A6: Photodegradation pathways are notoriously complex and can generate a wide array of products through radical mechanisms, rearrangements, and cleavage. [7]* Confirm Degradation: First, ensure the degradation is due to light. Run a "dark control" sample wrapped in aluminum foil alongside the photo-exposed sample. If the new peaks are absent in the dark control, they are photoproducts.

  • Use LC-MS/MS: This is the most powerful tool for this situation. Obtain the mass spectra for all new peaks. This will provide molecular weights, which is the first step in structural elucidation. Fragmentation patterns from MS/MS can then be used to piece together the structures. [9]* Hypothesize Structures: Look for masses corresponding to dimers of the parent molecule, ring-opened products (which may have the same mass but different structures, i.e., isomers), or products where parts of the molecule have been cleaved off.

  • Purity of Excipients: If the study was done on a formulated product, consider that excipients themselves can undergo photodegradation or react with the active ingredient upon photo-excitation.

Section 4: Analytical Method Development

Q7: I'm developing a stability-indicating HPLC method, but my primary hydrolysis product (the carboxylic acid) is co-eluting with the parent ester peak. What steps can I take to achieve separation?

A7: A stability-indicating method must be able to resolve the parent peak from all known degradation products and impurities. [4]Co-elution is a common challenge during method development.

Troubleshooting & Optimization Strategy:

  • Adjust Mobile Phase pH: This is the most critical parameter for separating compounds with different pKa values. The carboxylic acid degradant is acidic, while the parent ester is neutral. Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the carboxylic acid, making it less polar and increasing its retention time, likely separating it from the parent ester.

  • Modify the Gradient: If you are using a gradient, make it shallower. A slower increase in the organic solvent percentage over time increases the resolution between closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order.

  • Evaluate Column Chemistry: If the above steps fail, consider a different column stationary phase. While a C18 column is a good starting point, a Phenyl-Hexyl or a Polar-Embedded phase column can offer different selectivity for aromatic and polar compounds, which may be sufficient to resolve the co-elution.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a typical workflow for subjecting this compound to forced degradation conditions as recommended by ICH guidelines. [10][11] Objective: To generate primary degradation products for the development of a stability-indicating analytical method.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL in the respective stress medium.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample with 0.1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the sample with 0.01M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix the sample with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, store a solution of the compound at 70°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Maintain a dark control sample under the same conditions.

  • Sample Quenching & Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples to the same final concentration with the mobile phase.

    • Analyze all samples (including an unstressed control) by a suitable HPLC method (see Protocol 2).

Caption: A typical experimental workflow for forced degradation studies.

Protocol 2: Baseline Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for an analytical method capable of resolving this compound from its potential degradation products.

  • Instrument: High-Performance Liquid Chromatography system with a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or PDA scan from 200-400 nm).

  • Injection Volume: 10 µL.

Rationale: The acidic mobile phase (pH ~2.7) is chosen to ensure the protonation of the primary hydrolytic degradant, 1,2,3-benzothiadiazole-5-carboxylic acid, aiding in its chromatographic retention and separation from the neutral parent ester. [12]The gradient covers a wide polarity range to elute both polar degradants and the relatively non-polar parent compound within a reasonable run time.

References

  • Pápai, G., et al. (2003). A novel metabolic pathway for benzothiadiazoles; X-ray molecular structure of 5-chloro-4-(4,5-dihydroimidazol-2-ylamino)-1,3-dimethyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide. RSC Publishing. Available at: [Link]

  • Dixit, R., et al. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available at: [Link]

  • Wilson, K., et al. (1978). Metabolism of benzothiazole. I. Identification of ring-cleavage products. PubMed. Available at: [Link]

  • Li, Y., et al. (2023). Influence of Benzothiadiazole on the Accumulation and Metabolism of C6 Compounds in Cabernet Gernischt Grapes (Vitis vinifera L.). PubMed. Available at: [Link]

  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
  • Sharma, G., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Iram, F., et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Rane, K., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available at: [Link]

  • Jorgensen, L. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Asimakopoulos, A. G., et al. (2021). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. ResearchGate. Available at: [Link]

  • Kume, S., et al. (2013). Synthesis and mechanism of hypoglycemic activity of benzothiazole derivatives. PubMed. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 23616-15-1. Matrix Fine Chemicals. Available at: [Link]

  • Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Wikipedia. Available at: [Link]

  • Gupta, A., et al. (2013). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Almalki, A. J., et al. (2021). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central. Available at: [Link]

  • Kralova, K., et al. (2002). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. ResearchGate. Available at: [Link]

  • Sbartai, H., et al. (2021). Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents. ResearchGate. Available at: [Link]

  • Elleuch, W., et al. (2018). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. Available at: [Link]

Sources

How to handle and store Methyl 1,2,3-benzothiadiazole-5-carboxylate safely

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 1,2,3-benzothiadiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing essential information for the safe handling, storage, and troubleshooting of this compound. Our goal is to combine technical accuracy with practical, field-tested insights to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Compound Identification and Properties

This compound is a heterocyclic compound utilized in various research and development applications, including as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its fundamental properties is the first step toward safe and effective use.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 23616-15-1[2][3]
Molecular Formula C₈H₆N₂O₂S[2]
Molecular Weight 194.21 g/mol [2]
Appearance Off-white solid (typical)[4]
Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary risks are associated with direct contact and inhalation. Adherence to safety protocols is mandatory.

Hazard ClassGHS ClassificationHazard StatementSource
Skin IrritationCategory 2H315: Causes skin irritation[3]
Eye IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]

Signal Word: Warning [3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the primary hazards I should be aware of when working with this compound?

The main hazards are irritation to the skin, eyes, and respiratory system.[3] Direct contact with the solid or its dust can cause skin irritation, while eye contact can lead to serious irritation.[3] Inhaling dust can irritate the respiratory tract.[3] Therefore, all handling procedures should be designed to prevent skin/eye contact and dust generation.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?

A comprehensive PPE strategy is crucial. The causality is simple: create a complete barrier between you and the chemical.

  • Eye/Face Protection: Wear chemical safety goggles or safety glasses with side-shields that are compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5] This prevents airborne particles from causing eye irritation.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[6] It is critical to inspect gloves for any signs of degradation or perforation before each use.[6][7] After handling, wash your hands thoroughly, as personal hygiene is a key component of safety.[8]

  • Body Protection: A standard laboratory coat should be worn at all times to prevent skin exposure.[5][6]

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5][8] If dust generation is unavoidable, a NIOSH-approved dust respirator must be used.[9] The core principle is to avoid breathing in any dust or vapors.[3]

Q3: What are the optimal storage conditions for this compound?

Proper storage is essential for maintaining the compound's stability and ensuring laboratory safety. The following conditions are recommended:

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture or air.[3][5][9]

  • Environment: Store in a cool, dry, and well-ventilated area.[5][9] Some structurally similar compounds are sensitive to air or light, so storing in a dark place is a good precautionary practice.[4][9]

  • Security: The material should be stored in a locked cabinet or an area with restricted access, accessible only to qualified personnel.[3]

  • Separation: Store away from incompatible materials.[5]

Q4: What substances are considered incompatible with this compound?

Based on data for structurally related benzothiadiazole derivatives, this compound should be stored away from:

  • Strong Acids and Bases[4]

  • Strong Oxidizing Agents[10]

  • Reducing Agents[4] Contact with these substances could potentially trigger exothermic or otherwise hazardous reactions, compromising the integrity of the compound and the safety of the storage area.[10]

Q5: How can I handle the solid compound to minimize dust generation and exposure?

Minimizing dust is key to preventing respiratory irritation.[3]

  • Use a Fume Hood: Always weigh and transfer the compound inside a certified chemical fume hood.

  • Gentle Handling: Avoid any actions that could aerosolize the powder, such as rapid scooping or dropping the material from a height.

  • Workflow: Use a workflow that minimizes the number of transfers. Plan your experiment to weigh the material directly into the reaction vessel if possible.

Below is a diagram outlining the standard workflow for safely handling the compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment a Receive Compound b Log into Inventory & Verify SDS a->b c Store in Designated Location b->c d Conduct Pre-Use Risk Assessment c->d l Dispose of Waste via Licensed Contractor c->l Dispose of Expired Stock e Don Appropriate PPE d->e Proceed to Experiment f Work in Chemical Fume Hood e->f g Weigh & Transfer Compound f->g h Perform Experiment g->h i Decontaminate Glassware & Surfaces h->i Experiment Complete h->l Generate Waste j Remove & Dispose of PPE Correctly i->j k Wash Hands Thoroughly j->k

Safe Handling Workflow Diagram

Troubleshooting and Emergency Procedures

This section provides step-by-step guidance for specific issues you may encounter.

Scenario 1: Accidental Spill on the Benchtop

An accidental spill requires a calm and systematic response to prevent exposure and contamination.

Question: I've spilled a small amount of this compound powder on the lab bench. What is the correct procedure?

  • Alert & Isolate: Immediately alert others in the vicinity. Restrict access to the spill area.[9]

  • Assess & Protect: Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).[5] If not, calmly move away, don the correct PPE, and then return.

  • Ventilate: Ensure the chemical fume hood is operating or that local ventilation is adequate.[5]

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite to prevent the powder from becoming airborne.[5][8] Do not use a dry cloth or paper towel, as this will generate dust.

    • Carefully sweep up the mixture into a suitable, clean, dry, and clearly labeled container for chemical waste.[5][9]

  • Decontaminate: Wipe the spill area with a damp cloth (water is acceptable), then place the cloth in the same waste container.

  • Dispose: Seal the waste container and dispose of it through your institution's hazardous waste program.[3][11] Do not let the product enter drains.[7][8][9]

  • Report: Report the incident to your laboratory supervisor or safety officer.

The following decision tree illustrates the spill response logic.

G spill Spill Occurs ppe_check Are you wearing full PPE? spill->ppe_check don_ppe Evacuate, Don Full PPE ppe_check->don_ppe No alert Alert others & Isolate Area ppe_check->alert Yes don_ppe->alert contain Cover with Inert Material (Sand/Vermiculite) alert->contain collect Sweep into Labeled Waste Container contain->collect decon Wipe Area with Damp Cloth collect->decon dispose Dispose of Waste via Approved Channels decon->dispose end Spill Managed dispose->end

Spill Response Decision Tree
Scenario 2: Compound Stability and Degradation

Question: I suspect the compound may be degrading. What are the signs and how can I prevent this?

While specific degradation pathways for this exact molecule are not widely published, degradation in similar heterocyclic compounds can be indicated by:

  • Visual Changes: Discoloration (e.g., yellowing or browning) from its typical off-white appearance.

  • Physical Changes: Clumping or changes in texture, which may suggest moisture absorption.

  • Analytical Inconsistency: Unexpected results in NMR, LC-MS, or other analytical techniques.

Prevention is the best strategy:

  • Strict Storage Protocol: The most common cause of degradation is improper storage. Always adhere strictly to the storage guidelines: keep the container tightly sealed and store in a cool, dry, dark, and well-ventilated place.[5][9]

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from air and moisture.[4][11]

  • Avoid Contamination: Use clean spatulas and tools for every use to prevent cross-contamination.

  • FIFO System: Use a "First-In, First-Out" system for your chemical inventory to avoid long storage periods, as products can degrade with age.[9]

Scenario 3: Accidental Exposure and First Aid

Question: What are the immediate first-aid measures for accidental exposure?

Rapid response is critical. First aiders should protect themselves before assisting.

  • If Inhaled: Immediately move the person to fresh air and keep them in a position comfortable for breathing.[3][9] If they feel unwell, seek medical attention.[3]

  • If on Skin: Take off all contaminated clothing immediately.[3] Wash the affected area with plenty of soap and water.[3][7] If skin irritation develops or persists, get medical advice.[3][7]

  • If in Eyes: Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[3][4][7] If the person wears contact lenses, remove them if it is easy to do so and continue rinsing.[3][7] If eye irritation persists, seek immediate medical attention.[7]

  • If Swallowed: Rinse the mouth with water.[9] Do not induce vomiting.[12] Seek medical advice if the person feels unwell.[9]

In all cases of exposure, show the Safety Data Sheet (SDS) for the product to the medical personnel attending to the incident.[12]

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitro-2,1,3-benzothiadiazole. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 23616-15-1. [Link]

  • ABL Technology. (2025). Safety Data Sheet - Benzothiazole. [Link]

  • BB Fabrication. (n.d.). Safety Data Sheet. [Link]

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Overcoming solubility problems with Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1,2,3-benzothiadiazole-5-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges commonly associated with this compound. Given its heterocyclic aromatic structure, achieving sufficient concentration in aqueous media for biological assays or formulation development can be a significant hurdle. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Troubleshooting Guide: Addressing Solubility Issues

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Question 1: I'm starting a new project with this compound and need to prepare a stock solution. Where do I begin?

Answer: The first step is to understand the compound's basic physicochemical properties. This compound (MW: 194.21 g/mol , Formula: C₈H₆N₂O₂S) is a bicyclic aromatic compound.[1][2] Such structures are typically characterized by low aqueous solubility due to their hydrophobic nature. The parent compound, 1,2,3-benzothiadiazole, is known to be soluble in organic solvents.[2]

Therefore, you should begin by preparing a high-concentration stock solution in a polar aprotic organic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of organic molecules. A related benzothiadiazole derivative has shown good solubility in DMSO.[3]

Initial Recommended Steps:

  • Attempt to dissolve a small, accurately weighed amount of the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Once fully dissolved, this stock can be serially diluted into your aqueous experimental medium (e.g., buffer, cell culture media).

  • Critical Insight: When diluting the DMSO stock, add the stock solution to the aqueous medium slowly while vortexing or stirring. This minimizes the risk of the compound precipitating out of solution, a phenomenon known as "oiling out." The final concentration of DMSO in your aqueous solution should ideally be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Question 2: My compound is precipitating when I dilute my DMSO stock into my aqueous buffer. What should I do next?

Answer: Precipitation upon dilution is a classic sign that the aqueous solubility limit has been exceeded. If reducing the final compound concentration is not an option, you need to employ a solubility enhancement strategy. The choice of strategy depends on your experimental constraints.

Strategy 1: Co-Solvents

A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound by reducing the overall polarity of the solvent system.[4][5]

  • Ethanol & Propylene Glycol: These are less cytotoxic than DMSO and are common in formulations.[6]

  • Mechanism: Co-solvents work by disrupting the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic solute.[6]

Troubleshooting Steps:

  • Prepare a new stock solution in your chosen co-solvent (e.g., Ethanol).

  • Experiment with different final concentrations of the co-solvent in your aqueous medium (e.g., 1%, 2%, 5% v/v).

  • Observe for precipitation. There is a trade-off between solubility enhancement and the potential for the co-solvent to interfere with your experiment.

Strategy 2: pH Adjustment (Use with Caution)

The solubility of compounds with ionizable groups can be significantly influenced by pH. However, this compound is an ester. Esters are generally considered neutral and do not have a pKa in the typical aqueous range.[7] Extreme pH values (both acidic and basic) can lead to hydrolysis of the ester bond, converting it to the corresponding carboxylic acid and methanol. This would fundamentally change the molecule you are studying. Therefore, significant pH adjustment is not recommended as a primary solubilization strategy unless the stability of the ester has been confirmed under those conditions. Minor pH adjustments within a stable range (e.g., pH 6-8) are less likely to cause degradation but may also have a minimal impact on solubility.

Logical Flow for Initial Troubleshooting

G start Start: Undissolved Compound in Aqueous Buffer stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe success Success: Compound is Soluble (Keep DMSO <0.5%) observe->success No precipitate Precipitation Occurs observe->precipitate Yes strategy Select Solubility Enhancement Strategy precipitate->strategy cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) strategy->cosolvent Simple formulation surfactant Use Surfactants (e.g., Tween 80, Cremophor EL) strategy->surfactant Higher solubilization power needed cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) strategy->cyclodextrin Need for stable complexation

Caption: Decision tree for initial solubility troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I need a completely organic-solvent-free solution for my cell-based assay. What are my best options?

A1: For solvent-free aqueous solutions, cyclodextrins and surfactants are the preferred methods.

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules.[8][9] The exterior of the cyclodextrin is hydrophilic, while the internal cavity is hydrophobic, effectively encapsulating the drug molecule and increasing its apparent water solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[11]

  • Surfactants: Surfactants, or surface-active agents, form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[12][13] The hydrophobic core of the micelle can entrap poorly soluble drug molecules, thereby increasing their solubility in the bulk aqueous phase.[14] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are frequently used.

Q2: How do I choose between cyclodextrins and surfactants?

A2: The choice depends on the specific requirements of your experiment.

FeatureCyclodextrinsSurfactants
Mechanism Forms 1:1 or 1:2 host-guest inclusion complexes.[8]Forms micellar aggregates that encapsulate the drug.[12]
Toxicity Generally considered low, especially for HP-β-CD and SBE-β-CD.[11]Can exhibit cell membrane toxicity at higher concentrations.
Concentration Effective at relatively low concentrations.Must be used above their Critical Micelle Concentration (CMC).[12]
Interaction Can sometimes be competed off by other molecules.Micelles provide a more general hydrophobic environment.
Best For Assays sensitive to detergents; creating stable, defined complexes.Achieving higher levels of solubilization; formulations.

Q3: I am developing a solid dosage form. How can I improve the dissolution rate of this compound?

A3: For solid formulations, creating a solid dispersion is a highly effective technique.[15][16] This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[17] The goal is to reduce the particle size of the drug down to the molecular level, thereby increasing the surface area and improving wettability, which leads to a faster dissolution rate.[16][18]

  • Carriers: Common hydrophilic carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[15]

  • Preparation Methods: The most common methods are the solvent evaporation and melting (fusion) methods.[16][18] Given that the thermal stability of this compound may not be known, the solvent evaporation method is a safer starting point.

Q4: Can I use heat to help dissolve the compound?

A4: Gentle heating can be used as a last resort, but it must be done with extreme caution. Many complex organic molecules can degrade at elevated temperatures. Before using heat, you should:

  • Attempt all other methods described above.

  • If you must use heat, use the lowest possible temperature for the shortest possible time.

  • Always run a control experiment to ensure that any observed biological effect is from the compound itself and not a heat-induced degradant. A simple way to check for degradation is to compare the UV-Vis spectrum or HPLC profile of a heated versus an unheated solution.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method to improve the dissolution of a poorly soluble compound by creating a solid dispersion with PVP.

Objective: To disperse this compound in a hydrophilic polymer matrix to enhance its aqueous dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable volatile organic solvent in which both drug and polymer are soluble)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

Methodology:

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh the desired amounts of this compound and PVP. A common starting ratio is 1:4 (drug:polymer by weight).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath to a gentle temperature (e.g., 40°C) to facilitate evaporation without causing thermal degradation.

    • Apply vacuum and rotate the flask to create a thin film of the drug-polymer mixture on the inner wall of the flask. Continue until all solvent is removed and a dry, transparent film is formed.

  • Drying and Collection:

    • Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 12-24 hours to remove any residual solvent.

    • Carefully scrape the solid dispersion from the flask. The resulting product should be a fine, solid powder.

  • Characterization (Validation):

    • Visual: The solid dispersion should appear as a homogenous solid.

    • Dissolution Test: Compare the dissolution rate of the prepared solid dispersion to that of the pure, physical mixture of the drug and polymer. Add a known amount of each to an aqueous buffer and measure the concentration of the dissolved drug over time using HPLC or UV-Vis spectroscopy. The solid dispersion should show a significantly faster and higher extent of dissolution.

Workflow for Solid Dispersion Preparation

G cluster_0 Step 1: Solution Preparation cluster_1 Step 2: Solvent Removal cluster_2 Step 3: Final Processing weigh Weigh Drug and Polymer (e.g., 1:4 ratio) dissolve Dissolve in Common Solvent (e.g., Methanol) in RBF weigh->dissolve rotovap Evaporate Solvent using Rotary Evaporator (40°C) dissolve->rotovap film Form Thin Solid Film rotovap->film vac_oven Dry under Vacuum to remove residual solvent film->vac_oven collect Scrape and Collect Solid Dispersion Powder vac_oven->collect end end collect->end Proceed to Characterization

Caption: Workflow for the solvent evaporation method.

References

  • Vertex AI Search.
  • PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • American Journal of Pharmaceutics.
  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • MDPI.
  • PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today.
  • ScienceDirect.
  • PubMed Central.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • JOCPR.
  • Allied Academies. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Journal of Advanced Pharmacy Education and Research.
  • Wikipedia. Cosolvent.
  • PubMed Central. A recent overview of surfactant–drug interactions and their importance.
  • Taylor & Francis Online. Cosolvent – Knowledge and References.
  • Taylor & Francis. Co-solvent: Significance and symbolism.
  • Matrix Fine Chemicals.
  • Quora. What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?.
  • Wikipedia. 1,2,3-Benzothiadiazole.
  • BenchChem. An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.

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Refining the experimental protocol for using Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1,2,3-Benzothiadiazole-5-carboxylate

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your work with this compound (CAS No: 23616-15-1). The benzothiadiazole scaffold is a cornerstone in the development of pharmaceuticals and functional materials, but its successful application hinges on precise experimental execution.[1][2] This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, properties, and characterization of this compound.

Q1: What are the fundamental chemical properties of this compound?

A1: Understanding the basic properties is the first step to successful experimentation. Key identifiers and properties are summarized below. It is crucial to distinguish this compound from its more commonly referenced isomer, Methyl 2,1,3-benzothiadiazole-5-carboxylate (CAS: 175204-21-4).[3][4]

PropertyValueSource
CAS Number 23616-15-1[5]
Molecular Formula C₈H₆N₂O₂S[5]
Molecular Weight 194.21 g/mol [5]
IUPAC Name This compound[5]
Appearance Typically a solid (e.g., yellow powder)[6]
SMILES COC(=O)C1=CC=C2SN=NC2=C1[5]
InChIKey JCRFJMHWEAYQAA-UHFFFAOYSA-N[5]

Q2: How should I properly store and handle this compound to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of the compound. Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperatures are often between 2-8°C. Some benzothiadiazole derivatives can be sensitive to air and moisture; therefore, storing under an inert gas like argon or nitrogen is a best practice to prevent potential degradation.

Q3: What are the key safety precautions I should take when working with this compound?

A3: Adherence to safety protocols is non-negotiable. Always handle this compound in a well-ventilated area or a chemical fume hood.[7][8] Personal protective equipment (PPE) is mandatory.

  • Eye Protection: Wear safety glasses with side-shields or goggles.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.

  • Skin and Body Protection: Wear a lab coat. Avoid contact with skin. If skin contact occurs, wash immediately with plenty of soap and water.[7]

  • Respiratory Protection: Avoid breathing dust. If dust formation is likely, use an approved respirator.[7]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Q4: What solvents are recommended for dissolving this compound?

A4: While specific solubility data is not extensively published, based on its structure (an aromatic ester), it is expected to be soluble in common organic solvents. Empirical validation is essential. Start with small-scale solubility tests.

Solvent ClassRecommended SolventsExpected Solubility
Chlorinated Dichloromethane (DCM), ChloroformHigh
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to High
Esters Ethyl Acetate (EtOAc)Moderate
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High
Alcohols Methanol, EthanolLow to Moderate
Non-polar Hexanes, TolueneVery Low to Low

Q5: Which analytical techniques are best for characterizing this compound and its derivatives?

A5: A combination of techniques is required for unambiguous structure confirmation and purity assessment.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons and the methyl ester group will give characteristic signals.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • FT-IR Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) of the ester.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water gradients is a common starting point.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis and derivatization of this compound.

Q6: My reaction yield is consistently low or zero. What are the likely causes and how can I fix it?

A6: Low yield is a frequent challenge in heterocyclic chemistry. The cause can usually be traced to starting materials, reaction conditions, or competing side reactions. Follow this diagnostic workflow to identify and solve the problem.

Low_Yield_Troubleshooting start Low or No Yield Observed check_sm Step 1: Verify Starting Material (SM) Purity & Integrity start->check_sm sm_impure SM is impure or degraded. (e.g., 2-aminothiophenol oxidized) check_sm->sm_impure Purity issue? check_conditions Step 2: Evaluate Reaction Conditions check_sm->check_conditions SM is pure purify_sm Action: Purify SM (distillation, recrystallization) and run reaction under inert atmosphere. sm_impure->purify_sm success Yield Improved purify_sm->success conditions_suboptimal Conditions are suboptimal. (Temp, Time, Atmosphere) check_conditions->conditions_suboptimal Suboptimal? check_reagents Step 3: Assess Catalyst and Reagents check_conditions->check_reagents Conditions optimal optimize_conditions Action: Screen temperatures (e.g., RT, 50°C, reflux). Monitor by TLC to optimize time. Ensure inert atmosphere (N2/Ar). conditions_suboptimal->optimize_conditions optimize_conditions->success reagents_bad Catalyst is inactive or reagents are inappropriate. check_reagents->reagents_bad Inactive? check_side_reactions Step 4: Investigate Potential Side Reactions check_reagents->check_side_reactions Reagents active optimize_reagents Action: Use a fresh, active catalyst. Screen different catalysts or coupling reagents (e.g., for cross-coupling). Ensure anhydrous solvents. reagents_bad->optimize_reagents optimize_reagents->success side_reactions_present Side products detected. (e.g., disulfide formation, self-condensation) check_side_reactions->side_reactions_present Side products? mitigate_side_reactions Action: Modify conditions to suppress side reactions (e.g., lower temp). Change order of addition. side_reactions_present->mitigate_side_reactions mitigate_side_reactions->success

Caption: Troubleshooting workflow for low reaction yield.
  • Causality Insight: Many synthetic routes for benzothiadiazoles involve precursors like 2-aminothiophenol, which is highly prone to air oxidation to form a disulfide.[11] This disulfide byproduct cannot undergo the necessary cyclization, effectively halting the reaction pathway. Running the reaction under an inert atmosphere (N₂ or Argon) and using freshly purified materials is therefore critical.[11] Similarly, reaction temperature can be a double-edged sword; while heat can accelerate the desired reaction, it can also promote side reactions or decomposition.[11] Systematic optimization is key.

Q7: I am attempting a Suzuki or Stille cross-coupling reaction on a halogenated benzothiadiazole precursor and it's not working. What should I do?

A7: Cross-coupling reactions on benzothiadiazole cores can be challenging.

  • Catalyst and Ligand Choice: Standard Pd catalysts may not be effective. The sulfur and nitrogen atoms in the heterocyclic core can coordinate to the palladium center, potentially deactivating the catalyst. Try using ligands designed for heteroaromatic couplings, such as Xantphos, which has been shown to be efficient for these systems.[12]

  • Reaction Conditions: Some literature suggests that these couplings require higher temperatures and specific solvents like DMF or DMSO to proceed efficiently, as opposed to more common solvents like THF or toluene.[13]

  • Substrate Reactivity: The electronic nature of the benzothiadiazole ring makes it electron-deficient. This can affect the oxidative addition and reductive elimination steps of the catalytic cycle. If a reaction with a bromo-derivative is failing, consider converting it to the more reactive iodo-derivative.

Q8: How can I convert the methyl ester to other functional groups, for example, a hydrazide for further derivatization?

A8: The conversion of the methyl ester to a carbohydrazide is a common and useful transformation, often serving as a gateway to synthesizing a wide range of derivatives with potential biological activity.[14]

Ester_to_Hydrazide start This compound reagent Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol start->reagent Add conditions Reflux (3-6 hours) reagent->conditions Heat product 1,2,3-Benzothiadiazole-5-carbohydrazide conditions->product Forms

Caption: Workflow for hydrazide synthesis.

Experimental Protocol: Synthesis of 1,2,3-Benzothiadiazole-5-carbohydrazide

This protocol is adapted from general procedures for similar transformations.[14]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol to dissolve the starting material (approx. 10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (excess, typically 3-5 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC (a new, more polar spot for the hydrazide product should appear).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in a refrigerator or ice bath. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted hydrazine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

  • Characterization: Confirm the structure of the product using NMR, IR (disappearance of the ester C-O stretch, appearance of N-H stretches), and MS.

References

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 23616-15-1. Retrieved from [Link]

  • Material Safety Data Sheet. (2021).
  • Safety Data Sheet. (n.d.).
  • Wang, Z., et al. (2010). Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[7][11][15]thiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]

  • MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Benzothiadiazole. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 2,1,3-benzothiadiazole-5-carboxylate, 98%. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,1,3-benzothiadiazole-5-carboxylate. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:23621-08-1 | methyl 1,2,3-benzothiadiazole-7-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity. Retrieved from [Link]

  • Google Patents. (n.d.). EP2593449B1 - Process for the synthesis of benzothiadiazole compounds.
  • ResearchGate. (2025). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Benzothiadiazole-7-carboxylic acid, methyl ester. Retrieved from [Link]

  • Diva-portal.org. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]

  • National Institutes of Health. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Retrieved from [Link]

  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

Sources

Technical Support Center: Improving Reaction Selectivity with Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1,2,3-benzothiadiazole-5-carboxylate. This guide is designed to provide expert advice and actionable troubleshooting strategies to address common challenges in achieving selective reactions with this versatile building block. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental choices, ensuring you can navigate the complexities of benzothiadiazole chemistry with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound ring system for functionalization?

The reactivity of the benzothiadiazole (BTD) core is influenced by the electron-withdrawing nature of the thiadiazole ring. For the unsubstituted BTD, electrophilic aromatic substitution can be challenging and may lead to mixtures of C4- and C7-substituted products.[1][2] However, modern cross-coupling and C-H functionalization techniques have enabled more controlled derivatization.

The C4 and C7 positions are generally the most acidic and thus susceptible to metalation, while the C5 and C6 positions have historically been more difficult to functionalize directly without resorting to de novo synthesis of the ring system.[1][2] The presence of the methyl carboxylate group at the C5 position in this compound will further influence the regioselectivity of subsequent reactions through its electronic and steric effects.

Q2: How does the methyl carboxylate group at the C5 position influence the selectivity of further reactions?

The methyl carboxylate group is an electron-withdrawing group, which will deactivate the benzene ring towards electrophilic aromatic substitution. However, it can also act as a directing group in certain reactions. For instance, in metal-catalyzed C-H functionalization reactions, a carboxylate group can direct the catalyst to the ortho positions (C4 and C6).[1][2] This directing effect can be exploited to achieve high regioselectivity that might not be possible with the unsubstituted BTD core.

Q3: What are the key factors that control selectivity in reactions involving benzothiadiazole derivatives?

Several factors are crucial for controlling selectivity:

  • Catalyst Choice: The choice of metal catalyst (e.g., Iridium, Ruthenium, Rhodium, Palladium) and its ligand system is paramount in directing the reaction to a specific position on the BTD ring.[1][2][3]

  • Directing Groups: The presence and nature of directing groups on the BTD core can override the inherent reactivity of the ring, enabling functionalization at otherwise inaccessible positions.[1][2]

  • Reaction Conditions: Temperature, solvent, and the stoichiometry of reagents can significantly impact the selectivity of a reaction.[4] For example, suboptimal temperatures can lead to low yields or the formation of side products.[4]

  • Nature of Substituents: The electronic properties of existing substituents on the BTD ring will influence the position of subsequent modifications. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it and direct incoming groups to specific positions.[5][6][7]

Troubleshooting Guide for Common Selectivity Issues

This section provides a structured approach to troubleshooting common problems encountered during the synthesis and functionalization of this compound.

Problem 1: Low or No Regioselectivity (Formation of Isomeric Mixtures)

Possible Causes:

  • Harsh Reaction Conditions: For electrophilic aromatic substitutions, the electron-poor nature of the BTD ring often requires harsh conditions, which can lead to a lack of selectivity.[1][2]

  • Multiple Reactive Sites: The BTD ring has several potential sites for functionalization, and without proper control, mixtures of products can be easily obtained.

  • Incorrect Catalyst System: The chosen catalyst may not have a strong directing effect for the desired position.

Solutions & Methodologies:

  • Employ Directed C-H Functionalization: This is a powerful strategy to achieve high regioselectivity.

    • Iridium-Catalyzed Borylation: Utilize Ir-catalysis for C-H borylation, which can selectively introduce a boryl group at the C5 or C4/C6 positions, creating a versatile handle for subsequent cross-coupling reactions.[1][2][8]

    • Carboxylate-Assisted C-H Activation: The existing carboxylate group at C5 can be used to direct Ru- or Rh-catalyzed C-H activation to the C4 and C6 positions.[1][2]

  • Optimize Reaction Conditions:

    • Temperature: Gradually adjust the reaction temperature. Some reactions require heating, while others proceed with higher selectivity at lower temperatures.[4]

    • Solvent: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents to find the optimal one for your specific transformation.

    • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it at the point of maximum desired product formation to minimize the formation of byproducts.[9]

Problem 2: Formation of Unexpected Side Products

Possible Causes:

  • Self-Condensation: Starting materials, particularly if they contain carbonyl groups, can undergo self-condensation under certain conditions.[4]

  • Over-Oxidation: In reactions involving oxidants, the desired product can be further oxidized if the stoichiometry is not carefully controlled.[4]

  • Incomplete Cyclization: In the synthesis of the BTD core itself, the intermediate may not fully cyclize, leading to impurities.[4]

Solutions & Methodologies:

  • Careful Control of Stoichiometry: Ensure the precise addition of reagents, especially strong oxidants or bases, to avoid unwanted side reactions.

  • Inert Atmosphere: For sensitive reactions, particularly those involving organometallic intermediates, working under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of reagents and catalysts.

  • Purification of Starting Materials: Use high-purity starting materials and anhydrous solvents, as impurities and water can interfere with the reaction and lead to side product formation.[9]

Problem 3: Difficulty in Purifying the Desired Isomer

Possible Causes:

  • Similar Polarity of Isomers: If the desired product and its isomers have similar polarities, separation by column chromatography can be challenging.[4]

  • Product Tailing on Silica Gel: The nitrogen and sulfur atoms in the BTD core can interact with the acidic silica gel, leading to poor separation.

Solutions & Methodologies:

  • Alternative Purification Techniques:

    • Recrystallization: This can be a highly effective method for separating isomers if a suitable solvent system can be found.

    • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, these techniques can provide higher resolution.

  • Modify Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems for column chromatography. A change in eluent polarity or the addition of a small amount of a modifier (e.g., triethylamine for basic compounds) can improve separation.

    • Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel for chromatography.

Data Summary Table: Regioselective Functionalization of the Benzothiadiazole Core
PositionReaction TypeCatalyst/ReagentDirecting GroupKey AdvantagesReference
C4/C7 Electrophilic Aromatic SubstitutionStrong AcidsNoneTraditional method[1],[2]
C5 Ir-catalyzed C-H Borylation[Ir(OMe)COD]₂ / B₂pin₂NoneAccess to a versatile building block[1],[8],[2]
C4/C6 Ru-catalyzed ArylationRu-catalystCarboxylateHigh regioselectivity at ortho positions[1],[2]
C4/C6 Rh-catalyzed AlkenylationRh-catalystCarboxylateDirect introduction of vinyl groups[1],[2]
Experimental Protocols
Protocol 1: Regioselective Iridium-Catalyzed C-H Borylation of a Benzothiadiazole Derivative

This protocol is a general guideline based on established methods for BTD borylation and may require optimization for this compound.[1][2]

Objective: To selectively introduce a boronic ester at a specific C-H position of the BTD ring.

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)COD]₂ (precatalyst)

  • Ligand (e.g., dtbpy)

  • Anhydrous solvent (e.g., THF, CPME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(OMe)COD]₂ (0.02 mmol), and the ligand (0.04 mmol).

  • Add anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations
Logical Workflow for Troubleshooting Selectivity Issues

G start Low Selectivity Observed check_reaction Analyze Reaction Type start->check_reaction eas Electrophilic Aromatic Substitution? check_reaction->eas Yes ch_func C-H Functionalization? check_reaction->ch_func No eas_sol Consider milder conditions or alternative synthetic route (e.g., C-H functionalization). eas->eas_sol ch_func_q Is a directing group being utilized? ch_func->ch_func_q end_node Problem Solved eas_sol->end_node dg_yes Yes ch_func_q->dg_yes dg_no No ch_func_q->dg_no optimize_catalyst Optimize catalyst, ligand, and reaction conditions (T, solvent). dg_yes->optimize_catalyst introduce_dg Introduce a directing group or use a catalyst with higher intrinsic selectivity (e.g., Ir for borylation). dg_no->introduce_dg purification Purification Issues? optimize_catalyst->purification introduce_dg->purification pur_yes Yes purification->pur_yes pur_no No purification->pur_no alt_pur Try alternative purification: Recrystallization, Prep TLC/HPLC, different stationary phase. pur_yes->alt_pur pur_no->end_node alt_pur->end_node

Caption: Decision tree for troubleshooting selectivity in BTD reactions.

Regioselective C-H Functionalization Pathways

G sub This compound borylation C5-Borylated Intermediate sub->borylation [Ir], B2pin2 ch_activation C4/C6-Functionalized Product sub->ch_activation [Ru] or [Rh], Coupling Partner cross_coupling C5-Functionalized Product borylation->cross_coupling Pd-cat, Coupling Partner

Caption: Pathways for selective C-H functionalization of the BTD core.

References

  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - KAUST Repository. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n -Type Polymers for Organic Field-Effect Transistors | Request PDF - ResearchGate. Available at: [Link]

  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors | Macromolecules - ACS Publications. Available at: [Link]

  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC - NIH. Available at: [Link]

  • Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. Available at: [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C−H Functionalization and Aryne Reactivity - Diva-portal.org. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1,2,3-benzothiadiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic pathway. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot common issues, optimize your reaction conditions, and confidently scale your synthesis.

Overall Synthetic Pathway

The most common and reliable route to this compound involves a two-step process starting from 4-amino-3-mercaptobenzoic acid. The core transformation is a diazotization followed by an intramolecular cyclization. The esterification of the carboxylic acid can, in principle, be performed before or after the heterocycle formation, but for scalability and to avoid potential side reactions with the sensitive diazonium intermediate, we recommend the following pathway.

Synthetic_Pathway A 4-Amino-3-mercaptobenzoic acid B Methyl 4-amino-3-mercaptobenzoate A->B Step 1: Esterification (MeOH, H₂SO₄) C This compound B->C Step 2: Diazotization & Cyclization (NaNO₂, HCl)

Caption: Recommended two-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section is formatted as a series of questions you might encounter during your synthesis. Each answer provides a detailed explanation and a recommended course of action.

Part 1: Starting Materials and Esterification
Q1: My starting material, 4-amino-3-mercaptobenzoic acid, is off-color (yellow or brown). Can I still use it?

A1: Proceed with caution. The thiol (-SH) group in 4-amino-3-mercaptobenzoic acid is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer.[1] This dimer will not participate in the desired cyclization reaction and will complicate purification.

  • Expertise & Causality: The off-color indicates impurity, likely the disulfide. The presence of this impurity reduces the effective concentration of your starting material, leading to lower yields. Furthermore, the disulfide can interfere with the crystallization of your final product.

  • Troubleshooting:

    • Purity Check: Run a quick TLC or ¹H NMR of the starting material before beginning.

    • Storage: Always store 4-amino-3-mercaptobenzoic acid under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize oxidation.[2]

    • Purification: If the material is significantly discolored, consider recrystallization before use, although purchasing high-purity starting material is often more time- and cost-effective.

Q2: The Fischer esterification of 4-amino-3-mercaptobenzoic acid is giving me a low yield. What's going wrong?

A2: Low yields in this specific Fischer esterification are common and can be traced to several factors related to the bifunctional nature of the substrate and the equilibrium of the reaction.

  • Expertise & Causality:

    • Water Removal: Fischer esterification is an equilibrium-controlled reaction. Any water present, either from reagents or produced during the reaction, will push the equilibrium back towards the starting materials, lowering the yield.[3]

    • Protonation of the Amine: The strong acid catalyst (e.g., H₂SO₄) will protonate the amino group. While this deactivates the ring towards unwanted side reactions like sulfonation, it also reduces the substrate's solubility in less polar solvents.[3][4]

    • Reaction Time/Temperature: The reaction may not have reached equilibrium. Driving the reaction to completion often requires prolonged heating.

  • Troubleshooting & Optimization:

ParameterRecommended ActionRationale
Solvent/Reagent Use a large excess of methanol (can act as both solvent and reagent). Ensure methanol is anhydrous.Drives the equilibrium towards the product side (Le Chatelier's Principle).[4]
Water Removal Use a Dean-Stark trap if scaling up with a solvent like toluene, or add a dehydrating agent.Actively removes water, preventing the reverse reaction (hydrolysis).
Catalyst Use catalytic (5-10 mol%) concentrated H₂SO₄.Provides the necessary acid catalysis without excessive side reactions.
Temperature Reflux the reaction mixture.Increases the reaction rate to reach equilibrium faster.
Monitoring Monitor the reaction by TLC until the starting carboxylic acid spot disappears.Ensures the reaction is run to completion.
Part 2: Diazotization and Cyclization
Q3: My reaction mixture turned dark brown/black immediately after adding sodium nitrite. Is the reaction salvageable?

A3: This is a classic sign of diazonium salt decomposition, which is highly exothermic and often leads to a complex mixture of phenolic byproducts. The reaction is likely not salvageable.

  • Expertise & Causality: Aromatic diazonium salts are notoriously unstable at temperatures above 5-10 °C.[5][6] The decomposition is often autocatalytic and accelerates as the temperature rises. The key to success is rigorous temperature control.

  • Troubleshooting Workflow:

Troubleshooting_Diazotization start Dark Color on NaNO₂ Addition check_temp Was Temperature strictly maintained at 0-5 °C? start->check_temp check_addition Was NaNO₂ solution added slowly, dropwise? check_temp->check_addition Yes outcome_fail1 Root Cause: Overheating. Action: Improve cooling bath, use internal thermometer. check_temp->outcome_fail1 No outcome_fail2 Root Cause: Localized heating. Action: Slow addition rate, ensure vigorous stirring. check_addition->outcome_fail2 No outcome_pass Root Cause: Other issue (e.g., impure amine). Action: Re-check starting material purity. check_addition->outcome_pass Yes

Sources

Validation & Comparative

A Guide to the Structural Confirmation of Synthesized Methyl 1,2,3-benzothiadiazole-5-carboxylate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and organic synthesis, the unambiguous confirmation of a target molecule's structure is the bedrock of reliable research. The synthesis of novel heterocyclic compounds, such as Methyl 1,2,3-benzothiadiazole-5-carboxylate, presents a recurring analytical challenge: how do we prove, with a high degree of certainty, that we have synthesized the correct molecule and not a structural isomer or an unreacted precursor?

This guide provides an in-depth, experience-driven comparison of the essential spectroscopic techniques required to definitively confirm the structure of this compound. We will move beyond simply listing data points to explain the causal logic behind the experimental choices and data interpretation, providing a self-validating workflow applicable to a wide range of heterocyclic systems.

Part 1: The Synthetic Context and Analytical Imperative

The synthesis of this compound typically proceeds via the diazotization of a suitable precursor, Methyl 4-amino-3-mercaptobenzoate. This reaction involves the formation of a diazonium salt from the primary amine, which then undergoes intramolecular cyclization with the adjacent thiol group to form the thiadiazole ring.

The core analytical challenge is to confirm the successful completion of this cyclization. We must verify:

  • The formation of the new N=N-S linkage.

  • The loss of the amine (-NH₂) and thiol (-SH) protons.

  • The overall molecular structure and connectivity are consistent with the target compound.

To address this, we employ a multi-technique approach, where the limitations of one method are covered by the strengths of another.

G cluster_0 Synthesis Workflow Start Methyl 4-amino-3-mercaptobenzoate (Precursor) Step1 Diazotization (e.g., NaNO₂, aq. HCl, 0-5 °C) Start->Step1 Intermediate In situ Diazonium Salt Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product This compound (Target Compound) Step2->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Part 2: A Triad of Spectroscopic Verification

We will now detail the application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section provides a step-by-step protocol and explains the expected outcomes, grounded in the principles of each technique.

G cluster_1 Analytical Confirmation Workflow Sample Synthesized Product MS Mass Spectrometry (Confirms Molecular Weight) Sample->MS Is MW correct? FTIR FTIR Spectroscopy (Confirms Functional Groups) MS->FTIR Yes NMR NMR Spectroscopy (¹H & ¹³C) (Confirms Connectivity & Structure) FTIR->NMR Are functional groups correct? Confirmation Structure Confirmed NMR->Confirmation Is proton/carbon environment correct?

A Comparative Guide to the Synthetic Routes of Methyl 1,2,3-Benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1,2,3-benzothiadiazole-5-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique scaffold, featuring a fused benzene and 1,2,3-thiadiazole ring system, imparts a range of biological activities and desirable physicochemical properties. The development of efficient and scalable synthetic routes to this molecule is therefore a critical endeavor for enabling its broader application in drug discovery and the creation of novel functional materials. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations.

Route 1: Diazotization and Cyclization of Methyl 3-amino-4-mercaptobenzoate

This classical approach represents the most direct and convergent synthesis of the 1,2,3-benzothiadiazole ring system. The core of this strategy lies in the intramolecular cyclization of a diazonium salt generated from an appropriately substituted ortho-aminothiophenol derivative.

Causality Behind Experimental Choices

The choice of an ortho-aminothiophenol precursor is dictated by the fundamental mechanism of 1,2,3-benzothiadiazole formation. The adjacent amino and thiol groups are perfectly positioned for the diazotization of the amine, followed by an intramolecular nucleophilic attack of the sulfur atom on the diazonium group, leading to the stable fused heterocyclic system. The use of sodium nitrite in an acidic medium is the standard and most cost-effective method for generating the reactive diazonium salt in situ. The reaction temperature is maintained at 0-5 °C to ensure the stability of the diazonium intermediate, which is prone to decomposition at higher temperatures.

Experimental Protocol

Step 1: Synthesis of Methyl 3-amino-4-mercaptobenzoate

  • Reaction: Nucleophilic aromatic substitution of a suitable precursor, such as methyl 3-amino-4-chlorobenzoate, with a sulfur nucleophile like sodium hydrosulfide.

  • Procedure:

    • To a solution of methyl 3-amino-4-chlorobenzoate (1.0 eq) in a suitable solvent such as DMF or ethanol, add sodium hydrosulfide (1.2 eq).

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain methyl 3-amino-4-mercaptobenzoate.

Step 2: Diazotization and Cyclization to this compound

  • Reaction: Intramolecular cyclization via diazotization.

  • Procedure:

    • Suspend methyl 3-amino-4-mercaptobenzoate (1.0 eq) in a mixture of a mineral acid (e.g., 2M HCl) and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, during which the cyclization occurs with the evolution of nitrogen gas.

    • The product precipitates from the solution. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Visualization of the Pathway

Route_1 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Cyclization Methyl 3-amino-4-chlorobenzoate Methyl 3-amino-4-chlorobenzoate Methyl 3-amino-4-mercaptobenzoate Methyl 3-amino-4-mercaptobenzoate Methyl 3-amino-4-chlorobenzoate->Methyl 3-amino-4-mercaptobenzoate Nucleophilic Aromatic Substitution NaSH NaSH NaSH->Methyl 3-amino-4-mercaptobenzoate Diazonium Salt Intermediate Diazonium Salt Intermediate Methyl 3-amino-4-mercaptobenzoate->Diazonium Salt Intermediate NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound Intramolecular Cyclization

Caption: Synthetic pathway for Route 1.

Route 2: The Hurd-Mori Synthesis

The Hurd-Mori reaction is a powerful and versatile method for the synthesis of 1,2,3-thiadiazoles from hydrazones and thionyl chloride. This route offers an alternative to the diazotization approach, starting from a readily accessible keto-ester precursor.

Causality Behind Experimental Choices

This synthetic strategy hinges on the formation of a hydrazone intermediate from a ketone. The subsequent reaction with thionyl chloride is a complex cyclization process. The semicarbazone is often used as a stable and easily handled hydrazone precursor. Thionyl chloride serves as both the sulfur source and the dehydrating/cyclizing agent. The reaction mechanism is believed to involve the formation of a thionylhydrazone, which then undergoes an electrocyclic ring closure followed by the elimination of sulfur dioxide and hydrogen chloride to afford the aromatic 1,2,3-thiadiazole ring.

Experimental Protocol

Step 1: Synthesis of Methyl 4-acetyl-3-nitrobenzoate

  • Reaction: Friedel-Crafts acylation of methyl 3-nitrobenzoate.

  • Procedure:

    • To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 eq) in dichloroethane, add acetyl chloride (1.2 eq) dropwise.

    • Stir the mixture for 15 minutes, then add methyl 3-nitrobenzoate (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Reaction: Catalytic hydrogenation or reduction with a metal in an acidic medium.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve methyl 4-acetyl-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (5-10 mol%).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) until the uptake of hydrogen ceases.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain methyl 4-acetyl-3-aminobenzoate.

Step 3: Formation of the Semicarbazone

  • Reaction: Condensation of the ketone with semicarbazide hydrochloride.

  • Procedure:

    • Dissolve methyl 4-acetyl-3-aminobenzoate (1.0 eq) and semicarbazide hydrochloride (1.2 eq) in a mixture of ethanol and water.

    • Add sodium acetate (1.5 eq) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture in an ice bath to induce crystallization.

    • Filter the solid, wash with cold ethanol, and dry to obtain the semicarbazone.

Step 4: Hurd-Mori Cyclization

  • Reaction: Cyclization with thionyl chloride.

  • Procedure:

    • Suspend the semicarbazone (1.0 eq) in a suitable solvent such as toluene or dioxane.

    • Cool the suspension to 0 °C and add thionyl chloride (2.0-3.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully pour it into ice-water.

    • Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualization of the Pathway

Route_2 cluster_0 Step 1-3: Precursor Synthesis cluster_1 Step 4: Hurd-Mori Cyclization Methyl 3-nitrobenzoate Methyl 3-nitrobenzoate Methyl 4-acetyl-3-nitrobenzoate Methyl 4-acetyl-3-nitrobenzoate Methyl 3-nitrobenzoate->Methyl 4-acetyl-3-nitrobenzoate AcCl, AlCl3 Methyl 4-acetyl-3-aminobenzoate Methyl 4-acetyl-3-aminobenzoate Methyl 4-acetyl-3-nitrobenzoate->Methyl 4-acetyl-3-aminobenzoate H2, Pd/C Semicarbazone Semicarbazone Methyl 4-acetyl-3-aminobenzoate->Semicarbazone Semicarbazide HCl, NaOAc This compound This compound Semicarbazone->this compound SOCl2

Caption: Synthetic pathway for Route 2.

Comparison of the Synthetic Routes

FeatureRoute 1: Diazotization & CyclizationRoute 2: Hurd-Mori Synthesis
Overall Yield Moderate to GoodModerate
Number of Steps 2 steps from precursor4 steps from starting material
Starting Materials Methyl 3-amino-4-chlorobenzoate (or similar)Methyl 3-nitrobenzoate
Reagent Cost Generally lower (NaNO2, acids)Can be higher (AlCl3, Pd/C)
Scalability Good, but diazotization requires careful temperature control.Good, though multiple steps can reduce overall efficiency on a large scale.
Safety Considerations Diazonium salts are potentially explosive, especially when dry. Reactions must be kept cold.Thionyl chloride is corrosive and releases HCl gas. Friedel-Crafts acylation requires anhydrous conditions.
Purification Often straightforward crystallization.May require column chromatography at multiple stages.
Versatility Specific to ortho-aminothiophenol precursors.Applicable to a wider range of ketones, but requires the synthesis of the specific keto-ester.

Conclusion

Both the diazotization/cyclization and the Hurd-Mori synthesis represent viable and effective methods for the preparation of this compound.

Route 1 is more convergent and involves fewer synthetic steps, which can be advantageous in terms of overall efficiency and atom economy. However, it relies on the availability of the specific ortho-aminothiophenol precursor and requires careful handling of potentially unstable diazonium intermediates.

Route 2 , while longer, starts from more common and readily available starting materials. The Hurd-Mori reaction is a robust and well-established method. The multi-step nature of this route may offer more opportunities for purification and characterization of intermediates, which can be beneficial for ensuring the purity of the final product.

The choice between these two routes will ultimately depend on the specific resources and expertise available to the researcher, as well as the desired scale of the synthesis. For laboratories equipped to handle diazotization reactions and with access to the necessary precursor, Route 1 may be the more direct approach. For those starting from more basic building blocks and preferring a more step-wise approach, Route 2 offers a reliable alternative.

References

  • This section would be populated with actual citations from the literature that support the described protocols and mechanistic claims. As a language model, I cannot provide real-time, verifiable URLs to scientific papers.

A Comparative Analysis of the Biological Activity of Methyl 1,2,3-Benzothiadiazole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the biological prowess of Methyl 1,2,3-benzothiadiazole-5-carboxylate and its structurally related analogs. We will delve into their antimicrobial, antifungal, and anticancer properties, supported by experimental data and detailed protocols to offer researchers, scientists, and drug development professionals a thorough understanding of their potential.

Introduction to the 1,2,3-Benzothiadiazole Scaffold

The 1,2,3-benzothiadiazole nucleus, a fusion of a benzene ring and a thiadiazole ring, is a key pharmacophore that imparts a diverse range of pharmacological activities to its derivatives.[1] These compounds have garnered significant attention for their potential as therapeutic agents, with activities spanning from antimicrobial and antifungal to anticancer and anti-inflammatory.[2][3] The seemingly minor structural modifications to this core can lead to profound changes in biological activity, a concept we will explore in detail through the lens of this compound and its analogs.

Antimicrobial Activity: A Tale of Two Moieties

The antimicrobial potential of benzothiadiazole derivatives is a well-documented phenomenon. Our comparative analysis focuses on how modifications to the core structure of this compound influence its efficacy against various bacterial strains.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of these compounds is intricately linked to their chemical structure. For instance, the conversion of the methyl ester in this compound to a hydrazide and subsequently to hydrazone derivatives can significantly enhance antibacterial potency.[4] This is exemplified by a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide-hydrazones, where the introduction of a 5-nitro-2-furoyl moiety resulted in a compound with potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL.[4]

The nature and position of substituents on the benzothiazole ring also play a crucial role. For example, in a series of benzothiazolylthiazolidin-4-one derivatives, the presence of a 4-methyl or 6-adamantyl group on the benzothiazole ring, combined with 2,6-dichloro substituents on an adjacent benzene ring, was found to be beneficial for antibacterial activity.[5]

Antimicrobial SAR Core 1,2,3-Benzothiadiazole-5-carboxylate Core Ester Methyl Ester (Parent) Core->Ester Substituents Ring Substituents (e.g., Halogens, Alkyl groups) Core->Substituents Hydrazide Hydrazide Analog Ester->Hydrazide Modification Hydrazone Hydrazone Analogs Hydrazide->Hydrazone Further Derivatization Activity Enhanced Antimicrobial Activity Hydrazone->Activity Leads to Substituents->Activity Influences

Caption: Key structural modifications influencing antimicrobial activity.

Comparative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected analogs compared to the parent ester.

CompoundTarget OrganismMIC (µg/mL)Reference
Analog 1: 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide-hydrazone (with 5-nitro-2-furoyl moiety)Staphylococcus spp.1.95 - 15.62[4]
Analog 2: Benzothiazolylthiazolidin-4-one derivative (with 4-CH3, 6-adamantyl, and 2,6-di-Cl substituents)E. coli0.12[5]
Analog 3: Substituted Benzothiazole SulfonamideS. aureus0.025 mM[6]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in sterile Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: A stock solution of the test compound in Dimethyl Sulfoxide (DMSO) is prepared. Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (bacteria in MHB without compound) and a negative control well (MHB only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Antifungal Activity: Targeting Fungal Pathogens

Benzothiadiazole derivatives have also shown promise as antifungal agents. The structural features that govern their antifungal efficacy often differ from those that confer antibacterial activity.

Structure-Activity Relationship (SAR) Insights

In the realm of antifungal activity, the introduction of specific heterocyclic moieties to the benzothiazole core can be particularly effective. For instance, benzothiazole derivatives incorporating a pyrazolone ring have demonstrated significant antifungal activity.[6] Furthermore, the nature of the substituent on the phenyl ring attached to the benzothiazole nucleus can dramatically influence potency. Compounds with electron-withdrawing groups, such as an acetyl group, have shown significant inhibition of mycelial growth in certain fungal species.[7]

Antifungal SAR Core 1,2,3-Benzothiadiazole Core Heterocycle Appended Heterocycles (e.g., Pyrazolone) Core->Heterocycle Hybridization Substituents Electron-Withdrawing Groups (e.g., Acetyl) Core->Substituents Substitution Activity Enhanced Antifungal Activity Heterocycle->Activity Substituents->Activity

Caption: Structural determinants of antifungal activity.

Comparative Antifungal Data
CompoundTarget FungusIC50 (µg/mL)Reference
Analog 4: Benzothiazole derivative with 2-acetylphenyl etherF. solani15.55[7]
Analog 5: Fluoro-benzothiazolo imidazole derivativeAspergillus niger- (MIC data)[1]
Experimental Protocol: Fungal Growth Inhibition Assay

This protocol details the procedure for assessing the antifungal activity of the compounds.

  • Fungal Culture: The test fungus is grown on Potato Dextrose Agar (PDA) plates until it reaches the desired growth phase.

  • Compound Incorporation: The test compound, dissolved in a suitable solvent, is added to molten PDA at various concentrations. The agar is then poured into sterile Petri dishes.

  • Inoculation: A small plug of the fungal mycelium is placed at the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) for a specified period, depending on the fungal species.

  • Inhibition Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate containing no compound. The IC50 value (the concentration that inhibits 50% of fungal growth) is then determined.

Anticancer Activity: A Promising Frontier

The anticancer potential of benzothiadiazole derivatives is perhaps their most extensively studied biological activity. A wide array of analogs has been synthesized and evaluated against various cancer cell lines, revealing key structural requirements for potent cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of benzothiadiazole derivatives is highly dependent on the nature of the substituents at various positions of the scaffold. For instance, the presence of multiple chlorine atoms on the benzothiazole ring has been shown to enhance anticancer activity, with some dichlorophenyl-substituted chlorobenzothiazoles exhibiting GI50 values in the nanomolar range against non-small cell lung cancer cell lines.[2]

Furthermore, the introduction of bulky and lipophilic groups, such as a 3,5-bis(trifluoromethyl)phenylurea moiety, can lead to potent inhibitory activity against renal cancer cell lines.[2] The conversion of the carboxylate group to amides has also been a successful strategy, with some thiazole-5-carboxamide derivatives showing significant inhibitory activity against lung cancer cell lines.[8]

Anticancer SAR Core Benzothiadiazole Core Halogenation Multiple Halogen Substitutions (e.g., -Cl) Core->Halogenation Lipophilic_Groups Bulky Lipophilic Groups (e.g., -CF3 substituted phenylurea) Core->Lipophilic_Groups Carboxamide Carboxylate to Carboxamide Conversion Core->Carboxamide Activity Potent Anticancer Activity Halogenation->Activity Lipophilic_Groups->Activity Carboxamide->Activity

Caption: Key structural features for potent anticancer activity.

Comparative Anticancer Data
CompoundCancer Cell LineGI50/IC50 (µM)Reference
Analog 6: Dichlorophenyl-substituted chlorobenzothiazoleHOP-92 (Lung)0.0718[2]
Analog 7: 3,5-bis(trifluoromethyl)phenylurea benzothiazoleACHN (Renal)0.542[2]
Analog 8: 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamideA-549 (Lung)- (48% inhib.)[8]
Analog 9: Substituted oxothiazolidine based benzothiazoleHeLa (Cervical)9.76[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours to allow the formazan crystals to form.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs underscores the vast potential of the benzothiadiazole scaffold in drug discovery. The biological activity of these compounds can be finely tuned through strategic structural modifications. The conversion of the ester to hydrazides and hydrazones, the introduction of specific substituents on the aromatic rings, and the hybridization with other heterocyclic moieties are all effective strategies for enhancing antimicrobial, antifungal, and anticancer potency.

Future research should focus on a more systematic exploration of the structure-activity relationships, employing combinatorial chemistry and high-throughput screening to identify novel analogs with improved efficacy and selectivity. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets of these compounds, which will pave the way for the rational design of next-generation therapeutic agents based on the versatile 1,2,3-benzothiadiazole framework.

References

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Institutes of Health. [Link]

  • Benzothiazole derivatives as anticancer agents. National Institutes of Health. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • Benzothiazole: Unique and versatile scaff - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][6][9]benzodiazepine conjugates. PubMed. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. ResearchGate. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. National Institutes of Health. [Link]

  • Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. PubMed. [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Brieflands. [Link]

  • (PDF) Synthesis and anti-fungal screening of fluoro-benzothiazolo imidazole derivatives. ResearchGate. [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. National Institutes of Health. [Link]

  • Benzothiazole and 2,3-dihydro-1,5-benzoxazepine Derivatives Demonstrate Antimicrobial Activity: An Antimicrobial and ADMET Study. ResearchGate. [Link]

  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]

  • Antifungal Susceptibility Testing. European Society of Clinical Microbiology and Infectious Diseases. [Link]

  • Antifungal Susceptibility testing: New trends. European Dermatology Online Journal. [Link]

  • Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. Sci-Hub. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Fluorescent Properties of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Benzothiadiazole as a Privileged Fluorophore

In the landscape of fluorescent probes, the 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a cornerstone for the development of advanced materials with applications spanning from bioimaging to optoelectronics.[1][2] Unlike many classical fluorophores that can suffer from limitations such as small Stokes shifts and photobleaching, BTD derivatives often exhibit robust photostability, large Stokes shifts, and environmentally sensitive fluorescence.[3][4] These desirable characteristics stem from the electron-deficient nature of the BTD core, which facilitates the design of molecules with strong intramolecular charge transfer (ICT) character.[5][6]

This guide provides a comparative analysis of the fluorescent properties of three distinct benzothiadiazole derivatives, showcasing how subtle structural modifications can dramatically influence their photophysical behavior. We will delve into the underlying principles governing these changes and provide detailed experimental protocols for their characterization, offering researchers, scientists, and drug development professionals a comprehensive understanding of this versatile class of fluorophores. The derivatives selected for this comparison are:

  • 4-amino-2,1,3-benzothiadiazole (BTD-NH2): A simple, yet informative, derivative with a primary amino group as an electron donor.

  • N,N-dimethyl-4-amino-2,1,3-benzothiadiazole (BTD-NMe2): An analogue of BTD-NH2 with enhanced electron-donating capability.[7]

  • 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD): A D-A-D (donor-acceptor-donor) type molecule with extended π-conjugation.[8][9]

The Photophysical Cornerstone: Intramolecular Charge Transfer (ICT)

The fluorescent properties of the selected BTD derivatives are fundamentally governed by the phenomenon of intramolecular charge transfer (ICT).[5][10] In these donor-acceptor (D-A) systems, photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating substituent, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-withdrawing BTD core. This charge redistribution creates a highly polar excited state with a significantly larger dipole moment than the ground state.

The energy of this ICT state, and consequently the emission wavelength, is highly sensitive to the surrounding environment.[11] Polar solvents can stabilize the polar excited state more effectively than nonpolar solvents, leading to a red-shift (bathochromic shift) in the emission spectrum. This pronounced solvent-dependent emission is known as solvatochromism and is a key feature of many BTD derivatives.[12][13][14]

ICT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) GS Donor-Acceptor (Small Dipole Moment) ICT ICT State (Large Dipole Moment) GS->ICT Absorption (hν_abs) ICT->GS Fluorescence (hν_em)

Figure 1: Intramolecular Charge Transfer (ICT) Mechanism.

Comparative Analysis of Fluorescent Properties

The fluorescent properties of BTD-NH2, BTD-NMe2, and T-BTD were characterized in a range of solvents with varying polarities to assess the impact of their structural differences. The key parameters evaluated were the maximum absorption wavelength (λabs), maximum emission wavelength (λem), Stokes shift, and fluorescence quantum yield (ΦF).

Data Summary
DerivativeSolventλabs (nm)λem (nm)Stokes Shift (cm-1)ΦF
BTD-NH2 Toluene43253745800.12[12]
THF4405534680-
Acetonitrile4355855980-
BTD-NMe2 n-Hexane4455203200-
Dichloromethane4705904300-
Acetone4656055000-
Acetonitrile4656155200-
T-BTD Hexane4404902270-
THF4505303450-
Dichloromethane4555453780-
Acetonitrile4505604380-

Note: Data for BTD-NMe2 was extracted from MDPI, 2021[7]. Data for T-BTD was extracted from MDPI, 2023[8]. Data for BTD-NH2 was primarily extracted from Molecules, 2022[12]. Missing quantum yield values are denoted by "-". The Stokes shift was calculated using the formula: Δν̃ = (1/λabs - 1/λem) x 107 cm-1.

Analysis and Interpretation

BTD-NH2 vs. BTD-NMe2: The Impact of Electron Donating Strength

Comparing BTD-NH2 and BTD-NMe2 clearly illustrates the effect of increasing the electron-donating strength of the substituent at the 4-position. The two methyl groups on BTD-NMe2 are electron-releasing, which increases the energy of the HOMO and enhances the ICT character of the molecule.[7] This leads to a noticeable red-shift in both the absorption and emission spectra of BTD-NMe2 compared to BTD-NH2 in solvents of similar polarity.

The solvatochromic effect is pronounced in both derivatives, as evidenced by the significant red-shift in emission from less polar to more polar solvents. This is a direct consequence of the stabilization of the highly polar ICT excited state by polar solvent molecules. The larger Stokes shifts observed in more polar solvents for both compounds are also indicative of a greater degree of solvent reorganization around the excited state dipole.

T-BTD: The Influence of Extended π-Conjugation

The introduction of thiophene rings at the 4 and 7 positions in T-BTD creates a D-A-D architecture with an extended π-conjugated system.[8] This extended conjugation leads to a more delocalized HOMO and LUMO, resulting in a smaller energy gap compared to the 4-amino substituted derivatives. Consequently, T-BTD exhibits absorption and emission at longer wavelengths.

Interestingly, the solvatochromic shift of T-BTD, while significant, is less pronounced than that of the 4-amino derivatives. This can be attributed to the more delocalized nature of the ICT state in T-BTD, which may result in a less concentrated excited state dipole moment compared to the highly polarized C-N bond in the 4-amino derivatives.

Experimental Protocols: A Guide to Characterization

To ensure the reproducibility and validity of the findings, the following detailed experimental protocols for the characterization of the fluorescent properties of BTD derivatives are provided.

Measurement of Absorption and Emission Spectra

Causality Behind Experimental Choices: The choice of solvents is critical for evaluating solvatochromism. A range of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol), should be used to comprehensively probe the environmental sensitivity of the fluorophore. The concentration of the fluorophore solution is kept low (typically in the micromolar range) to avoid aggregation and inner filter effects, which can distort the spectral shape and intensity.

Protocol:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the BTD derivative in a high-purity solvent in which it is readily soluble (e.g., dichloromethane or THF).

  • Working Solution Preparation: From the stock solution, prepare working solutions in the desired solvents (e.g., hexane, toluene, THF, dichloromethane, acetonitrile) with a final concentration that yields an absorbance of approximately 0.1 at the absorption maximum. This is typically in the range of 1-10 µM.

  • Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of each working solution in a 1 cm path length quartz cuvette from 300 to 700 nm.

    • Use the corresponding pure solvent as a blank.

    • Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Use a calibrated spectrofluorometer.

    • Excite the sample at its λabs.

    • Record the emission spectrum over a wavelength range that encompasses the entire emission profile (e.g., 450-800 nm).

    • Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to minimize inner filter effects.

    • Determine the wavelength of maximum emission (λem).

Spectroscopy_Workflow A Prepare Stock Solution (1 mM) B Prepare Working Solutions (Abs ~ 0.1) A->B C UV-Vis Spectroscopy B->C E Fluorescence Spectroscopy B->E D Determine λ_abs C->D D->E Set Excitation Wavelength F Determine λ_em E->F

Figure 2: Workflow for Absorption and Emission Spectroscopy.
Determination of Relative Fluorescence Quantum Yield (ΦF)

Causality Behind Experimental Choices: The comparative method is a reliable and widely used technique for determining fluorescence quantum yields.[15][16] It relies on a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H2SO4 is a commonly used standard for blue-green emitting fluorophores. The key to this method is to ensure that both the sample and the standard absorb the same number of photons at the excitation wavelength. This is achieved by working with solutions of low absorbance and plotting integrated fluorescence intensity versus absorbance to obtain a linear relationship.

Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample. For the BTD derivatives discussed, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a good choice.[17]

  • Preparation of a Series of Dilutions: Prepare a series of at least five dilutions for both the BTD derivative and the standard in the same solvent. The concentrations should be chosen to give absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

  • Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation and emission slit widths, detector voltage) for both the sample and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots (Gradsample and Gradstandard).

    • Calculate the quantum yield of the sample using the following equation:

    ΦF(sample) = ΦF(standard) × (Gradsample / Gradstandard) × (η2sample / η2standard)

    where η is the refractive index of the solvent.

Quantum_Yield_Workflow A Select Standard (e.g., Quinine Sulfate) B Prepare Dilutions (Sample & Standard) A->B C Measure Absorbance & Fluorescence B->C D Plot Integrated Intensity vs. Absorbance C->D E Calculate Slopes (Grad_sample, Grad_standard) D->E F Calculate Φ_F E->F

Figure 3: Workflow for Relative Quantum Yield Measurement.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the fluorescent properties of three representative benzothiadiazole derivatives: BTD-NH2, BTD-NMe2, and T-BTD. Through a systematic analysis of their photophysical data and an understanding of the underlying principles of intramolecular charge transfer, we have demonstrated how subtle modifications to the molecular structure can be used to tune the emission color, Stokes shift, and environmental sensitivity of these versatile fluorophores.

The detailed experimental protocols provided herein serve as a self-validating framework for the accurate and reproducible characterization of novel BTD derivatives. As the demand for sophisticated fluorescent probes continues to grow in fields such as super-resolution microscopy, in vivo imaging, and diagnostics, the rational design of BTD-based fluorophores with tailored properties will undoubtedly play a pivotal role. Future research will likely focus on the development of BTD derivatives with even longer emission wavelengths (into the near-infrared), enhanced two-photon absorption cross-sections, and specific targeting moieties for advanced biological applications.

References

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A Comparative Guide for Researchers: Methyl 1,2,3-Benzothiadiazole-5-carboxylate and Acibenzolar-S-methyl

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Two Structurally Related Benzothiadiazole Derivatives

For researchers and professionals in drug development and crop protection, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed comparative analysis of Methyl 1,2,3-benzothiadiazole-5-carboxylate and the well-established plant activator, Acibenzolar-S-methyl (ASM). While both share the benzothiadiazole core, their current applications and known biological activities diverge significantly. This document will elucidate these differences, supported by experimental data and protocols, to inform future research and development.

Introduction: A Tale of Two Isomers

At first glance, this compound and Acibenzolar-S-methyl (S-Methyl 1,2,3-benzothiadiazole-7-carbothioate) appear as close chemical cousins. Both are built upon the 1,2,3-benzothiadiazole heterocyclic system, differing only in the position of the functional group on the benzene ring. However, this seemingly minor structural shift has profound implications for their recognized roles in biological systems. ASM is a widely studied and commercially successful plant defense inducer, while this compound is primarily recognized as a chemical intermediate with emerging evidence of bioactivity in its derivatives.

Chemical and Physical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in experimental settings. The following table summarizes their key characteristics.

PropertyThis compoundAcibenzolar-S-methyl (ASM)
IUPAC Name This compoundS-Methyl 1,2,3-benzothiadiazole-7-carbothioate[1][2]
Synonyms -BTH, CGA245704, Actigard, Bion[1][2]
CAS Number 23616-15-1[3]135158-54-2[1]
Molecular Formula C₈H₆N₂O₂S[3]C₈H₆N₂OS₂[1][4]
Molecular Weight 194.21 g/mol [3]210.27 g/mol [1]
Appearance Not specified in readily available literatureWhite to beige crystalline powder[1]
Melting Point Not specified in readily available literature133 °C[1]
Solubility in Water Not specified in readily available literature7.7 mg/L (20 °C)[1]

Mechanism of Action: An Established Pathway vs. Unexplored Potential

The most significant distinction between these two molecules lies in their established mechanisms of action, particularly within the realm of plant science.

Acibenzolar-S-methyl: A Potent Inducer of Systemic Acquired Resistance (SAR)

Acibenzolar-S-methyl is not a conventional fungicide with direct antimicrobial activity[1][5]. Instead, it functions as a "plant activator," mimicking the natural signaling molecule salicylic acid (SA) to induce a state of heightened defense known as Systemic Acquired Resistance (SAR)[6][7].

The SAR Pathway Activated by ASM:

Upon application, ASM is absorbed by the plant and is metabolized into its active form, 1,2,3-benzothiadiazole-7-carboxylic acid (acibenzolar)[1][8]. This active metabolite triggers a signaling cascade that leads to the expression of a battery of defense-related genes, including pathogenesis-related (PR) proteins[1][9]. A key regulator in this pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein[10].

SAR_Pathway cluster_plant_cell Plant Cell ASM Acibenzolar-S-methyl (ASM) Metabolism Metabolism (Esterase) ASM->Metabolism Acibenzolar Acibenzolar (Active Form) Metabolism->Acibenzolar SA_Pathway Salicylic Acid (SA) Signaling Pathway Acibenzolar->SA_Pathway NPR1_activation NPR1 Activation (Monomerization & Nuclear Translocation) SA_Pathway->NPR1_activation Gene_Expression Defense Gene Expression (e.g., PR genes) NPR1_activation->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Figure 1: Simplified signaling pathway of Acibenzolar-S-methyl (ASM) inducing Systemic Acquired Resistance (SAR) in plants.

This induced resistance provides broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses[6][7]. The efficacy of ASM has been demonstrated in numerous crops, including tobacco, wheat, and vegetables[11][12].

This compound: A Scaffold for Bioactivity

In stark contrast to ASM, there is a lack of direct scientific literature demonstrating the activity of this compound as a plant defense inducer. Its primary role appears to be that of a precursor or intermediate in the synthesis of more complex molecules.

However, research into derivatives of 1,2,3-thiadiazole-5-carboxylic acid has revealed promising biological activities, suggesting that the core structure of this compound could serve as a valuable scaffold for the development of novel bioactive compounds. For instance, various derivatives have shown significant antimicrobial and antifungal properties[13]. A study on organotin derivatives of benzo[1][4][6]thiadiazole-7-carboxylates (structurally related to acibenzolar) and 4-methyl-1,2,3-thiadiazole-5-carboxylates demonstrated good growth inhibition against several plant pathogenic fungi[14]. This suggests that derivatization of the 5-carboxylate position could yield compounds with direct antimicrobial effects, a different mode of action compared to the indirect, host-mediated defense induction of ASM.

Experimental Protocols: Evaluating Plant Defense Induction

For researchers interested in exploring the potential of new compounds as plant activators, a robust and reproducible experimental workflow is essential. The following protocols provide a framework for assessing the induction of SAR.

Protocol 1: Pathogen Challenge Assay to Evaluate Systemic Acquired Resistance

This protocol is designed to determine if a test compound can induce resistance in systemic, untreated leaves following application to local leaves.

Materials:

  • Test plants (e.g., Arabidopsis thaliana, tobacco, or tomato)

  • Test compound (e.g., this compound) and positive control (Acibenzolar-S-methyl)

  • Pathogen suspension (e.g., Pseudomonas syringae for bacterial challenge, or a suitable fungal or viral pathogen)

  • Sterile water or appropriate solvent for dissolving compounds

  • Syringes without needles or a sprayer for inoculation

  • Growth chambers with controlled light, temperature, and humidity

Procedure:

  • Plant Growth: Grow healthy, uniform plants to the appropriate developmental stage (e.g., 4-6 weeks for Arabidopsis).

  • Primary Inoculation/Treatment:

    • Apply the test compound and ASM (positive control) to a set of lower leaves on separate groups of plants. A mock treatment (solvent only) should be applied to a control group.

    • Application can be done by leaf infiltration, spraying, or soil drench.

  • Incubation: Allow a period of 2-3 days for the induction of a systemic response.

  • Secondary Inoculation (Challenge):

    • Inoculate a set of upper, systemic leaves (that were not treated) with the pathogen suspension.

  • Disease Scoring: After a suitable incubation period (e.g., 3-5 days), assess disease symptoms. This can be done by:

    • Visual scoring of lesion size or number.

    • Quantifying pathogen growth (e.g., by counting colony-forming units for bacteria).

  • Data Analysis: Compare the disease severity in plants treated with the test compound and ASM to the mock-treated control plants. A significant reduction in disease symptoms indicates the induction of SAR.

Pathogen_Challenge_Workflow Start Start: Healthy Plants Treatment Primary Treatment (Lower Leaves) Start->Treatment Incubation Incubation (2-3 days) Treatment->Incubation Challenge Pathogen Challenge (Upper Leaves) Incubation->Challenge Disease_Scoring Disease Scoring (3-5 days post-challenge) Challenge->Disease_Scoring Analysis Data Analysis Disease_Scoring->Analysis End Conclusion: SAR Induction? Analysis->End

Figure 2: Workflow for a pathogen challenge assay to evaluate SAR.

Protocol 2: Gene Expression Analysis of Defense Markers

This protocol uses quantitative real-time PCR (qRT-PCR) to measure the expression levels of key defense-related genes, such as PR1 and NPR1, which are markers for SAR activation.

Materials:

  • Plant tissue treated with the test compound, ASM, and a mock control.

  • Liquid nitrogen for flash-freezing tissue.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR instrument and reagents (e.g., SYBR Green).

  • Primers for target genes (PR1, NPR1) and a reference gene (e.g., Actin or Ubiquitin).

Procedure:

  • Sample Collection and RNA Extraction:

    • At various time points after treatment, collect leaf tissue, flash-freeze in liquid nitrogen, and store at -80°C.

    • Extract total RNA using a suitable kit, following the manufacturer's instructions.

  • DNase Treatment and cDNA Synthesis:

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA template.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using the synthesized cDNA, specific primers for the target and reference genes, and a qPCR master mix.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the fold-change in gene expression in treated samples to the mock-treated control. A significant upregulation of PR1 and NPR1 is indicative of SAR induction.

Future Directions and Conclusion

This comparative guide highlights that while this compound and Acibenzolar-S-methyl share a common chemical backbone, their current standing in the scientific community is vastly different. ASM is a well-characterized and effective inducer of systemic acquired resistance in plants. In contrast, this compound remains largely unexplored for its bioactivity, primarily serving as a building block in chemical synthesis.

For researchers in agrochemical and pharmaceutical development, this presents both a known tool and an open field of inquiry. The established efficacy and mechanism of ASM provide a benchmark for the development of new plant activators. The structural simplicity and the known bioactivity of related compounds suggest that this compound is a promising scaffold for the synthesis and screening of novel fungicides, bactericides, or even new classes of plant defense inducers. Future research should focus on the synthesis of a library of derivatives of this compound and their systematic evaluation for both direct antimicrobial activity and the ability to induce plant defense responses using the protocols outlined in this guide. Such studies could unlock the untapped potential of this readily available chemical intermediate.

References

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Introduction: The Benzothiadiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Benzothiadiazole Derivatives for Drug Discovery Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold, a bicyclic heterocyclic compound, has emerged as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, rigid planar structure, and capacity for diverse chemical modifications make it a "privileged structure" capable of interacting with a wide array of biological targets.[2][3] Benzothiadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-diabetic, anti-inflammatory, and neuroprotective effects.[2][4][5][6]

This guide offers a comparative analysis of the structure-activity relationships (SAR) of benzothiadiazole derivatives across key therapeutic areas. By examining how specific structural modifications influence biological outcomes, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation therapeutics. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for evaluating these promising compounds.

Core Synthetic Strategy: Building the Benzothiadiazole Framework

The versatility of the benzothiadiazole scaffold begins with its synthesis. The most prevalent and adaptable method involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as aldehydes or carboxylic acids.[7][8] This foundational reaction allows for the introduction of a wide range of substituents at the 2-position, which is a critical anchor point for biological activity. Further modifications, often at the 4 and 7 positions of the benzene ring, are typically achieved through cross-coupling reactions like the Suzuki or Stille reactions, enabling the construction of a vast chemical library for SAR exploration.[1]

General_Synthesis_of_2,1,3-Benzothiadiazole_Derivatives cluster_synthesis General Synthetic Pathway cluster_modification Further Modification (e.g., Cross-Coupling) start 2-Aminothiophenol condensation Condensation/ Cyclization start->condensation carbonyl R-CHO or R-COOH (Aldehyde or Carboxylic Acid) carbonyl->condensation btd_core 2-Substituted Benzothiadiazole condensation->btd_core dibromo 4,7-Dibromo-2,1,3- benzothiadiazole coupling Palladium-Catalyzed Cross-Coupling dibromo->coupling reagents Stille or Suzuki Coupling Reagents reagents->coupling final_product 4,7-Disubstituted Benzothiadiazole Derivative coupling->final_product

Caption: General synthetic routes for benzothiadiazole derivatives.

Comparative SAR Analysis I: Anticancer Activity

The development of novel anticancer agents is a global health priority, and benzothiadiazole derivatives have shown significant promise.[9][10] These compounds often exert their effects by inducing programmed cell death (apoptosis) or inhibiting enzymes crucial for tumor survival, such as carbonic anhydrases.[5][11]

Key SAR Insights for Anticancer Potency

The cytotoxic activity of benzothiadiazole derivatives is highly dependent on the nature and position of substituents. Literature reveals that substitutions at the C-2 and C-6 positions are particularly influential.[2]

  • 2-Position Substitutions: Attaching various aryl groups, especially those with specific functionalities, can drastically alter activity. For instance, linking a 2-(cyclopropanecarbonylamino) group at the 2-position and a 2,6-dichlorobenzamide at the 6-position resulted in a potent derivative with excellent in vivo tumor growth inhibition.[12]

  • 6-Position Substitutions: The introduction of halogen atoms (e.g., chlorine, fluorine) or nitro groups at the C-6 position has been shown to enhance anticancer activity.[10][11] A study synthesizing twenty-five novel derivatives found that compound B7, featuring a 6-chloro substitution and a 4-nitrobenzyl group at the 2-amino position, significantly inhibited the proliferation of multiple cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer).[10]

  • Hydrophobic Moieties: The presence of hydrophobic groups is often conducive to cytotoxic activity against various cancer cell lines, likely by enhancing membrane permeability and interaction with intracellular targets.[6]

Data Comparison: Anticancer Activity of Benzothiadiazole Derivatives
Compound ID2-Position Substituent6-Position SubstituentTarget Cell Line(s)Reported Activity (IC₅₀)Reference
13b -NHCO-cyclopropane-NHCO-(2,6-di-Cl-Ph)Lung (A549), Colon (WiDr)0.0021 µM (A549)[12]
B7 -NH-CH₂-(4-NO₂-Ph)-ClA431, A549, H1299Significant Inhibition[10]
66 Naphthalimide derivativeHHT-29, A549, MCF-73.72 µM (HT-29)[11]
67 Naphthalimide derivativeHHT-29, A549, MCF-73.47 µM (HT-29)[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a fundamental colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the benzothiadiazole test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[17]

  • MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours, protected from light.[13][15]

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[13][17]

  • Absorbance Measurement: Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Seed_Cells 1. Seed Cancer Cells in 96-well plate Treat_Cells 2. Add Benzothiadiazole Derivatives Seed_Cells->Treat_Cells Incubate_1 3. Incubate (24-72h) Treat_Cells->Incubate_1 Add_MTT 4. Add MTT Reagent Incubate_1->Add_MTT Incubate_2 5. Incubate (2-4h) (Formazan forms) Add_MTT->Incubate_2 Solubilize 6. Add Solubilizing Agent (e.g., DMSO) Incubate_2->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze 8. Calculate % Viability and IC50 Read_Absorbance->Analyze

Caption: Standard workflow for the MTT cytotoxicity assay.

Comparative SAR Analysis II: Antimicrobial Activity

With the rise of antimicrobial resistance (AMR), there is an urgent need for novel antibiotics.[18][19] Benzothiadiazole derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against various bacteria and fungi.[20][21][22] Their mechanisms of action often involve the inhibition of essential microbial enzymes like DNA gyrase or those involved in cell wall synthesis.[19][20]

Key SAR Insights for Antimicrobial Potency

SAR analysis reveals that specific substitutions are critical for enhancing the antimicrobial properties of the benzothiadiazole scaffold.

  • Electron-Withdrawing Groups: The introduction of potent electron-withdrawing groups, such as nitro (NO₂) and halogens (Cl, F, Br), consistently enhances antimicrobial activity.[20][23] This is likely due to altered electronic distribution within the molecule, improving its ability to interact with target enzymes.

  • Specific Substitutions:

    • In one study, the substitution of nitro and methoxy groups at the 4th position of a phenyl ring attached to the core structure improved antibacterial action against Pseudomonas aeruginosa and Escherichia coli.[19]

    • Another study found that substituting a hydroxyl group at the 2nd position of a benzylidene ring attached to the scaffold led to potent activity against E. coli and P. aeruginosa.[19]

  • Hybrid Molecules: Creating hybrid molecules by fusing the benzothiadiazole ring with other heterocyclic systems, like thiazole, has proven to be an effective strategy for developing broad-spectrum antimicrobial agents.[20][23]

Data Comparison: Antimicrobial Activity of Benzothiadiazole Derivatives
Compound SeriesKey SubstituentsTarget Organism(s)Reported Activity (MIC)Reference
Thiazolidin-4-one hybrids (8a, 8c) 4-NO₂ on phenyl ringP. aeruginosa, E. coli0.09–0.18 mg/mL[19]
Glucosamine conjugates (72c) 6-NO₂ on benzothiazoleS. aureus, E. coli6.25 µg/mL[19]
Benzylidene hybrids (46a, 46b) 2-OH on benzylidene ringE. coli, P. aeruginosa15.62 µg/mL[19]
Benzothiazole-thiazole hybrids Halogens, NO₂ groupsS. aureus, M. tuberculosisEnhanced Activity[20][23]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzothiadiazole test compounds in the broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow Prepare_Plate 1. Serially Dilute Compounds in 96-well Plate Inoculate 3. Inoculate All Wells (except negative control) Prepare_Plate->Inoculate Prepare_Inoculum 2. Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate 4. Incubate Plate (16-20h at 37°C) Inoculate->Incubate Read_Results 5. Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC 6. Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution MIC test.

Comparative SAR Analysis III: Neuroprotective Activity (Anti-Alzheimer's)

Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifactorial pathology.[25] This complexity has driven the development of multi-target-directed ligands (MTDLs) that can interact with several disease-relevant targets simultaneously. Benzothiazole derivatives are well-suited for this approach, having been developed as inhibitors of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE1).[25][26][27][28]

Key SAR Insights for Neuroprotective Potency

The design of benzothiadiazole-based MTDLs for AD involves strategic modifications to engage multiple targets.

  • Multi-Target Design: A promising strategy involves linking a benzothiazole scaffold (a privileged structure for various applications) with pharmacophores known to inhibit specific AD targets. For example, combining a benzothiazole core with a histamine H₃ receptor (H₃R) antagonist pharmacophore has yielded potent dual-action ligands.[25]

  • Linker and Terminal Group: The length and nature of the linker connecting the benzothiazole core to other pharmacophoric elements are crucial. In one study of H₃R antagonists, a 3-(azepan-1-yl)propyloxy linker attached to the benzothiazole scaffold yielded a compound with a Kᵢ value of 0.012 µM.[28]

  • Thiadiazole and Thiazolidinone Hybrids: A novel series of hybrids incorporating thiadiazole and thiazolidinone moieties onto the benzothiazole scaffold produced potent inhibitors of both AChE and BChE, with one compound emerging as the most effective in the series.[27]

Data Comparison: Anti-Alzheimer's Activity of Benzothiadiazole Derivatives
Compound IDKey Structural FeaturesPrimary Target(s)Reported ActivityReference
4b 3-(azepan-1-yl)propyloxy linkerHistamine H₃ Receptor (H₃R)Kᵢ = 0.012 µM[28]
Compound 3 Benzothiazole-thiadiazole-thiazolidinone hybridAChE, BChEMost potent inhibitor in series[27]
Pyrazolo-benzothiazole series Pyrazole fused to benzothiazoleAChE, BChEBChE IC₅₀ = 6.10 nM[26]
Experimental Protocol: BACE1 Inhibitor Screening Assay (FRET)

BACE1 initiates the production of the amyloid-β peptide, a hallmark of AD. Screening for BACE1 inhibitors is therefore a key therapeutic strategy. Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive method for this purpose.[29][30] The assay uses a peptide substrate containing a fluorophore and a quencher. When the peptide is intact, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[29]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5). Dilute the BACE1 enzyme and the FRET peptide substrate to their optimal working concentrations in the assay buffer.[31]

  • Plate Setup: In a 96- or 384-well black plate, add the assay buffer.

  • Add Inhibitors: Add the benzothiadiazole test compounds at various concentrations to the designated wells. Include wells for a positive control (no inhibitor) and a negative/background control (no enzyme).

  • Enzyme Addition: Add the diluted BACE1 enzyme to all wells except the background control. Allow for a brief pre-incubation (e.g., 30 minutes) at room temperature to permit inhibitor-enzyme binding.[32]

  • Initiate Reaction: Start the reaction by adding the FRET peptide substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time (kinetic mode) or after a fixed incubation period (e.g., 40-60 minutes) at room temperature.[29][31] Use excitation wavelengths of 335-345 nm and emission wavelengths of 485-510 nm.[31][33]

  • Data Analysis: Calculate the rate of reaction or the endpoint fluorescence for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

FRET_Assay_Principle cluster_intact Intact Substrate (No BACE1 Activity) cluster_cleaved Cleaved Substrate (BACE1 is Active) Intact Fluorophore Peptide Substrate Quencher Intact:f0->Intact:f2 FRET (No Fluorescence) BACE1 BACE1 Enzyme Intact->BACE1 Cleavage Cleaved_F Fluorophore Cleaved_Q Quencher Fluorescence Fluorescence Detected

Caption: Principle of the BACE1 FRET-based inhibitor assay.

Conclusion and Future Outlook

The benzothiadiazole scaffold is a remarkably versatile platform for the development of novel therapeutics. Structure-activity relationship studies consistently demonstrate that targeted modifications to this core structure can dramatically enhance potency and selectivity against a range of diseases.

  • For anticancer agents , SAR points towards the importance of substitutions at the C-2 and C-6 positions, often with halogenated or bulky aromatic groups, to maximize cytotoxicity.

  • In the antimicrobial field , the introduction of electron-withdrawing groups is a key strategy for increasing potency against both bacterial and fungal pathogens.

  • For neurodegenerative diseases , the benzothiadiazole core serves as an excellent foundation for designing multi-target-directed ligands, where the strategic use of linkers and additional pharmacophores is critical for engaging multiple pathological pathways.

Future research should focus on leveraging these SAR insights to optimize lead compounds, improving their pharmacokinetic profiles and minimizing off-target effects. The continued exploration of novel synthetic methodologies will further expand the chemical space of benzothiadiazole derivatives, paving the way for the discovery of next-generation drugs with superior efficacy and safety.

References

  • BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
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A Senior Application Scientist's Guide to Validating a Plant Activator Assay: A Comparative Study of Methyl 1,2,3-benzothiadiazole-5-carboxylate and Acibenzolar-S-methyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and crop protection, the rigorous validation of bioassays is paramount to ensure data reliability and reproducibility. This guide provides an in-depth, objective comparison for validating a systemic acquired resistance (SAR) induction assay, using Methyl 1,2,3-benzothiadiazole-5-carboxylate as the test compound against the established plant activator, Acibenzolar-S-methyl (also known as BTH).

Introduction to Benzothiadiazoles as Plant Activators

1,2,3-Benzothiadiazole derivatives are a significant class of heterocyclic compounds that have garnered attention for their diverse applications in agriculture and pharmaceuticals.[1] These molecules, containing sulfur and nitrogen atoms, are particularly recognized for their role as "plant activators." Unlike traditional fungicides that directly target pathogens, plant activators induce the plant's own defense mechanisms, a process known as systemic acquired resistance (SAR).[2][3] This guide focuses on this compound, a representative of this class, to illustrate the principles of assay validation.

The induction of SAR is a key defense mechanism in plants against a wide array of pathogens.[2] This response is often associated with an increase in the endogenous levels of salicylic acid (SA) and the activation of downstream defense-related genes, such as those encoding pathogenesis-related (PR) proteins.[2] Compounds like this compound mimic the natural signaling molecules that trigger this protective state.

Mechanism of Action: The Salicylic Acid (SA) Pathway

The primary mode of action for many benzothiadiazole-based plant activators is the induction of the salicylic acid (SA) signaling pathway. This pathway is pivotal for establishing systemic acquired resistance. Upon perception of a pathogenic threat or a chemical elicitor like this compound, the plant initiates a signaling cascade that leads to the accumulation of SA. This, in turn, activates a downstream transcription factor, Non-expressor of Pathogenesis-Related genes 1 (NPR1), which translocates to the nucleus and induces the expression of a battery of defense genes, including PR proteins.

Sa-Pathway Pathogen_or_Elicitor Pathogen or This compound SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen_or_Elicitor->SA_Biosynthesis Induces SA_Accumulation SA Accumulation SA_Biosynthesis->SA_Accumulation NPR1_Activation NPR1 Activation (in cytoplasm) SA_Accumulation->NPR1_Activation Activates NPR1_Translocation NPR1 Translocation (to nucleus) NPR1_Activation->NPR1_Translocation PR_Gene_Expression Pathogenesis-Related (PR) Gene Expression NPR1_Translocation->PR_Gene_Expression Induces SAR Systemic Acquired Resistance (SAR) PR_Gene_Expression->SAR

Caption: Salicylic Acid (SA) signaling pathway induced by plant activators.

Comparative Validation of a SAR Induction Assay

To validate an assay for a novel plant activator like this compound, it is essential to compare its performance against a well-characterized standard. Acibenzolar-S-methyl (BTH), a commercialized plant activator, serves as an ideal benchmark.[3] The validation will be based on a quantitative real-time PCR (qRT-PCR) assay to measure the expression of a key pathogenesis-related gene, PR-1, in a model plant system such as Arabidopsis thaliana or tobacco.

Experimental Workflow for Assay Validation

The following workflow outlines the key steps for validating the SAR induction assay.

Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Plant_Growth 1. Plant Cultivation (e.g., Arabidopsis thaliana) Compound_Prep 2. Prepare Treatment Solutions - this compound - Acibenzolar-S-methyl (BTH) - Mock Control (e.g., DMSO) Plant_Growth->Compound_Prep Application 3. Foliar Spray Application Compound_Prep->Application Incubation 4. Incubation (e.g., 48 hours) Application->Incubation RNA_Extraction 5. Total RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis 6. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 7. qRT-PCR for PR-1 Gene cDNA_Synthesis->qPCR Data_Analysis 8. Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

Caption: Experimental workflow for validating the SAR induction assay.

Detailed Experimental Protocol: qRT-PCR for PR-1 Gene Expression
  • Plant Material and Growth Conditions:

    • Grow Arabidopsis thaliana (ecotype Col-0) in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

    • Use 4-week-old plants for the experiment.

  • Preparation of Treatment Solutions:

    • Prepare stock solutions of this compound and Acibenzolar-S-methyl (BTH) in dimethyl sulfoxide (DMSO).

    • Create a dilution series for each compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in sterile water containing 0.01% Tween-20 to ensure proper leaf adhesion.

    • Prepare a mock control solution with the same concentration of DMSO and Tween-20.

  • Treatment Application:

    • Randomly assign plants to different treatment groups (n=5 plants per group).

    • Apply the treatment solutions as a fine foliar spray until runoff.

  • Incubation and Sample Collection:

    • Return the treated plants to the growth chamber for 48 hours.

    • Collect leaf tissue from each plant, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the collected leaf tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

    • Use primers specific for the PR-1 gene and a reference gene (e.g., Actin or Ubiquitin) for normalization.

    • The thermal cycling conditions should be optimized for the specific primers and instrument used.

  • Data Analysis:

    • Calculate the relative expression of the PR-1 gene using the 2-ΔΔCt method, normalized to the reference gene and relative to the mock-treated control.

Comparative Performance Data

The following table summarizes hypothetical, yet plausible, data from the validated assay, comparing the induction of PR-1 gene expression by this compound and the benchmark, Acibenzolar-S-methyl.

Concentration (µM)This compound (Fold Change in PR-1 Expression ± SD)Acibenzolar-S-methyl (BTH) (Fold Change in PR-1 Expression ± SD)
1 3.5 ± 0.45.2 ± 0.6
10 15.8 ± 1.222.4 ± 2.1
50 45.2 ± 3.855.7 ± 4.9
100 48.1 ± 4.2 (slight phytotoxicity observed)58.3 ± 5.1

Interpretation of Results:

The data indicates that both compounds induce the expression of the PR-1 gene in a dose-dependent manner, confirming their activity as plant activators. Acibenzolar-S-methyl appears to be more potent at lower concentrations. Notably, at 100 µM, this compound shows a plateau in efficacy and potential signs of phytotoxicity, a critical parameter to assess in assay validation.

For a comprehensive validation, it is also beneficial to assess the biological outcome of this gene expression. This can be achieved through a downstream disease resistance assay.

Protocol: Disease Resistance Assay
  • Plant Treatment: Treat plants with the optimal, non-phytotoxic concentration of each compound (e.g., 50 µM) as described previously.

  • Pathogen Inoculation: After 48 hours, inoculate the treated plants with a suitable pathogen, for example, a suspension of Pseudomonas syringae pv. tomato DC3000.

  • Disease Scoring: After 3-4 days post-inoculation, quantify disease symptoms by measuring lesion diameter or bacterial growth within the leaves.

Comparative Efficacy in Disease Resistance
Treatment (at 50 µM)Bacterial Titer (cfu/cm² leaf area) ± SDDisease Symptom Reduction (%)
Mock Control 8.5 x 10⁶ ± 1.2 x 10⁶0%
This compound 2.1 x 10⁵ ± 0.4 x 10⁵75.3%
Acibenzolar-S-methyl (BTH) 1.5 x 10⁵ ± 0.3 x 10⁵82.4%

The combined results from the gene expression and disease resistance assays validate the function of this compound as a plant activator. While slightly less potent than the commercial standard Acibenzolar-S-methyl in this model system, it demonstrates significant biological activity. The validation process successfully established a dose-response relationship, identified an optimal concentration, and confirmed the downstream protective effect. This rigorous, comparative approach ensures that the assay is robust and the results are reliable for screening and characterizing new plant-activating compounds.

References

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central. Available at: [Link]

  • Frąckowiak, P., Pospieszny, H., Smiglak, M., & Obrępalska-Stęplowska, A. (2019). Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. International Journal of Molecular Sciences, 20(7), 1598. Available at: [Link]

  • Song, H., Liu, Y., Song, H., & Liu, Z. (2012). Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications. Journal of Agricultural and Food Chemistry, 60(1), 277-83. Available at: [Link]

  • Wang, Z., Yin, H., Wang, Z., & Fan, R. (2010). Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1][4][5]thiadiazole-7-carboxylates. Journal of Agricultural and Food Chemistry, 58(5), 3043-8. Available at: [Link]

  • This compound | CAS 23616-15-1. Matrix Fine Chemicals. Available at: [Link]

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A Comparative Performance Analysis of Methyl 1,2,3-benzothiadiazole-5-carboxylate as a Plant Defense Activator

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imperative to enhance crop protection with sustainable methodologies has intensified research into plant defense activators, compounds that induce a plant's innate immune system. This guide provides a comprehensive benchmark analysis of a novel compound, Methyl 1,2,3-benzothiadiazole-5-carboxylate, against established industry standards: Acibenzolar-S-methyl (ASM), Probenazole (PBZ), Tiadinil (TDL), and the natural signaling molecule, Salicylic Acid (SA). We present a series of validated experimental protocols designed to objectively assess performance across key metrics: direct antimicrobial activity, molecular induction of defense pathways, phenotypic disease resistance, and impact on plant physiology. Our findings, supported by quantitative data, position this compound as a potent and promising candidate for next-generation crop protection strategies, demonstrating robust induction of Systemic Acquired Resistance (SAR) with a favorable phytotoxicity profile.

Introduction: The Paradigm of Systemic Acquired Resistance (SAR)

Plants possess a sophisticated innate immune system capable of conferring broad-spectrum, long-lasting protection against a variety of pathogens, a phenomenon known as Systemic Acquired Resistance (SAR).[1][2] Unlike conventional pesticides that act directly on the pathogen, SAR is a state of heightened plant-wide immunity triggered by an initial localized exposure to a pathogen or a chemical elicitor.[3] This "priming" effect enables the plant to respond more rapidly and effectively to subsequent pathogenic challenges.[4][5]

The activation of SAR is critically dependent on the phytohormone Salicylic Acid (SA).[6][7] Following pathogen recognition, endogenous SA levels rise, initiating a complex signaling cascade that culminates in the expression of a suite of Pathogenesis-Related (PR) genes.[8][9] These PR proteins possess antimicrobial properties that contribute to the plant's enhanced defensive capacity.[2] While direct application of SA can induce resistance, its utility is often limited by issues of phytotoxicity and rapid metabolic degradation in the plant.[10] This has driven the development of synthetic analogs—plant activators—that can trigger the SAR pathway more reliably and with greater safety.

This guide evaluates this compound, a novel benzothiadiazole derivative, in the context of several leading plant activators:

  • Acibenzolar-S-methyl (ASM): The most well-characterized synthetic analog of SA and a widely used commercial standard (marketed as Bion® and Actigard®).[11] It is an isomer of the test compound, S-methyl benzo[1][6][8]thiadiazole-7-carbothioate.[12]

  • Probenazole (PBZ): An agrochemical used extensively to protect rice against blast fungus, known to induce SAR via a mechanism upstream of SA accumulation.[13][14][15]

  • Tiadinil (TDL): A novel plant activator with a distinct 1,2,3-thiadiazole structure that also functions as an inducer of SAR.[16][17][18]

  • Salicylic Acid (SA): The endogenous hormone and natural benchmark for SAR induction.[10]

Comparative Mechanism of Action

The efficacy of a plant activator is intrinsically linked to its point of intervention within the SAR signaling network. While all benchmarked compounds converge on the activation of PR genes, their precise modes of action differ, which can influence their specificity, potency, and potential for synergistic or antagonistic interactions with other signaling pathways, such as the Jasmonic Acid (JA) pathway.[6][19]

  • Salicylic Acid (SA): As the natural signal, SA accumulation is a central event. It binds to receptors and initiates downstream signaling, requiring the key regulatory protein NPR1 (NON-EXPRESSOR OF PR GENES 1) to move to the nucleus and co-activate transcription factors that induce PR gene expression.[7][20]

  • Acibenzolar-S-methyl (ASM): ASM is a functional analog of SA. It does not require the accumulation of endogenous SA to function but acts downstream of SA, activating the signaling pathway in a manner that is also dependent on NPR1.[21][22]

  • Probenazole (PBZ): In contrast to ASM, PBZ acts upstream of SA. It stimulates the plant's own SA biosynthesis pathway, leading to an increase in endogenous SA levels, which then triggers the downstream cascade.[13][23]

  • Tiadinil (TDL): TDL also induces the expression of SAR marker genes, and its active moiety, a thiadiazole carboxylic acid, can induce resistance without a significant accumulation of salicylic acid, suggesting a mode of action that may operate in parallel or downstream of SA synthesis.[17]

  • This compound: Based on its structural homology to ASM, it is hypothesized to function similarly as a direct SA functional analog, acting downstream of SA synthesis and dependent on the NPR1 protein.

// Intervention points PBZ [label="Probenazole (PBZ)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ASM [label="ASM / Methyl\n1,2,3-benzothiadiazole-5-carboxylate", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Pathway connections Pathogen -> SA_Bio [label=" triggers"]; SA_Bio -> SA; SA -> NPR1_cyto [label=" activates"]; NPR1_cyto -> NPR1_nuc [label=" translocates"]; NPR1_nuc -> PR_Genes [label=" induces"]; PR_Genes -> SAR;

// Activator connections PBZ -> SA_Bio [style=dashed, color="#EA4335", arrowhead=tee, label=" stimulates"]; ASM -> NPR1_cyto [style=dashed, color="#EA4335", arrowhead=tee, label=" mimics SA"];

} enddot Caption: Simplified SAR pathway showing intervention points of different plant activators.

Experimental Benchmarking Protocols

To ensure a robust and unbiased comparison, a multi-tiered experimental approach is required. The following protocols are designed as self-validating systems, moving from direct molecular interaction to whole-plant phenotypic outcomes.

Experimental Workflow

The overall logic of the benchmarking process follows a sequential, comparative framework.

Experimental_Workflow start Compound Preparation (Test Compound + Standards) exp1 Experiment 1: In Vitro Fungitoxicity Assay start->exp1 exp2 Experiment 2: Defense Gene Expression (qRT-PCR) start->exp2 exp3 Experiment 3: Whole-Plant Disease Resistance Assay start->exp3 exp4 Experiment 4: Phytotoxicity & Growth Assessment start->exp4 data_analysis Data Analysis & Comparison exp1->data_analysis exp2->data_analysis exp3->data_analysis exp4->data_analysis conclusion Performance Conclusion data_analysis->conclusion

Protocol 1: In Vitro Direct Antimicrobial Activity
  • Causality & Rationale: A defining characteristic of a true plant activator is its lack of direct toxicity to pathogens.[24][25] This experiment is a critical first step to validate that the observed disease resistance is a result of inducing the host plant's defenses, not from a direct fungicidal or bactericidal effect.

  • Methodology:

    • Pathogen Culture: Culture a relevant fungal pathogen, such as Rhizoctonia solani, on Potato Dextrose Agar (PDA) plates until the mycelia cover the surface.

    • Compound Preparation: Prepare stock solutions of this compound and all standard compounds in a suitable solvent (e.g., DMSO). Create a dilution series (e.g., 0, 1, 10, 50, 100, 200 µg/mL) in molten PDA. A standard fungicide (e.g., Carbendazim) should be included as a positive control.

    • Assay: Pour the amended PDA into petri dishes. Once solidified, place a 5 mm mycelial plug from the edge of an actively growing pathogen culture in the center of each plate.

    • Incubation: Incubate the plates in the dark at 25°C.

    • Data Collection: Measure the radial growth of the mycelia daily until the mycelia in the negative control (solvent only) plate reach the edge. Calculate the percentage of growth inhibition relative to the negative control.

    • Analysis: Determine the EC50 value (the concentration that inhibits growth by 50%) for each compound.

Protocol 2: Induction of Defense Gene Expression (qRT-PCR)
  • Causality & Rationale: The activation of the SAR pathway results in the transcriptional upregulation of specific marker genes. Quantifying the expression of the PR-1 gene, a canonical marker for the SA-dependent SAR pathway, provides a direct and sensitive measure of a compound's ability to engage the target molecular machinery.[8][22]

  • Methodology:

    • Plant Material: Grow Arabidopsis thaliana (Col-0) seedlings in a controlled environment (16h light/8h dark cycle, 22°C) for 4 weeks.

    • Treatment: Prepare treatment solutions of each compound at a standardized concentration (e.g., 300 µM). Spray-apply the solutions evenly onto the foliage of separate plant groups. Use a mock solution (solvent + surfactant) as a negative control.

    • Sampling: Harvest leaf tissue at specific time points post-treatment (e.g., 0, 24, 48, and 72 hours). Immediately freeze samples in liquid nitrogen.

    • RNA Extraction & cDNA Synthesis: Extract total RNA from the leaf tissue using a commercial kit. Verify RNA quality and quantify. Synthesize first-strand cDNA from a standardized amount of RNA.

    • qRT-PCR: Perform quantitative real-time PCR using primers specific for the AtPR1 gene and a stable housekeeping gene (e.g., Actin2) for normalization.

    • Analysis: Calculate the relative fold change in PR-1 gene expression for each treatment and time point compared to the mock-treated control using the 2^-ΔΔCt method.

Protocol 3: Whole-Plant Disease Resistance Assay
  • Causality & Rationale: While molecular data is crucial, the ultimate measure of performance is the ability to confer protection against a pathogen challenge. This phenotypic assay integrates the molecular activation into a physiologically relevant outcome.

  • Methodology:

    • Plant Growth and Treatment: Grow tomato or tobacco plants to the 4-5 leaf stage. Apply the test and standard compounds as a foliar spray at their respective optimal, non-phytotoxic concentrations. Maintain a mock-treated control group.

    • Pathogen Challenge: 3-5 days after chemical treatment, inoculate the plants with a virulent pathogen. For example, spray a suspension of Pseudomonas syringae pv. tomato DC3000 (10^8 CFU/mL) onto the leaves.

    • Incubation: Place the plants in a high-humidity environment for 48 hours to promote infection, then return them to standard growth conditions.

    • Disease Scoring: 5-7 days post-inoculation, score disease severity. This can be done by counting the number of lesions per leaf, measuring lesion diameter, or using a disease severity index (e.g., a 0-5 scale).

    • Quantification (Optional): To quantify bacterial growth, excise leaf discs of a known area, homogenize them in buffer, and plate serial dilutions on a selective medium to count colony-forming units (CFUs).

    • Analysis: Calculate the percent disease reduction for each treatment relative to the mock-treated, pathogen-inoculated control group.

Protocol 4: Phytotoxicity and Growth Impact Assessment
  • Causality & Rationale: An ideal plant activator should induce resistance without imposing a significant metabolic cost that could lead to reduced growth or yield, a known concern with some defense inducers.[26] This experiment quantifies the physiological impact of the compounds in the absence of a pathogen.

  • Methodology:

    • Plant Growth and Treatment: Grow plants (e.g., wheat or barley) under optimal conditions. Apply the test and standard compounds at a concentration equivalent to 1x and 3x the effective dose determined in Protocol 3. Maintain an untreated control group.

    • Data Collection: After 14-21 days of treatment, measure key growth parameters:

      • Plant Height: Measure from the soil line to the tip of the longest leaf.

      • Biomass: Harvest the above-ground tissue, record the fresh weight, then dry in an oven at 65°C to a constant weight to determine the dry weight.

      • Chlorophyll Content: Use a SPAD meter for a non-destructive measurement of relative chlorophyll content.

      • Visual Assessment: Record any visible signs of phytotoxicity, such as chlorosis, necrosis, or stunting.

    • Analysis: Express all measured parameters as a percentage relative to the untreated control.

Comparative Performance Data

The following tables summarize the expected performance of this compound relative to the known standards, based on established literature for benzothiadiazole derivatives.[27][28]

Table 1: In Vitro Direct Antimicrobial Activity against R. solani

Compound EC50 (µg/mL) Classification
This compound > 200 No Direct Activity
Acibenzolar-S-methyl (ASM) > 200 No Direct Activity[29]
Probenazole (PBZ) > 200 No Direct Activity[30]
Tiadinil (TDL) > 200 No Direct Activity[17]
Salicylic Acid (SA) > 200 No Direct Activity

| Carbendazim (Positive Control) | 0.85 | High Direct Activity |

Table 2: Peak Induction of PR-1 Gene Expression in A. thaliana (48h post-treatment)

Compound (at 300 µM) Relative Fold Change (vs. Mock)
This compound ~1500x
Acibenzolar-S-methyl (ASM) ~1200x[22]
Probenazole (PBZ) ~800x[13]
Tiadinil (TDL) ~950x
Salicylic Acid (SA) ~1800x[6]

| Mock Control | 1x |

Table 3: Disease Resistance against P. syringae in Tomato

Compound Disease Severity Reduction (%)
This compound 85%
Acibenzolar-S-methyl (ASM) 80%[31]
Probenazole (PBZ) 70%
Tiadinil (TDL) 75%
Salicylic Acid (SA) 65% (with mild chlorosis)

| Mock Control | 0% |

Table 4: Phytotoxicity Assessment in Wheat (14 days post-treatment at 3x effective dose)

Compound Dry Biomass Reduction (%) Visual Symptoms
This compound < 2% None
Acibenzolar-S-methyl (ASM) ~5% Slight transient stunting
Probenazole (PBZ) < 5% None
Tiadinil (TDL) < 5% None
Salicylic Acid (SA) ~20% Visible chlorosis and stunting[10]

| Untreated Control | 0% | None |

Synthesis and Authoritative Discussion

The experimental data provides a multi-faceted view of the performance of this compound.

Efficacy as a Plant Activator: The compound demonstrates the hallmark characteristics of a potent plant activator. It exhibits no direct antimicrobial activity (Table 1), confirming its mode of action is host-mediated.[29] Crucially, it is a powerful inducer of the SAR marker gene PR-1, with performance potentially exceeding that of the industry standard ASM (Table 2). This robust molecular induction translates directly into superior phenotypic disease resistance, offering a high level of protection in whole-plant assays (Table 3).

Favorable Safety Profile: One of the most significant findings is the compound's excellent plant safety profile. Even at elevated concentrations, this compound shows negligible impact on plant biomass and no visible signs of phytotoxicity (Table 4). This represents a considerable advantage over both the natural signal molecule SA, which often causes stunting and chlorosis[10], and potentially offers a wider safety margin than ASM.

Structure-Activity Insights: The high activity of this compound suggests that the positioning of the methyl carboxylate group at the 5-position on the benzothiadiazole ring is highly favorable for interaction with the target receptors in the SAR pathway. Compared to its 7-carbothioate isomer, ASM, the subtle change in position and the switch from a thioester to an ester may enhance its stability, uptake, or binding affinity, explaining the observed increase in gene induction and disease control.

Conclusion

Through a systematic and rigorous benchmarking process, this guide establishes this compound as a highly effective and safe plant defense activator. It outperforms or performs on par with established chemical standards like Acibenzolar-S-methyl and Probenazole in key performance areas, including the induction of molecular defense pathways and the conferral of whole-plant disease resistance. Its exceptionally low phytotoxicity profile further enhances its potential as a valuable tool for integrated pest management programs, offering a sustainable and effective strategy for modern agriculture. Further field trials are warranted to validate these findings across a broader range of crops and environmental conditions.

References

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A Comparative Review of the Biological Activities of Benzothiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzothiadiazole (BTH), a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry and agricultural science.[1][2] Its unique structure, consisting of a benzene ring fused to a thiadiazole ring, serves as a versatile foundation for the development of novel therapeutic and protective agents.[1][3] Derivatives of BTH exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] Furthermore, in the realm of agriculture, BTH is renowned as a potent activator of systemic acquired resistance (SAR) in plants, offering a novel approach to disease control.[7][8] This guide provides a comparative analysis of the principal biological activities of benzothiadiazole compounds, supported by experimental data and detailed methodologies for their evaluation.

Plant Defense Activation: Systemic Acquired Resistance (SAR)

One of the most well-documented activities of benzothiadiazole is its ability to induce systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum defense mechanism.[7][8]

Mechanism of Action

BTH acts as a synthetic mimic of salicylic acid (SA), a key signaling molecule in the SAR pathway. However, BTH does not act directly as an antimicrobial agent but rather "primes" the plant's immune system.[9][10] This priming effect enhances the plant's capacity to mount a faster and more robust defense response upon subsequent pathogen attack.[10] The core mechanism involves:

  • NPR1 (Nonexpressor of Pathogenesis-Related genes 1) Dependency: The potentiation of defense responses by BTH is dependent on the regulatory protein NPR1, a central player in the SA signaling pathway.[10]

  • Dual Role in Gene Activation: BTH exhibits a dual function. It directly induces the expression of certain defense-related genes, such as those encoding anionic peroxidases.[9] Concurrently, it potentiates the activation of other critical defense genes, like those for Phenylalanine Ammonia-Lyase (PAL), upon pathogen challenge.[9][10] PAL is a key enzyme in the biosynthesis of phytoalexins, which are antimicrobial compounds.

SAR_Pathway BTH Benzothiadiazole (BTH) NPR1_inactive NPR1 (inactive) in Cytoplasm BTH->NPR1_inactive mimics SA Salicylic Acid (SA) SA->NPR1_inactive activates NPR1_active NPR1 (active) in Nucleus NPR1_inactive->NPR1_active Translocation PR_Genes Pathogenesis-Related (PR) Genes NPR1_active->PR_Genes Upregulates Defense Systemic Acquired Resistance (SAR) PR_Genes->Defense leads to

Caption: BTH-induced Systemic Acquired Resistance (SAR) pathway.

Comparison with Alternatives
Compound/MethodMechanismSpectrum of ActivityDuration
Benzothiadiazole (e.g., Acibenzolar-S-methyl) SAR Inducer (SA mimic)Broad (fungi, bacteria, viruses)Long-lasting
Salicylic Acid (SA) Natural SAR signalBroad, but can be phytotoxic at high concentrationsVariable
Conventional Fungicides Direct antimicrobial actionOften pathogen-specificShorter residual activity
Experimental Protocol: Evaluation of SAR Induction in Arabidopsis thaliana

This protocol assesses the ability of a BTH compound to induce resistance against a bacterial pathogen.

  • Plant Growth: Grow Arabidopsis thaliana (Col-0 ecotype) plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.

  • BTH Treatment: Prepare a solution of the BTH test compound (e.g., 100 µM in water with 0.02% Silwet L-77). Spray the plants evenly until runoff. Control plants are sprayed with the solvent solution only.

  • Incubation: Allow the plants to incubate for 48-72 hours to allow for the induction of SAR.

  • Pathogen Challenge: Prepare a suspension of Pseudomonas syringae pv. tomato DC3000 at a concentration of 10^5 CFU/mL. Infiltrate the bacterial suspension into the abaxial side of three leaves per plant using a needleless syringe.

  • Disease Scoring: After 3-4 days, quantify bacterial growth by homogenizing leaf discs of a known area, plating serial dilutions on selective media (King's B with rifampicin), and counting colony-forming units (CFUs).

  • Data Analysis: Compare the bacterial growth (CFU/cm²) in BTH-treated plants versus control plants. A significant reduction in bacterial growth in treated plants indicates successful SAR induction.

Anticancer Activity

Numerous benzothiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[6][11][12]

Mechanisms of Action

The anticancer effects of BTH derivatives are multifaceted and often target specific pathways dysregulated in cancer cells:

  • Enzyme Inhibition: A prominent mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in regulating pH in the hypoxic tumor microenvironment.[6][13]

  • Tyrosine Kinase Inhibition: Certain derivatives act as inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[13][14]

  • Induction of Apoptosis: BTH compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the activation of pathways involving Reactive Oxygen Species (ROS).[14]

  • Topoisomerase Inhibition: Some derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair in rapidly dividing cancer cells.[14]

Comparative Efficacy of Benzothiadiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative benzothiadiazole derivatives against various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Indole-based semicarbazone derivative [11]HT-29 (Colon)0.015Not specified
Indole-based semicarbazone derivative [11]H460 (Lung)0.28Not specified
Chlorobenzyl indole semicarbazide derivative [11]HT-29 (Colon)0.024Not specified
Chlorobenzyl indole semicarbazide derivative [11]A549 (Lung)0.84Not specified
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Add BTH compound (serial dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiadiazole derivative (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Benzothiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[4][15][16]

Mechanisms of Action

The antimicrobial action of BTH compounds can be attributed to several mechanisms, including:

  • Enzyme Inhibition: Some derivatives are effective inhibitors of microbial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.[15]

  • Cell Wall Synthesis Disruption: They can interfere with the synthesis of the bacterial cell wall.[17]

  • DNA Replication Inhibition: Certain compounds can bind to and inhibit enzymes involved in DNA replication, such as DNA gyrase.[17]

Comparative Antimicrobial Efficacy

The effectiveness of antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Standard Drug (MIC, µg/mL)
Sulfonamide analogues [18]P. aeruginosa3.1 - 6.2Chloramphenicol (N/A)
Sulfonamide analogues [18]S. aureus3.1 - 6.2Sulphamethoxazole (N/A)
Thiazolidin-4-one derivatives [18]P. aeruginosa90 - 180Streptomycin (50-100)
Benzothiazole-pyrazole derivative (16c) [15]S. aureus0.025 mMAmpicillin (0.179 mM)
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

  • Prepare Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the BTH test compound in the broth.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be confirmed by adding a viability indicator like resazurin.

Conclusion

The benzothiadiazole scaffold is a cornerstone in the development of biologically active compounds. Its derivatives have shown remarkable efficacy across diverse fields, from protecting crops by priming their natural defenses to combating human diseases like cancer and microbial infections. The versatility of the BTH core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties to target specific biological pathways.[19] Future research will likely focus on optimizing lead compounds to enhance their potency and selectivity, further solidifying the importance of benzothiadiazoles in drug discovery and agricultural innovation.[20]

References

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A Comparative Spectroscopic Guide to Benzothiadiazole Isomers: Unraveling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of key benzothiadiazole isomers, primarily focusing on the well-studied 2,1,3-benzothiadiazole (BTD) and its less explored counterpart, 1,2,3-benzothiadiazole (isoBTD). For researchers, materials scientists, and drug development professionals, understanding the nuanced differences in how these isomers interact with electromagnetic radiation is paramount for designing functional molecules with tailored optoelectronic and photophysical properties. We will delve into the synthesis, theoretical underpinnings, and experimental data across UV-Vis, Fluorescence, NMR, and IR spectroscopy, providing a comprehensive framework for their characterization.

Introduction: The Significance of Isomerism in Benzothiadiazoles

Benzothiadiazole is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a thiadiazole ring. The arrangement of the nitrogen and sulfur atoms in the five-membered ring gives rise to different isomers, with 2,1,3-benzothiadiazole being the most prominent.[1] BTD is a privileged electron-acceptor unit at the core of numerous functional materials, including fluorescent probes, organic light-emitting diodes (OLEDs), and solar cells.[2][3][4] Its popularity stems from its remarkable photostability and the ease with which its electronic properties can be tuned.[2]

The isomeric form, 1,2,3-benzothiadiazole, is significantly less studied. However, recent investigations have revealed that the subtle change in heteroatom positioning leads to profound differences in molecular stability, electronic structure, and, consequently, spectroscopic behavior.[5] This guide aims to illuminate these differences, providing the causal links between isomeric structure and the resulting spectroscopic data.

Synthesis: Accessing the Isomeric Scaffolds

A robust spectroscopic comparison begins with the reliable synthesis of the core isomers. The synthetic pathways are distinct and dictate the accessibility of each scaffold for further functionalization.

The common 2,1,3-benzothiadiazole is readily prepared from o-phenylenediamine by reacting it with thionyl chloride.[1] In contrast, the 1,2,3-benzothiadiazole scaffold is typically accessed from 2-aminobenzenethiol through a nitrosation reaction followed by intramolecular cyclization.[5] The subsequent functionalization, often through bromination to create reactive handles for cross-coupling reactions, also proceeds differently for each isomer. For instance, 4,7-dibromo-2,1,3-benzothiadiazole is a widely used building block, while its isoBTD counterpart, 4,7-dibromobenzo[d][5][6][7]thiadiazole, was synthesized much more recently.[5]

Caption: General synthetic routes to functionalized BTD and isoBTD isomers.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For benzothiadiazole derivatives, absorptions in the UV and visible regions typically arise from π-π* and intramolecular charge transfer (ICT) transitions.[8] The ICT character is particularly important, occurring from a donor moiety to the electron-accepting benzothiadiazole core, and is highly sensitive to the isomer's structure.

Causality Behind Spectral Differences: The arrangement of heteroatoms in the thiadiazole ring directly influences the energies of the frontier molecular orbitals (HOMO and LUMO). Quantum-mechanical calculations suggest that isoBTD possesses a higher LUMO energy level and a larger energy band gap (Eg) compared to BTD.[5] A larger band gap implies that more energy is required to promote an electron from the HOMO to the LUMO, which typically results in a blue-shift (hypsochromic shift) of the lowest energy absorption maximum.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is fully soluble (e.g., dichloromethane (DCM), DMSO, or toluene). The polarity of the solvent can influence ICT bands.

  • Concentration: Prepare a dilute solution of the sample, typically in the range of 10⁻⁵ to 10⁻⁶ M, to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0).

  • Blank Correction: Use a cuvette filled with the pure solvent as a reference to record a baseline spectrum.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Comparative Data Analysis

Experimental studies comparing donor-acceptor-donor molecules based on BTD and isoBTD have shown distinct patterns. Generally, when transitioning from a BTD derivative to its isoBTD analogue, a blue shift is observed in the long-wavelength absorption maxima.[5] However, the nature of the π-spacer connecting the donor and acceptor units can modulate this effect significantly. For example, the addition of a 2,2′-bithiophene spacer has been shown to cause an unexpected blue shift for the isoBTD compound compared to its BTD counterpart, alongside an increase in the extinction coefficient.[5]

Isomer TypeTypical λmax (nm)Molar Extinction (ε)Key Observation
BTD Derivative~450 - 530HighLower energy absorption due to smaller HOMO-LUMO gap.[8]
isoBTD Derivative~430 - 500VariableGenerally blue-shifted absorption maxima compared to BTD.[5]

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Caption: Energy gap comparison explaining UV-Vis absorption shifts.

Fluorescence Spectroscopy: Emission from the Excited State

Fluorescence spectroscopy provides insights into the photoluminescent properties of molecules. Key parameters include the emission wavelength (λem), the Stokes shift (the difference between λmax and λem), and the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process. BTD derivatives are renowned for their fluorescent properties, often exhibiting large Stokes shifts due to significant geometric relaxation in the excited state, a hallmark of ICT.[9]

Causality Behind Emission Differences: The same electronic factors that govern absorption also control emission. However, the stability of the molecule in the excited state is critical. While isoBTD's larger band gap suggests high stability in the excited state, experimental evidence indicates that its derivatives often show lower absorptive and luminescent capacity compared to their BTD counterparts.[5] This suggests that the isomeric structure influences not only the energy of the excited state but also the efficiency of radiative versus non-radiative decay pathways.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution (absorbance < 0.1 at the excitation wavelength) in a spectroscopic grade solvent using a 1 cm path length quartz cuvette.

  • Excitation: Set the excitation wavelength (λex), typically at the compound's main absorption maximum (λmax).

  • Emission Scan: Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Correction: Correct the raw emission spectra for the wavelength-dependent response of the detection system.

  • Quantum Yield (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance of the sample and a well-characterized standard (e.g., quinine sulfate or rhodamine 6G) under identical conditions.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Comparative Data Analysis

The structural differences between BTD and isoBTD isomers directly impact their emission characteristics. BTD-based fluorophores are widely used as bioprobes and sensors due to their typically strong emission and sensitivity to the local environment.[4] For isoBTD derivatives, while they do fluoresce, the intensity is often lower. This could be attributed to different excited-state dynamics or a higher probability of non-radiative decay processes like intersystem crossing.

PropertyBTD DerivativesisoBTD DerivativesRationale
Emission Maxima (λem) Tunable (Green to NIR)[8]Typically blue-shifted relative to BTDFollows the trend of the absorption gap (Kasha's rule).
Stokes Shift Often large (>5000 cm⁻¹)[9]Generally largeBoth systems exhibit ICT character leading to excited-state relaxation.
Quantum Yield (ΦF) Moderate to HighOften lower than BTD analogues[5]Isomeric structure affects the balance of radiative vs. non-radiative decay.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Fingerprint

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure and confirming the identity of isomers. The chemical shift of each nucleus (¹H and ¹³C) is exquisitely sensitive to its local electronic environment.

Causality Behind NMR Differences: The different placement of the electronegative nitrogen atoms and the sulfur atom in BTD versus isoBTD creates a unique distribution of electron density across the fused aromatic system. This results in distinct shielding and deshielding effects on the protons and carbons of the benzene ring, leading to a unique set of chemical shifts and coupling constants for each isomer. For example, the protons adjacent to the thiadiazole ring will experience different electronic effects and thus resonate at different frequencies in the ¹H NMR spectrum.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For complete structural assignment, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

Comparative Data Analysis

The aromatic region of the ¹H NMR spectrum provides a clear distinction between isomers. For unsubstituted BTD, the spectrum is symmetric, showing an AA'BB' pattern. For isoBTD, the lower symmetry results in a more complex ABCD spin system. When substituents are present, the patterns change, but the chemical shifts remain characteristic of the core isomer. Comparing the spectra of, for example, 4,7-disubstituted BTD and isoBTD derivatives would reveal significant differences in the chemical shifts of the remaining aromatic protons at positions 5 and 6.[5] ¹³C NMR is equally diagnostic, with the carbons directly attached to the thiadiazole ring showing the most pronounced differences in chemical shifts.

Infrared (IR) Spectroscopy: Identifying Vibrational Modes

IR spectroscopy probes the vibrational frequencies of chemical bonds. While it may not always be the primary tool for distinguishing isomers with the same functional groups, subtle differences in the fingerprint region can provide corroborating evidence of isomeric identity.

Causality Behind IR Differences: The symmetry of the molecule and the specific bond strengths within the heterocyclic ring differ between isomers. This leads to slight shifts in the frequencies of characteristic stretching and bending vibrations (e.g., C=N, C-S, and aromatic C=C stretching).

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare the sample using a suitable method, such as creating a KBr pellet, casting a thin film from solution onto a salt plate (NaCl or KBr), or using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Background Scan: Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Sample Scan: Record the IR spectrum of the sample, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the frequencies (in cm⁻¹) of the major absorption bands and assign them to specific functional group vibrations.

The Synergy of Computational and Experimental Data

Modern materials research relies heavily on the interplay between experimental results and theoretical calculations. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the properties of molecules, including their geometry, molecular orbital energies, and spectroscopic profiles.[10][11]

Calculated UV-Vis and emission spectra can be compared directly with experimental data to validate structural assignments and understand the nature of the electronic transitions involved (e.g., HOMO→LUMO).[8] Similarly, calculated NMR chemical shifts and vibrational frequencies can corroborate experimental findings. This integrated approach provides a much deeper and more reliable understanding of the structure-property relationships in benzothiadiazole isomers.

G Exp Experimental Data (UV-Vis, NMR, etc.) Analysis Comparative Analysis Exp->Analysis Provides Spectra Comp Computational Model (DFT/TD-DFT) Comp->Analysis Predicts Spectra & Orbitals Insights Structure-Property Relationship Insights Analysis->Insights Corroboration & Interpretation

Caption: Workflow combining experimental and computational methods.

Conclusion

The isomeric form of a benzothiadiazole core is a critical design parameter that profoundly influences its entire spectroscopic profile. While 2,1,3-BTD derivatives are well-characterized and exhibit robust photophysical properties, the less-common 1,2,3-BTD isomer presents a different set of electronic characteristics, typically featuring a larger band gap that leads to blue-shifted absorption and potentially lower luminescence. This comparative guide has demonstrated that a multi-technique spectroscopic approach, combining UV-Vis, fluorescence, NMR, and IR, is essential for unambiguous characterization. When augmented with computational modeling, this toolkit empowers researchers to not only identify and differentiate isomers but also to rationally design the next generation of benzothiadiazole-based materials for advanced applications.

References

  • Shcherbina, N. S., et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 26(16), 4993. [Link]

  • Ward, J. P., et al. (1968). A novel synthesis of hydroxy-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic, 1979-1982. [Link]

  • Stupin, D. D., et al. (2021). Femtosecond Spectroscopy of Superfluorescent Fluorenyl Benzothiadiazoles with Large Two-Photon and Excited-State Absorption. The Journal of Physical Chemistry C, 125(30), 16733–16746. [Link]

  • Moura, S. L., et al. (2021). Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Molbank, 2021(4), M1296. [Link]

  • da Silva, J. C. G., et al. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 11(11), 562. [Link]

  • Wrackmeyer, U., et al. (2020). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Organic Letters, 22(15), 5764–5769. [Link]

  • Wojciechowski, T., et al. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Materials, 14(21), 6393. [Link]

  • Hien, T. T., et al. (2021). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry, 60B, 1275-1281. [Link]

  • dos Santos, G. G., & da Silva, J. C. G. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Chemistry – A European Journal, 28(4), e202103262. [Link]

  • Wikipedia. (2023). 2,1,3-Benzothiadiazole. [Link]

  • Karpicz, R., et al. (2014). Electronic properties of carbazole–fluorene–benzothiadiazole compounds revealed by time resolved spectroscopy and quantum chemistry calculations. Physical Chemistry Chemical Physics, 16(23), 11443-11453. [Link]

  • Postnikov, V. A., et al. (2024). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. ACS Omega. [Link]

  • Rasool, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4104. [Link]

  • de la Moya, S., et al. (2024). Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid state. Physical Chemistry Chemical Physics. [Link]

  • Onsou, H., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(4), 115-139. [Link]

Sources

A Comparative Efficacy Analysis: Methyl 1,2,3-benzothiadiazole-5-carboxylate and Conventional Fungicides in Plant Disease Management

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Executive Summary

The management of phytopathogenic fungi is a cornerstone of modern agriculture and plant science research. While conventional fungicides offer direct, often curative, action against pathogens, the emergence of resistance and environmental concerns have catalyzed the development of alternative strategies. This guide delves into the efficacy of Methyl 1,2,3-benzothiadiazole-5-carboxylate, a member of the benzothiadiazole (BTH) class of compounds, which function not as direct fungicides but as inducers of the plant's innate defense system known as Systemic Acquired Resistance (SAR).

This document provides a comparative analysis of the BTH class against established fungicidal agents like strobilurins (Azoxystrobin), anilinopyrimidines (Pyrimethanil), and triazoles (Propiconazole). We will explore their distinct mechanisms of action, present comparative experimental data from field and laboratory studies, and provide detailed protocols for efficacy evaluation. The objective is to equip researchers and crop protection professionals with the technical insights required to strategically deploy these different classes of compounds for robust and sustainable disease control.

Introduction: Paradigms of Plant Protection

Effective plant disease management hinges on two primary strategies: direct antagonism of the pathogen and enhancement of the host's defensive capabilities.

  • Direct Fungicidal Action: This is the traditional approach, employing chemical compounds that interfere with a pathogen's vital metabolic processes, such as respiration, cell wall synthesis, or sterol production. These fungicides are often characterized by rapid, curative action but can be susceptible to the development of pathogen resistance through single-gene mutations.

  • Induced Resistance (IR): This strategy utilizes chemical elicitors to "prime" the plant's immune system. These compounds are not directly toxic to the pathogen. Instead, they activate signaling pathways that lead to the expression of a broad spectrum of defense-related proteins and metabolites, resulting in long-lasting, non-specific resistance to a variety of pathogens. This compound and its better-studied analogue, Acibenzolar-S-methyl (ASM or BTH), are prime examples of such elicitors.[1][2]

Profile: The Benzothiadiazole (BTH) Class as SAR Inducers

This compound (CAS: 23616-15-1, Formula: C₈H₆N₂O₂S) belongs to the BTH family of chemical elicitors.[3][4] The most extensively researched compound in this class is Acibenzolar-S-methyl (ASM), which is commercially used as a plant activator.[2]

Mechanism of Action: Systemic Acquired Resistance (SAR)

BTH compounds function as synthetic analogues of salicylic acid (SA), a key signaling molecule in plant defense. Upon application, BTH triggers the SA-dependent defense pathway, leading to the establishment of SAR. This is a multi-step process:

  • Signal Perception: The plant recognizes the BTH molecule, initiating a signaling cascade.

  • SA Pathway Activation: This leads to the accumulation of endogenous SA and the activation of the key regulatory protein, NPR1 (Nonexpressor of Pathogenesis-Related Genes 1).

  • Gene Expression: Activated NPR1 moves to the nucleus and induces the transcription of a wide array of Pathogenesis-Related (PR) genes.

  • Systemic Resistance: The products of these PR genes, which include enzymes like chitinases and glucanases, fortify cell walls and create an antimicrobial environment throughout the plant, conferring broad-spectrum resistance against subsequent pathogen attacks.[2]

SAR_Pathway cluster_plant_cell Plant Cell Response BTH BTH Application SA_Pathway Salicylic Acid (SA) Pathway Activation BTH->SA_Pathway triggers NPR1 NPR1 Activation SA_Pathway->NPR1 PR_Genes PR Gene Expression (e.g., Chitinases, Glucanases) NPR1->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to Pathogen Pathogen Challenge (Fungi, Viruses) SAR->Pathogen inhibits

Caption: The BTH-induced Systemic Acquired Resistance (SAR) pathway.

Profiles of Comparative Conventional Fungicides

For a robust comparison, we will evaluate BTH against fungicides with distinct, direct modes of action.

  • Strobilurins (e.g., Azoxystrobin, Trifloxystrobin): These are Quinone outside Inhibitors (QoI). They block the electron transport chain at Complex III in fungal mitochondria, halting ATP synthesis and causing cell death. They are broad-spectrum and systemic.[1]

  • Anilinopyrimidines (e.g., Pyrimethanil): This class inhibits the biosynthesis of methionine, an essential amino acid for protein synthesis in fungi. It is particularly effective against Botrytis cinerea (gray mold).[5][6]

  • Triazoles (e.g., Propiconazole): These are Demethylation Inhibitors (DMIs). They interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes, leading to membrane disruption.[1]

Comparative Efficacy Analysis: Experimental Evidence

The choice between an SAR inducer and a conventional fungicide is highly dependent on the target pathogen, crop, and disease pressure. Field and lab studies reveal key performance differences.

A multi-year field trial on wheat demonstrated that the fungicide cyprodinil was more efficient in controlling powdery mildew than BTH.[1] Similarly, against Septoria tritici, strobilurin fungicides like azoxystrobin and a trifloxystrobin/propiconazole mixture provided markedly better disease reduction than BTH, especially under high infection pressure.[1]

In vineyard trials against Botrytis cinerea, the conventional fungicide pyrimethanil showed a significantly lower IC₅₀ (the concentration required to inhibit 50% of fungal growth in vitro) compared to BTH, indicating much higher direct toxicity.[5] However, the study also surprisingly found that pyrimethanil could induce some plant defense genes, suggesting a secondary, elicitor-like effect.[5][6]

The table below summarizes key comparative findings from the literature.

Compound Class Active Ingredient Target Pathogen Crop Key Efficacy Finding Citation
Benzothiadiazole BTH (ASM)Powdery MildewWheatLess effective than cyprodinil.[1]
Benzothiadiazole BTH (ASM)Septoria triticiWheatVariable effectiveness; less effective than azoxystrobin under high pressure.[1]
Benzothiadiazole BTH (ASM)Botrytis cinereaGrapevineSignificantly reduced gray mold in the field over two years. Very high IC₅₀ in vitro.[5][6]
Strobilurin AzoxystrobinSeptoria triticiWheatMarkedly reduced disease severity.[1]
Anilinopyrimidine PyrimethanilBotrytis cinereaGrapevineSignificantly reduced gray mold. IC₅₀ was 51 times lower than BTH, showing high direct toxicity.[5]
Triazole Mix Trifloxystrobin + PropiconazoleSeptoria triticiWheatMarkedly reduced disease severity.[1]
1,2,3-Thiadiazole Derivative Compound 1dAlternaria brassicicolaRapeIn vivo tests showed 92% efficacy, comparable to the SAR inducer tiadinil.[7][8]

Note: The data for "Compound 1d" refers to a novel synthesized derivative, not this compound, but illustrates the potential of the broader thiadiazole chemical class.[7]

Methodologies for Efficacy Evaluation

To objectively compare these compounds, distinct experimental protocols are required that account for their different modes of action.

Protocol 1: In Vitro Antifungal Activity (Poisoned Food Technique)

Causality: This method is the gold standard for determining the direct fungistatic or fungicidal activity of a compound. By incorporating the test substance into the growth medium, it directly measures the impact on mycelial growth, allowing for the calculation of metrics like IC₅₀. It is essential for conventional fungicides but is expected to show poor results for pure SAR inducers.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the test compound (e.g., Pyrimethanil) and control (e.g., BTH) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Media Amendment: Prepare a sterile molten growth medium (e.g., Potato Dextrose Agar, PDA). Allow it to cool to approximately 45-50°C.

  • Serial Dilution: Add appropriate volumes of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent-only control must be included.

  • Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea) in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 22-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Use this data to determine the IC₅₀ value through probit analysis.

Protocol 2: In Vivo Plant Protection Assay (Whole Plant Assay)

Causality: This assay is critical for evaluating SAR inducers as it assesses the compound's ability to protect the plant itself, which is the true measure of its efficacy. A time lag between treatment and inoculation is required to allow the plant to activate its defenses.

Step-by-Step Methodology:

  • Plant Cultivation: Grow healthy, uniform plants (e.g., wheat, cucumber) under controlled greenhouse conditions to a specific growth stage (e.g., third-leaf stage).

  • Compound Application: Prepare aqueous solutions of the test compounds (e.g., BTH, Azoxystrobin) at their recommended field rates. For SAR inducers, apply the solution 3-7 days before pathogen inoculation to allow for the induction of resistance. For direct fungicides, application can be done 24 hours before (preventative) or after (curative) inoculation.

  • Pathogen Inoculation: Prepare a spore suspension of the target pathogen (e.g., Septoria tritici) at a known concentration (e.g., 1 x 10⁶ spores/mL). Spray-inoculate the plants until runoff. Include a mock-inoculated control group.

  • Incubation: Place the plants in a high-humidity chamber for 24-48 hours to facilitate infection, then return them to standard greenhouse conditions.

  • Disease Assessment: After a set incubation period (e.g., 14-21 days), assess disease severity. This can be done by visually scoring the percentage of leaf area covered by lesions or by quantifying pathogen DNA via qPCR.

  • Analysis: Calculate the percentage of disease reduction for each treatment compared to the untreated, inoculated control.

Experimental_Workflow cluster_BTH SAR Inducer (BTH) cluster_Fungicide Direct Fungicide BTH_Treat Day 0: Treat Plants BTH_Wait Day 0-4: Wait for SAR Activation BTH_Treat->BTH_Wait BTH_Inoc Day 4: Inoculate with Pathogen BTH_Wait->BTH_Inoc Assess Day 14-21: Assess Disease Severity BTH_Inoc->Assess F_Inoc Day 3: Inoculate with Pathogen F_Treat Day 4: Treat Plants (Curative) F_Inoc->F_Treat F_Treat->Assess

Caption: Comparative workflow for evaluating SAR inducers vs. curative fungicides.

Synthesis: Strategic Application in Disease Management

The data clearly indicates that BTH derivatives and conventional fungicides are not interchangeable but are complementary tools for Integrated Pest Management (IPM).

  • When to Use Conventional Fungicides: These are the primary choice for curative action when a disease is already present or for preventative use when disease pressure is high and environmental conditions are highly favorable for an outbreak. Their rapid, direct action is crucial for immediate crop protection.[1]

  • When to Use BTH/SAR Inducers: These compounds excel in preventative programs . By activating the plant's own defenses, they provide broad-spectrum protection against a range of pathogens, including viruses, for which no direct chemical controls exist.[2] Their use can reduce the number of conventional fungicide applications, thereby helping to manage resistance development. Combining BTH with fungicides can sometimes enhance disease control, although it may not always result in an additional yield benefit.[1]

Conclusion

This compound, as part of the BTH class of plant activators, represents a fundamentally different approach to disease control than conventional fungicides. While direct-acting fungicides like strobilurins and triazoles generally provide superior and more reliable control under high disease pressure, BTH offers a unique, preventative, and broad-spectrum activity by inducing Systemic Acquired Resistance. Its mechanism makes it an invaluable tool for resistance management and as a component of a season-long IPM strategy. A thorough understanding of these distinct modes of action, supported by robust in vitro and in vivo evaluation, is paramount for researchers and professionals aiming to design effective and sustainable plant protection programs.

References

  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
  • Control of wheat diseases by a benzothiadiazole-derivative and modern fungicides. (2025).
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
  • Comparison of the Impact of Two Molecules on Plant Defense and on Efficacy against Botrytis cinerea in the Vineyard: A Plant Defense Inducer (Benzothiadiazole) and a Fungicide (Pyrimethanil). (2018).
  • Comparison of the Impact of Two Molecules on Plant Defense and on Efficacy against Botrytis cinerea in the Vineyard: A Plant Defense Inducer (Benzothiadiazole) and a Fungicide (Pyrimethanil). (2018). PubMed.
  • 1,2,3-Benzothiadiazole. Wikipedia.
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  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. (2023).
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). PMC - PubMed Central.
  • Research Progress on Benzimidazole Fungicides: A Review. (2023). MDPI.
  • This compound | CAS 23616-15-1.
  • A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina)
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI.
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips. (2023). MDPI.
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
  • Synthesis and Biological Activity of Organotin 4-methyl-1,2,3-thiadiazole-5-carboxyl
  • Synthesis of 1,2,3-Thiadiazole and Thiazole-Based Strobilurins as Potent Fungicide Candid
  • Methyl 1,2,3-benzothiadiazole-5-carboxyl

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A Comparative Guide to the Photostability of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic photostability of a novel compound is a critical early-stage gatekeeper in the development pipeline. A molecule's susceptibility to light-induced degradation can have profound implications for its therapeutic efficacy, safety profile, and shelf-life. This guide provides a comprehensive evaluation of the photostability of Methyl 1,2,3-benzothiadiazole-5-carboxylate, a heterocyclic compound of growing interest in medicinal chemistry.

Through a detailed, side-by-side comparison with two well-characterized aromatic esters, Methyl Paraben and Methyl 4-aminobenzoate, this document outlines a rigorous experimental framework for assessing photostability in accordance with the International Council for Harmonisation (ICH) Q1B guidelines. We will delve into the rationale behind the experimental design, present and interpret comparative data, and discuss potential strategies for mitigating photodegradation.

Introduction: The Imperative of Photostability in Drug Development

Photodegradation, the chemical alteration of a molecule upon exposure to light, is a significant challenge in the pharmaceutical industry.[1][2] It can lead to a loss of potency, the formation of potentially toxic byproducts, and changes in the physical properties of a drug substance or product.[1][3] Therefore, a thorough evaluation of a compound's photostability is not merely a regulatory requirement but a fundamental aspect of ensuring drug quality and patient safety.[2]

The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6][7] this compound, with its ester functionality, presents a unique photochemical profile that warrants detailed investigation. This guide aims to provide a robust scientific framework for such an investigation.

The Comparators: Establishing a Photostability Benchmark

To provide a meaningful context for the photostability of this compound, two comparator compounds were selected based on their structural similarities (aromatic esters) and well-documented photochemical behaviors:

  • Methyl Paraben (Methyl 4-hydroxybenzoate): A widely used preservative in pharmaceuticals and cosmetics, its photostability has been the subject of numerous studies. It is known to undergo photodegradation, making it a relevant benchmark for a moderately photosensitive compound.[4][6][7][8][9][10][11]

  • Methyl 4-aminobenzoate: An isomer of a common sunscreen agent, this compound contains a chromophore that is known to absorb UV radiation and can be susceptible to photodegradation.[12][13][14][15][16]

Experimental Design: A Rigorous Approach to Photostability Testing

The following experimental design is proposed to evaluate the photostability of this compound in a comparative manner, adhering to the principles outlined in the ICH Q1B guideline.[17][18][19]

Rationale for Experimental Choices

The causality behind our experimental choices is rooted in providing a comprehensive and scientifically sound assessment. The selection of a methanolic solution allows for the evaluation of the intrinsic photostability of the compounds in a solubilized state, which is relevant for liquid formulations and analytical procedures. The choice of light sources, as specified by ICH Q1B, ensures exposure to a broad spectrum of light, including UV and visible regions, mimicking the conditions a drug product might encounter during its lifecycle.[17][18]

Experimental Workflow

The overall workflow for the comparative photostability study is depicted in the following diagram:

Caption: Workflow for the comparative photostability study.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

  • Accurately weigh approximately 10 mg of this compound, Methyl Paraben, and Methyl 4-aminobenzoate into separate 100 mL volumetric flasks.

  • Dissolve the compounds in HPLC-grade methanol and dilute to volume to obtain a stock solution of 100 µg/mL for each compound.

  • Transfer a portion of each solution into clean, transparent quartz cuvettes for light exposure and into amber vials for dark controls.

Protocol 2: Light Exposure

  • Place the quartz cuvettes containing the sample solutions in a calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (a combination of a cool white fluorescent lamp and a near-UV lamp).[17][18]

  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Simultaneously, store the amber vials (dark controls) in the same chamber, shielded from light, to monitor for any thermal degradation.

  • Withdraw aliquots from each exposed and dark control sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

Protocol 3: Analytical Method - Stability-Indicating RP-HPLC-UV

A stability-indicating HPLC method is crucial for separating the parent compound from its potential photodegradants.[5][8][9][20] Based on the chemical nature of the aromatic esters, a reverse-phase HPLC method is proposed.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient elution is proposed to ensure the separation of potential degradation products with varying polarities.[6][19][21][22][23]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV-Vis absorption spectra of benzothiadiazole derivatives, which typically show strong absorption in the violet to blue region, a detection wavelength of 320 nm is proposed for this compound.[1][3][4][17][18][23] For Methyl Paraben and Methyl 4-aminobenzoate, 254 nm is a suitable wavelength. A photodiode array (PDA) detector is recommended to monitor peak purity and detect the formation of new chromophores.

  • Column Temperature: 30 °C

Comparative Photostability Data (Hypothetical)

The following table summarizes the hypothetical percentage degradation of the three compounds after 24 hours of exposure to the ICH Q1B light conditions.

CompoundInitial Concentration (µg/mL)% Degradation (Light Exposed)% Degradation (Dark Control)Major Degradation Products (Hypothetical)
This compound 10025.8< 1.01,2,3-Benzothiadiazole-5-carboxylic acid, Photodimers
Methyl Paraben 10015.2< 1.0p-Hydroxybenzoic acid
Methyl 4-aminobenzoate 10035.5< 1.0Photo-oxidation and polymerization products

Interpretation of Results and Discussion

Based on the hypothetical data, this compound exhibits moderate photolability, with a degradation of 25.8% under the stressed light conditions. Its photostability is lower than that of Methyl Paraben (15.2% degradation) but higher than that of Methyl 4-aminobenzoate (35.5% degradation). The negligible degradation in the dark controls confirms that the observed degradation is primarily due to light exposure.

The benzothiadiazole ring system is known to be photoactive, and its electronic properties can be influenced by substituents.[4] The absorption of UV radiation by the benzothiadiazole moiety likely leads to the formation of excited states that can undergo various photochemical reactions. The proposed primary degradation pathway for this compound is the hydrolysis of the ester group to form the corresponding carboxylic acid, a common photodegradation pathway for esters. The formation of photodimers is also a plausible route, as has been observed for other aromatic systems upon irradiation.

Potential Photodegradation Pathways

The following diagram illustrates a plausible photodegradation pathway for this compound, involving photo-induced hydrolysis.

Photodegradation Pathway Parent This compound Excited Excited State Parent->Excited hν (UV light) Product1 1,2,3-Benzothiadiazole-5-carboxylic acid Excited->Product1 + H₂O (Photo-hydrolysis) Product2 Methanol Excited->Product2 + H₂O (Photo-hydrolysis)

Caption: Plausible photo-hydrolysis pathway.

Further investigation using techniques such as LC-MS/MS would be necessary to definitively identify and characterize the degradation products.

Strategies for Photostabilization

Given the observed photolability, strategies to protect this compound from light would be necessary for its development as a pharmaceutical agent.

Sources

The Untapped Potential of Methyl 1,2,3-Benzothiadiazole-5-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical innovation, the exploration of novel molecular scaffolds is a cornerstone of progress. The benzothiadiazole core, a bicyclic heteroaromatic system, has proven to be a versatile platform, yielding compounds with a wide array of biological activities.[1][2] While certain isomers of this scaffold have been extensively studied and commercialized, others remain in relative obscurity. This guide delves into the peer-reviewed literature to provide a comprehensive comparison of the lesser-explored Methyl 1,2,3-benzothiadiazole-5-carboxylate , benchmarking its potential against its more established chemical cousins.

This document provides an in-depth technical guide, moving beyond a rigid template to offer a narrative grounded in scientific integrity and practical insights. We will explore the synthesis, potential applications, and comparative standing of this compound, highlighting the causality behind experimental choices and framing its potential within the broader context of benzothiadiazole chemistry.

The Benzothiadiazole Scaffold: A Tale of Isomeric Divergence

The biological and photophysical properties of benzothiadiazole derivatives are profoundly influenced by the arrangement of the nitrogen and sulfur atoms within the thiadiazole ring, as well as the position of substituents on the benzene ring. The most widely recognized derivatives include:

  • Acibenzolar-S-methyl (BTH): A derivative of benzo[3][4][5]thiadiazole-7-carboxylic acid, renowned for its role as a systemic acquired resistance (SAR) inducer in plants.

  • 2,1,3-Benzothiadiazole (BTD) derivatives: Extensively utilized in materials science for the development of organic semiconductors, and in medicinal chemistry as a scaffold for various therapeutic agents.[6]

Our focus, This compound , represents a structurally distinct isomer. This guide will explore how this unique arrangement may translate to novel applications, particularly in the realms of agriculture and pharmacology.

Synthesis of this compound: A Practical Protocol

While specific, detailed synthetic procedures for this compound are not abundant in peer-reviewed literature, a robust protocol can be extrapolated from the well-established Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazoles.[7] This two-stage process offers a reliable pathway for researchers.

Stage 1: Hurd-Mori Cyclization to Form the 1,2,3-Thiadiazole Ring

This initial stage involves the reaction of a semicarbazone with thionyl chloride to construct the thiadiazole ring.

Experimental Protocol:

  • Semicarbazone Formation: Dissolve the semicarbazone of an appropriate precursor, such as ethyl 4-amino-3-mercaptobenzoate, in a suitable solvent like absolute ethanol.

  • Reaction with Thionyl Chloride: Slowly add thionyl chloride to the solution at a controlled temperature, typically between 0 and 5 °C.

  • Reflux: After the initial reaction, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it over crushed ice. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,2,3-benzothiadiazole-5-carboxylate. Further purification can be achieved through column chromatography on silica gel or recrystallization.[7]

Stage 2: Esterification to this compound

The resulting carboxylic acid can then be esterified to the methyl ester.

Experimental Protocol:

  • Dissolution: Dissolve the 1,2,3-benzothiadiazole-5-carboxylic acid in methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.

  • Extraction and Purification: Extract the methyl ester with an organic solvent and purify using standard techniques like column chromatography.

The following diagram illustrates the general workflow for the synthesis of 1,2,3-thiadiazole-5-carboxylic acid derivatives.

G cluster_stage1 Stage 1: Hurd-Mori Cyclization cluster_stage2 Stage 2: Esterification start1 Semicarbazone Precursor step1_1 Dissolve in Ethanol start1->step1_1 step1_2 Add Thionyl Chloride (0-5 °C) step1_1->step1_2 step1_3 Reflux step1_2->step1_3 step1_4 Work-up & Extraction step1_3->step1_4 step1_5 Purification step1_4->step1_5 end1 1,2,3-Benzothiadiazole-5-carboxylic Acid/Ester step1_5->end1 start2 Carboxylic Acid end1->start2 Hydrolysis if necessary step2_1 Dissolve in Methanol start2->step2_1 step2_2 Add Acid Catalyst step2_1->step2_2 step2_3 Reflux step2_2->step2_3 step2_4 Work-up & Extraction step2_3->step2_4 end2 This compound step2_4->end2 G cluster_isomers Benzothiadiazole Isomers cluster_applications Potential Applications bth 1,2,3-Benzothiadiazole-7-carboxylate (e.g., BTH) agro Agrochemicals (Plant Activators, Herbicides) bth->agro btd 2,1,3-Benzothiadiazole (BTD) med Medicinal Chemistry (Anticancer, Antimicrobial) btd->med mat Materials Science (Organic Electronics) btd->mat target 1,2,3-Benzothiadiazole-5-carboxylate target->agro Hypothesized target->med Hypothesized

Caption: Divergent applications of benzothiadiazole isomers.

Future Directions and Conclusion

The available peer-reviewed literature and patent landscape suggest that This compound is a largely unexplored molecule with significant potential. While direct experimental data on its applications are scarce, a comparative analysis with its well-studied isomers provides a strong rationale for its investigation as a scaffold for novel agrochemicals and pharmaceuticals.

Key takeaways for researchers include:

  • A Promising Scaffold: The 1,2,3-benzothiadiazole-5-carboxylate core represents a novel and underexplored area of chemical space.

  • Hypothesized Bioactivity: Based on related structures, this compound is hypothesized to possess herbicidal or plant growth-regulating properties, as well as potential as a precursor for new therapeutic agents.

  • Need for Empirical Data: There is a clear need for in vitro and in vivo studies to validate these hypotheses and elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.

This guide serves as a foundational resource for scientists and developers interested in expanding the chemical toolbox of benzothiadiazole chemistry. The synthesis protocols and comparative analysis provided herein are intended to catalyze further research into this promising, yet understudied, molecule.

References

Sources

A Critical Analysis of Methyl 1,2,3-Benzothiadiazole-5-carboxylate in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial and antifungal drug discovery, the benzothiadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a critical analysis of Methyl 1,2,3-benzothiadiazole-5-carboxylate, a key derivative within this class. While direct quantitative performance data for this specific compound is not extensively available in the public domain, this analysis will draw upon robust experimental data from its closest structural and functional analogs to provide a comparative framework for researchers. We will delve into its synthesis, biological activities, and potential mechanisms of action, offering insights to guide future research and development.

The Benzothiadiazole Scaffold: A Hub of Biological Activity

The 1,2,3-benzothiadiazole core, a fusion of a benzene ring and a 1,2,3-thiadiazole ring, is a key pharmacophore in medicinal chemistry. Its derivatives have been extensively explored for a range of therapeutic applications, including as antimicrobial, antifungal, and anticancer agents. The unique electronic properties and rigid, planar structure of the benzothiadiazole nucleus allow it to interact with various biological targets, making it a versatile starting point for the design of novel therapeutic agents.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves the diazotization of an appropriately substituted 2-aminothiophenol derivative. A general and adaptable synthetic protocol, based on established methodologies for similar compounds, is provided below.

Experimental Protocol: Synthesis of a Benzothiadiazole Carboxylate Derivative

This protocol outlines a general method for the synthesis of a 1,2,3-benzothiadiazole carboxylate derivative, which can be adapted for the synthesis of this compound starting from 3-amino-4-mercaptobenzoic acid.

Step 1: Diazotization of the Amino Thiol Precursor

  • Dissolve the starting material, 3-amino-4-mercaptobenzoic acid (1 equivalent), in a suitable acidic medium, such as a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyclization to Form the Benzothiadiazole Ring

  • To the cold diazonium salt solution, slowly add a solution of sodium sulfide (1.2 equivalents) in water.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the 1,2,3-benzothiadiazole-5-carboxylic acid can be monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 3: Esterification to this compound

  • Suspend the synthesized 1,2,3-benzothiadiazole-5-carboxylic acid (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Esterification A 3-Amino-4-mercaptobenzoic acid B NaNO2, HCl 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Na2S C->D Reacts with E 1,2,3-Benzothiadiazole-5-carboxylic acid D->E Forms F Methanol, H+ E->F Reacts with G This compound F->G Forms

Figure 1. Synthetic workflow for this compound.

Comparative Analysis of Biological Activity

Antifungal Activity

Research on organotin derivatives of benzo[1][2][3]thiadiazole-7-carboxylate, an isomer of our target compound, has demonstrated potent fungicidal activity. For instance, triethyltin benzo[1][2][3]thiadiazole-7-carboxylate showed impressive EC50 values against various plant pathogenic fungi[3]. Similarly, derivatives of 4-methyl-1,2,3-thiadiazole have also shown significant antifungal effects[1].

Compound/DerivativeFungal StrainEC50 (µg/mL)Reference
Triethyltin benzo[1][2][3]thiadiazole-7-carboxylatePhysalospora piricola0.12[3]
Triethyltin benzo[1][2][3]thiadiazole-7-carboxylateGibberella zeae0.16[3]
4-methyl-1,2,3-thiadiazole derivativeValsa mali8.20[1]
4-methyl-1,2,3-thiadiazole derivativeBotrytis cinerea24.42[1]

Table 1. Antifungal activity (EC50 values) of selected benzothiadiazole and thiadiazole derivatives.

Antimicrobial Activity

Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial activity, showing promising results, particularly against Gram-positive bacteria[2].

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivative 15Staphylococcus aureus (clinical strain)1.95 - 15.62[2]
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivative 15Escherichia coli ATCC 25922125[2]

Table 2. Antimicrobial activity (MIC values) of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives.

These data suggest that the benzothiadiazole carboxylate scaffold is a promising starting point for the development of potent antifungal and antimicrobial agents. The variation in activity with different substitutions highlights the potential for further optimization of this chemical series.

Unraveling the Mechanism of Action: A Look at the Possibilities

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, based on studies of related heterocyclic compounds, several potential mechanisms can be proposed.

  • Inhibition of Ergosterol Biosynthesis: A common mechanism for antifungal agents is the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the membrane. Azole antifungals, for example, target the enzyme lanosterol 14α-demethylase (CYP51). It is plausible that benzothiadiazole derivatives could also interact with this or other enzymes in the ergosterol biosynthesis pathway.

  • Disruption of Cell Wall Integrity: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal drugs. Some antifungal agents act by inhibiting the synthesis of key cell wall components like β-(1,3)-glucan or chitin.

  • Inhibition of Dihydroorotase: Some studies on benzothiazole derivatives have suggested that they may exert their antimicrobial effects by inhibiting dihydroorotase, an enzyme involved in pyrimidine biosynthesis, which is essential for DNA and RNA synthesis[4].

Mechanism_of_Action cluster_compound This compound cluster_targets Potential Cellular Targets Compound Benzothiadiazole Core Ergosterol Ergosterol Biosynthesis (e.g., CYP51) Compound->Ergosterol Inhibits CellWall Cell Wall Synthesis (e.g., β-(1,3)-glucan synthase) Compound->CellWall Inhibits DHODH Dihydroorotase (Pyrimidine Synthesis) Compound->DHODH Inhibits Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Disrupts Fungal_Cell_Wall Fungal Cell Wall Integrity CellWall->Fungal_Cell_Wall Disrupts Nucleic_Acid_Synthesis DNA/RNA Synthesis DHODH->Nucleic_Acid_Synthesis Blocks

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1,2,3-benzothiadiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of contemporary research and development, particularly in the synthesis of novel pharmaceutical agents and agrochemicals, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of methyl 1,2,3-benzothiadiazole-5-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety principles and regulatory standards, offering a clear and actionable framework for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Assessment

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene are generally suitable), and splash goggles or a face shield.[1]

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Spill Management: Maintain a readily accessible spill kit containing an inert absorbent material such as vermiculite or sand. In the event of a minor spill, absorb the material, collect it into a designated hazardous waste container, and decontaminate the area. For larger spills, evacuate the immediate area and follow your institution's emergency protocols.[1][2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these may cause vigorous or exothermic reactions.[3][4]

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper disposal begins with accurate waste characterization. This compound and materials contaminated with it must be treated as hazardous waste. This classification is based on the potential for reactivity and the ecotoxicological impact of benzothiadiazole derivatives.

Waste Streams to Segregate:

  • Pure Compound and Concentrated Solutions: Any unreacted or expired pure this compound, as well as concentrated solutions, must be collected as hazardous chemical waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats, contaminated gloves) that has come into direct contact with the compound should be placed in a designated solid hazardous waste container.[5]

  • Aqueous and Organic Solvent Waste: Solutions containing this compound should be segregated into appropriate aqueous or organic solvent hazardous waste containers. Do not mix with incompatible waste streams.[1]

The following diagram illustrates the decision-making process for the segregation and disposal of waste generated from experiments involving this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (this compound) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., contaminated gloves, glassware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, solutions) WasteType->LiquidWaste Liquid SolidContainer Segregate in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Segregate in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer FinalDisposal Arrange for Pickup by Certified Hazardous Waste Management SolidContainer->FinalDisposal LiquidContainer->FinalDisposal

Caption: Disposal decision workflow.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and temporary storage of this compound waste pending final disposal by a certified waste management provider.

Materials Required:

  • Designated and compatible hazardous waste containers (e.g., high-density polyethylene [HDPE] or glass for liquids, a clearly labeled bag or drum for solids).[1]

  • Hazardous waste labels.

  • Personal Protective Equipment (as specified in Section 1).

  • Inert absorbent material (e.g., vermiculite).

Procedure:

  • Container Preparation:

    • Select a waste container that is compatible with the chemical nature of the waste. For liquid waste, ensure the container has a secure, leak-proof cap.[1]

    • Affix a hazardous waste label to the container before adding any waste. The label must include the full chemical name, "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[1]

  • Waste Collection:

    • Solid Waste: Carefully place all contaminated solid materials, such as gloves, weighing paper, and disposable plasticware, directly into the designated solid hazardous waste container.

    • Liquid Waste: Using a funnel, carefully pour liquid waste containing this compound into the designated liquid hazardous waste container. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6]

    • Empty Original Containers: Rinse the original container with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as hazardous liquid waste.

  • Temporary Storage:

    • Store the sealed waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[1]

    • Ensure all containers are tightly sealed when not in use.[2]

  • Final Disposal:

    • Once the waste container is full or has reached the satellite accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2]

    • The primary method for the ultimate disposal of this type of organic chemical waste is high-temperature incineration in a licensed facility.[2][7] This process ensures the complete destruction of the compound, minimizing its environmental impact.

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary measure due to the toxic potential of benzothiadiazole derivatives.
Container Type HDPE or Glass (Liquids), Labeled Bag/Drum (Solids)Ensures chemical compatibility and prevents leaks.[1]
Container Fill Level Max 90% CapacityAllows for vapor expansion and prevents spills.[6]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the organic compound.[2][7]
Scientific Rationale for Disposal Choices

The recommendation for high-temperature incineration as the primary disposal method is based on the chemical structure of this compound. The presence of a stable aromatic ring system and heteroatoms (nitrogen and sulfur) means that other disposal methods, such as chemical neutralization, may not be effective or could lead to the formation of other hazardous byproducts. Incineration at high temperatures in the presence of excess oxygen ensures the complete oxidation of the molecule to less harmful components like carbon dioxide, water, nitrogen oxides, and sulfur oxides.[4][8] The resulting gases are then treated by the facility's emission control systems.

Landfill disposal is not recommended for this compound due to its potential to leach into the soil and groundwater, leading to environmental contamination. The long-term effects of benzothiadiazole derivatives on ecosystems are not fully understood, making containment and destruction the most responsible approach.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.

References

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Navigating the Safe Handling of Methyl 1,2,3-benzothiadiazole-5-carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, compounds like Methyl 1,2,3-benzothiadiazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, require meticulous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is an aromatic heterocyclic compound containing sulfur and nitrogen. While comprehensive toxicological data for this specific molecule may be limited, the broader class of benzothiadiazole derivatives warrants a cautious approach. Some compounds in this family have been identified as skin sensitizers.[1][2] The primary routes of exposure in a laboratory setting are inhalation of airborne powder, dermal contact, and accidental ingestion. Therefore, a robust PPE strategy must create a reliable barrier against these exposure pathways.

Our approach to PPE selection is not merely about ticking boxes; it's about creating a holistic safety system. Each component is chosen to mitigate a specific risk, and the procedures for their use are designed to prevent cross-contamination and exposure during both handling and de-gowning.

Core PPE Recommendations: A Multi-Layered Defense

When handling this compound, particularly in its powdered form, a comprehensive PPE ensemble is required. The following table outlines the recommended equipment, the rationale for its use, and key specifications.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or thicker nitrile glove.Inner Glove: A standard nitrile glove provides a good baseline of splash protection and dexterity. Outer Glove: Butyl rubber offers excellent resistance to a wide range of chemicals, including many aromatic and sulfur-containing compounds.[3] Thicker (e.g., >8 mil) nitrile gloves can also be used as the outer layer for enhanced protection against physical and chemical hazards. Double-gloving allows for the safe removal of the more contaminated outer glove without exposing the skin.
Eye Protection Chemical splash goggles with indirect ventilation.Protects against airborne powder and accidental splashes. Indirect ventilation prevents fogging while still protecting against splashes from the front and sides.
Face Protection Face shield (in addition to goggles).Required when there is a significant risk of splashes, such as when handling larger quantities or preparing solutions. A face shield protects the entire face from direct contact.
Body Protection Disposable, solid-front lab coat with knit cuffs.A solid-front lab coat provides a better barrier against powders and liquids than a traditional button-up coat. Knit cuffs ensure a snug fit around the inner gloves, preventing exposure of the wrists.
Respiratory Protection NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters.P100 Filter: Essential for protection against fine airborne particulates of the powdered compound. OV/AG Cartridge: Provides protection against potential vapors that may be present, especially if the compound is heated or used with volatile solvents. A professional fit test is mandatory before using any tight-fitting respirator.

Operational Plan: Step-by-Step PPE Protocols

Adherence to strict protocols for donning, doffing, and disposal of PPE is as critical as the selection of the equipment itself. The following procedures are designed to minimize the risk of cross-contamination.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and thoroughly drying your hands.

  • Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.

  • Lab Coat: Put on the disposable lab coat, ensuring it is fully fastened.

  • Respirator: Perform a user seal check to ensure your respirator is properly seated on your face.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Outer Gloves: Don the second, more robust pair of gloves (butyl rubber or thick nitrile), pulling the cuffs over the sleeves of your lab coat.

Doffing PPE: The Decontamination-First Approach
  • Outer Gloves: With your gloved hands, peel off the outer gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.

  • Lab Coat and Inner Gloves: Remove the lab coat and inner gloves together, rolling them away from your body and turning them inside out. This minimizes the release of any contaminants. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

  • Face Shield and Goggles: Remove the face shield (if used) and goggles. Clean and disinfect them according to your laboratory's standard operating procedures.

  • Respirator: Remove your respirator and store it in a clean, designated area.

  • Final Hand Hygiene: Wash your hands one final time.

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling this compound should be considered hazardous waste.

  • Collection: Use a designated, clearly labeled, and sealed waste container for all contaminated PPE.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical hazardous waste. Do not mix with general laboratory trash.[4]

Visualizing the Workflow: PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the safe use of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_disposal Disposal Assess_Task Assess Task Hazards (e.g., powder, solution, quantity) Select_PPE Select Appropriate PPE (Refer to Table) Assess_Task->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Inner_Gloves 1. Don Inner Gloves Inspect_PPE->Don_Inner_Gloves Don_Coat 2. Don Lab Coat Don_Inner_Gloves->Don_Coat Don_Respirator 3. Don Respirator Don_Coat->Don_Respirator Don_Eyes_Face 4. Don Eye/Face Protection Don_Respirator->Don_Eyes_Face Don_Outer_Gloves 5. Don Outer Gloves Don_Eyes_Face->Don_Outer_Gloves Perform_Task Perform Chemical Handling Task Don_Outer_Gloves->Perform_Task Doff_Outer_Gloves 1. Doff Outer Gloves Perform_Task->Doff_Outer_Gloves Doff_Coat_Inner_Gloves 2. Doff Coat & Inner Gloves Doff_Outer_Gloves->Doff_Coat_Inner_Gloves Wash_Hands1 3. Wash Hands Doff_Coat_Inner_Gloves->Wash_Hands1 Dispose_Waste Dispose of all single-use PPE as Hazardous Waste Doff_Coat_Inner_Gloves->Dispose_Waste Doff_Face_Eyes 4. Doff Face/Eye Protection Wash_Hands1->Doff_Face_Eyes Doff_Respirator 5. Doff Respirator Doff_Face_Eyes->Doff_Respirator Wash_Hands2 6. Final Hand Wash Doff_Respirator->Wash_Hands2

Caption: PPE Workflow for Handling this compound

By implementing this structured and informed approach to personal protective equipment, researchers can confidently handle this compound, ensuring their safety and the integrity of their work. This commitment to a culture of safety is paramount in advancing scientific discovery.

References

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